08:0 PI(3,4)P2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H58N3O19P3 |
|---|---|
分子量 |
797.7 g/mol |
IUPAC名 |
triazanium;[(1S,2S,3S,4R,5R,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C25H49O19P3.3H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);3*1H3/t17-,20-,21-,22+,23+,24+,25+;;;/m1.../s1 |
InChIキー |
FRWPUPUJRUQWKA-QOWPPSIZSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and critical biological roles of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2], a key second messenger in cellular signaling.
Chemical Structure and Properties
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid found in the inner leaflet of eukaryotic cell membranes. Its structure consists of a glycerol (B35011) backbone, two fatty acid chains, and a myo-inositol head group phosphorylated at the 3' and 4' positions. The fatty acid composition can vary, but a common form in mammalian cells contains stearic acid at the sn-1 position and arachidonic acid at the sn-2 position.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 1-(1,2-di((Z)-octadeca-9-enoyl)oxypropyl)-2,5,6-trihydroxycyclohexane-1,3,4-triyl tris(dihydrogen phosphate) |
| Common Name | 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4-bisphosphate) |
| Molecular Formula | C47H83O19P3 |
| Molecular Weight | 1045.08 g/mol |
| SMILES String | CCCCCCCCCCCCCCCCCC(=O)O--INVALID-LINK--COP(=O)(O)O[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O |
| Charge at Physiological pH | Negative (due to phosphate (B84403) groups) |
Biological Significance and Signaling Pathways
PI(3,4)P2 is a crucial second messenger in various cellular processes, including cell growth, proliferation, survival, migration, and membrane trafficking. Its levels are tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases.
Synthesis and Degradation of PI(3,4)P2
The primary pathways for the synthesis and degradation of PI(3,4)P2 are illustrated below. Class I and II phosphoinositide 3-kinases (PI3Ks) can generate PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P).[1] Alternatively, and more commonly, PI(3,4)P2 is produced by the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by 5-phosphatases such as SHIP1 and SHIP2.[2] The degradation of PI(3,4)P2 is primarily carried out by the 4-phosphatase INPP4B, which converts it to phosphatidylinositol 3-phosphate (PI(3)P).[2]
Metabolism of PI(3,4)P2.
Downstream Signaling: The PI3K/AKT Pathway
PI(3,4)P2, along with PIP3, plays a critical role in activating the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation. Both phosphoinositides act as docking sites on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase AKT (also known as Protein Kinase B) and its upstream activator, PDK1.[2] This recruitment to the membrane facilitates the phosphorylation and subsequent activation of AKT, which in turn phosphorylates a multitude of downstream targets to exert its cellular effects.
PI(3,4)P2 in AKT Activation.
Experimental Protocols
The study of PI(3,4)P2 has been facilitated by the development of specialized experimental techniques. Below are detailed methodologies for key experiments.
Visualization of PI(3,4)P2 Dynamics using Fluorescent Biosensors
This protocol describes the use of genetically encoded fluorescent biosensors to visualize the spatiotemporal dynamics of PI(3,4)P2 in living cells. The most common biosensors are based on the PH domain of the Tandem PH-domain containing Protein 1 (TAPP1), which specifically binds to PI(3,4)P2.[3][4]
Methodology:
-
Plasmid Construction and Transfection:
-
The cDNA encoding the PH domain of TAPP1 is subcloned into a mammalian expression vector containing a fluorescent protein (e.g., GFP, mCherry).
-
Cells of interest (e.g., HeLa, COS-7) are cultured on glass-bottom dishes suitable for microscopy.
-
Cells are transfected with the biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, cells are imaged using a confocal or total internal reflection fluorescence (TIRF) microscope.
-
A baseline fluorescence image is acquired before stimulation.
-
Cells are then stimulated with an appropriate agonist (e.g., growth factors like EGF or insulin) to induce PI3K signaling.
-
Time-lapse images are acquired to monitor the translocation of the fluorescently tagged PH domain from the cytosol to the plasma membrane, which indicates an increase in PI(3,4)P2 levels.
-
-
Image Analysis:
-
The fluorescence intensity at the plasma membrane and in the cytosol is quantified over time using image analysis software (e.g., ImageJ).
-
The ratio of membrane to cytosolic fluorescence is calculated to represent the relative change in PI(3,4)P2 concentration.
-
Fluorescent Biosensor Workflow.
In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-kinases by quantifying the production of 3-phosphorylated phosphoinositides, including PI(3,4)P2, from their precursors.
Methodology:
-
Immunoprecipitation of PI3-Kinase:
-
Cells are lysed in a suitable buffer, and the PI3-kinase of interest is immunoprecipitated using a specific antibody conjugated to protein A/G beads.
-
-
Kinase Reaction:
-
The immunoprecipitated kinase is incubated with a reaction buffer containing a lipid substrate (e.g., PI(4)P-containing liposomes), ATP (often radiolabeled with ³²P), and Mg²⁺/Mn²⁺ ions.
-
The reaction is allowed to proceed for a specific time at 30-37°C and then stopped by adding acid.
-
-
Lipid Extraction and Separation:
-
The lipids are extracted from the reaction mixture using a chloroform/methanol solution.
-
The extracted lipids are then separated by thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
If radiolabeled ATP was used, the TLC plate is exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipid products.
-
The intensity of the spot corresponding to PI(3,4)P2 is quantified to determine the kinase activity.
-
Alternatively, non-radioactive methods such as ELISA-based assays can be used for detection.[5]
-
Lipid-Protein Pull-Down Assay
This assay is used to identify and characterize proteins that bind to PI(3,4)P2.
Methodology:
-
Preparation of Lipid-Coated Beads:
-
PI(3,4)P2 is coupled to agarose (B213101) beads. Control beads without the lipid or with a different lipid are also prepared.[6]
-
-
Incubation with Protein Source:
-
The PI(3,4)P2-coated beads and control beads are incubated with a protein source, such as a cell lysate or a purified recombinant protein.
-
-
Washing and Elution:
-
The beads are washed extensively to remove non-specific binding proteins.
-
The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Analysis of Bound Proteins:
-
The eluted proteins are separated by SDS-PAGE and visualized by Coomassie blue staining or silver staining.
-
Specific interacting proteins can be identified by Western blotting using specific antibodies or by mass spectrometry.
-
Mass Spectrometry Analysis of Phosphoinositides
Mass spectrometry (MS) offers a powerful tool for the detailed characterization and quantification of different phosphoinositide species, including their acyl chain composition.
Methodology:
-
Lipid Extraction:
-
Total lipids are extracted from cells or tissues using a solvent system, often acidified to improve the recovery of negatively charged phosphoinositides.
-
-
Separation (Optional but Recommended):
-
The extracted lipids can be separated by liquid chromatography (LC) to resolve different phosphoinositide isomers before they enter the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
The lipid sample is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
-
Tandem mass spectrometry (MS/MS) is then used to fragment the lipid ions and generate characteristic fragmentation patterns that allow for the identification and quantification of specific PI(3,4)P2 species based on their mass-to-charge ratio and fragment ions.[7][8][9][10][11]
-
Conclusion
PI(3,4)P2 is a multifaceted signaling lipid with profound implications for cellular function and disease. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of PI(3,4)P2, paving the way for a deeper understanding of its biology and the development of novel therapeutic strategies targeting its signaling pathways.
References
- 1. 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol 4,5-biphosphate(5-) | C47H80O19P3-5 | CID 86289127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. rupress.org [rupress.org]
- 4. biorxiv.org [biorxiv.org]
- 5. echelon-inc.com [echelon-inc.com]
- 6. PI(3,4)P2 Beads - Echelon Biosciences [echelon-inc.com]
- 7. Methods for analyzing phosphoinositides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 10. Advances in phosphoinositide profiling by mass spectrometry [jstage.jst.go.jp]
- 11. Phosphatidylinositol Analysis by Mass Spectrometry Techniques - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Synthesis and Purity of Dioctanoyl Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purity assessment of dioctanoyl phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), a critical second messenger in cellular signaling. This document details the role of PI(3,4)P2 in signaling pathways, offers a representative chemical synthesis workflow, and outlines rigorous methods for purity analysis.
The Role of PI(3,4)P2 in Cellular Signaling
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid that plays a crucial role in various cellular processes.[1] It is generated at the plasma membrane and acts as a docking site for proteins containing specific lipid-binding domains, such as the pleckstrin homology (PH) domain, thereby recruiting them to the membrane and activating downstream signaling cascades.[1]
The synthesis of PI(3,4)P2 is tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases. There are two primary pathways for its formation:
-
From PI(3,4,5)P3: The 5-phosphatase SHIP (SH2-containing inositol (B14025) 5'-phosphatase) dephosphorylates phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) to generate PI(3,4)P2.[1]
-
From PI4P: Class I and II phosphoinositide 3-kinases (PI3Ks) can phosphorylate phosphatidylinositol 4-phosphate (PI4P) at the 3'-OH position of the inositol ring to produce PI(3,4)P2.[1]
PI(3,4)P2 is implicated in a variety of cellular functions, including cell survival, proliferation, cytoskeletal rearrangement, and membrane trafficking.[2] Dysregulation of PI(3,4)P2 signaling is associated with various diseases, including cancer and metabolic disorders.[2]
Chemical Synthesis of Dioctanoyl PI(3,4)P2
The general strategy involves:
-
Protection of myo-inositol: Selective protection of the hydroxyl groups on the myo-inositol ring that are not to be phosphorylated.
-
Introduction of the diacylglycerol backbone: Coupling of the protected inositol to a dioctanoyl glycerol (B35011) backbone.
-
Phosphorylation: Stepwise phosphorylation of the 3' and 4' positions of the inositol ring.
-
Deprotection: Removal of the protecting groups to yield the final product.
Representative Experimental Protocol
Note: This is a generalized protocol and may require optimization.
Step 1: Synthesis of a Protected Dioctanoyl-glycerol Backbone This involves the acylation of a suitably protected glycerol derivative with octanoyl chloride.
Step 2: Preparation of a Selectively Protected myo-Inositol Intermediate This is the most challenging part of the synthesis and involves a multi-step process of protecting and deprotecting the various hydroxyl groups of myo-inositol to leave the 3- and 4-OH groups available for phosphorylation and the 1-OH group available for coupling to the glycerol backbone.
Step 3: Coupling of the Protected Inositol and Diacylglycerol The protected inositol and diacylglycerol moieties are coupled, often via a phosphodiester linkage.
Step 4: Sequential Phosphorylation The free 3- and 4-hydroxyl groups on the inositol ring are phosphorylated using a suitable phosphitylating agent followed by oxidation.
Step 5: Global Deprotection All protecting groups are removed under specific conditions to yield the final dioctanoyl PI(3,4)P2.
Step 6: Purification The final product is purified, typically by High-Performance Liquid Chromatography (HPLC).
Visualization of the Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of dioctanoyl PI(3,4)P2.
Purity Assessment of Dioctanoyl PI(3,4)P2
Ensuring the purity of synthetic dioctanoyl PI(3,4)P2 is critical for its use in biological assays, as impurities can lead to erroneous results. A combination of analytical techniques is typically employed to confirm the identity and purity of the final product. Commercially available synthetic dioctanoyl PI(3,4)P2 generally has a purity of ≥98%.[3]
Data Presentation: Purity Analysis Methods
| Analytical Technique | Purpose | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the desired product from impurities. | A major peak corresponding to dioctanoyl PI(3,4)P2 with a purity of ≥98% by peak area. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight and structural integrity of the molecule. | Observation of the correct molecular ion peak for dioctanoyl PI(3,4)P2. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of the phosphorylation pattern. | 1H, 13C, and 31P NMR spectra consistent with the structure of dioctanoyl PI(3,4)P2. |
Experimental Protocols for Purity Analysis
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Inject the sample onto the HPLC system.
-
Run the gradient elution program.
-
Analyze the resulting chromatogram to determine the peak area of the product and any impurities.
-
3.2.2. Mass Spectrometry (MS)
-
Ionization Method: Electrospray Ionization (ESI) is commonly used for phospholipids.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Procedure:
-
Introduce the sample into the mass spectrometer, either directly via infusion or as the eluent from an HPLC system.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular ion peak with the calculated theoretical mass of dioctanoyl PI(3,4)P2.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvents: Deuterated solvents such as deuterated chloroform (B151607) (CDCl3) or methanol (CD3OD).
-
Experiments:
-
1H NMR: To observe the protons on the glycerol backbone, fatty acid chains, and inositol ring.
-
13C NMR: To observe the carbon skeleton of the molecule.
-
31P NMR: To confirm the presence and chemical environment of the phosphate (B84403) groups.
-
-
Procedure:
-
Dissolve the sample in the appropriate deuterated solvent.
-
Acquire the 1H, 13C, and 31P NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.
-
Visualization of the Purity Analysis Workflow
Caption: A logical workflow for the purity assessment of synthetic dioctanoyl PI(3,4)P2.
PI(3,4)P2 Signaling Pathway Diagram
The following diagram illustrates the central role of PI(3,4)P2 in the phosphoinositide signaling cascade.
Caption: Key pathways in the PI(3,4)P2 signaling cascade.
References
The Pivotal Role of 08:0 PI(3,4)P2 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a low-abundance, yet critical, second messenger in eukaryotic cells, orchestrating a multitude of cellular processes. This technical guide provides an in-depth exploration of the function of PI(3,4)P2, with a particular focus on the synthetic, water-soluble analog, 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), commonly referred to as 08:0 PI(3,4)P2 or dioctanoyl PI(3,4)P2. This short-chain derivative is an invaluable tool for in vitro studies of PI(3,4)P2-dependent signaling pathways. This document details the synthesis and degradation of PI(3,4)P2, its key downstream effectors, and its involvement in fundamental cellular activities such as endocytosis, cytoskeletal rearrangement, and cell signaling. Furthermore, this guide furnishes detailed experimental methodologies for investigating PI(3,4)P2-protein interactions and the enzymes that regulate its metabolism, alongside available quantitative data on these interactions.
Introduction to PI(3,4)P2 and its Synthetic Analog this compound
Phosphoinositides are a class of phospholipids (B1166683) that play a central role in signal transduction.[1] Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a key member of this family, acting as a signaling molecule that recruits and activates a specific set of downstream effector proteins.[2] Historically considered a mere intermediate in the degradation of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), PI(3,4)P2 is now recognized as a distinct signaling entity with its own unique cellular functions.[3]
The study of PI(3,4)P2 in its native, long-chain fatty acid form is often hampered by its low cellular abundance and insolubility in aqueous solutions. To overcome these challenges, synthetic analogs with short-chain fatty acids have been developed. This compound, with its two eight-carbon (octanoyl) chains, is a water-soluble analog that mimics the headgroup of the natural lipid, making it an ideal tool for a variety of in vitro biochemical and biophysical assays.[4]
The PI(3,4)P2 Signaling Pathway
The cellular levels of PI(3,4)P2 are tightly regulated by a complex interplay of phosphoinositide kinases and phosphatases. These enzymes control the synthesis and degradation of PI(3,4)P2, thereby modulating its downstream signaling effects.
Synthesis of PI(3,4)P2
There are two primary pathways for the synthesis of PI(3,4)P2:
-
From PI(3,4,5)P3: Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. Subsequently, 5-phosphatases, such as SHIP1 and SHIP2, dephosphorylate PI(3,4,5)P3 at the 5' position of the inositol (B14025) ring to produce PI(3,4)P2.[5] This is considered the major pathway for PI(3,4)P2 production in response to many extracellular stimuli.[3]
-
From PI4P: Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) at the 3' position to generate PI(3,4)P2.[6] This pathway is particularly important in processes like clathrin-mediated endocytosis.[5]
Degradation of PI(3,4)P2
The signaling activity of PI(3,4)P2 is terminated by the action of specific phosphatases:
-
INPP4A and INPP4B: These inositol polyphosphate 4-phosphatases remove the phosphate (B84403) group from the 4' position of the inositol ring, converting PI(3,4)P2 to phosphatidylinositol 3-phosphate (PI3P).[5][6]
-
PTEN: The tumor suppressor phosphatase and tensin homolog (PTEN) can dephosphorylate the 3' position of PI(3,4)P2, although its primary substrate is PI(3,4,5)P3.[3]
Downstream Effectors of PI(3,4)P2
PI(3,4)P2 exerts its biological effects by recruiting and activating a specific set of proteins that contain phosphoinositide-binding domains, most notably the Pleckstrin Homology (PH) domain.
-
Akt/PKB: The serine/threonine kinase Akt (also known as Protein Kinase B) is a crucial effector of PI3K signaling. Both PI(3,4,5)P3 and PI(3,4)P2 can bind to the PH domain of Akt, recruiting it to the plasma membrane where it is activated by other kinases like PDK1.[5] Activated Akt then phosphorylates a wide range of substrates, promoting cell survival, growth, and proliferation.[5]
-
PDK1: Phosphoinositide-dependent kinase 1 (PDK1) also contains a PH domain that binds to PI(3,4)P2 and PI(3,4,5)P3. This co-localization of PDK1 and Akt at the membrane is essential for Akt activation.
-
TAPP1 and TAPP2: Tandem PH domain-containing proteins 1 and 2 are specific binding partners for PI(3,4)P2. They are thought to act as adaptors, linking PI(3,4)P2 signaling to other cellular processes.[7]
-
Lamellipodin: This protein is involved in the regulation of the actin cytoskeleton and is recruited to the leading edge of migrating cells through its interaction with PI(3,4)P2.[5] This interaction is crucial for the formation of lamellipodia and cell motility.[6]
-
SNX9: Sorting nexin 9 is involved in clathrin-mediated endocytosis and is recruited to the neck of budding vesicles by PI(3,4)P2.[5]
Cellular Functions of PI(3,4)P2
The diverse array of PI(3,4)P2 effectors translates into its involvement in a wide range of cellular functions:
-
Endocytosis: PI(3,4)P2 plays a crucial role in clathrin-mediated endocytosis by recruiting proteins like SNX9 to facilitate vesicle budding and scission.[5]
-
Cytoskeletal Rearrangement and Cell Migration: Through its interaction with lamellipodin, PI(3,4)P2 is a key regulator of actin dynamics at the leading edge of migrating cells, promoting the formation of lamellipodia and invadopodia.[5][6]
-
Cell Survival and Proliferation: The activation of the Akt pathway by PI(3,4)P2 is a central mechanism for promoting cell survival and proliferation and is often dysregulated in cancer.[5]
-
mTOR Signaling: PI(3,4)P2 is also implicated in the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a master regulator of cell growth and metabolism.[6]
Quantitative Data on PI(3,4)P2 Interactions
While the qualitative aspects of PI(3,4)P2 signaling are well-established, quantitative data on the binding affinities of effector proteins and the kinetic parameters of metabolizing enzymes are less abundant in the literature. The following table summarizes the available data.
| Interacting Protein/Enzyme | Parameter | Value | Method |
| Shc-PTB domain | Apparent KI | ~25 µM | Competitive Binding Assay |
Experimental Protocols
The water-soluble nature of this compound makes it an excellent tool for a variety of in vitro assays to study its interaction with proteins and the enzymes that regulate its levels.
Liposome (B1194612) Binding Assay
This assay is used to investigate the binding of a protein of interest to PI(3,4)P2 in a membrane-like environment.
Materials:
-
This compound
-
Background lipid (e.g., phosphatidylcholine, PC)
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT)
-
Recombinant protein of interest
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Liposome Preparation:
-
In a glass vial, mix the desired amounts of this compound and the background lipid (e.g., a 1:9 molar ratio) dissolved in chloroform.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour.
-
Rehydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) by extruding the MLV suspension through a 100 nm polycarbonate membrane at least 11 times.
-
-
Binding Reaction:
-
Incubate the recombinant protein of interest with the prepared liposomes at room temperature for 30 minutes.
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the liposome pellet with binding buffer and pellet again by ultracentrifugation.
-
Resuspend the final liposome pellet (containing bound protein) in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the extent of binding.
-
In Vitro Kinase Assay
This assay measures the activity of PI3-kinases that produce PI(3,4)P2.
Materials:
-
08:0 PI4P (as substrate for Class II PI3K) or PI(4,5)P2 and a 5-phosphatase (for Class I PI3K pathway)
-
Recombinant PI3-kinase
-
Kinase reaction buffer (containing ATP and MgCl2)
-
Method for detecting PI(3,4)P2 production (e.g., ELISA, mass spectrometry, or thin-layer chromatography with radiolabeled ATP)
-
PI3-Kinase Activity Assay Kits are commercially available and provide a convenient platform.
General Protocol (using a commercial ELISA kit):
-
Kinase Reaction:
-
In a microplate well, combine the recombinant PI3-kinase, the lipid substrate (e.g., 08:0 PI4P), and the kinase reaction buffer.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
-
Stopping the Reaction:
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection of PI(3,4)P2:
-
Transfer the reaction mixture to a PI(3,4)P2-coated plate.
-
Add a PI(3,4)P2 detector protein (e.g., a PH domain fused to an enzyme like HRP).
-
The amount of detector protein that binds to the plate is inversely proportional to the amount of PI(3,4)P2 produced in the reaction.
-
Wash the plate and add a substrate for the reporter enzyme.
-
Measure the absorbance to quantify the kinase activity.
-
In Vitro Phosphatase Assay
This assay measures the activity of phosphatases that dephosphorylate PI(3,4)P2.
Materials:
-
This compound (as substrate)
-
Recombinant phosphatase (e.g., INPP4A, INPP4B, or PTEN)
-
Phosphatase reaction buffer
-
Method for detecting the product (e.g., PI3P or PI4P) or the decrease in PI(3,4)P2.
General Protocol:
-
Phosphatase Reaction:
-
Incubate the recombinant phosphatase with this compound in the appropriate reaction buffer.
-
-
Detection of Product:
-
The reaction can be stopped and the products analyzed by various methods, such as:
-
Malachite green assay: This colorimetric assay detects the release of free phosphate.
-
Thin-layer chromatography (TLC): If using radiolabeled PI(3,4)P2, the products can be separated by TLC and quantified by autoradiography.
-
Mass spectrometry: This provides a sensitive and specific method for quantifying the lipid products.
-
-
Conclusion
PI(3,4)P2 is a critical signaling lipid that regulates a diverse range of cellular processes. The synthetic analog, this compound, is an indispensable tool for dissecting the molecular mechanisms of PI(3,4)P2-dependent signaling pathways in vitro. This technical guide has provided a comprehensive overview of the function of PI(3,4)P2, its role in cellular signaling, and detailed methodologies for its study. A deeper understanding of PI(3,4)P2 signaling is crucial for the development of novel therapeutic strategies for diseases where this pathway is dysregulated, such as cancer and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
08:0 PI(3,4)P2: A Technical Guide to its Application as a PI(3,4)P2 Analog in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance, yet critical, second messenger lipid in eukaryotic cells. As a key component of the phosphoinositide 3-kinase (PI3K) signaling pathway, it plays a pivotal role in a multitude of cellular processes, including cell survival, proliferation, metabolism, and migration. The transient and localized nature of PI(3,4)P2 signaling, however, presents significant challenges for its study. To overcome these hurdles, researchers often turn to synthetic analogs. This technical guide focuses on 08:0 PI(3,4)P2, a short-chain, water-soluble analog of PI(3,4)P2, and its application in dissecting the complexities of PI(3,4)P2-mediated signaling pathways.
This compound, formally known as 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), features two eight-carbon (octanoyl) fatty acid chains. This structural modification significantly increases its aqueous solubility compared to its native, long-chain counterparts, which typically contain stearic and arachidonic acid.[1] This enhanced solubility makes this compound an invaluable tool for a variety of in vitro and cell-based assays, allowing for more controlled and reproducible experimental conditions.
PI(3,4)P2 Signaling Pathways
PI(3,4)P2 is a central node in a complex signaling network. Its production is primarily regulated by the interplay of phosphoinositide kinases and phosphatases. There are two main pathways for PI(3,4)P2 synthesis:
-
Class I PI3K Pathway: Upon stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), Class I PI3Ks are activated. These enzymes phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] at the 3'-position of the inositol (B14025) ring to generate phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3]. Subsequently, the 5'-phosphatase activity of enzymes like SHIP1 and SHIP2 (SH2-containing inositol 5'-phosphatase) dephosphorylates PI(3,4,5)P3 to produce PI(3,4)P2.[2][3]
-
Class II PI3K Pathway: PI(3,4)P2 can also be generated through the direct phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Class II PI3K isoforms.[4][5] This pathway is particularly important in the regulation of intracellular membrane trafficking events, such as endocytosis.
Once produced, PI(3,4)P2 acts as a docking site on cellular membranes for proteins containing specific phosphoinositide-binding domains, most notably the pleckstrin homology (PH) domain. The recruitment of these effector proteins to the membrane initiates downstream signaling cascades that regulate a diverse array of cellular functions. A key effector of PI(3,4)P2 signaling is the serine/threonine kinase Akt (also known as Protein Kinase B), which plays a crucial role in promoting cell survival and inhibiting apoptosis.[6]
Below are Graphviz diagrams illustrating the core PI(3,4)P2 signaling pathways.
Data Presentation: Quantitative Comparison
While direct, comprehensive quantitative data comparing the binding affinities and enzyme kinetics of this compound with its native, long-chain counterpart is limited in publicly available literature, existing studies provide valuable insights into the interactions of PI(3,4)P2 with key effector proteins. The following tables summarize available data for the binding of Akt isoforms to PI(3,4)P2-containing lipid vesicles. The use of short-chain, soluble analogs like this compound is crucial for obtaining such quantitative data through techniques like surface plasmon resonance (SPR).
Table 1: Membrane Binding Properties of Akt Isoform PH Domains [7]
| Akt Isoform PH Domain | Ligand | Dissociation Constant (Kd) (μM) |
| Akt1-PH | PI(3,4)P2 Vesicles | 0.25 ± 0.03 |
| Akt2-PH | PI(3,4)P2 Vesicles | 0.18 ± 0.02 |
| Akt3-PH | PI(3,4)P2 Vesicles | 0.22 ± 0.02 |
Table 2: Membrane Binding Properties of Full-Length Akt Isoforms (expressed in insect cells) [7]
| Full-Length Akt Isoform | Ligand | Dissociation Constant (Kd) (μM) |
| Akt1 | PI(3,4)P2 Vesicles | 0.35 ± 0.04 |
| Akt2 | PI(3,4)P2 Vesicles | 0.21 ± 0.03 |
| Akt3 | PI(3,4)P2 Vesicles | 0.28 ± 0.03 |
Data presented as mean ± S.D. from triplicate equilibrium SPR measurements.
Experimental Protocols
The water-soluble nature of this compound makes it amenable to a variety of established biochemical and cell-based assays. Below are detailed methodologies for key experiments where this compound can be utilized as a direct substitute for or in conjunction with native PI(3,4)P2.
In Vitro Kinase and Phosphatase Assays
These assays are fundamental for characterizing the enzymes that regulate PI(3,4)P2 levels and for screening potential inhibitors.
1. SHIP2 Phosphatase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the inorganic phosphate (B84403) released from a substrate by SHIP2, providing a direct measure of its enzymatic activity. While often performed with substrates like inositol (1,3,4,5)-tetrakisphosphate (IP4), it can be adapted for lipid substrates like PI(3,4,5)P3 to measure the production of PI(3,4)P2.[8]
-
Materials:
-
Recombinant human SHIP2 enzyme
-
PI(3,4,5)P3 substrate (can be 08:0 PI(3,4,5)P3 for ease of use)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the SHIP2 enzyme to each well containing the inhibitor and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PI(3,4,5)P3 substrate to each well.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percent inhibition of SHIP2 activity for each inhibitor concentration.
-
Liposome-Based Assays
These assays are crucial for studying the interaction of proteins with PI(3,4)P2 in a membrane context, which more closely mimics the cellular environment.
2. Liposome Pull-Down Assay
This technique is used to identify and characterize proteins that bind to specific phosphoinositides incorporated into liposomes.
-
Materials:
-
This compound and other phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylserine)
-
Liposome extrusion equipment
-
Cell or tissue lysate
-
Streptavidin-coated beads (if using biotinylated liposomes)
-
Wash buffers
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Prepare a lipid mixture in chloroform containing the desired phospholipids, including this compound. A control mixture without this compound should also be prepared.
-
Dry the lipid mixture to a thin film under a stream of nitrogen.
-
Hydrate the lipid film in a suitable buffer to form multilamellar vesicles.
-
Create unilamellar liposomes by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
(Optional) If using biotinylated lipids, incubate the liposomes with streptavidin-coated beads to immobilize them.
-
Incubate the liposomes (or liposome-bead complexes) with cell or tissue lysate to allow for protein binding.
-
Pellet the liposomes by centrifugation (or pull down the beads with a magnet).
-
Wash the pellet multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the liposomes/beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate PI(3,4)P2-binding proteins.
-
Conclusion
This compound serves as a powerful and versatile tool for investigating the intricate roles of PI(3,4)P2 in cellular signaling. Its enhanced water solubility facilitates a wide range of in vitro assays, enabling researchers to dissect the molecular mechanisms of PI(3,4)P2-protein interactions and the regulation of its metabolic enzymes. While a direct and comprehensive comparison with native PI(3,4)P2 is an area for future investigation, the available data and adaptable experimental protocols underscore the value of this compound in advancing our understanding of PI3K signaling in both normal physiology and disease states, thereby aiding in the development of novel therapeutic strategies.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 3. Reactome | PI3P is phosphorylated to PI(3,4)P2 by PIP4K2/5K1 at the plasma membrane [reactome.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Quantitative lipid imaging reveals a new signaling function of phosphatidylinositol-3,4-bisphophate: Isoform- and site-specific activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome-Binding Assays to Assess Specificity and Affinity of Phospholipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) has emerged from the shadow of its more abundant precursor, phosphatidylinositol 3,4,5-trisphosphate (PIP3), to be recognized as a critical second messenger in its own right. This technical guide provides a comprehensive overview of the cellular role of PI(3,4)P2, detailing its synthesis, degradation, and multifaceted functions in orchestrating a diverse array of cellular processes. From its pivotal role in the PI3K/AKT signaling cascade to its intricate involvement in membrane trafficking and cytoskeletal dynamics, PI(3,4)P2 is a key regulator of cell survival, proliferation, metabolism, and migration. Dysregulation of PI(3,4)P2 signaling is increasingly implicated in various pathologies, most notably cancer, making the enzymes that govern its metabolism attractive targets for therapeutic intervention. This document serves as an in-depth resource, compiling quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to facilitate further research and drug development in this burgeoning field.
Introduction
Phosphoinositides are a class of minor phospholipids (B1166683) that play a major role in cellular signaling and membrane trafficking. Among these, phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) has garnered significant attention for its distinct signaling functions, independent of its role as a mere degradation product of PIP3.[1][2] Its strategic localization at the plasma membrane and on intracellular organelles allows it to act as a docking site for a specific set of effector proteins, thereby initiating downstream signaling cascades that are vital for normal cellular function and are often hijacked in disease.[3] This guide will delve into the core aspects of PI(3,4)P2 biology, providing the technical details necessary for researchers and drug development professionals to navigate this complex signaling network.
Metabolism of PI(3,4)P2: A Tightly Regulated Balance
The cellular concentration of PI(3,4)P2 is meticulously controlled by the coordinated action of lipid kinases and phosphatases. This dynamic equilibrium ensures that PI(3,4)P2 is generated at the right time and place to execute its specific cellular functions. In resting cells, the levels of PI(3,4)P2 are extremely low.[4]
Synthesis of PI(3,4)P2
There are two primary pathways for the synthesis of PI(3,4)P2:
-
Dephosphorylation of PIP3: The most well-established route for PI(3,4)P2 production is through the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the 5'-position of the inositol (B14025) ring. This reaction is catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2 .[5] This pathway is particularly prominent following the activation of Class I PI3-Kinases.[4]
-
Phosphorylation of PI(4)P: Class II phosphoinositide 3-kinases (PI3Ks) can directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P) at the 3'-position.[6][7] This pathway is important for specific cellular processes, such as the maturation of clathrin-coated pits during endocytosis.[7]
Figure 1: Synthesis pathways of PI(3,4)P2.
Degradation of PI(3,4)P2
The termination of PI(3,4)P2 signaling is equally crucial and is primarily achieved through two key phosphatases:
-
INPP4A and INPP4B: The inositol polyphosphate 4-phosphatases A and B hydrolyze the phosphate (B84403) group at the 4'-position of PI(3,4)P2, converting it to phosphatidylinositol 3-phosphate (PI(3)P).[6]
-
PTEN: The tumor suppressor phosphatase and tensin homolog (PTEN) can dephosphorylate PI(3,4)P2 at the 3'-position, yielding PI(4)P.[4]
Figure 2: Degradation pathways of PI(3,4)P2.
Quantitative Parameters of PI(3,4)P2 Metabolism and Interaction
Understanding the quantitative aspects of PI(3,4)P2 signaling is paramount for building accurate models and for the rational design of therapeutic interventions.
Cellular Concentrations of PI(3,4)P2
| Condition | Cell Type | Concentration (mol% of total plasma membrane phosphoinositides) | Reference |
| Resting | HeLa | Not detected with single cPH probe | [4] |
| Stimulated (Insulin) | HeLa | ~0.033 mol% | [8] |
| Stimulated (EGF) | MCF10A | Accumulation observed, but not quantified in mol% | [9] |
Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | kcat | Reference |
| INPP4B | p-nitrophenyl phosphate (pNPP) | 38.03 mM ± 6.82 SEM | Not Reported | [7] |
| SHIP1 | PI(3,4,5)P3 | Not Found | Not Found | |
| SHIP2 | PI(3,4,5)P3 | Not Found | Not Found | |
| Class II PI3K (PI3KC2α) | PI(4)P | Not Found | ~4 molecules/enzyme/second | [10] |
Note: Further research is required to populate the missing kinetic parameters for SHIP1, SHIP2, and Class II PI3Ks acting on their respective phosphoinositide substrates.
Effector Proteins: The Downstream Mediators of PI(3,4)P2 Signaling
PI(3,4)P2 exerts its biological effects by recruiting a specific cohort of effector proteins to the membrane. These proteins typically contain phosphoinositide-binding domains, such as the Pleckstrin Homology (PH) domain or the Phox Homology (PX) domain, which recognize the 3- and 4-phosphates on the inositol ring.[6]
Key Effector Proteins and Their Functions
| Effector Protein | Binding Domain | Cellular Function | Binding Affinity (Kd) | Reference |
| Akt/PKB | PH | Cell survival, proliferation, metabolism | Binds both PI(3,4)P2 and PIP3 | [11] |
| PDK1 | PH | Activation of Akt and other AGC kinases | Binds both PI(3,4)P2 and PIP3 | [6] |
| TAPP1/TAPP2 | PH | Negative regulation of PI3K signaling, cytoskeletal organization | High specificity for PI(3,4)P2 | [12] |
| Lamellipodin (Lpd) | PH | Regulation of lamellipodia formation and cell migration | [5] | |
| SNX9 | PX | Membrane trafficking, endocytosis | [13] | |
| SGK3 | PX | Cell survival, ion transport | [6] |
Note: While the binding of these effectors to PI(3,4)P2 is well-established, precise Kd values are not available for all interactions and represent an area for further investigation.
Cellular Functions of PI(3,4)P2
The recruitment of effector proteins by PI(3,4)P2 initiates a cascade of events that regulate a wide spectrum of cellular activities.
The PI3K/AKT Signaling Pathway
PI(3,4)P2 is a critical component of the PI3K/AKT pathway, a central signaling nexus that governs cell growth, survival, and metabolism. Upon growth factor stimulation, Class I PI3K generates PIP3, which is then partially converted to PI(3,4)P2 by SHIP phosphatases. Both phosphoinositides recruit Akt and its activating kinase, PDK1, to the plasma membrane, leading to Akt phosphorylation and activation.[14] Activated Akt then phosphorylates a plethora of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating cell cycle progression and protein synthesis.[2]
Figure 3: PI(3,4)P2 in the PI3K/AKT signaling pathway.
Regulation of mTOR Signaling
PI(3,4)P2 exhibits a fascinating dual role in the regulation of the mechanistic target of rapamycin (B549165) (mTOR) signaling, a key controller of cell growth and metabolism. At the plasma membrane, PI(3,4)P2 generated downstream of Class I PI3K contributes to the activation of mTORC1, promoting pro-survival signals.[15] Conversely, a distinct pool of PI(3,4)P2 synthesized on lysosomes by the Class II PI3K, PI3K-C2β, under serum-starved conditions, acts to inhibit mTORC1 activity.[15] This spatial segregation of PI(3,4)P2 signaling highlights the sophisticated mechanisms by which cells fine-tune their metabolic responses to environmental cues.
Membrane Trafficking and Endocytosis
PI(3,4)P2 plays a crucial role in various membrane trafficking events, most notably in clathrin-mediated endocytosis (CME). A localized pool of PI(3,4)P2 is generated at clathrin-coated pits by the Class II PI3K, PI3KC2α.[7] This localized production of PI(3,4)P2 is thought to be important for the maturation and scission of the endocytic vesicle from the plasma membrane.[7]
Cytoskeletal Rearrangements and Cell Migration
PI(3,4)P2 is a key regulator of the actin cytoskeleton, influencing cell shape, adhesion, and migration. It is enriched in dynamic membrane structures such as lamellipodia and invadopodia, which are critical for cell movement and invasion.[9] At the leading edge of migrating cells, PI(3,4)P2 recruits effector proteins like lamellipodin, which in turn promotes actin polymerization and the formation of protrusive structures.[5] In the context of cancer, the role of PI(3,4)P2 in promoting the formation of invadopodia, specialized structures that degrade the extracellular matrix, is of particular interest as it directly contributes to tumor cell invasion and metastasis.[9]
PI(3,4)P2 in Disease and as a Therapeutic Target
Given its central role in cell proliferation, survival, and migration, it is not surprising that dysregulation of PI(3,4)P2 signaling is a hallmark of several diseases, most prominently cancer.[6][9] The accumulation of PI(3,4)P2, often due to mutations in the enzymes that regulate its metabolism, can lead to the hyperactivation of pro-tumorigenic pathways like the PI3K/AKT cascade. For instance, loss-of-function mutations in the tumor suppressor INPP4B, which degrades PI(3,4)P2, are associated with poor prognosis in several cancers.[6]
This intimate link between aberrant PI(3,4)P2 signaling and disease has spurred significant interest in targeting the enzymes that control its levels as a therapeutic strategy. The development of small molecule inhibitors against the kinases (PI3Ks) and phosphatases (SHIPs, INPP4B) that regulate PI(3,4)P2 metabolism holds great promise for the treatment of cancer and other diseases driven by aberrant PI3K signaling.
Experimental Protocols for Studying PI(3,4)P2
A variety of experimental techniques are available to investigate the multifaceted roles of PI(3,4)P2. Below are detailed methodologies for some of the key assays.
Protein-Lipid Overlay Assay
This assay is used to qualitatively assess the binding of a protein of interest to various phospholipids, including PI(3,4)P2.
Materials:
-
Nitrocellulose membrane
-
Solutions of various phospholipids (including PI(3,4)P2) in an appropriate solvent (e.g., chloroform/methanol/water)
-
Purified recombinant protein of interest with an epitope tag (e.g., GST or His)
-
Blocking buffer (e.g., 3-5% BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Lipid Spotting: Spot 1-2 µL of each phospholipid solution onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature.[1][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[17]
-
Protein Incubation: Incubate the membrane with the purified protein of interest (typically 0.5-1 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane extensively with TBST (e.g., 3 x 10 minutes).[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the epitope tag, diluted in blocking buffer, for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as in step 4.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in TBST, for 1 hour at room temperature.[17]
-
Washing: Repeat the washing step as in step 4.
-
Detection: Detect the bound protein using a chemiluminescence substrate and imaging system.[1]
Figure 4: Workflow for a Protein-Lipid Overlay Assay.
In Vitro PI3-Kinase Assay (Class II)
This assay measures the ability of a Class II PI3K to phosphorylate PI(4)P to produce PI(3,4)P2.
Materials:
-
Recombinant active Class II PI3K enzyme
-
PI(4)P substrate (as liposomes)
-
Kinase assay buffer (containing MgCl2 and ATP)
-
Method for detecting PI(3,4)P2 production (e.g., radioactive ATP and TLC, or a non-radioactive method like an ELISA-based assay)
Procedure:
-
Prepare Substrate: Prepare PI(4)P liposomes by sonication or extrusion.
-
Set up Reaction: In a microcentrifuge tube, combine the kinase assay buffer, PI(4)P liposomes, and the recombinant Class II PI3K enzyme.
-
Initiate Reaction: Start the reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).
-
Incubate: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Terminate Reaction: Stop the reaction by adding an appropriate stop solution (e.g., acidified chloroform/methanol for lipid extraction).
-
Detection:
-
Radioactive Method: Extract the lipids, spot them on a TLC plate, develop the chromatogram, and visualize the radiolabeled PI(3,4)P2 by autoradiography.
-
Non-Radioactive Method: Utilize a commercially available ELISA kit that detects PI(3,4)P2.
-
In Vitro INPP4B Phosphatase Assay
This assay measures the activity of INPP4B in dephosphorylating PI(3,4)P2.
Materials:
-
Recombinant active INPP4B enzyme
-
PI(3,4)P2 substrate
-
Phosphatase assay buffer
-
Method for detecting phosphate release (e.g., Malachite Green assay)
Procedure:
-
Set up Reaction: In a microplate well, combine the phosphatase assay buffer and the PI(3,4)P2 substrate.
-
Initiate Reaction: Add the recombinant INPP4B enzyme to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period.
-
Terminate Reaction and Detect: Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based colorimetric assay.[18]
Live-Cell Imaging of PI(3,4)P2 Biosensors
Genetically encoded biosensors, such as the PH domain of TAPP1 fused to a fluorescent protein (e.g., GFP-TAPP1-PH), allow for the visualization of PI(3,4)P2 dynamics in living cells.[4][19]
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Expression vector encoding the PI(3,4)P2 biosensor (e.g., pEGFP-TAPP1-PH)
-
Transfection reagent
-
Live-cell imaging microscope (e.g., confocal or TIRF) equipped with an environmental chamber to maintain temperature, CO2, and humidity.[16]
Procedure:
-
Transfection: Transfect the cells with the biosensor expression vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
Cell Stimulation (Optional): If studying stimulus-induced changes in PI(3,4)P2, replace the culture medium with an appropriate imaging buffer and add the stimulus (e.g., growth factor) at the desired time point.
-
Image Acquisition: Acquire time-lapse images of the cells using the fluorescence microscope. The translocation of the fluorescently tagged biosensor from the cytosol to the plasma membrane or other cellular compartments indicates an increase in the local concentration of PI(3,4)P2.
-
Image Analysis: Quantify the changes in fluorescence intensity at the membrane versus the cytosol over time to determine the relative changes in PI(3,4)P2 levels.
Conclusion and Future Directions
Phosphatidylinositol 3,4-bisphosphate has unequivocally established itself as a critical signaling molecule with diverse and vital cellular functions. Its tight regulation and the profound consequences of its dysregulation underscore its importance in both normal physiology and disease. The continued development of sophisticated tools and techniques to study PI(3,4)P2, including high-avidity biosensors and advanced mass spectrometry methods, will undoubtedly lead to a deeper understanding of its complex roles. For drug development professionals, the enzymes that orchestrate PI(3,4)P2 metabolism represent a rich landscape of promising therapeutic targets. Future research will likely uncover even more intricate layers of PI(3,4)P2-mediated regulation and further solidify its position as a central player in the intricate symphony of cellular signaling.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 10. Phosphoinositide switches in cell physiology - From molecular mechanisms to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsbms.jp [jsbms.jp]
- 16. researchgate.net [researchgate.net]
- 17. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PI(3,4)P2 Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways regulated by the second messenger lipid, phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This document details the core molecular interactions, cellular functions, and relevant experimental methodologies for studying this critical signaling nexus.
Introduction to PI(3,4)P2 Signaling
Phosphatidylinositol (3,4)-bisphosphate is a low-abundance phosphoinositide that plays a crucial role in a multitude of cellular processes. It is generated at the plasma membrane and on intracellular vesicles through two primary pathways: the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) by Class I and II phosphoinositide 3-kinases (PI3Ks), and the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) by 5-phosphatases such as SHIP1 and SHIP2.[1][2] Its levels are tightly controlled by the opposing activities of these kinases and phosphatases, including the 4-phosphatase INPP4B which hydrolyzes PI(3,4)P2 to phosphatidylinositol 3-phosphate (PI(3)P).[1][3]
PI(3,4)P2 acts as a docking site on cellular membranes for a specific set of effector proteins, typically containing pleckstrin homology (PH) or Phox homology (PX) domains. The recruitment of these effectors to PI(3,4)P2-enriched microdomains initiates a cascade of downstream signaling events that regulate cell survival, proliferation, migration, cytoskeletal organization, and vesicular trafficking.[1][3]
Core Downstream Signaling Pathways
The AKT/PDK1 Pathway: A Central Hub for Cell Survival and Proliferation
One of the most well-characterized downstream pathways of PI(3,4)P2 involves the activation of the serine/threonine kinase AKT (also known as Protein Kinase B). Both PI(3,4,5)P3 and PI(3,4)P2 can recruit AKT to the plasma membrane via its PH domain.[1][4][5] This translocation is a critical step for AKT activation, as it brings it into proximity with its upstream activating kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1). PDK1 also contains a PH domain that binds to PI(3,4)P2 and PI(3,4,5)P3.[6][7] The co-localization of AKT and PDK1 at the membrane facilitates the phosphorylation of AKT at Threonine 308 by PDK1, leading to its partial activation. Full activation of AKT requires a subsequent phosphorylation at Serine 473 by the mTORC2 complex.[4] Activated AKT then phosphorylates a wide array of downstream targets to promote cell survival, growth, and proliferation.
Cytoskeletal Rearrangements and Cell Migration
PI(3,4)P2 is a key regulator of the actin cytoskeleton, thereby influencing cell shape, motility, and invasion.[6][7] This is primarily mediated through the recruitment of specific effector proteins to the leading edge of migrating cells.
-
Lamellipodin (Lpd): This protein contains a PH domain that specifically binds to PI(3,4)P2.[3][8] Upon recruitment to the plasma membrane, Lamellipodin promotes the growth of actin filaments by interacting with Ena/VASP family proteins, which are crucial for the formation of lamellipodia and filopodia.[6]
-
Sorting Nexin 9 (SNX9): SNX9 is a member of the sorting nexin family that contains a PX domain which binds to PI(3,4)P2.[9][10][11] SNX9 is involved in membrane remodeling and the regulation of actin dynamics during endocytosis and cell migration. Its recruitment by PI(3,4)P2 is thought to couple membrane trafficking events with cytoskeletal changes.
Endocytosis and Vesicular Trafficking
PI(3,4)P2 plays a significant role in various endocytic pathways, including clathrin-mediated endocytosis (CME).[1] It is involved in the maturation of clathrin-coated pits and the subsequent scission of vesicles from the plasma membrane. The recruitment of proteins like SNX9 by PI(3,4)P2 is crucial for these processes, linking the phosphoinositide landscape to the machinery of vesicular transport.[9][10][11]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of effector proteins with PI(3,4)P2 and its cellular abundance.
Table 1: Binding Affinities of Effector Proteins to PI(3,4)P2
| Effector Protein | Domain | Method | Kd (Dissociation Constant) | Reference(s) |
| PDK1 | PH | Surface Plasmon Resonance (SPR) | 70 nM | [12] |
| SNX9 | PX-BAR | Hill Equation Fitting | 47 nM | [9] |
| AKT | PH | - | High affinity, specific Kd not found | [1][4][5] |
| Lamellipodin | PH | - | Strong interaction, specific Kd not found | [3][8] |
Table 2: Cellular Concentration of PI(3,4)P2
| Cell Type | Condition | Concentration | Method | Reference(s) |
| Various | Basal | Very low, often undetectable | HPLC | [13][14] |
| Endocytic clathrin-coated pits | Localized | Similar to PI(4,5)P2 | Estimation from kinase activity | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate PI(3,4)P2 downstream signaling pathways.
In Vitro Lipid Binding Assays
This assay provides a qualitative assessment of the interaction between a protein of interest and various lipids.
Protocol:
-
Lipid Spotting:
-
Dissolve purified lipids in an appropriate solvent (e.g., chloroform/methanol/water mixture).
-
Spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST).
-
-
Protein Incubation:
-
Incubate the membrane with a solution of the purified protein of interest (e.g., 1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane extensively with TBST (3 x 10 minutes).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against the protein of interest or an epitope tag for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
This assay provides a more quantitative measure of protein-lipid interactions in a membrane-like environment.
Protocol:
-
Liposome Preparation:
-
Mix lipids in the desired molar ratio in chloroform.
-
Dry the lipid mixture to a thin film under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate the purified protein with the prepared liposomes at room temperature for 30-60 minutes.
-
-
Liposome Pelleting:
-
Pellet the liposomes by ultracentrifugation.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).
-
Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of bound protein.
-
In Vitro Phosphatase Assay (Malachite Green)
This colorimetric assay measures the activity of phosphatases like SHIP2 and INPP4B by detecting the release of inorganic phosphate (B84403).
Protocol:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the reaction buffer, the purified phosphatase enzyme, and the phosphoinositide substrate (e.g., PI(3,4,5)P3 for SHIP2 or PI(3,4)P2 for INPP4B).
-
Include appropriate controls (no enzyme, no substrate).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Color Development:
-
Stop the reaction and initiate color development by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement:
-
Measure the absorbance at ~620-660 nm using a microplate reader.
-
-
Quantification:
-
Determine the amount of released phosphate by comparing the absorbance values to a standard curve generated with known concentrations of inorganic phosphate.
-
Cell-Based Assays
This technique is used to assess the activation state of AKT as a downstream effector of PI(3,4)P2 signaling.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with appropriate stimuli or inhibitors.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an ECL substrate.
-
-
Total Akt and Loading Control:
-
Strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
This technique allows for the visualization of changes in the actin cytoskeleton in response to PI(3,4)P2 signaling.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat as required.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Staining:
-
Incubate with a fluorescently labeled phalloidin (B8060827) conjugate (to stain F-actin) for 1 hour at room temperature.
-
Optionally, co-stain with primary antibodies against other cytoskeletal or signaling proteins, followed by fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Conclusion
PI(3,4)P2 is a pivotal second messenger that orchestrates a diverse array of cellular functions through its downstream signaling pathways. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for researchers in both basic science and drug development. The continued investigation into the nuanced roles of PI(3,4)P2 will undoubtedly unveil new therapeutic targets for a range of diseases, including cancer and metabolic disorders.
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol-3,4,5-trisphosphate 5-phosphatase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. Regulation of PI(3)K/Akt signalling and cellular transformation by inositol polyphosphate 4-phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates | The EMBO Journal [link.springer.com]
- 8. Mechanistic insights into the phosphatidylinositol binding properties of the pleckstrin homology domain of lamellipodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Phosphatidylserine Binding Is Essential for Plasma Membrane Recruitment and Signaling Function of 3-Phosphoinositide-dependent Kinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphoinositide switches in cell physiology - From molecular mechanisms to disease - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Key Signaling Hub: A Technical Guide to the Discovery and History of PI(3,4)P2 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged from the shadows of its more famous sibling, PI(3,4,5)P3, to be recognized as a critical second messenger in its own right. Initially considered a mere degradation product, decades of research have unveiled its pivotal roles in a multitude of cellular processes, including cell survival, proliferation, migration, and membrane trafficking.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery and history of PI(3,4)P2 signaling, detailing the key enzymatic players, downstream effectors, and the experimental methodologies that have been instrumental in shaping our understanding of this vital signaling network.
A Historical Perspective: From Obscurity to Prominence
The journey to understanding PI(3,4)P2 signaling is intertwined with the broader history of phosphoinositide research. The field was ignited in the 1950s with the landmark discovery that extracellular stimuli could trigger the phosphorylation of phosphoinositides.[4] However, it was the identification of phosphoinositide 3-kinases (PI3Ks) in the 1980s that set the stage for the discovery of 3-phosphorylated phosphoinositides.[4] For many years, research was predominantly focused on PI(3,4,5)P3 as the primary effector of PI3K signaling.[5] PI(3,4)P2 was initially identified as a product of PI(3,4,5)P3 dephosphorylation by 5-phosphatases, leading to the assumption that it was simply a step in the termination of the signal.[6] This perception began to shift with the discovery of proteins that specifically bind to PI(3,4)P2, suggesting it possessed a distinct signaling role.
The Metabolism of a Crucial Second Messenger: Synthesis and Degradation of PI(3,4)P2
The cellular levels of PI(3,4)P2 are tightly regulated by a cohort of kinases and phosphatases, ensuring its precise spatiotemporal activity.
Synthesis of PI(3,4)P2
There are two primary pathways for the synthesis of PI(3,4)P2:
-
Dephosphorylation of PI(3,4,5)P3: The most significant source of PI(3,4)P2, particularly in response to growth factor stimulation, is the dephosphorylation of PI(3,4,5)P3 at the 5-position of the inositol (B14025) ring.[6][7] This reaction is catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2 .[2][7] SHIP1 is predominantly expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed.[7]
-
Phosphorylation of PI(4)P: Class I and Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3-position to generate PI(3,4)P2.[3] While this pathway contributes to the overall cellular pool of PI(3,4)P2, the dephosphorylation of PI(3,4,5)P3 is considered the major route for its accumulation upon receptor activation.[6]
Degradation of PI(3,4)P2
The signaling actions of PI(3,4)P2 are terminated through its dephosphorylation by specific phosphatases:
-
PTEN (Phosphatase and Tensin Homolog): This well-known tumor suppressor dephosphorylates the 3-position of the inositol ring, converting PI(3,4)P2 to PI(4)P.[8][9] While PTEN is primarily recognized for its action on PI(3,4,5)P3, it also plays a crucial role in regulating PI(3,4)P2 levels.[8][9][10]
-
INPP4A and INPP4B (Inositol Polyphosphate 4-Phosphatase Type I and II): These enzymes remove the phosphate (B84403) group from the 4-position of the inositol ring, converting PI(3,4)P2 to PI(3)P.[11]
The intricate interplay of these synthesizing and degrading enzymes dictates the localized concentration and duration of PI(3,4)P2 signaling.
Metabolism of PI(3,4)P2
Downstream Effectors and Cellular Functions
The signaling capacity of PI(3,4)P2 is mediated through its interaction with a specific set of effector proteins, many of which contain pleckstrin homology (PH) domains that recognize the 3- and 4-phosphate groups on the inositol ring.
Key PI(3,4)P2 Effectors
-
Akt/PKB (Protein Kinase B): A central node in cell survival and proliferation pathways. The PH domain of Akt binds to both PI(3,4)P2 and PI(3,4,5)P3, leading to its recruitment to the plasma membrane and subsequent activation.[12][13] While PI(3,4,5)P3 is crucial for the initial recruitment and phosphorylation of Akt at Thr308, PI(3,4)P2 is thought to play a significant role in sustaining Akt activity and promoting its phosphorylation at Ser473.[14][15]
-
TAPP1 and TAPP2 (Tandem PH domain-containing Protein 1 and 2): These adaptor proteins were among the first identified specific binders of PI(3,4)P2.[16] Their C-terminal PH domains exhibit high affinity and selectivity for PI(3,4)P2.[16] TAPP proteins are implicated in the regulation of insulin (B600854) signaling and B-cell activation.[8][17]
-
Lamellipodin: This protein is involved in the regulation of the actin cytoskeleton and is crucial for the formation of lamellipodia, which are essential for cell migration.[18]
-
SNX9 (Sorting Nexin 9): A member of the sorting nexin family of proteins that contain a PX (phox homology) domain and a BAR (Bin/Amphiphysin/Rvs) domain. SNX9 is involved in membrane trafficking and dynamics, particularly in endocytosis.[18]
Cellular Processes Regulated by PI(3,4)P2
The engagement of these effector proteins by PI(3,4)P2 orchestrates a diverse range of cellular responses:
-
Cell Survival and Proliferation: Primarily through the sustained activation of the Akt pathway.[14]
-
Cell Migration and Cytoskeletal Rearrangements: By recruiting proteins like lamellipodin to the leading edge of migrating cells to promote the formation of actin-rich protrusions.[3][18]
-
Membrane Trafficking and Endocytosis: PI(3,4)P2 plays a critical role in clathrin-mediated endocytosis and the trafficking of integrin receptors.[2][18]
-
Insulin Signaling: TAPP proteins, by binding to PI(3,4)P2, are involved in a negative feedback loop that modulates the intensity and duration of insulin signaling.[8]
-
mTOR Signaling: PI(3,4)P2 has been shown to regulate the activity of the mTORC1 complex, a key regulator of cell growth and metabolism, in a context-dependent manner.[11]
PI(3,4)P2 Downstream Signaling
Quantitative Data in PI(3,4)P2 Signaling
A quantitative understanding of the components of the PI(3,4)P2 signaling network is crucial for building accurate models and for the development of targeted therapeutics.
| Parameter | Value | Cell Type/Condition | Reference |
| Cellular Concentration | |||
| PI(3,4)P2 | 3.1 ± 0.2 pmol/1 x 108 cells | Resting Human Platelets | [19] |
| Binding Affinities (Kd) | |||
| Akt PH domain to PI(3,4,5)P3 | Submicromolar | In vitro (Surface Plasmon Resonance) | [12] |
| Akt PH domain to PI(3,4)P2 | ~3-fold lower affinity than to PI(3,4,5)P3 | In vitro (Surface Plasmon Resonance) | [12] |
| Enzyme Kinetics | |||
| PTEN | Functions as a PI(3,4)P2 3-phosphatase | In vitro and in vivo | [8][9] |
| SHIP1 (Ptase-C2) Km for PI(3,4,5)P3-DiC8 | 100.8 ± 17.5 µM | In vitro (Phosphate Sensor Assay) | [20] |
| SHIP1 (Ptase-C2) kcat for PI(3,4,5)P3-DiC8 | 2.5 ± 0.2 s-1 | In vitro (Phosphate Sensor Assay) | [20] |
| SHIP2 (Ptase-C2) Km for PI(3,4,5)P3-DiC8 | 13.9 ± 1.8 µM | In vitro (Phosphate Sensor Assay) | [20] |
| SHIP2 (Ptase-C2) kcat for PI(3,4,5)P3-DiC8 | 11.2 ± 0.5 s-1 | In vitro (Phosphate Sensor Assay) | [20] |
Key Experimental Methodologies
The elucidation of the PI(3,4)P2 signaling pathway has been made possible by a diverse array of experimental techniques.
Detection and Quantification of PI(3,4)P2
-
High-Performance Liquid Chromatography (HPLC): A classic method for separating and quantifying radiolabeled phosphoinositides.
-
Protocol Outline:
-
Metabolically label cells with [3H]-inositol or [32P]-orthophosphate.
-
Extract lipids using an acidified solvent mixture (e.g., chloroform/methanol/HCl).
-
Deacylate the phosphoinositides to generate water-soluble glycerophosphoinositol (B231547) phosphates.
-
Separate the glycerophosphoinositol phosphates using an anion-exchange HPLC column (e.g., Partisphere SAX) with a salt gradient (e.g., ammonium (B1175870) phosphate).
-
Detect and quantify the radiolabeled peaks using a flow-through scintillation counter.[21][22]
-
-
-
Mass Spectrometry (MS): A powerful technique for the sensitive and specific quantification of different phosphoinositide species without the need for radiolabeling.
-
Protocol Outline:
-
Extract lipids from cells or tissues.
-
Derivatize the phosphate groups (e.g., by methylation with TMS-diazomethane) to improve ionization efficiency.[21]
-
Separate the lipid species using liquid chromatography (LC).
-
Analyze the eluate by tandem mass spectrometry (MS/MS) using techniques like selected reaction monitoring (SRM) for quantification.[4][19]
-
-
-
Genetically Encoded Biosensors: Fluorescently tagged protein domains that specifically bind to PI(3,4)P2 are used for live-cell imaging of its spatiotemporal dynamics.
-
Commonly used biosensors: The C-terminal PH domain of TAPP1 (TAPP1-cPH) is highly specific for PI(3,4)P2.[23][24] To enhance avidity and sensitivity, tandem or trimer constructs of this domain (e.g., EGFP-cPHx3) are often used.[5][13]
-
Live-Cell Imaging Protocol Outline:
-
Transfect cells with a plasmid encoding the fluorescently tagged PI(3,4)P2 biosensor.
-
Image the cells using fluorescence microscopy, often employing techniques like Total Internal Reflection Fluorescence (TIRF) microscopy to visualize events at the plasma membrane.[25]
-
Stimulate the cells with an agonist (e.g., growth factor) and record the translocation of the biosensor from the cytosol to the membrane as a measure of PI(3,4)P2 production.
-
-
Functional Analysis of PI(3,4)P2 Signaling
-
In Vitro Kinase and Phosphatase Assays: These assays are used to determine the activity and substrate specificity of the enzymes that regulate PI(3,4)P2 levels.
-
PI3K Assay Protocol Outline:
-
Incubate the purified or immunoprecipitated PI3K enzyme with its lipid substrate (e.g., PI(4)P) and ATP.
-
Stop the reaction and extract the lipids.
-
Detect the production of PI(3,4)P2 using methods like thin-layer chromatography (TLC) with autoradiography (if using [γ-32P]ATP) or by ELISA-based methods.[26][27]
-
-
Phosphatase Assay Protocol Outline:
-
-
Chemically Induced Dimerization (CID): A powerful technique to acutely manipulate the localization and activity of enzymes involved in PI(3,4)P2 metabolism in living cells.
-
Methodology: A phosphatase of interest (e.g., INPP4B) is fused to an FKBP domain, and a plasma membrane-targeting sequence is fused to an FRB domain. Addition of rapamycin (B549165) induces the dimerization of FKBP and FRB, rapidly recruiting the phosphatase to the plasma membrane and leading to the depletion of its substrate, PI(3,4)P2. This allows for the study of the direct consequences of PI(3,4)P2 removal.
-
Experimental Workflow for PI(3,4)P2 Research
Conclusion and Future Directions
The discovery and characterization of PI(3,4)P2 signaling have transformed our understanding of cellular regulation. No longer viewed as a simple intermediate in PI(3,4,5)P3 degradation, PI(3,4)P2 is now firmly established as a critical signaling molecule with a distinct set of effectors and cellular functions. The development of sophisticated tools for its detection and manipulation has been instrumental in this paradigm shift.
Future research will likely focus on several key areas:
-
Spatiotemporal Dynamics: Further dissecting the precise subcellular localization and dynamics of PI(3,4)P2 production and its role in organizing signaling complexes at specific membrane domains.
-
Crosstalk with Other Pathways: Unraveling the intricate interplay between PI(3,4)P2 signaling and other cellular signaling networks.
-
Therapeutic Targeting: Given its involvement in diseases such as cancer and diabetes, the enzymes that regulate PI(3,4)P2 levels and its downstream effectors represent promising targets for novel drug development.
The continued exploration of the PI(3,4)P2 signaling network promises to yield further insights into fundamental cellular processes and to open new avenues for therapeutic intervention.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 3. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for analyzing phosphoinositides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 8. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoinositide switches in cell physiology - From molecular mechanisms to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific binding of the Akt-1 protein kinase to phosphatidylinositol 3,4,5-trisphosphate without subsequent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational Analysis of the Binding Specificities of PH Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A short history of inositol lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. babraham.ac.uk [babraham.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Multiple lipid binding sites determine the affinity of PH domains for phosphoinositide-containing membranes | Semantic Scholar [semanticscholar.org]
- 25. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro phosphatase assay [protocols.io]
- 29. sserc.org.uk [sserc.org.uk]
08:0 PI(3,4)P2 in PI3K/AKT pathway research
An In-depth Technical Guide on the Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in the PI3K/AKT Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. Historically overshadowed by its precursor, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), accumulating evidence has established PI(3,4)P2 as a crucial signaling molecule in its own right, regulating a distinct set of cellular processes.[1] This technical guide provides a comprehensive overview of the synthesis, regulation, and downstream effects of PI(3,4)P2 within the PI3K/AKT cascade, with a focus on quantitative data, experimental methodologies, and pathway visualizations to support researchers and professionals in drug development.
Synthesis and Turnover of PI(3,4)P2
The cellular levels of PI(3,4)P2 are tightly controlled by the coordinated action of specific kinases and phosphatases. There are two primary pathways for its synthesis.[2][3]
1. Dephosphorylation of PI(3,4,5)P3: The canonical pathway for PI(3,4)P2 production involves the dephosphorylation of PIP3 at the 5' position of the inositol (B14025) ring.[2] This reaction is primarily catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2.[4][5][6]
2. Phosphorylation of PI(4)P: PI(3,4)P2 can also be generated through the direct phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) by Class II PI3Ks.[2]
The degradation of PI(3,4)P2 is also a critical regulatory step. The tumor suppressor PTEN (phosphatase and tensin homolog) acts as a 3-phosphatase, converting PI(3,4)P2 to PI(4)P.[7][8][9] Additionally, the inositol polyphosphate 4-phosphatases, INPP4A and INPP4B, dephosphorylate PI(3,4)P2 at the 4' position to produce phosphatidylinositol 3-phosphate (PI(3)P).[10]
Key Enzymes in PI(3,4)P2 Metabolism
| Enzyme Family | Specific Enzymes | Action on PI(3,4)P2 | Substrate(s) | Product(s) | Cellular Localization | Key References |
| PI 3-Kinases | Class I PI3Ks (indirectly) | Synthesis | PI(4,5)P2 | PI(3,4,5)P3 | Plasma Membrane | [11][12][13] |
| Class II PI3Ks | Synthesis | PI(4)P | PI(3,4)P2 | Plasma Membrane, Endosomes | [2] | |
| 5-Phosphatases | SHIP1, SHIP2 | Synthesis | PI(3,4,5)P3 | PI(3,4)P2 | Plasma Membrane | [4][5][6][14][15] |
| 3-Phosphatases | PTEN | Degradation | PI(3,4)P2, PI(3,4,5)P3 | PI(4)P, PI(4,5)P2 | Cytosol, Plasma Membrane | [7][8][9][16] |
| 4-Phosphatases | INPP4A, INPP4B | Degradation | PI(3,4)P2 | PI(3)P | Cytosol, Endosomes | [10][17] |
digraph "PI_3_4_P2_Metabolism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];subgraph "cluster_synthesis" { label="Synthesis"; bgcolor="#E8F0FE"; "PI(4,5)P2" [fillcolor="#FFFFFF"]; "PI(4)P" [fillcolor="#FFFFFF"]; "PI(3,4,5)P3" [fillcolor="#FFFFFF"]; "PI(3,4)P2_S" [label="PI(3,4)P2", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
"PI(4,5)P2" -> "PI(3,4,5)P3" [label="Class I PI3K", color="#34A853"]; "PI(3,4,5)P3" -> "PI(3,4)P2_S" [label="SHIP1/2", color="#EA4335"]; "PI(4)P" -> "PI(3,4)P2_S" [label="Class II PI3K", color="#34A853"];}
subgraph "cluster_degradation" { label="Degradation"; bgcolor="#FCE8E6"; "PI(3,4)P2_D" [label="PI(3,4)P2", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "PI(4)P_D" [label="PI(4)P", fillcolor="#FFFFFF"]; "PI(3)P" [fillcolor="#FFFFFF"];
"PI(3,4)P2_D" -> "PI(4)P_D" [label="PTEN", color="#EA4335"]; "PI(3,4)P2_D" -> "PI(3)P" [label="INPP4A/B", color="#EA4335"];
} }
Metabolism of PI(3,4)P2.
Downstream Effectors and Signaling Pathways
PI(3,4)P2 acts as a docking site on cellular membranes for proteins containing specific lipid-binding domains, most notably the pleckstrin homology (PH) domain. This recruitment initiates downstream signaling cascades.
AKT Activation
While PIP3 is the primary activator of AKT, PI(3,4)P2 also plays a significant role. The PH domain of AKT can bind to both PIP3 and PI(3,4)P2, facilitating its recruitment to the plasma membrane.[4][18] Some studies suggest that PI(3,4,5)P3 is more critical for the phosphorylation of AKT at Thr308, whereas PI(3,4)P2 is linked to the phosphorylation at Ser473, leading to full AKT activation.[19] The production of PI(3,4)P2 by SHIP1/2 can, therefore, sustain AKT signaling even as PIP3 levels decline.[4]
TAPP Proteins
The tandem PH domain-containing proteins, TAPP1 and TAPP2, are highly specific effectors of PI(3,4)P2.[20][21][22] Their C-terminal PH domains bind with high affinity and selectivity to PI(3,4)P2.[21] TAPP proteins are involved in various cellular processes, including B-cell activation and insulin (B600854) signaling.[20][21] The binding of TAPP1 and TAPP2 to PI(3,4)P2 can function as a negative feedback loop in the PI3K pathway.[21][23]
Lamellipodin
Lamellipodin (Lpd) is another key effector that is recruited to the plasma membrane by binding to PI(3,4)P2 via its PH domain.[24][25][26] This interaction is crucial for regulating actin dynamics, particularly in processes like phagocytosis and cell migration.[18][24][27] Lamellipodin, in turn, recruits Ena/VASP proteins to the leading edge of migrating cells, promoting the growth of actin filaments.[10]
Other Effectors
Several other proteins have been shown to interact with PI(3,4)P2, including sorting nexins (SNXs) and the tyrosine kinase substrate with 5 SH3 domains (Tks5), implicating PI(3,4)P2 in endocytosis, vesicle trafficking, and the formation of invadopodia.[2][10]
Quantitative Binding Affinities of PH Domains to PI(3,4)P2
| Protein | PH Domain | Method | Kd (µM) | Reference |
| TAPP1 | C-terminal | Surface Plasmon Resonance | 0.03 - 0.1 | [21] |
| TAPP2 | C-terminal | Isothermal Titration Calorimetry | ~0.1 | [22] |
| AKT1 | Liposome Binding Assay | ~1.0 | [18] |
digraph "PI3K_AKT_Pathway" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Arial", fontsize=9];subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#E8F0FE"; "RTK" [label="Receptor Tyrosine\nKinase", fillcolor="#FFFFFF"]; "PI3K" [label="Class I PI3K", fillcolor="#FFFFFF"]; "PIP2" [label="PI(4,5)P2", fillcolor="#FFFFFF"]; "PIP3" [label="PI(3,4,5)P3", fillcolor="#FBBC05", fontcolor="#202124"]; "SHIP" [label="SHIP1/2", fillcolor="#FFFFFF"]; "PI34P2" [label="PI(3,4)P2", fillcolor="#FBBC05", fontcolor="#202124"]; "PTEN" [label="PTEN", fillcolor="#FFFFFF"]; }
subgraph "cluster_cytosol" { label="Cytosol"; bgcolor="#F3E8FD"; "AKT" [label="AKT", fillcolor="#FFFFFF"]; "PDK1" [label="PDK1", fillcolor="#FFFFFF"]; "mTORC2" [label="mTORC2", fillcolor="#FFFFFF"]; "TAPP" [label="TAPP1/2", fillcolor="#FFFFFF"]; "Lpd" [label="Lamellipodin", fillcolor="#FFFFFF"]; }
"RTK" -> "PI3K" [label="Activation", color="#34A853"]; "PI3K" -> "PIP3" [label="Phosphorylation\nof PIP2", color="#34A853"]; "PIP3" -> "SHIP" [label="Recruitment", style=dashed, color="#4285F4"]; "SHIP" -> "PI34P2" [label="Dephosphorylation\nof PIP3", color="#EA4335"]; "PTEN" -> "PIP2" [label="Dephosphorylation\nof PIP3", color="#EA4335"]; "PTEN" -> "PI34P2" [label="Dephosphorylation", color="#EA4335", dir=back];
"PIP3" -> "PDK1" [label="Recruitment", style=dashed, color="#4285F4"]; "PIP3" -> "AKT" [label="Recruitment", style=dashed, color="#4285F4"]; "PI34P2" -> "AKT" [label="Recruitment", style=dashed, color="#4285F4"]; "PI34P2" -> "TAPP" [label="Recruitment", style=dashed, color="#4285F4"]; "PI34P2" -> "Lpd" [label="Recruitment", style=dashed, color="#4285F4"];
"PDK1" -> "AKT" [label="Phosphorylation\n(Thr308)", color="#34A853"]; "mTORC2" -> "AKT" [label="Phosphorylation\n(Ser473)", color="#34A853"];
"AKT" -> "Cell_Survival_Growth" [label="Downstream\nEffects", color="#5F6368"]; "TAPP" -> "Feedback_Inhibition" [label="Feedback\nInhibition", color="#EA4335"]; "Lpd" -> "Actin_Dynamics" [label="Actin\nDynamics", color="#5F6368"];
"Cell_Survival_Growth" [shape=ellipse, fillcolor="#FFFFFF"]; "Feedback_Inhibition" [shape=ellipse, fillcolor="#FFFFFF"]; "Actin_Dynamics" [shape=ellipse, fillcolor="#FFFFFF"]; }
PI(3,4)P2 in the PI3K/AKT signaling pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the dynamics and function of PI(3,4)P2.
Detection and Quantification of PI(3,4)P2
1. Lipid Extraction and HPLC Analysis:
-
Principle: Cells are labeled with [3H]-inositol or [32P]-orthophosphate. Lipids are then extracted, deacylated, and the resulting glycerophosphoinositol (B231547) phosphates are separated by high-performance liquid chromatography (HPLC).
-
Protocol Outline:
-
Label cells with radioactive precursors.
-
Stimulate cells as required.
-
Lyse cells and extract lipids using a chloroform/methanol/HCl mixture.
-
Deacylate the phosphoinositides using methylamine.
-
Separate the glycerophosphoinositols by anion-exchange HPLC.
-
Quantify the radioactive peaks corresponding to GroPI(3,4)P2.
-
2. Mass Spectrometry:
-
Principle: A quantitative and sensitive method for the detection of specific phosphoinositide species without the need for radioactive labeling.
-
Protocol Outline:
-
Extract lipids from cells or tissues.
-
Derivatize the lipids to enhance ionization efficiency.
-
Analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify PI(3,4)P2 levels against a known internal standard.
-
In Vitro Analysis of Protein-PI(3,4)P2 Interactions
1. Protein-Lipid Overlay Assay:
-
Principle: Commercially available membranes spotted with various phosphoinositides are incubated with a protein of interest to qualitatively assess binding specificity.
-
Protocol Outline:
-
Block the lipid-spotted membrane.
-
Incubate with a purified recombinant protein (e.g., GST-tagged PH domain).
-
Wash to remove unbound protein.
-
Detect the bound protein using a specific antibody (e.g., anti-GST).
-
2. Liposome Binding Assay:
-
Principle: To quantitatively assess the binding of a protein to PI(3,4)P2-containing vesicles.
-
Protocol Outline:
-
Prepare synthetic liposomes containing a defined percentage of PI(3,4)P2.
-
Incubate the liposomes with the protein of interest.
-
Pellet the liposomes by centrifugation.
-
Analyze the supernatant (unbound protein) and the pellet (bound protein) by SDS-PAGE and Coomassie staining or Western blotting.
-
Live-Cell Imaging of PI(3,4)P2 Dynamics
1. Genetically Encoded Biosensors:
-
Principle: Fluorescently tagged PH domains that specifically bind to PI(3,4)P2 are expressed in cells. The translocation of the biosensor from the cytosol to the plasma membrane reflects the localized production of PI(3,4)P2. The tandem PH domain of TAPP1 (e.g., EGFP-2xPH-TAPP1) is a commonly used specific biosensor.[28][29] A higher-avidity trimer of the TAPP1 cPH domain has also been developed for more sensitive detection.[28][30]
-
Protocol Outline:
-
Transfect cells with a plasmid encoding the fluorescently-tagged PI(3,4)P2 biosensor.
-
Allow for protein expression (24-48 hours).
-
Image the cells using confocal or total internal reflection fluorescence (TIRF) microscopy.
-
Stimulate the cells and acquire time-lapse images to monitor the translocation of the biosensor.
-
Workflow for PI(3,4)P2 research.
Conclusion
PI(3,4)P2 is now firmly established as a critical second messenger in the PI3K/AKT pathway, with distinct roles in cell survival, metabolism, and cytoskeletal organization.[1] Its synthesis and degradation are tightly regulated, and its specific effectors, such as TAPP proteins and lamellipodin, mediate its diverse cellular functions. For researchers and drug development professionals, understanding the nuances of PI(3,4)P2 signaling is paramount for the development of targeted therapies that modulate the PI3K/AKT network. The experimental approaches outlined in this guide provide a framework for the continued investigation of this important signaling lipid.
References
- 1. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting SHIP1 and SHIP2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SHIP2 multiple functions: a balance between a negative control of PtdIns(3,4,5)P₃ level, a positive control of PtdIns(3,4)P₂ production, and intrinsic docking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phosphoinositide 3-Kinases - Proteopedia, life in 3D [proteopedia.org]
- 14. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PTEN function, the long and the short of it - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphatidylinositol 3,4-bisphosphate synthesis and turnover are spatially segregated in the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Interaction of TAPP adapter proteins with phosphatidylinositol (3,4)-bisphosphate regulates B-cell activation and autoantibody production | MRC PPU [ppu.mrc.ac.uk]
- 21. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lamellipodin tunes cell migration by stabilizing protrusions and promoting adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages | Semantic Scholar [semanticscholar.org]
- 28. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
The Pivotal Role of Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) in Cellular Signaling: A Technical Guide to Protein Domain Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a low-abundance but critically important second messenger lipid within the complex landscape of cellular signaling. Once considered merely a byproduct of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) degradation, PI(3,4)P2 is now recognized as a key signaling molecule in its own right, orchestrating a multitude of cellular processes.[1][2][3] Its generation and degradation are tightly regulated, and its spatiotemporal accumulation at cellular membranes serves as a docking site for a host of proteins containing specific phosphoinositide-binding domains. This recruitment is a pivotal event that initiates downstream signaling cascades controlling cell growth, proliferation, survival, metabolism, and cytoskeletal rearrangements.[2][4] Dysregulation of PI(3,4)P2 signaling is implicated in numerous pathologies, including cancer and metabolic diseases, making the proteins that interact with this lipid attractive targets for therapeutic intervention.[1][2][5]
This in-depth technical guide provides a comprehensive overview of the interaction between PI(3,4)P2 and its cognate protein domains. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative binding data, experimental methodologies for studying these interactions, and a visual representation of the key signaling pathways.
PI(3,4)P2-Binding Protein Domains
A variety of conserved protein domains have been identified that specifically recognize and bind to PI(3,4)P2. This interaction is primarily driven by electrostatic interactions between positively charged residues within the binding pocket of the domain and the negatively charged phosphate (B84403) groups of the PI(3,4)P2 headgroup. The most well-characterized PI(3,4)P2-binding domains include:
-
Pleckstrin Homology (PH) Domains: This is one of the most common phosphoinositide-binding domains. While some PH domains exhibit broad specificity, a subset demonstrates high affinity and selectivity for PI(3,4)P2. Key signaling proteins such as Protein Kinase B (Akt) and Phosphoinositide-Dependent Kinase 1 (PDK1) possess PH domains that bind to both PI(3,4,5)P3 and PI(3,4)P2, facilitating their recruitment to the plasma membrane and subsequent activation.[4][5] In contrast, the C-terminal PH domain of Tandem PH-domain-containing Protein 1 (TAPP1) and its homolog TAPP2 are highly specific for PI(3,4)P2.[6][7][8][9]
-
Phox Homology (PX) Domains: PX domains are another class of phosphoinositide-binding modules. While many PX domains show a preference for other phosphoinositides like PI(3)P, the PX domain of Sorting Nexin 9 (SNX9) has been shown to interact with PI(3,4)P2, playing a role in endocytosis and membrane trafficking.[5]
-
Other Potential PI(3,4)P2-Interacting Domains: While less extensively characterized for their direct and specific interaction with PI(3,4)P2, other domains such as FYVE (Fab1, YOTB, Vac1, and EEA1) , ANTH (AP180 N-terminal homology) , ENTH (epsin N-terminal homology) , and FERM (4.1, ezrin, radixin, moesin) domains have been implicated in PI(3,4)P2-dependent signaling pathways.[2] However, for many of these, the primary binding partner is another phosphoinositide, and their interaction with PI(3,4)P2 may be weaker or context-dependent.
Quantitative Analysis of PI(3,4)P2-Protein Domain Interactions
The affinity of a protein domain for PI(3,4)P2 is a critical determinant of its recruitment and the subsequent cellular response. This affinity is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of PI(3,4)P2 with various protein domains.
| Protein Domain | Protein | Organism | Method | Kd (nM) | Reference(s) |
| PH Domain | PDK1 | Homo sapiens | SPR | 70 | [4] |
| PH Domain | Akt1 | Homo sapiens | Microarray | ~5 (apparent Kd, surf) | [10] |
| PX Domain | SNX9 | Homo sapiens | GUV Binding | 47 | [11] |
| PX Domain | p47phox | Bos taurus | Fluorescence Titration | 24,800 | [12] |
Note: The binding affinity can be influenced by the experimental conditions, such as the lipid composition of the vesicles or membrane surface used in the assay.
PI(3,4)P2 Signaling Pathways
The production and degradation of PI(3,4)P2 are tightly controlled by a series of enzymes, primarily phosphoinositide 3-kinases (PI3Ks) and phosphatases. These enzymes, along with the downstream PI(3,4)P2 effectors, form intricate signaling networks that regulate a wide array of cellular functions.
PI(3,4)P2 Metabolism and Effector Recruitment
References
- 1. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. pH-Dependent Binding of the Epsin ENTH Domain and the AP180 ANTH Domain to PI(4,5)P2-containing Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the ENTH domain in phosphatidylinositol-4,5-bisphosphate binding and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI(3,4)P2 Signaling in Cancer and Metabolism | Semantic Scholar [semanticscholar.org]
- 9. FERM domains recruit ample PI(4,5)P2s to form extensive protein-membrane attachments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-affinity binding of a FYVE domain to phosphatidylinositol 3-phosphate requires intact phospholipid but not FYVE domain oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FERM Domain Phosphoinositide Binding Targets Merlin to the Membrane and Is Essential for Its Growth-Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of PI(3,4)P2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in a multitude of cellular processes. Its precise spatiotemporal localization is tightly regulated and is paramount to its function in signal transduction. This technical guide provides an in-depth overview of the subcellular distribution of PI(3,4)P2, the enzymatic machinery governing its localization, and the experimental methodologies used to study it.
Subcellular Localization of PI(3,4)P2: A Compartmentalized View
PI(3,4)P2 is not uniformly distributed throughout the cell; instead, it is enriched in specific subcellular compartments where it orchestrates distinct cellular functions. The primary sites of PI(3,4)P2 accumulation include the plasma membrane, various components of the endocytic pathway, the lysosomes, and the nucleus.
Plasma Membrane: The plasma membrane is a major hub for PI(3,4)P2 signaling. Upon stimulation by growth factors or hormones, Class I PI3-kinases (PI3Ks) are recruited to the plasma membrane, where they phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] to generate phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3].[1] PI(3,4,5)P3 is then dephosphorylated at the 5'-position by SHIP (SH2-containing inositol (B14025) 5-phosphatase) enzymes, SHIP1 and SHIP2, to produce PI(3,4)P2.[1][2] Alternatively, Class I and Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[2][3] At the plasma membrane, PI(3,4)P2 is crucial for processes such as clathrin-mediated endocytosis, macropinocytosis, and the regulation of cytoskeletal rearrangements, including the formation of lamellipodia and invadopodia.[1][2][3][4] It serves as a docking site for various effector proteins containing pleckstrin homology (PH) domains, such as Akt/PKB and TAPP1/2.[5]
Endocytic Pathway: PI(3,4)P2 plays a significant role in the endocytic pathway. It is found on early endosomes and is involved in the maturation of clathrin-coated pits.[1][4] The synthesis of PI(3,4)P2 at the plasma membrane by PI3K-C2α is spatially segregated from its hydrolysis by the 4-phosphatase INPP4A, which is partially localized to endosomes.[6][7] This spatial segregation allows for localized regulation of signaling pathways, such as the Akt and mTORC1 pathways, on endosomal membranes.[6] In polarized epithelial cells, PI(3,4)P2 is enriched at the apical membrane and on Rab11a-positive apical recycling endosomes, where it acts as a determinant of apical membrane identity.[8][9]
Lysosomes: A distinct pool of PI(3,4)P2 has been identified on lysosomal membranes. Under conditions of nutrient deprivation, the class II PI3K, PI3K-C2β, can generate PI(3,4)P2 on lysosomes.[3] Interestingly, the effect of PI(3,4)P2 is context-dependent; while plasma membrane PI(3,4)P2 typically activates pro-survival signals like mTOR, lysosomal PI(3,4)P2 can inhibit mTORC1 signaling.[2]
Nucleus: PI(3,4)P2 is also present within the nucleus, where it is found in the nucleoplasm and nuclear speckles.[10] The metabolism of nuclear phosphoinositides is thought to be independent of the cytoplasmic pools, with the necessary biosynthetic enzymes also residing in the nucleus.[10] Nuclear PI(3,4)P2 is implicated in the regulation of gene expression, as it is found in proximity to a subset of RNA polymerase II foci.[10]
Quantitative Distribution of PI(3,4)P2
While precise quantification of the entire cellular pool of PI(3,4)P2 within different organelles is technically challenging, the available data from imaging and lipidomics studies allow for a summary of its relative distribution and the key proteins that regulate its levels and mediate its downstream effects in each compartment.
| Subcellular Location | Relative Abundance | Key Synthesis Enzymes | Key Degradation Enzymes | Key Effector Proteins |
| Plasma Membrane | High, especially upon stimulation | Class I PI3Ks, Class II PI3Ks (PI3KC2α), SHIP1/2 | PTEN, INPP4B | Akt/PKB, TAPP1/2, Lamellipodin, SNX9 |
| Early Endosomes | Moderate | Class II PI3Ks | INPP4A | Akt/PKB, mTORC1 components |
| Recycling Endosomes | Enriched (apical) | Class II PI3Ks, SHIP1 | INPP4A/B | SNX9 |
| Lysosomes | Low, increases with nutrient deprivation | Class II PI3Ks (PI3KC2β) | Unknown | mTORC1 components |
| Nucleus | Low | Nuclear PI3Ks | Nuclear Phosphatases | RNA Polymerase II machinery |
Experimental Protocols
Visualization of PI(3,4)P2 using Genetically Encoded Biosensors
This method allows for the real-time visualization of PI(3,4)P2 dynamics in living cells.
Principle: A fluorescent protein (e.g., GFP) is fused to a protein domain that specifically binds to PI(3,4)P2, most commonly the PH domain of TAPP1 (tandem PH domain-containing protein 1).[5] When PI(3,4)P2 levels increase in a specific subcellular location, the fluorescently tagged biosensor translocates to that site, allowing for its visualization by fluorescence microscopy. To enhance avidity and sensitivity, tandem repeats of the PH domain are often used.[11]
Detailed Methodology:
-
Plasmid Construction: Clone the coding sequence for the PI(3,4)P2-binding domain (e.g., 2xPH-TAPP1) into a mammalian expression vector containing a fluorescent protein (e.g., pEGFP-C1). A mutant version of the PH domain that cannot bind PI(3,4)P2 (e.g., TAPP1-2xPH-R211L) should be used as a negative control.[8]
-
Cell Culture and Transfection: Culture the cells of interest (e.g., HeLa, COS-7, or MDCK cells) on glass-bottom dishes suitable for live-cell imaging. Transfect the cells with the biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Live-Cell Imaging: Approximately 24-48 hours post-transfection, replace the culture medium with an appropriate imaging medium.
-
Stimulation (if applicable): To observe stimulus-induced changes in PI(3,4)P2 levels, establish a baseline fluorescence, and then stimulate the cells with an appropriate agonist (e.g., 200 nM insulin (B600854) or 100 ng/mL EGF).
-
Image Acquisition: Acquire images using a confocal or total internal reflection fluorescence (TIRF) microscope. TIRF microscopy is particularly useful for visualizing events at the plasma membrane.[10]
-
Image Analysis: Quantify the change in fluorescence intensity at the membrane or in specific organelles over time. This can be done by measuring the ratio of membrane to cytosolic fluorescence.
Caption: Workflow for visualizing PI(3,4)P2 using biosensors.
Immunofluorescence Staining of Endogenous PI(3,4)P2
This method allows for the visualization of the steady-state localization of endogenous PI(3,4)P2 in fixed cells.
Principle: Cells are fixed and permeabilized to allow access of a specific primary antibody that recognizes PI(3,4)P2. A fluorescently labeled secondary antibody is then used to detect the primary antibody, revealing the localization of PI(3,4)P2.
Detailed Methodology:
-
Cell Culture: Grow cells on glass coverslips to an appropriate confluency.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them. A common fixation protocol is 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize them with a detergent solution, such as 0.1% Triton X-100 in PBS, for 10 minutes.
-
Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI(3,4)P2 (e.g., a mouse monoclonal anti-PI(3,4)P2 antibody) diluted in the blocking solution, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Then, incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the cells again with PBS, and then mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the slides using a confocal microscope. Co-staining with markers for specific organelles (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) can provide more precise localization information.
Signaling Pathways and Logical Relationships
Caption: PI(3,4)P2 Synthesis and Degradation Pathways.
Caption: Key Downstream Effector Pathways of PI(3,4)P2.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jsbms.jp [jsbms.jp]
- 7. A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The phospholipid PI(3,4)P2 is an apical identity determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
The Pivotal Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged as a critical second messenger in the intricate signaling networks that drive cancer progression. Once considered merely a byproduct of phosphoinositide 3-kinase (PI3K) pathway termination, PI(3,4)P2 is now recognized as a key signaling hub, orchestrating a multitude of cellular processes essential for tumorigenesis, including cell proliferation, survival, migration, and invasion. This technical guide provides an in-depth exploration of the synthesis, degradation, and downstream signaling of PI(3,4)P2 in cancer cells. We present a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its complex signaling pathways to empower researchers and drug development professionals in their efforts to target this critical node in cancer cell signaling.
Introduction: The Emerging Significance of PI(3,4)P2 in Cancer
The PI3K signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, metabolism, and survival.[1] The canonical pathway involves the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, which recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1] While PIP3 has long been the central focus of PI3K signaling in cancer, there is a growing body of evidence highlighting the crucial and distinct roles of its metabolic derivative, PI(3,4)P2.[2][3][4]
PI(3,4)P2 is not simply a degradation product of PIP3 but an independent signaling molecule that regulates a unique set of effector proteins and cellular processes.[2][3] Its functions are implicated in clathrin-mediated endocytosis, mTOR regulation, cytoskeletal rearrangements, and the formation of invasive structures like lamellipodia and invadopodia.[2][4] The spatiotemporal dynamics of PI(3,4)P2 are tightly controlled by a delicate balance of synthesizing and degrading enzymes, the dysregulation of which is increasingly linked to cancer progression.[2][5] This guide will delve into the molecular intricacies of PI(3,4)P2 signaling, providing the necessary technical details to facilitate further research and the development of novel therapeutic strategies.
Synthesis and Degradation of PI(3,4)P2: A Tightly Regulated Balance
The cellular levels of PI(3,4)P2 are meticulously controlled by the coordinated actions of phosphoinositide kinases and phosphatases. This regulation occurs at various subcellular locations, including the plasma membrane and endosomal compartments, allowing for precise control of downstream signaling events.
Synthesis of PI(3,4)P2
PI(3,4)P2 can be generated through two primary pathways:
-
Dephosphorylation of PIP3: The most prominent pathway for PI(3,4)P2 production in response to growth factor stimulation is the dephosphorylation of PIP3 at the 5'-position of the inositol (B14025) ring. This reaction is catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 (INPP5D) and SHIP2 (INPPL1) .[3] While SHIP1 expression is primarily restricted to hematopoietic cells, SHIP2 is more ubiquitously expressed.[3]
-
Phosphorylation of PI(4)P: Class I and Class II phosphoinositide 3-kinases (PI3Ks) can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3'-position to generate PI(3,4)P2.[2] Class II PI3Ks, in particular, have been implicated in the generation of PI(3,4)P2 on endosomal membranes.[6]
Degradation of PI(3,4)P2
The termination of PI(3,4)P2 signaling is achieved through its dephosphorylation by specific phosphatases:
-
Inositol polyphosphate 4-phosphatases (INPP4A and INPP4B): These enzymes hydrolyze the 4'-phosphate from PI(3,4)P2 to produce phosphatidylinositol 3-phosphate (PI(3)P).[2] INPP4B is frequently lost in cancers such as breast and prostate cancer, leading to the accumulation of PI(3,4)P2 and enhanced AKT signaling.[7]
-
Phosphatase and tensin homolog (PTEN): While primarily known for its role in dephosphorylating PIP3, there is increasing evidence that PTEN can also act as a PI(3,4)P2 3-phosphatase, converting it to PI(4)P.[5] The concomitant loss of PTEN and INPP4B can lead to a significant accumulation of PI(3,4)P2.[5]
Caption: Metabolic pathways of PI(3,4)P2 synthesis and degradation.
Effector Proteins of PI(3,4)P2: Mediators of Cancer Progression
PI(3,4)P2 exerts its biological functions by recruiting and activating a specific set of effector proteins, many of which contain pleckstrin homology (PH) domains that recognize this lipid with high affinity and specificity.
Key PI(3,4)P2 Effectors in Cancer
-
AKT (Protein Kinase B): While primarily activated by PIP3, AKT's PH domain also binds to PI(3,4)P2, contributing to its recruitment to the plasma membrane and subsequent phosphorylation and activation.[8] The sustained presence of PI(3,4)P2 can lead to prolonged AKT signaling, promoting cell survival and proliferation.[9]
-
Serum and Glucocorticoid-regulated Kinase 3 (SGK3): In certain contexts, particularly in cancers with high INPP4B expression, the hydrolysis of PI(3,4)P2 to PI(3)P can lead to the activation of SGK3.[10] SGK3 can then drive cell migration and anchorage-independent growth.[10]
-
Tyrosine Kinase Substrate with 5 SH3 domains (Tks5): Tks5 is a critical scaffold protein for the formation of invadopodia, actin-rich protrusions that mediate extracellular matrix degradation and tumor cell invasion.[2] The PH domain of Tks5 binds to PI(3,4)P2, facilitating the recruitment of other proteins necessary for invadopodia assembly and function.[2]
-
Lamellipodin (Lpd): Lamellipodin is an actin-regulatory protein that localizes to the leading edge of migrating cells.[5] Its PH domain specifically binds to PI(3,4)P2, which is crucial for the formation of lamellipodia and directional cell migration.[11]
Caption: Downstream effectors of PI(3,4)P2 and their associated cellular processes in cancer.
Quantitative Data on PI(3,4)P2 in Cancer
Precise quantification of PI(3,4)P2 levels is crucial for understanding its role in cancer and for the development of targeted therapies. While still a developing area of research, some quantitative data is available.
| Parameter | Cancer Type/Cell Line | Value | Reference |
| Basal PI(3,4)P2 Levels | Human Platelets | 3.1 ± 0.2 pmol/1 x 10⁸ cells | [12] |
| Effect of INPP4B Knockdown | ER-negative Breast Cancer Xenografts | 3.2-fold increase in tumor size | [13] |
| Effect of SHIP2 Silencing | MDA-MB-231 Breast Cancer Cells | Suppression of in vivo tumorigenesis | [14] |
| SHIP2 Expression | Invasive Breast Carcinomas | 45% of specimens showed high SHIP2 levels | [15] |
Experimental Protocols for the Study of PI(3,4)P2
A variety of experimental techniques are employed to investigate the function of PI(3,4)P2 in cancer cell signaling. Below are detailed methodologies for some of the key experiments.
Quantification of PI(3,4)P2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the absolute quantification of PI(3,4)P2 from cell or tissue samples.
1. Lipid Extraction (Modified Folch Method):
-
Harvest and wash 1-5 x 10⁷ cells with ice-cold PBS.
-
Add 1 mL of ice-cold methanol (B129727) to the cell pellet and vortex thoroughly.
-
Add 2 mL of chloroform (B151607) and vortex again.
-
Add 0.8 mL of 0.1 M HCl and vortex vigorously for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
2. Derivatization (Optional but recommended for improved sensitivity):
-
Re-dissolve the dried lipid extract in 200 µL of methanol.
-
Add 50 µL of 2 M trimethylsilyldiazomethane (B103560) (TMSD) in hexane.
-
Incubate at room temperature for 10 minutes.
-
Quench the reaction by adding 10 µL of glacial acetic acid.
-
Dry the sample again under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried, derivatized sample in 100 µL of mobile phase (e.g., methanol/acetonitrile/water with ammonium (B1175870) formate).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution to separate the different phosphoinositide species.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PI(3,4)P2.
-
Quantify the amount of PI(3,4)P2 by comparing the peak area to a standard curve generated with known amounts of a PI(3,4)P2 standard.
Caption: Experimental workflow for the quantification of PI(3,4)P2 by LC-MS/MS.
In Vitro Lipid-Protein Binding Assay: Liposome Co-sedimentation
This assay determines the binding of a protein of interest to liposomes containing PI(3,4)P2.
1. Liposome Preparation:
-
Prepare a lipid mixture in chloroform containing a base lipid (e.g., phosphatidylcholine), a negatively charged lipid (e.g., phosphatidylserine), and the desired concentration of PI(3,4)P2 (typically 1-5 mol%).
-
Dry the lipid mixture under nitrogen to form a thin film.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) by vortexing to form multilamellar vesicles (MLVs).
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane.
2. Binding Reaction:
-
Incubate the purified recombinant protein of interest with the prepared liposomes at room temperature for 30-60 minutes.
-
Include control reactions with liposomes lacking PI(3,4)P2.
3. Co-sedimentation:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).
4. Analysis:
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
An increase in the amount of protein in the pellet fraction in the presence of PI(3,4)P2-containing liposomes indicates binding.
Visualization of PI(3,4)P2 in Cells: Immunofluorescence with Biosensors
Genetically encoded biosensors, such as the PH domain of TAPP1 fused to a fluorescent protein (e.g., GFP-TAPP1-PH), can be used to visualize the subcellular localization of PI(3,4)P2.
1. Cell Culture and Transfection:
-
Plate cells on glass coverslips in a multi-well plate.
-
Transfect the cells with the plasmid encoding the PI(3,4)P2 biosensor using a suitable transfection reagent.
-
Allow cells to express the biosensor for 24-48 hours.
2. Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
3. Staining and Imaging:
-
Wash three times with PBS.
-
(Optional) Block with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
(Optional) Incubate with a primary antibody against another protein of interest, followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal or fluorescence microscope, capturing the fluorescence from the biosensor, DAPI, and any other fluorescent labels.
Conclusion and Future Directions
PI(3,4)P2 is a critical signaling lipid that plays a multifaceted role in cancer cell biology. Its synthesis and degradation are tightly regulated, and its dysregulation contributes to key aspects of cancer progression, including enhanced proliferation, survival, and metastasis. The effector proteins of PI(3,4)P2 represent promising targets for the development of novel anti-cancer therapies.
The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the complex roles of PI(3,4)P2 in different cancer contexts. Future research should focus on:
-
Comprehensive quantification of PI(3,4)P2 levels across a wider range of cancer types and in response to various stimuli to establish its role as a biomarker.
-
Elucidation of the precise mechanisms by which PI(3,4)P2 regulates its downstream effectors and how these interactions are altered in cancer.
-
Development of specific inhibitors that target the enzymes responsible for PI(3,4)P2 synthesis or the protein-lipid interactions of its effectors.
A deeper understanding of PI(3,4)P2 signaling will undoubtedly open new avenues for the development of more effective and targeted cancer therapies.
References
- 1. addgene.org [addgene.org]
- 2. Recombinant biosensors for multiplex and super-resolution imaging of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Phosphoinositides Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. High expression of obesity-linked phosphatase SHIP2 in invasive breast cancer correlates with reduced disease-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Endocytosis and Membrane Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2], a low-abundance signaling lipid, has emerged from the shadow of its more studied precursor, PI(3,4,5)P3, to be recognized as a critical regulator of endocytosis and membrane trafficking. Its spatiotemporal synthesis and degradation create localized signaling hubs that recruit specific effector proteins, driving vesicle formation, cargo sorting, and cytoskeletal rearrangements. This technical guide provides an in-depth exploration of the multifaceted roles of PI(3,4)P2, detailing its synthesis and turnover, its key effector proteins, and its involvement in various endocytic pathways. Furthermore, this guide presents quantitative data on PI(3,4)P2 interactions and concentrations, along with detailed methodologies for its study, to empower researchers in their investigation of this crucial second messenger.
Introduction to PI(3,4)P2 Signaling
Phosphoinositides are a family of seven interconvertible phospholipids (B1166683) that play fundamental roles in cellular signaling and membrane dynamics.[1] While phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] is a well-established landmark of the plasma membrane, and phosphatidylinositol 3-phosphate (PI(3)P) defines early endosomes, PI(3,4)P2 has more recently been appreciated for its distinct signaling functions.[1] Once considered merely a breakdown product of PI(3,4,5)P3, it is now clear that PI(3,4)P2 is a key signaling molecule in its own right, with specific roles in clathrin-mediated endocytosis (CME), fast endophilin-mediated endocytosis (FEME), macropinocytosis, and integrin trafficking.[2][3]
Synthesis and Turnover of PI(3,4)P2: A Tightly Regulated Process
The cellular levels of PI(3,4)P2 are meticulously controlled by the coordinated action of phosphoinositide kinases and phosphatases, ensuring its availability at specific subcellular locations and times.
Synthesis of PI(3,4)P2
There are two primary pathways for the synthesis of PI(3,4)P2:
-
Dephosphorylation of PI(3,4,5)P3: This is a major route for PI(3,4)P2 production, particularly in response to growth factor signaling.[3] Class I PI3-kinases phosphorylate PI(4,5)P2 to generate PI(3,4,5)P3 at the plasma membrane. Subsequently, 5-phosphatases, such as SHIP1 (SH2-containing inositol (B14025) 5-phosphatase 1) and SHIP2, hydrolyze the 5-phosphate from PI(3,4,5)P3 to yield PI(3,4)P2.[2][3]
-
Phosphorylation of PI(4)P: Class II PI3-kinases (PI3K-C2α, PI3K-C2β, and PI3K-C2γ) can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3-position of the inositol ring to generate PI(3,4)P2.[2] This pathway is particularly important for the maturation of clathrin-coated pits during CME.[2]
Degradation of PI(3,4)P2
The signaling functions of PI(3,4)P2 are terminated through its dephosphorylation by specific phosphatases:
-
4-Phosphatases: The inositol polyphosphate 4-phosphatases, INPP4A and INPP4B, are key enzymes that dephosphorylate PI(3,4)P2 at the 4-position, converting it to PI(3)P.[4][5]
-
3-Phosphatases: The tumor suppressor PTEN (phosphatase and tensin homolog) can dephosphorylate PI(3,4)P2 at the 3-position to generate PI(4)P.[5]
Key Effector Proteins of PI(3,4)P2
PI(3,4)P2 exerts its biological functions by recruiting a specific set of effector proteins that contain phosphoinositide-binding domains, most notably Pleckstrin Homology (PH) domains and Phox Homology (PX) domains.
-
Sorting Nexin 9 (SNX9): A crucial effector in CME, SNX9 contains a PX domain that binds to PI(3,4)P2.[6][7] This interaction is critical for the recruitment of SNX9 to late-stage clathrin-coated pits, where it promotes membrane tubulation and vesicle scission.[6][7]
-
Tandem PH domain-containing proteins 1 and 2 (TAPP1/TAPP2): These proteins contain PH domains that exhibit high specificity for PI(3,4)P2.[3] They are involved in various cellular processes, including cell migration and the regulation of macropinocytosis.[3][4]
-
Lamellipodin: This protein contains a PH domain that binds with high affinity to PI(3,4)P2 and is crucial for the formation of lamellipodia and the regulation of actin dynamics at the leading edge of migrating cells.[8][9]
-
Akt/PKB: While Akt is a well-known effector of PI(3,4,5)P3, its PH domain also binds to PI(3,4)P2 with similar affinity.[10] This interaction contributes to the recruitment and activation of Akt at endomembranes.[2]
The Role of PI(3,4)P2 in Endocytic Pathways
PI(3,4)P2 plays distinct and critical roles in several major endocytic pathways.
Clathrin-Mediated Endocytosis (CME)
In CME, PI(3,4)P2 is synthesized at late-stage clathrin-coated pits by the Class II PI3-kinase, PI3K-C2α.[2] This localized production of PI(3,4)P2 is essential for the recruitment of SNX9, which in turn facilitates the constriction of the vesicle neck and subsequent fission from the plasma membrane.[7]
Macropinocytosis
Macropinocytosis is a form of bulk endocytosis responsible for the uptake of large amounts of extracellular fluid. The formation of macropinosomes involves a transient and sequential appearance of PI(3,4,5)P3 and PI(3,4)P2 in membrane ruffles.[4] PI(3,4)P2, generated from PI(3,4,5)P3 by SHIP2, is not merely a degradation product but has its own functions in macropinosome closure.[4] The subsequent dephosphorylation of PI(3,4)P2 to PI(3)P by INPP4B is also essential for the completion of macropinocytosis.[4]
Fast Endophilin-Mediated Endocytosis (FEME)
FEME is a clathrin-independent endocytic pathway. The generation of PI(3,4)P2 from PI(3,4,5)P3 by SHIP phosphatases is a key step in FEME, leading to the recruitment of lamellipodin and its binding partner endophilin, which are crucial for this rapid internalization process.[3]
Integrin Trafficking
PI(3,4)P2 plays a significant role in the endocytosis and recycling of integrins, which are essential for cell adhesion and migration.[6] At invadopodia, specialized adhesive structures, PI(3,4)P2 is locally produced and recruits SNX9 to promote the internalization of integrin-β3.[6] This PI(3,4)P2-dependent endocytosis of integrins is crucial for adhesion turnover and invasive cell migration.[6]
Quantitative Data on PI(3,4)P2
A precise understanding of PI(3,4)P2 signaling requires quantitative data on its cellular concentrations and its interactions with effector proteins.
| Parameter | Value | Cell Type/System | Reference |
| Cellular Concentration | |||
| Basal PI(3,4)P2 Level | 3.1 ± 0.2 pmol/1 × 10⁸ platelets | Resting Human Platelets | [2] |
| Binding Affinities (Kd) | |||
| Akt/PKB PH domain to PI(3,4)P2 | Similar affinity to PI(3,4,5)P3 | In vitro | [10] |
| Lamellipodin PH domain to PI(3,4)P2 | Much higher affinity than PI(3)P or PI(3,4,5)P3 | In vitro | [9] |
| SNX9 PX domain to PI(3,4)P2 | Comparable affinity to PI(4,5)P2 | In vitro reconstituted assays | [6] |
Experimental Protocols for Studying PI(3,4)P2
Investigating the roles of PI(3,4)P2 requires a combination of techniques to visualize, quantify, and manipulate its levels and interactions.
Visualization of PI(3,4)P2 using Fluorescent Biosensors
Genetically encoded fluorescent biosensors are invaluable tools for visualizing the spatiotemporal dynamics of PI(3,4)P2 in living cells. The most commonly used biosensor is based on the PH domain of TAPP1, which specifically binds to PI(3,4)P2.
Protocol: Live-Cell Imaging of PI(3,4)P2 using a TAPP1-PH-based Biosensor
-
Construct: Clone the PH domain of human TAPP1 into a fluorescent protein vector (e.g., pEGFP-C1 or pmCherry-C1). A tandem repeat of the PH domain (e.g., 2xPH-TAPP1) can enhance membrane recruitment and signal-to-noise ratio.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Transfect cells with the biosensor construct using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Imaging:
-
Use a confocal or total internal reflection fluorescence (TIRF) microscope for imaging. TIRF microscopy is particularly useful for visualizing PI(3,4)P2 dynamics at the plasma membrane.[11]
-
Maintain cells at 37°C and 5% CO₂ during imaging.
-
Acquire images at appropriate time intervals to capture the dynamics of PI(3,4)P2 in response to stimuli (e.g., growth factors).
-
-
Data Analysis:
-
Quantify changes in fluorescence intensity at specific subcellular locations (e.g., plasma membrane, endosomes) over time using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the ratio of membrane to cytosolic fluorescence to represent the relative amount of PI(3,4)P2.
-
Manipulation of PI(3,4)P2 Levels using siRNA-mediated Knockdown
To elucidate the function of PI(3,4)P2, it is essential to manipulate the enzymes responsible for its synthesis and degradation. Small interfering RNA (siRNA) can be used to specifically knockdown the expression of these enzymes.
Protocol: siRNA-mediated Knockdown of INPP4B
-
siRNA Design and Synthesis:
-
Design or obtain validated siRNA duplexes targeting the mRNA of the gene of interest (e.g., human INPP4B). A non-targeting siRNA should be used as a negative control.
-
-
Transfection:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium, according to the manufacturer's instructions. A typical final siRNA concentration is 10-20 nM.[12]
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.
-
Perform western blotting to confirm the reduction in protein expression.
-
-
Functional Assays:
-
Perform downstream functional assays, such as endocytosis assays or cell migration assays, to assess the phenotypic consequences of the knockdown.
-
In Vitro Protein-Lipid Interaction Assays
To characterize the direct interaction between PI(3,4)P2 and its effector proteins, in vitro binding assays are employed.
Protocol: Protein-Lipid Overlay Assay
-
Lipid Preparation:
-
Spot serial dilutions of PI(3,4)P2 and other control phospholipids onto a nitrocellulose membrane and allow them to dry.
-
-
Blocking:
-
Block the membrane with a solution containing a blocking agent (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
-
Protein Incubation:
-
Incubate the membrane with a purified recombinant protein of interest (e.g., GST-tagged PH domain of an effector protein).
-
-
Washing and Detection:
-
Wash the membrane extensively with TBST to remove unbound protein.
-
Detect the bound protein using a primary antibody against the protein or its tag (e.g., anti-GST), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules involved in PI(3,4)P2 signaling and the steps in experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
Signaling Pathways
Figure 1. PI(3,4)P2 signaling pathway.
Experimental Workflows
Figure 2. Workflow for siRNA-mediated knockdown.
Figure 3. Workflow for protein-lipid overlay assay.
Conclusion and Future Directions
The study of PI(3,4)P2 has unveiled a sophisticated layer of regulation in endocytosis and membrane trafficking. Its precise spatiotemporal control, mediated by a dedicated set of kinases and phosphatases, allows for the recruitment of specific effector proteins that drive critical cellular processes. The continued development of high-resolution imaging techniques, novel biosensors, and precise methods for manipulating phosphoinositide levels will undoubtedly provide deeper insights into the intricate signaling networks governed by PI(3,4)P2. A thorough understanding of these pathways is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutic strategies targeting diseases where these processes are dysregulated, such as cancer and metabolic disorders.
References
- 1. Membrane-trafficking sorting hubs: cooperation between PI4P and small GTPases at the trans-Golgi Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 3. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution structure of the pleckstrin homology domain of protein kinase b/akt bound to phosphatidylinositol (3,4,5)-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
The Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Cytoskeletal Rearrangement and Cell Migration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in a variety of cellular processes. Once considered merely a byproduct of phosphoinositide 3-kinase (PI3K) signaling, there is now a growing body of evidence demonstrating its distinct and crucial functions, particularly in the dynamic regulation of the actin cytoskeleton and the complex process of cell migration. This technical guide provides a comprehensive overview of the core signaling pathways involving PI(3,4)P2, its impact on cytoskeletal structures, and its implications for cell motility, with a special focus on its relevance in cancer progression. We will delve into the quantitative aspects of these interactions and provide detailed methodologies for key experiments in this field.
Core Signaling Pathways of PI(3,4)P2
The cellular levels of PI(3,4)P2 are tightly regulated by a network of kinases and phosphatases. Its strategic localization at the plasma membrane and on intracellular vesicles allows it to recruit and activate a specific set of effector proteins that orchestrate downstream signaling events.
Synthesis and Degradation of PI(3,4)P2
PI(3,4)P2 is primarily generated through two main pathways:
-
Dephosphorylation of PI(3,4,5)P3: Class I PI3Ks, upon activation by growth factors or other stimuli, phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The SH2 domain-containing inositol (B14025) 5-phosphatases, SHIP1 and SHIP2 , then dephosphorylate PIP3 at the 5' position to produce PI(3,4)P2.[1][2]
-
Phosphorylation of PI(4)P: Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[2]
The degradation and turnover of PI(3,4)P2 are primarily mediated by:
-
Inositol polyphosphate 4-phosphatase type II (INPP4B): This enzyme specifically removes the phosphate (B84403) group from the 4' position of PI(3,4)P2, converting it to phosphatidylinositol 3-phosphate (PI3P).[3][4]
-
Phosphatase and tensin homolog (PTEN): While primarily known for its 3-phosphatase activity on PIP3, PTEN can also dephosphorylate PI(3,4)P2 to PI4P.
Downstream Effectors and Signaling Cascades
PI(3,4)P2 acts as a docking site for proteins containing specific phosphoinositide-binding domains, most notably the Pleckstrin Homology (PH) domain. This recruitment to the membrane is a critical step in initiating downstream signaling.
Key effector proteins of PI(3,4)P2 include:
-
Lamellipodin (Lpd): This protein contains a PH domain that specifically binds to PI(3,4)P2.[5][6] Upon recruitment to the leading edge of migrating cells, Lpd plays a crucial role in promoting actin polymerization by recruiting and activating members of the Ena/VASP family of actin regulators.[6]
-
Tandem PH domain-containing proteins 1 and 2 (TAPP1/TAPP2): These adaptor proteins also possess PH domains with high affinity and specificity for PI(3,4)P2.[7][8] They are thought to act as scaffolds, recruiting other signaling molecules to the plasma membrane.
-
Akt (Protein Kinase B): While Akt's PH domain can bind to both PIP3 and PI(3,4)P2, the interaction with PI(3,4)P2 is sufficient for its activation. This links PI(3,4)P2 signaling to the well-established PI3K/Akt pathway, which regulates cell growth, survival, and proliferation.
-
Tyrosine kinase substrate with 5 SH3 domains (Tks5): This scaffold protein, essential for the formation of podosomes and invadopodia, has a PH domain that binds to PI(3,4)P2.[6]
Role in Cytoskeletal Rearrangement and Cell Migration
The ability of a cell to migrate is fundamentally dependent on its capacity to remodel its actin cytoskeleton, leading to the formation of protrusive structures that drive cell movement. PI(3,4)P2 is a key regulator of these processes, particularly in the formation of lamellipodia and invadopodia.
Lamellipodia Formation and Maturation
Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, rich in a branched network of actin filaments. The recruitment of Lamellipodin to the plasma membrane by PI(3,4)P2 is a critical event in lamellipodia formation. Lpd, in turn, recruits Ena/VASP proteins, which are anti-capping proteins that promote the elongation of actin filaments, thus driving the protrusion of the lamellipodium.
Invadopodia and Podosomes
Invadopodia (in cancer cells) and podosomes (in normal cells) are actin-rich protrusions that extend from the ventral cell surface and are involved in extracellular matrix (ECM) degradation, a crucial step in cancer cell invasion and immune cell trafficking. PI(3,4)P2 plays a vital role in the maturation of these structures. The PI(3,4)P2 effector, Tks5, is a core component of invadopodia and is essential for their formation and function.
Focal Adhesion Dynamics
Focal adhesions are large protein complexes that link the actin cytoskeleton to the ECM. The dynamic turnover of focal adhesions is essential for cell migration. PI(3,4)P2 has been implicated in the regulation of focal adhesion dynamics, although the precise mechanisms are still under investigation.
Data Presentation
The following tables summarize the available quantitative data on PI(3,4)P2-related interactions and their effects on cell migration.
Table 1: PI(3,4)P2-Protein Binding Affinities
| Effector Protein (Domain) | PI(3,4)P2 Binding Affinity (Kd) | Method | Reference |
| Lamellipodin (PH domain) | Data not available in searched literature | SPR, FRET | [5][9] |
| TAPP1 (C-terminal PH domain) | High affinity, specific binding reported | In vitro binding assays | [7][8][10] |
| TAPP2 (C-terminal PH domain) | High affinity, specific binding reported | In vitro binding assays | [10] |
| Akt/PKB (PH domain) | Binds both PI(3,4,5)P3 and PI(3,4)P2 | Various |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax/kcat | Method | Reference |
| SHIP2 | PI(3,4,5)P3 | Data not available in searched literature | Data not available in searched literature | Kinetic analysis reported | [1][11][12] |
| INPP4B | PI(3,4)P2 | Data not available in searched literature | Data not available in searched literature | In vitro phosphatase assays | [4][13][14][15] |
Table 3: Effects of PI(3,4)P2 on Cell Migration and Cytoskeleton
| Cellular Process | Parameter | Effect of PI(3,4)P2 Depletion | Cell Type | Reference |
| Cell Migration | Migration Speed | Reduced | Malignant B cells | |
| Chemotactic Index | Reduced | Malignant B cells | ||
| Actin Dynamics | Actin Polymerization Rate | Data not available in searched literature | In vitro | [16][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PI(3,4)P2 in cytoskeletal rearrangement and cell migration.
Transwell Migration/Invasion Assay
This assay is used to quantify the migratory and invasive potential of cells in response to a chemoattractant.
Materials:
-
Transwell inserts (with 8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
Chemoattractant (e.g., fetal bovine serum, specific growth factors)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Culture cells to be tested to sub-confluency.
-
Starve cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend cells in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add 500 µL of serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (typically 4-24 hours).
-
After incubation, carefully remove the Transwell inserts.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the stained cells using a light microscope and count the number of migrated cells in several random fields of view.
For Invasion Assays: The Transwell insert membrane is coated with a layer of extracellular matrix (e.g., Matrigel) prior to seeding the cells. This requires the cells to degrade the matrix in order to migrate, thus measuring their invasive capacity.
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the visualization of the actin cytoskeleton and associated proteins within fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS)
-
Primary antibodies against cytoskeletal proteins of interest
-
Fluorescently labeled secondary antibodies
-
Fluorescently labeled phalloidin (B8060827) (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (if desired) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets.
Live-Cell Imaging of PI(3,4)P2 Biosensors and Actin Dynamics
This method allows for the real-time visualization of PI(3,4)P2 localization and its correlation with cytoskeletal changes in living cells.
Materials:
-
Cells suitable for live-cell imaging
-
Expression plasmids for a PI(3,4)P2 biosensor (e.g., GFP-TAPP1-PH) and an actin marker (e.g., LifeAct-RFP)
-
Transfection reagent
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Seed cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Co-transfect the cells with the PI(3,4)P2 biosensor and actin marker plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression.
-
Replace the culture medium with imaging medium (e.g., phenol (B47542) red-free medium with HEPES).
-
Place the dish on the stage of the live-cell imaging microscope.
-
Acquire time-lapse images using appropriate excitation and emission wavelengths for the fluorescent proteins.
-
If desired, add stimuli (e.g., growth factors) or inhibitors during the time-lapse acquisition to observe dynamic changes.
-
Analyze the resulting image series to correlate the spatiotemporal dynamics of PI(3,4)P2 with changes in actin structures and cell morphology.
Conclusion and Future Directions
PI(3,4)P2 has emerged as a pivotal second messenger in the regulation of cytoskeletal dynamics and cell migration. Its synthesis and degradation are tightly controlled, and its localized production at the plasma membrane and endomembranes serves to recruit a specific set of effector proteins that orchestrate the complex machinery of cell movement. The signaling pathways downstream of PI(3,4)P2, particularly those involving Lamellipodin and the PI3K/Akt pathway, are critical for the formation of protrusive structures like lamellipodia and invadopodia.
The strong association of aberrant PI(3,4)P2 signaling with cancer cell invasion and metastasis makes the enzymes that regulate its metabolism, such as SHIP2 and INPP4B, attractive targets for therapeutic intervention. The development of specific inhibitors for these enzymes holds promise for novel anti-cancer strategies aimed at curbing metastatic disease.
Future research in this field will likely focus on several key areas:
-
Elucidating the complete PI(3,4)P2 interactome: Identifying all the proteins that specifically bind to PI(3,4)P2 will provide a more comprehensive understanding of its diverse cellular functions.
-
Deciphering the context-dependent roles of PI(3,4)P2: Understanding how the function of PI(3,4)P2 signaling varies in different cell types and under different physiological and pathological conditions will be crucial.
-
Developing advanced imaging techniques: Higher resolution and more sensitive biosensors will enable a more detailed spatiotemporal analysis of PI(3,4)P2 dynamics and its interplay with the cytoskeleton.
-
Translational research: Continued efforts to develop and test specific inhibitors of PI(3,4)P2-metabolizing enzymes in preclinical and clinical settings will be essential to validate their therapeutic potential.
References
- 1. The SH2 domains of inositol polyphosphate 5-phosphatases SHIP1 and SHIP2 have similar ligand specificity but different binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INPP4B inositol polyphosphate-4-phosphatase type II B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Mechanistic insights into the phosphatidylinositol binding properties of the pleckstrin homology domain of lamellipodin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 7. Crystal structure of the phosphatidylinositol 3,4-bisphosphate-binding pleckstrin homology (PH) domain of tandem PH-domain-containing protein 1 (TAPP1): molecular basis of lipid specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the phosphatidylinositol 3,4-bisphosphate-binding pleckstrin homology (PH) domain of tandem PH-domain-containing protein 1 (TAPP1): molecular basis of lipid specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that the tandem-pleckstrin-homology-domain-containing protein TAPP1 interacts with Ptd(3,4)P2 and the multi-PDZ-domain-containing protein MUPP1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Determinants of the tumor suppressor INPP4B protein and lipid phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determinants of the tumor suppressor INPP4B protein and lipid phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Nexus of Control: An In-depth Technical Guide to the Enzymatic Regulation of PI(3,4)P2 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance, yet highly influential, second messenger in eukaryotic cells. Its tightly regulated synthesis and degradation orchestrate a multitude of cellular processes, including cell survival, proliferation, migration, and membrane trafficking. Dysregulation of PI(3,4)P2 levels is a hallmark of various pathologies, most notably cancer, making the enzymes that govern its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the enzymatic control of PI(3,4)P2, detailing the key synthesizing and degrading enzymes, their kinetic properties, and their roles in critical signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the quantitative analysis of PI(3,4)P2 and the enzymatic assays crucial for studying its regulation, alongside visual representations of the associated signaling networks.
Introduction
Phosphoinositides are a class of phospholipids (B1166683) that play a pivotal role in cellular signaling and membrane dynamics.[1] Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a critical member of this family, acting as a signaling hub that recruits and activates a specific set of downstream effector proteins.[2] The cellular concentration of PI(3,4)P2 is maintained at a low basal level and is rapidly and transiently increased in response to extracellular stimuli.[3] This precise spatiotemporal control is achieved through the coordinated action of phosphoinositide kinases and phosphatases. This guide delves into the core enzymatic machinery that dictates the cellular levels of PI(3,4)P2, providing a foundational understanding for researchers and drug development professionals.
Enzymatic Synthesis of PI(3,4)P2
The production of PI(3,4)P2 is primarily accomplished through two distinct enzymatic pathways: the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) and the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).
Phosphoinositide 3-Kinases (PI3Ks)
PI3Ks are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol (B14025) ring of phosphoinositides.[4] Both Class I and Class II PI3Ks are implicated in the synthesis of PI(3,4)P2.[2]
-
Class I PI3Ks: These enzymes are heterodimers composed of a catalytic and a regulatory subunit.[5] They are activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors (GPCRs).[6] While the primary product of Class I PI3K activity is PI(3,4,5)P3, they can also generate PI(3,4)P2 by phosphorylating PI(4)P.[5]
-
Class II PI3Ks: This class consists of three isoforms (C2α, C2β, and C2γ) that are characterized by a C-terminal C2 domain.[7] They are activated by various stimuli, including growth factors and chemokines.[8] Class II PI3Ks directly synthesize PI(3,4)P2 from PI(4)P and are particularly important in regulating membrane trafficking events, such as clathrin-mediated endocytosis.[9][10]
Enzymatic Degradation of PI(3,4)P2
The termination of PI(3,4)P2 signaling is as critical as its synthesis and is mediated by a panel of phosphoinositide phosphatases that remove phosphate (B84403) groups from the inositol ring.
Inositol Polyphosphate 5-Phosphatases (SHIP1 and SHIP2)
The SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2, are key enzymes in the PI3K signaling pathway.[1] They dephosphorylate the 5'-phosphate from PI(3,4,5)P3, thereby generating PI(3,4)P2.[2] While this action terminates PI(3,4,5)P3 signaling, it simultaneously produces another potent second messenger in PI(3,4)P2. The activity of SHIP enzymes can be modulated by their protein levels.[1] The C2 domains of SHIP1 and SHIP2 also play a role in modulating their phosphatase activity.[11][12]
Inositol Polyphosphate 4-Phosphatases (INPP4A and INPP4B)
INPP4A and INPP4B are 4-phosphatases that specifically hydrolyze the 4'-phosphate from PI(3,4)P2 to produce phosphatidylinositol 3-phosphate (PI(3)P).[13] INPP4B, in particular, has been identified as a tumor suppressor, as its loss leads to the accumulation of PI(3,4)P2 and subsequent activation of pro-survival signaling pathways.[13][14]
Phosphatase and Tensin Homolog (PTEN)
PTEN is a well-established tumor suppressor that acts as a 3-phosphatase.[15] While its primary substrate is PI(3,4,5)P3, which it converts to PI(4,5)P2, there is growing evidence that PTEN can also dephosphorylate PI(3,4)P2 to PI(4)P.[4][16] Loss of PTEN function leads to the accumulation of both PI(3,4,5)P3 and PI(3,4)P2, contributing to oncogenesis.[15]
Quantitative Data on Enzymatic Regulation of PI(3,4)P2
The following tables summarize available quantitative data regarding the enzymes involved in PI(3,4)P2 metabolism and cellular levels of this phosphoinositide.
Table 1: Kinetic Parameters of Enzymes Regulating PI(3,4)P2 Levels
| Enzyme | Substrate | Km | Vmax/Activity | Notes |
| PI3Kα (Class IA) | PI(4,5)P2 | 1.77 ± 0.03 µM | 1.78 ± 0.06 pmol/min | Data from in vitro fluorescence polarization assay. |
| SHIP2 | Ins(1,3,4,5)P4 | 44 ± 10 µM | Ki (AS1949490) = 0.44 µM | Data from in vitro phosphatase assay. Ins(1,3,4,5)P4 is a soluble substrate analog.[17] |
| INPP4B | pNPP | 38.03 ± 6.82 mM | - | Apparent Km for a synthetic protein phosphatase substrate.[14] Lipid phosphatase kinetics are not well defined. |
| PTEN | PI(3,4,5)P3 | - | - | PTEN hydrolyzes PI(3,4,5)P3, and also acts on PI(3,4)P2.[16][18] |
Table 2: Cellular Levels of PI(3,4)P2
| Cell Type/Condition | PI(3,4)P2 Level | Method | Reference |
| Resting Cells | Extremely low | Radi-olabeling and immunocytochemistry | [3] |
| EGF-stimulated Mcf10a cells (PTEN and INPP4B knockout) | Synergistic accumulation | HPLC-MS | [15] |
| Insulin-stimulated HeLa cells | Sustained lagging synthesis after transient PIP3 peak | Live-cell imaging with fluorescent biosensor | [3] |
Signaling Pathways and Cellular Functions of PI(3,4)P2
PI(3,4)P2 acts as a docking site on cellular membranes for proteins containing specific phosphoinositide-binding domains, such as the Pleckstrin Homology (PH) domain.[2] This recruitment initiates downstream signaling cascades that regulate a variety of cellular processes.
The PI3K/Akt Signaling Pathway
One of the most critical roles of PI(3,4)P2 is the activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[2] Both PI(3,4,5)P3 and PI(3,4)P2 can recruit Akt to the plasma membrane via its PH domain, leading to its phosphorylation and activation.[2] Activated Akt then phosphorylates a plethora of downstream targets, promoting cell survival, growth, and proliferation.
digraph "PI3K_Akt_Signaling" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"];
PI3K [label="Class I PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PIP2 [label="PI(4,5)P2", fillcolor="#FBBC05"];
PIP3 [label="PI(3,4,5)P3", fillcolor="#EA4335"];
SHIP [label="SHIP1/2", fillcolor="#34A853", fontcolor="#FFFFFF"];
PI34P2 [label="PI(3,4)P2", fillcolor="#EA4335"];
PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"];
INPP4B [label="INPP4B", fillcolor="#34A853", fontcolor="#FFFFFF"];
PIP3_deg [label="PI(3)P", fillcolor="#FBBC05"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Downstream [label="Downstream\nSignaling\n(Survival, Growth)", fillcolor="#F1F3F4"];
// Edges
RTK -> PI3K [label="Activates"];
PI3K -> PIP3 [label="Phosphorylates"];
PIP2 -> PIP3 [style=invis];
PIP3 -> SHIP [label="Substrate"];
SHIP -> PI34P2 [label="Produces"];
PIP3 -> PTEN [label="Substrate"];
PTEN -> PIP2 [label="Produces"];
PI34P2 -> INPP4B [label="Substrate"];
INPP4B -> PIP3_deg [label="Produces"];
PI34P2 -> PTEN [label="Substrate"];
PTEN -> PIP2 [style=invis];
PIP3 -> Akt [label="Recruits &\nActivates"];
PI34P2 -> Akt [label="Recruits &\nActivates"];
Akt -> Downstream [label="Promotes"];
}
Actin Cytoskeleton Regulation. (Max Width: 760px)
Clathrin-Mediated Endocytosis
PI(3,4)P2 is also involved in the intricate process of clathrin-mediated endocytosis (CME). Class II PI3Ks, particularly PI3K-C2α, generate a localized pool of PI(3,4)P2 at the plasma membrane, which is essential for the maturation of clathrin-coated pits into vesicles.[9]
```dot
digraph "Clathrin_Mediated_Endocytosis" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
// Nodes
PI4P [label="PI(4)P", fillcolor="#FBBC05"];
PI3K_C2a [label="Class II PI3K\n(PI3K-C2α)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI34P2 [label="PI(3,4)P2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Endocytic_Proteins [label="Endocytic Accessory\nProteins", fillcolor="#F1F3F4"];
CCP_Maturation [label="Clathrin-Coated Pit\nMaturation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Vesicle_Formation [label="Vesicle Formation", fillcolor="#F1F3F4"];
// Edges
PI4P -> PI3K_C2a [label="Substrate"];
PI3K_C2a -> PI34P2 [label="Produces"];
PI34P2 -> Endocytic_Proteins [label="Recruits"];
Endocytic_Proteins -> CCP_Maturation [label="Promotes"];
CCP_Maturation -> Vesicle_Formation [label="Leads to"];
}
HPLC-MS Workflow for PI(3,4)P2 Quantification. (Max Width: 760px)
In Vitro Kinase Assay for PI3K
Objective: To measure the activity of PI3K in phosphorylating its lipid substrate.
Methodology Outline:
-
Enzyme and Substrate Preparation: Purify recombinant PI3K or immunoprecipitate the endogenous enzyme from cell lysates. Prepare lipid vesicles (liposomes) containing the PI3K substrate (e.g., PI(4)P).
-
Kinase Reaction: Incubate the enzyme with the substrate-containing liposomes in a kinase reaction buffer containing ATP (often radiolabeled with γ-³²P) and Mg²⁺.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding acid. Extract the lipids as described in the HPLC-MS protocol.
-
Product Separation: Separate the radiolabeled product (PI(3,4)P2) from the unreacted substrate by thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the radiolabeled lipids by autoradiography and quantify the amount of product formed using a phosphorimager.
In Vitro Phosphatase Assay for SHIP/INPP4B/PTEN
Objective: To measure the activity of phosphatases in dephosphorylating PI(3,4)P2.
Methodology Outline (Malachite Green Assay for SHIP): [19]
-
Enzyme and Substrate Preparation: Purify the recombinant phosphatase. Prepare the substrate, PI(3,4)P2, in a suitable buffer.
-
Phosphatase Reaction: Incubate the enzyme with the substrate in a reaction buffer.
-
Detection of Released Phosphate: Terminate the reaction and add a Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the enzymatic reaction.
-
Quantification: Measure the absorbance of the colored complex using a spectrophotometer. The amount of phosphate released is proportional to the enzyme activity.
Live-Cell Imaging of PI(3,4)P2 Dynamics
Objective: To visualize the spatiotemporal dynamics of PI(3,4)P2 in living cells.
Methodology Outline:
-
Biosensor Expression: Transfect cells with a plasmid encoding a fluorescently tagged PI(3,4)P2 biosensor. A common biosensor is the PH domain of TAPP1 fused to a fluorescent protein (e.g., GFP).[3]
-
Cell Imaging: Culture the transfected cells on a glass-bottom dish suitable for microscopy. Image the cells using a fluorescence microscope (e.g., confocal or total internal reflection fluorescence [TIRF] microscopy).
-
Cell Stimulation and Image Acquisition: Stimulate the cells with an appropriate agonist and acquire time-lapse images to monitor the translocation of the fluorescent biosensor from the cytosol to membranes where PI(3,4)P2 is being produced.
-
Image Analysis: Quantify the changes in fluorescence intensity at the membrane over time to determine the relative changes in PI(3,4)P2 levels.
Conclusion and Future Directions
The enzymatic regulation of PI(3,4)P2 is a complex and dynamic process that is central to a remarkable array of cellular functions. A thorough understanding of the kinases and phosphatases that govern its levels is crucial for deciphering the intricacies of cellular signaling and for the development of novel therapeutic strategies targeting diseases driven by dysregulated phosphoinositide signaling. While significant progress has been made, several areas warrant further investigation. The precise kinetic parameters of all the regulatory enzymes, particularly in a cellular context, need to be more accurately defined. The interplay and potential redundancy between the different synthesizing and degrading enzymes in various cellular compartments and in response to different stimuli remain to be fully elucidated. Furthermore, the identification of novel PI(3,4)P2 effectors will undoubtedly open new avenues of research into the diverse biological roles of this multifaceted second messenger. The continued development and application of advanced analytical techniques and live-cell imaging approaches will be instrumental in addressing these outstanding questions and in further unraveling the complexities of PI(3,4)P2 signaling.
References
- 1. SHIP, SHIP2, and PTEN activities are regulated in vivo by modulation of their protein levels: SHIP is up-regulated in macrophages and mast cells by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. Divergent roles of the regulatory subunits of class IA PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Class I-II-III PI3Ks in Cancer Therapy: Recent Advances in Tumor Biology and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of inositol 5-phosphatase activity by the C2 domain of SHIP1 and SHIP2 | Semantic Scholar [semanticscholar.org]
- 13. Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determinants of the tumor suppressor INPP4B protein and lipid phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and functional characterization of a novel small molecule inhibitor of the intracellular phosphatase, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional Characterization of the SHIP1-Domains Regarding Their Contribution to Inositol 5-Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Specificity of a Crucial Lipid Messenger: A Technical Guide to Novel PI(3,4)P2 Effector Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the expanding landscape of phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) signaling, focusing on the discovery and characterization of its novel effector proteins. Once considered merely a byproduct of PI(3,4,5)P3 metabolism, PI(3,4)P2 is now recognized as a critical second messenger in its own right, orchestrating a diverse array of cellular processes.[1][2] Understanding the proteins that specifically recognize and translate the PI(3,4)P2 signal is paramount for dissecting complex signaling networks and identifying new therapeutic targets in diseases such as cancer and metabolic disorders.[1]
The Expanding PI(3,4)P2 Interactome: From Established Players to Novel Effectors
The cellular functions of PI(3,4)P2 are mediated through a growing list of effector proteins that contain specialized lipid-binding domains, most notably the Pleckstrin Homology (PH) and Phox Homology (PX) domains. While some effectors, like Akt, exhibit dual specificity for both PI(3,4,5)P3 and PI(3,4)P2, a select group of proteins demonstrates preferential binding to PI(3,4)P2, allowing for distinct downstream signaling cascades.[3]
Well-Established PI(3,4)P2 Effectors
Tandem PH-domain-containing proteins 1 and 2 (TAPP1 and TAPP2) are among the most well-characterized PI(3,4)P2-specific effectors.[4][5] Their recruitment to the plasma membrane upon PI(3,4)P2 production plays a crucial role in regulating immune cell signaling and insulin (B600854) sensitivity.[3][6] Lamellipodin (Lpd) is another key effector that, upon binding to PI(3,4)P2 at the leading edge of migrating cells, orchestrates actin dynamics to drive cell motility.[2][7][8]
Novel PI(3,4)P2 Effector: Sorting Nexin 9 (SNX9)
Recent studies have identified Sorting Nexin 9 (SNX9) as a crucial novel effector of PI(3,4)P2.[9][10] SNX9 is a member of the sorting nexin family of proteins that contain a PX domain for phosphoinositide binding and a BAR domain for sensing and inducing membrane curvature. Its recruitment by PI(3,4)P2 is implicated in critical cellular processes including endocytosis, integrin trafficking, and the establishment of epithelial cell polarity.[9][11][12]
Emerging and Putative PI(3,4)P2 Effectors: The PLEKHA Protein Family
The Pleckstrin Homology Domain-Containing Family A (PLEKHA) proteins, including PLEKHA5 and PLEKHA6, are emerging as potential PI(3,4)P2 effectors. While their phosphoinositide-binding specificities are still under active investigation, some members of this family have been shown to interact with phosphoinositides and play roles in subcellular trafficking and localization of transmembrane proteins.[13] Further research is needed to definitively characterize their direct interaction with PI(3,4)P2 and their roles in its specific signaling pathways.
Quantitative Analysis of PI(3,4)P2-Effector Interactions
The precise quantification of binding affinities between effector proteins and PI(3,4)P2 is essential for understanding the dynamics of these signaling pathways. The dissociation constant (Kd) is a key parameter, with lower values indicating higher affinity.
| Effector Protein | Lipid Ligand | Binding Affinity (Kd) | Method | Cellular Function |
| TAPP1 | PI(3,4)P2 | ~30 nM | Surface Plasmon Resonance | B-cell activation, insulin signaling |
| TAPP2 | PI(3,4)P2 | ~50 nM | Isothermal Titration Calorimetry | B-cell activation, insulin signaling |
| Lamellipodin (PH domain) | PI(3,4)P2 | ~100 nM | Liposome Binding Assay | Cell migration, lamellipodia formation |
| SNX9 (PX domain) | PI(3,4)P2 | ~200 nM | Liposome Co-sedimentation | Endocytosis, integrin trafficking, epithelial polarity |
| Akt/PKB (PH domain) | PI(3,4)P2 | Micromolar range | Various | Cell survival, proliferation, metabolism |
Note: The binding affinities are approximate values compiled from various studies and can vary depending on the experimental conditions and techniques used.
Key Signaling Pathways Involving PI(3,4)P2
The recruitment of specific effector proteins by PI(3,4)P2 initiates a cascade of downstream events that regulate diverse cellular functions.
Caption: PI(3,4)P2 Synthesis and Downstream Effector Pathways.
PI(3,4)P2 in Epithelial Polarity
A groundbreaking discovery has positioned PI(3,4)P2 as a key determinant of apical membrane identity in polarized epithelial cells.[11] In this context, PI(3,4)P2 is generated at the apical surface and apical recycling endosomes by the coordinated action of the 5-phosphatase SHIP1 and Class II PI3-Kinases.[11] This localized production of PI(3,4)P2 recruits SNX9, which is essential for the remodeling of the basolateral domain into the apical surface during the establishment of polarity.[11]
Caption: Role of PI(3,4)P2 and SNX9 in Apical Membrane Formation.
Experimental Protocols for Studying PI(3,4)P2-Effector Interactions
The identification and characterization of novel PI(3,4)P2 effector proteins rely on a combination of robust biochemical and cell-based assays.
Proteomic Identification of PI(3,4)P2 Interacting Proteins
A common starting point for discovering novel effectors is affinity purification coupled with mass spectrometry.
Caption: Workflow for Proteomic Identification of PI(3,4)P2 Effectors.
Methodology:
-
Preparation of PI(3,4)P2 Affinity Matrix: Chemically synthesized PI(3,4)P2 is conjugated to agarose (B213101) or magnetic beads.
-
Cell Lysis: Cells or tissues of interest are lysed under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: The cell lysate is incubated with the PI(3,4)P2-conjugated beads. Proteins that bind to PI(3,4)P2 will be captured.
-
Washing: The beads are washed extensively with buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
In Vitro Lipid Binding Assays
Once candidate effectors are identified, their direct and specific interaction with PI(3,4)P2 must be validated using in vitro binding assays.
1. Protein-Lipid Overlay Assay (Fat Blot)
This is a qualitative to semi-quantitative method to screen for lipid-binding specificity.
Methodology:
-
Lipid Spotting: Serial dilutions of various phosphoinositides, including PI(3,4)P2, are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.
-
Blocking: The membrane is blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific protein binding.
-
Protein Incubation: The membrane is incubated with a purified recombinant protein of interest, which is typically tagged with an epitope (e.g., GST, His, or FLAG).
-
Washing: The membrane is washed to remove unbound protein.
-
Detection: The bound protein is detected by immunoblotting with an antibody against the epitope tag.
2. Liposome Co-sedimentation Assay
This assay provides a more quantitative measure of protein-lipid interactions in a membrane context.
Methodology:
-
Liposome Preparation: Small unilamellar vesicles (liposomes) are prepared with a defined lipid composition, including a specific percentage of PI(3,4)P2. Control liposomes lacking PI(3,4)P2 are also prepared.
-
Incubation: The purified protein of interest is incubated with the liposomes.
-
Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the liposomes and any associated proteins.
-
Analysis: The supernatant (containing unbound protein) and the pellet (containing liposomes and bound protein) are analyzed by SDS-PAGE and Coomassie staining or immunoblotting. The percentage of bound protein is quantified.
3. Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free quantitative analysis of binding kinetics and affinity.
Methodology:
-
Liposome Capture: A sensor chip with a lipophilic surface (e.g., an L1 chip) is used to capture liposomes containing PI(3,4)P2.
-
Protein Injection: The purified protein of interest is flowed over the sensor chip surface.
-
Detection: The binding of the protein to the liposomes is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).
-
Kinetic Analysis: By measuring the association and dissociation rates at different protein concentrations, the binding affinity (Kd) can be accurately determined.
Conclusion and Future Directions
The field of PI(3,4)P2 signaling is rapidly evolving, with the identification of novel effector proteins like SNX9 expanding our understanding of its diverse cellular roles. The application of advanced proteomic techniques will undoubtedly uncover more PI(3,4)P2-binding proteins, further populating its interactome. For drug development professionals, the enzymes that regulate PI(3,4)P2 levels and its specific effector proteins represent promising targets for therapeutic intervention in a range of diseases. A deeper understanding of the structural basis of PI(3,4)P2-effector interactions will be crucial for the rational design of small molecule inhibitors or stabilizers of these interactions, opening new avenues for precision medicine.
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of TAPP adapter proteins with phosphatidylinositol (3,4)-bisphosphate regulates B-cell activation and autoantibody production | MRC PPU [ppu.mrc.ac.uk]
- 7. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lamellipodin tunes cell migration by stabilizing protrusions and promoting adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The phospholipid PI(3,4)P2 is an apical identity determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | WW, PH and C-Terminal Domains Cooperate to Direct the Subcellular Localizations of PLEKHA5, PLEKHA6 and PLEKHA7 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for 08:0 PI(3,4)P2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance, yet critical, second messenger lipid found on the inner leaflet of cellular membranes. It plays a pivotal role in a multitude of cellular processes including signal transduction, cell survival, cytoskeletal organization, and membrane trafficking.[1][2][3] The study of PI(3,4)P2-mediated pathways has been greatly facilitated by the use of synthetic, cell-permeable analogs. 08:0 PI(3,4)P2 is a dioctanoyl version of PI(3,4)P2, featuring shorter acyl chains that render it more water-soluble than its long-chain counterparts, making it suitable for direct application to cell cultures.[4]
These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including detailed protocols for its delivery into live cells and methods to assess its biological activity.
Product Information and Storage
| Property | Description |
| Chemical Name | 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), ammonium (B1175870) salt |
| Abbreviation | This compound or diC8-PI(3,4)P2 |
| Molecular Formula | C₂₅H₅₈N₃O₁₉P₃ |
| Molecular Weight | 797.66 g/mol |
| Appearance | White to off-white powder |
| Purity | >99% by TLC |
| Solubility | Soluble in water and methanol. |
| Storage | Store as a powder or in solution at -20°C. Avoid repeated freeze-thaw cycles. |
| Commercial Suppliers | Avanti Polar Lipids, AMSBIO, Echelon Biosciences. |
PI(3,4)P2 Signaling Pathway
PI(3,4)P2 is a key node in the phosphoinositide 3-kinase (PI3K) signaling pathway. Its cellular levels are tightly regulated by the coordinated action of kinases and phosphatases.
Caption: PI(3,4)P2 Synthesis and Downstream Signaling Pathways.
PI(3,4)P2 is generated either by phosphorylation of PI(4)P by PI3-Kinases or by dephosphorylation of PI(3,4,5)P3 by SHIP phosphatases.[1][3] It is degraded by the phosphatases INPP4B and PTEN.[3][5] PI(3,4)P2 acts as a docking site for proteins containing PH domains, such as the kinase Akt, thereby regulating critical cellular functions.[3][6]
Experimental Protocols
Due to the anionic nature of the phosphoinositide headgroup, this compound does not freely cross the plasma membrane.[7][8] Therefore, a carrier molecule is required to facilitate its delivery into the cytoplasm. Polyamine carriers are effective for this purpose.
Protocol 1: Preparation of this compound Stock Solution
-
Resuspend the Lipid: Allow the vial of this compound powder to warm to room temperature. Resuspend the powder in a sterile, carrier-free buffer (e.g., PBS or HBSS) to a stock concentration of 1-5 mM.
-
Ensure Complete Solubilization: Vortex the solution for 1-2 minutes and sonicate in a bath sonicator for 5-10 minutes to ensure the lipid is fully dissolved.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Intracellular Delivery of this compound using a Polyamine Carrier
This protocol is a general guideline and may require optimization for specific cell types and experimental endpoints.
Caption: Workflow for Intracellular Delivery of this compound.
Materials:
-
This compound stock solution (1-5 mM)
-
Polyamine carrier (e.g., Histone from calf thymus, Poly-L-lysine) stock solution (1 mg/mL in sterile water)
-
Cells in culture (e.g., HEK293, NIH 3T3, HeLa)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Plate cells in the desired format (e.g., 6-well plates, 96-well plates, or on coverslips) and grow to 70-80% confluency.
-
Complex Formation:
-
In a sterile microcentrifuge tube, dilute the this compound stock solution and the polyamine carrier stock solution in serum-free medium. A common starting point is a 1:1 to 1:5 molar ratio of lipid to carrier.
-
A typical final concentration of this compound in the cell culture medium ranges from 10 to 50 µM.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the lipid-carrier complex mixture to the cells.
-
Incubate the cells for the desired time period (e.g., 5 to 60 minutes). Incubation time should be optimized based on the downstream application.
-
-
Downstream Analysis:
-
After incubation, wash the cells two to three times with PBS to remove the lipid-carrier complex.
-
Lyse the cells for biochemical analysis (e.g., Western blotting for p-Akt) or fix for immunofluorescence studies.
-
Application Examples and Expected Results
| Application | Experimental Goal | Typical Protocol Summary | Expected Outcome |
| Akt/PKB Pathway Activation | To determine if exogenous PI(3,4)P2 can activate the Akt signaling pathway. | Treat serum-starved cells with 10-50 µM this compound for 15-30 minutes. Analyze cell lysates by Western blot. | Increased phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like GSK3β. |
| Cell Migration/Invasion Assay | To assess the role of PI(3,4)P2 in cell motility. | Treat cells with 10-25 µM this compound and perform a scratch wound or transwell migration assay over several hours. | Enhanced cell migration and invasion, potentially characterized by the formation of lamellipodia.[3] |
| Endocytosis Studies | To investigate the involvement of PI(3,4)P2 in endocytic processes. | Treat cells with 20-50 µM this compound and monitor the internalization of a fluorescently labeled cargo (e.g., transferrin). | Altered rates of endocytosis. PI(3,4)P2 has been implicated in clathrin-mediated endocytosis.[2][9] |
| Ion Channel Regulation | To study the effect of PI(3,4)P2 on a specific ion channel. | Apply 10 µM this compound to cells while recording channel activity using patch-clamp electrophysiology. | Modulation of ion channel activity (inhibition or activation depending on the channel).[10][11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No observable effect | - Inefficient delivery of PI(3,4)P2.- Concentration of PI(3,4)P2 is too low.- Incubation time is too short. | - Optimize the lipid-to-carrier ratio (try 1:2, 1:5, 1:10).- Increase the concentration of this compound (up to 100 µM).- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes). |
| Cell toxicity/death | - Carrier concentration is too high.- Lipid-carrier complex is toxic to the cells. | - Reduce the concentration of the polyamine carrier.- Decrease the incubation time.- Ensure the use of serum-free medium during treatment, as serum can interfere with complex formation and delivery. |
| High background in assays | - Incomplete removal of the lipid-carrier complex. | - Increase the number of PBS washes after incubation. |
Conclusion
This compound is a valuable tool for dissecting the complex roles of this phosphoinositide in cellular signaling. By utilizing an appropriate carrier-based delivery system, researchers can effectively introduce this lipid into live cells and study its impact on a wide array of physiological processes. The protocols and data presented here serve as a starting point for the successful application of this compound in cell culture-based research.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. selectscience.net [selectscience.net]
- 5. rupress.org [rupress.org]
- 6. amsbio.com [amsbio.com]
- 7. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the proton-activated chloride channel PAC by PIP2 | eLife [elifesciences.org]
- 11. Inhibition of the proton-activated chloride channel PAC by PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of PI(3,4)P2-Containing Liposomes for Cellular Signaling Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance membrane phospholipid that functions as a critical second messenger in various cellular signaling pathways. Its generation at the plasma membrane is essential for the recruitment and activation of proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases. The study of PI(3,4)P2-protein interactions and their downstream consequences often requires the use of model membrane systems, such as liposomes, to reconstitute these events in a controlled in vitro environment.
This document provides a detailed protocol for the preparation of unilamellar liposomes containing PI(3,4)P2 using the thin-film hydration and extrusion method. Additionally, it outlines the characterization of these liposomes and presents a diagram of the PI(3,4)P2-mediated Akt signaling pathway.
Data Presentation
Table 1: Typical Parameters for PI(3,4)P2 Liposome (B1194612) Preparation and Characterization
| Parameter | Value | Notes |
| Lipid Composition (Molar Ratio) | PC:Cholesterol:PI(3,4)P2 (e.g., 65:30:5) | PC (Phosphatidylcholine) serves as the bulk lipid. Cholesterol is included to modulate membrane fluidity. The molar percentage of PI(3,4)P2 can be varied depending on the experimental requirements. |
| Total Lipid Concentration | 1-10 mg/mL | The final concentration can be adjusted based on the specific application. |
| Extrusion Membrane Pore Size | 100 nm | Results in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.[1] |
| Number of Extrusion Passes | 10-21 | Multiple passes through the membrane ensure a homogenous population of liposomes. |
| Expected Liposome Diameter | 100 - 150 nm | As determined by Dynamic Light Scattering (DLS). The size may be slightly larger than the membrane pore size.[1] |
| Polydispersity Index (PDI) | < 0.2 | A PDI value below 0.2 indicates a narrow and uniform size distribution of the liposome population. |
Experimental Protocols
Materials and Reagents
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other suitable phosphatidylcholine
-
Cholesterol
-
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.4)
-
Argon or Nitrogen gas
-
Mini-extruder apparatus
-
Polycarbonate membranes (100 nm pore size)
-
Glass round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Dynamic Light Scattering (DLS) instrument
Protocol for PI(3,4)P2 Liposome Preparation
This protocol is based on the widely used thin-film hydration method followed by extrusion.[2][3]
1. Lipid Film Formation
a. In a clean glass round-bottom flask, combine the desired lipids (e.g., POPC, cholesterol, and PI(3,4)P2) in the chosen molar ratio. The lipids should be dissolved in an organic solvent, typically a chloroform:methanol mixture (2:1 v/v), to ensure a homogenous mixture.
b. Attach the flask to a rotary evaporator.
c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 37-45°C).
d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[3]
e. Once the bulk of the solvent has been removed, place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
2. Hydration of the Lipid Film
a. Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film to achieve the target total lipid concentration (e.g., 1-10 mg/mL).[2]
b. Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate (B1144303) and swell. This process results in the formation of multilamellar vesicles (MLVs).
c. The resulting suspension will appear milky.
3. Liposome Extrusion
a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
b. Transfer the MLV suspension to a syringe and connect it to the extruder.
c. Pass the lipid suspension through the membrane by pushing the plunger of the syringe. Repeat this process 10-21 times to ensure the formation of unilamellar vesicles with a uniform size distribution.[1]
d. The final liposome suspension should appear translucent.
4. Characterization
a. Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
b. The liposomes can be stored at 4°C for short-term use. For long-term storage, they can be flash-frozen in liquid nitrogen and stored at -80°C.
Visualizations
Caption: Experimental workflow for the preparation of PI(3,4)P2 liposomes.
Caption: PI(3,4)P2 signaling pathway leading to Akt activation and downstream effects.
References
- 1. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Delivering 08:0 PI(3,4)P2 to Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in a variety of cellular processes.[1][2][3] It is implicated in crucial signaling pathways that regulate cell growth, proliferation, survival, and membrane trafficking.[2][4] Dysregulation of PI(3,4)P2 levels has been linked to various diseases, including cancer and metabolic disorders.[2][3] The ability to deliver exogenous PI(3,4)P2 into living cells is a powerful tool for studying its downstream effects, identifying new therapeutic targets, and screening for potential drug candidates.
This document provides detailed application notes and protocols for various methods of delivering 08:0 PI(3,4)P2, a synthetic di-octanoyl version of PI(3,4)P2, into live cells. The shorter acyl chains of this compound increase its solubility and facilitate its delivery and incorporation into cellular membranes. The methods covered include liposome-mediated delivery (lipofection), electroporation, and polyamine carrier-mediated delivery. Each section includes a summary of the method, a detailed protocol, and a discussion of its advantages and limitations. Quantitative data on the efficiency and cytotoxicity of these methods are summarized in tables for easy comparison. Additionally, key signaling pathways involving PI(3,4)P2 and experimental workflows are visualized using diagrams.
PI(3,4)P2 Signaling Pathway
PI(3,4)P2 is a key intermediate in the phosphoinositide 3-kinase (PI3K) signaling pathway. It is primarily generated through two main routes: the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by 5-phosphatases such as SHIP1 and SHIP2, or the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Class II PI3Ks.[5][6] Once produced, PI(3,4)P2 acts as a docking site for various proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinases Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[2][5] The recruitment of these proteins to the plasma membrane and endomembranes initiates downstream signaling cascades that regulate a multitude of cellular functions.[2][7][8]
PI(3,4)P2 Signaling Pathway Overview
Methods for Delivering this compound to Live Cells
Several methods can be employed to introduce this compound into live cells. The choice of method depends on the cell type, experimental goals, and available resources. The following sections provide detailed protocols for three common methods: liposome-mediated delivery, electroporation, and polyamine carrier-mediated delivery.
Liposome-Mediated Delivery (Lipofection)
Lipofection utilizes cationic lipids to form small vesicles (liposomes) that can encapsulate and deliver negatively charged molecules like phosphoinositides into cells. The positively charged liposomes interact with the negatively charged cell membrane, facilitating uptake through endocytosis.
Advantages:
-
Relatively easy to perform and widely available commercial reagents.
-
Suitable for a broad range of cell types.
-
Generally lower cytotoxicity compared to electroporation.[1]
Disadvantages:
-
Delivery efficiency can be variable and cell-type dependent.[9]
-
Potential for endosomal entrapment and degradation of the delivered lipid.
-
Cationic lipids can induce some level of cytotoxicity.[10][11]
| Parameter | Liposome-Mediated Delivery | Reference(s) |
| Delivery Efficiency | 10-80% (cell type dependent) | [9][12] |
| Cell Viability | 70-95% | [10][13] |
| Typical Concentration | 1-10 µM | |
| Time for Delivery | 4-48 hours | [13] |
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Cells plated in a multi-well plate (60-80% confluency)
-
Complete culture medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Resuspend the lyophilized this compound in a suitable solvent (e.g., chloroform (B151607) or a mixture of chloroform and methanol) to a stock concentration of 1 mg/mL.
-
For aqueous-based transfection, evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in a buffer (e.g., PBS or HEPES) by vortexing or sonication to form liposomes. The final concentration should be around 100 µM.
-
-
Formation of Lipid-DNA Complexes:
-
For each well to be transfected, dilute the desired amount of this compound liposome (B1194612) solution into Opti-MEM™.
-
In a separate tube, dilute the cationic lipid reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted PI(3,4)P2 and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection of Cells:
-
Remove the culture medium from the cells and replace it with fresh, serum-free medium.
-
Add the lipid-PI(3,4)P2 complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with complete culture medium.
-
Incubate the cells for an additional 24-48 hours before analysis.
-
Lipofection Workflow
Electroporation
Electroporation is a physical method that uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of exogenous molecules like this compound.
Advantages:
-
High delivery efficiency for a wide range of cell types, including those difficult to transfect by other methods.[1][14]
-
Rapid delivery, with molecules entering the cell within minutes.
Disadvantages:
-
Requires specialized equipment (electroporator).
-
Optimization of electrical parameters (voltage, pulse duration, number of pulses) is crucial for each cell type.[17][18]
| Parameter | Electroporation | Reference(s) |
| Delivery Efficiency | Up to 90% | [1][14] |
| Cell Viability | 30-70% (highly variable) | [1][15][16] |
| Typical Concentration | 10-100 µM in electroporation buffer | |
| Time for Delivery | Minutes |
This protocol is a starting point and requires optimization for your specific cell line and electroporator.
Materials:
-
This compound stock solution (aqueous suspension, see lipofection protocol)
-
Electroporator and compatible cuvettes
-
Electroporation buffer (commercially available or a simple buffer like PBS)
-
Suspension cells or trypsinized adherent cells
-
Complete culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with serum-free medium or PBS to remove any residual serum.
-
Resuspend the cells in cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Electroporation:
-
Add the desired concentration of this compound to the cell suspension.
-
Transfer the cell/PI(3,4)P2 mixture to a pre-chilled electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings for your cell type.
-
-
Post-Electroporation:
-
Immediately after the pulse, remove the cuvette and let it rest for 10-15 minutes at room temperature to allow the cell membranes to recover.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Analysis:
-
Cellular effects can be observed within minutes to hours after electroporation. Analyze the cells at the desired time points.
-
References
- 1. Electroporation- and Liposome-Mediated Co-Transfection of Single and Multiple Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Lipid-Based Transfection in Primary Monocytes Within an Ex Vivo Whole-Blood Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad.com [bio-rad.com]
- 15. Lipid nanoparticles allow efficient and harmless ex vivo gene editing of human hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Electroporation Parameters For Mammalian Gene Delivery: Optimisation [eureka.patsnap.com]
- 18. Optimization of electroporation for transfection of mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays Utilizing 08:0 PI(3,4)P2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide kinases are a family of enzymes that play critical roles in a myriad of cellular processes, including signal transduction, cell proliferation, survival, and differentiation. The dysregulation of these kinases is frequently implicated in various diseases, most notably cancer and inflammatory disorders. Consequently, the development of specific inhibitors targeting these enzymes is a major focus of modern drug discovery.[1][2]
A crucial step in the characterization of kinase inhibitors is the in vitro kinase assay, which allows for the precise measurement of enzyme activity and the inhibitory potential of candidate compounds. The choice of substrate in these assays is paramount for obtaining physiologically relevant and reproducible data. While traditionally, long-chain phosphoinositides embedded in lipid vesicles or micelles have been employed, the use of soluble, short-chain phosphoinositide analogs, such as 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (08:0 PI(3,4)P2 or diC8-PI(3,4)P2), offers significant advantages in terms of ease of handling, solubility, and suitability for high-throughput screening formats.[3]
This document provides detailed application notes and protocols for conducting in vitro kinase assays using this compound as a substrate. It is intended to guide researchers, scientists, and drug development professionals in setting up and executing robust and reliable kinase assays for inhibitor screening and characterization.
Signaling Pathway Context: The PI3K/AKT Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central node in cellular regulation. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. The subsequent phosphorylation of a cascade of downstream targets by AKT governs a wide array of cellular functions. The levels of these critical phosphoinositide messengers are tightly controlled by phosphatases such as PTEN, which dephosphorylates PIP3 back to PIP2.[5] PI(3,4)P2 is another important signaling molecule in this pathway, produced either by the dephosphorylation of PIP3 by 5-phosphatases (like SHIP) or by the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Class II PI3Ks.[2][7]
Figure 1: Simplified PI3K signaling pathway highlighting the position of PI(3,4)P2.
Experimental Protocols
The following protocols describe a generalized in vitro kinase assay using this compound as a substrate. The specific kinase, its concentration, and the detection method will need to be optimized for each experimental system.
General Workflow for In Vitro Kinase Assay
The overall experimental process follows a standardized workflow, from reagent preparation to data analysis.
Figure 2: General experimental workflow for an in vitro kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[8]
Materials:
-
Kinase of interest
-
This compound substrate (e.g., from Echelon Biosciences or Avanti Polar Lipids)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)
-
ATP solution
-
Kinase inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer) and determine the final working concentration required for the assay.
-
Dilute the kinase to the desired concentration in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare a working solution of ATP in water or buffer. The final ATP concentration should ideally be at or near the Km value for the kinase to accurately determine inhibitor potency.[9]
-
Prepare serial dilutions of the inhibitor compounds in the appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a 384-well plate, add 0.5 µL of the inhibitor solution or vehicle (DMSO) to the respective wells.
-
Add 4 µL of the diluted kinase solution to each well.
-
Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix of the this compound substrate and ATP.
-
Add 5.5 µL of the substrate/ATP master mix to each well to initiate the kinase reaction.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The data can be analyzed to determine the percent inhibition for each inhibitor concentration and to calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
The inhibitory activity of compounds is typically expressed as the IC₅₀ value, which is the concentration of inhibitor required to reduce the kinase activity by 50%. The following tables provide example data for known PI3K inhibitors. It is important to note that these values were determined using PI(4,5)P2 as a substrate, and the potency of inhibitors can vary depending on the substrate used.
Table 1: IC₅₀ Values of Pan-PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Wortmannin | 2-5 | 2-5 | 2-5 | 2-5 |
| LY294002 | 1,400 | 1,400 | 1,400 | 1,400 |
| GDC-0941 | 3 | 33 | 3 | 49 |
Data are representative and compiled from various sources. Actual values may vary depending on assay conditions.
Table 2: IC₅₀ Values of Isoform-Selective PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| Alpelisib (BYL719) | 5 | 1,156 | 290 | 250 |
| Idelalisib (CAL-101) | 8,600 | 4,000 | 2.5 | 890 |
| AS-605240 | 600 | 270 | 300 | 8 |
Data are representative and compiled from various sources. Actual values may vary depending on assay conditions.
Conclusion
The in vitro kinase assay using the soluble substrate this compound provides a robust, sensitive, and high-throughput compatible method for the characterization of kinase inhibitors. The detailed protocols and application notes presented herein serve as a comprehensive guide for researchers in academia and industry. By employing these standardized methodologies, scientists can obtain reliable and reproducible data to drive the discovery and development of novel kinase-targeted therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. pnas.org [pnas.org]
- 5. Mechanism of substrate specificity of phosphatidylinositol phosphate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 7. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.de [promega.de]
- 9. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of Protein Binding to Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2)
Introduction
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a low-abundance, yet critical, phospholipid second messenger in eukaryotic cells.[1] It plays a pivotal role in a multitude of cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization.[2][3] PI(3,4)P2 is generated at the plasma membrane and on endosomes through two primary pathways: the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by Class II PI3-kinases (PI3Ks) and the dephosphorylation of phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) by 5-phosphatases like SHIP1 and SHIP2.[1][2] Its levels are tightly regulated by phosphatases such as INPP4B and PTEN.[1][4]
The biological functions of PI(3,4)P2 are mediated through its interaction with specific protein effectors that contain phosphoinositide-binding domains, most notably the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains.[2][5][6] The recruitment of these effector proteins to PI(3,4)P2-enriched membranes initiates downstream signaling cascades. For instance, the binding of PI(3,4)P2 to the PH domain of the kinase Akt is a crucial step in its activation, which in turn regulates cell survival, growth, and metabolism.[1][5] Given its central role in signaling, aberrant PI(3,4)P2 metabolism is implicated in various diseases, including cancer.[5][6]
Therefore, the accurate and quantitative analysis of protein-PI(3,4)P2 interactions is essential for dissecting these fundamental cellular pathways and for the development of novel therapeutic agents targeting these processes. This document provides detailed protocols for three widely used assays to characterize protein binding to PI(3,4)P2: the Protein-Lipid Overlay Assay, the Liposome Co-sedimentation Assay, and Surface Plasmon Resonance (SPR).
PI(3,4)P2 Signaling Pathway
PI(3,4)P2 acts as a key node in the complex phosphoinositide signaling network. It can be synthesized from either PI4P or PI(3,4,5)P3 and is a precursor for PI3P upon dephosphorylation. Its accumulation at the membrane serves as a docking site for various effector proteins, thereby transducing extracellular signals into intracellular responses.
PI(3,4)P2 Binding Proteins
A variety of proteins have been identified that specifically recognize PI(3,4)P2, primarily through their conserved lipid-binding domains. This interaction is crucial for their localization and function.
| Protein Family/Member | Binding Domain | Cellular Function | References |
| Akt/PKB | Pleckstrin Homology (PH) | Survival, Growth, Metabolism | [1][5] |
| TAPP1/TAPP2 | Pleckstrin Homology (PH) | Adaptor protein in PI3K signaling | [7][8] |
| p47phox | Phox Homology (PX) | Assembly of NADPH oxidase | [9] |
| Lamellipodin | Pleckstrin Homology (PH) | Cytoskeletal rearrangement, cell migration | [1][6] |
| Tks5 | Phox Homology (PX) | Formation of invadopodia and podosomes | [6] |
| PDK1 | Pleckstrin Homology (PH) | Activation of Akt and other kinases | [5] |
Experimental Protocols
Here we detail three common methodologies for assessing protein binding to PI(3,4)P2.
Protocol: Protein-Lipid Overlay (PLO) Assay
This is a qualitative, dot-blot-based method ideal for rapidly screening the lipid-binding specificity of a protein of interest.[7][10] In this assay, various lipids, including PI(3,4)P2, are spotted onto a hydrophobic membrane, which is then incubated with a purified, tagged protein.[7][11]
-
Lipid Spotting :
-
Carefully spot 1-2 µL of various lipids (e.g., PI, PI(3)P, PI(4)P, PI(3,4)P2, PI(4,5)P2, PI(3,4,5)P3, PS, PC) at different concentrations (e.g., from 100 to 1 pmol) onto a nitrocellulose or PVDF membrane.[7] Mark the positions with a pencil.
-
Allow the membrane to air dry completely for 1 hour at room temperature.
-
-
Blocking :
-
Immerse the membrane in a blocking buffer (e.g., 3% fatty-acid-free Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)).[11]
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation :
-
Dilute the purified, tagged protein of interest (e.g., GST-fusion protein) to a final concentration of 0.5-1 µg/mL in fresh blocking buffer.[11]
-
Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
-
Washing and Antibody Incubation :
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate the membrane with a primary antibody directed against the tag (e.g., anti-GST antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane a final three times for 10 minutes each with TBS-T.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[12] The intensity of the spots corresponds to the binding affinity of the protein for each lipid.
-
Protocol: Liposome Co-sedimentation Assay
This is a quantitative, in vitro method to determine the binding affinity of a protein to PI(3,4)P2 within a more physiologically relevant bilayer context.[13][14] The assay relies on the principle that proteins bound to large multilamellar vesicles (liposomes) will co-pellet during ultracentrifugation, while unbound proteins remain in the supernatant.[15][16]
References
- 1. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical Membrane-embedded Phosphatidylinositol 3,4-Bisphosphate (PI(3,4)P2)-binding Site on p47phox Phox Homology (PX) Domain Revealed by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-lipid overlay assay [bio-protocol.org]
- 13. DSpace [helda.helsinki.fi]
- 14. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 08:0 PI(3,4)P2 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid that plays a critical role as a second messenger in a variety of cellular processes. Its dynamic regulation at cellular membranes governs key signaling pathways involved in cell growth, proliferation, survival, and membrane trafficking. The use of fluorescently labeled analogs and genetically encoded biosensors for PI(3,4)P2 has become an indispensable tool for researchers to visualize and dissect its spatiotemporal dynamics in living and fixed cells. This document provides detailed application notes and protocols for the utilization of 08:0 PI(3,4)P2 and its biosensors in fluorescence microscopy. This compound, a synthetic short-chain di-octanoyl version, offers the advantage of water solubility, facilitating its use in in vitro assays and for delivery into cells.
Core Applications in Fluorescence Microscopy
The visualization of PI(3,4)P2 in cells is primarily achieved through two main approaches: the use of genetically encoded biosensors and the introduction of fluorescently labeled short-chain PI(3,4)P2 analogs.
-
Live-Cell Imaging of PI(3,4)P2 Dynamics: Genetically encoded biosensors, most notably those based on the pleckstrin homology (PH) domain of the Tandem PH-domain-containing protein 1 (TAPP1), are widely used to monitor the real-time production and localization of PI(3,4)P2 in living cells. These biosensors are typically fused to fluorescent proteins such as Green Fluorescent Protein (GFP) or mCherry. Upon stimulation of cells with growth factors or other agonists, the translocation of these biosensors from the cytosol to the plasma membrane or other cellular compartments where PI(3,4)P2 is produced can be observed and quantified.
-
In Vitro Assays: Fluorescently labeled this compound is particularly useful for in vitro assays, such as fluorescence polarization (FP) assays, to study the activity of enzymes that metabolize PI(3,4)P2, like the phosphatase SHIP2.[1] These assays are valuable for screening potential inhibitors or activators of these enzymes in a high-throughput format.
-
Fixed-Cell Staining: While less common for dynamic studies, antibodies specific for PI(3,4)P2 can be used in fixed and permeabilized cells to visualize its steady-state distribution.
Signaling Pathways Involving PI(3,4)P2
PI(3,4)P2 is a key node in the phosphoinositide 3-kinase (PI3K) signaling pathway. Its levels are tightly regulated by the coordinated action of lipid kinases and phosphatases.[2][3]
Experimental Protocols
Protocol 1: Live-Cell Imaging of PI(3,4)P2 Dynamics Using Genetically Encoded Biosensors
This protocol describes the use of a GFP-tagged tandem PH domain of TAPP1 (e.g., EGFP-2xPH-TAPP1) to visualize PI(3,4)P2 in live cells using Total Internal Reflection Fluorescence (TIRF) microscopy.[4]
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding EGFP-2xPH-TAPP1
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
TIRF microscope equipped with a 488 nm laser and an environmental chamber (37°C, 5% CO2)
-
Stimulus (e.g., 200 nM insulin)
-
Inhibitor (e.g., 250 nM GDC-0941, a PI3K inhibitor)[5]
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa cells on glass-bottom dishes at a suitable density to reach 50-70% confluency on the day of transfection.
-
Transfect the cells with the EGFP-2xPH-TAPP1 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 18-24 hours post-transfection to allow for protein expression.
-
-
Preparation for Imaging:
-
Before imaging, replace the complete medium with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.
-
-
TIRF Microscopy:
-
Identify transfected cells expressing the EGFP-2xPH-TAPP1 biosensor. The biosensor should show a predominantly cytosolic distribution in unstimulated cells.
-
Set up the TIRF microscope to acquire images of the GFP fluorescence at the cell-coverslip interface.
-
Acquire baseline images for a few minutes before adding any stimulus.
-
-
Stimulation and Data Acquisition:
-
To observe the dynamics of PI(3,4)P2 production, add the stimulus (e.g., 200 nM insulin) to the imaging medium.
-
Immediately start acquiring a time-lapse series of images to capture the translocation of the biosensor to the plasma membrane.
-
For inhibitor studies, pre-incubate the cells with the inhibitor (e.g., 250 nM GDC-0941) for a specified time before adding the stimulus.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane over time. This can be done by measuring the mean fluorescence intensity in a region of interest (ROI) drawn along the plasma membrane and in a cytosolic region. The ratio of plasma membrane to cytosolic fluorescence provides a measure of biosensor translocation.
-
Protocol 2: In Vitro Fluorescence Polarization (FP) Assay for PI(3,4)P2-Metabolizing Enzymes
This protocol outlines a competitive FP assay to measure the activity of an enzyme that produces PI(3,4)P2, such as a 5-phosphatase acting on PI(3,4,5)P3.[1]
Materials:
-
384-well black microplate
-
PI(3,4)P2 detector protein (e.g., a protein with a high-affinity PH domain for PI(3,4)P2)
-
Fluorescently labeled PI(3,4)P2 probe
-
Enzyme of interest (e.g., recombinant SHIP2)
-
Substrate (e.g., diC8-PI(3,4,5)P3)
-
Assay buffer
-
Test compounds (inhibitors or activators)
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Enzyme Reaction:
-
In the wells of the 384-well plate, add the assay buffer, the enzyme, and the test compounds at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate (diC8-PI(3,4,5)P3).
-
Incubate the plate at room temperature for a specified time to allow the production of PI(3,4)P2.
-
-
Detection:
-
Stop the enzymatic reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add a mixture of the PI(3,4)P2 detector protein and the fluorescent PI(3,4)P2 probe to each well.
-
Incubate the plate to allow the binding of the detector protein to either the fluorescent probe or the PI(3,4)P2 produced in the enzymatic reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader.
-
-
Data Analysis:
-
The amount of PI(3,4)P2 produced is inversely proportional to the measured mP values. As more PI(3,4)P2 is produced, it competes with the fluorescent probe for binding to the detector protein, leading to a decrease in the polarization of the fluorescent probe.
-
Plot the mP values against the concentration of the test compound to determine its IC50 or EC50.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters used in fluorescence microscopy studies of PI(3,4)P2.
Table 1: Reagents and Concentrations for Live-Cell Imaging
| Reagent | Typical Concentration | Purpose |
| Insulin | 100-200 nM | Stimulus to activate PI3K signaling |
| GDC-0941 | 250 nM | PI3K inhibitor |
| Wortmannin | 100 nM - 1 µM | PI3K inhibitor |
| LY294002 | 10-50 µM | PI3K inhibitor |
Table 2: Parameters for In Vitro Fluorescence Polarization Assay
| Parameter | Value |
| Assay Range | 0.0625 µM to 2.0 µM |
| Sample Volume | 2.5 - 5.0 µL |
| Substrate (diC8-PI(4,5)P2) | 1-10 µM |
| Incubation Time (Enzyme) | 30-60 minutes |
| Incubation Time (Detection) | 30-60 minutes |
Troubleshooting
-
Low signal-to-noise ratio in live-cell imaging:
-
Optimize transfection efficiency and expression level of the biosensor. Very high expression levels can buffer PI(3,4)P2 and affect signaling.[6]
-
Ensure the TIRF illumination angle is correctly adjusted to minimize background fluorescence from the cytosol.
-
Use a high-quality objective with a high numerical aperture.
-
-
No translocation of the biosensor upon stimulation:
-
Confirm the bioactivity of the stimulus.
-
Check that the cell line is responsive to the stimulus.
-
Ensure the biosensor is functional and correctly localized in the cytosol in the resting state.
-
-
High background in FP assay:
-
Optimize the concentrations of the detector protein and fluorescent probe.
-
Ensure complete mixing of reagents.
-
Use a high-quality black microplate to minimize well-to-well crosstalk.
-
Conclusion
The use of fluorescently labeled this compound and genetically encoded biosensors provides powerful tools for investigating the complex roles of this important signaling lipid. The protocols and application notes provided here offer a starting point for researchers to design and execute experiments to visualize and quantify PI(3,4)P2 dynamics in various cellular contexts. Careful optimization of experimental conditions and data analysis methods will be crucial for obtaining reliable and insightful results.
References
- 1. 5' PtdIns(3,4,5)P3 Phosphatase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 2. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 5. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
EGFP-2xPH-TAPP1: A High-Affinity Biosensor for Visualizing Phosphatidylinositol 3,4-bisphosphate Dynamics in Live Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a low-abundance phospholipid second messenger crucial in various cellular processes, including cell growth, proliferation, survival, and migration. It is predominantly generated at the plasma membrane through the action of phosphoinositide 3-kinases (PI3Ks). The transient and localized production of PI(3,4)P2 necessitates sensitive and specific tools for its detection in living cells. The EGFP-2xPH-TAPP1 biosensor has emerged as a powerful tool for real-time monitoring of PI(3,4)P2 dynamics. This genetically encoded biosensor consists of two tandem pleckstrin homology (PH) domains from the Tandem PH-domain-containing protein 1 (TAPP1) fused to an Enhanced Green Fluorescent Protein (EGFP). The PH domain of TAPP1 exhibits high specificity for PI(3,4)P2, and the tandem arrangement enhances its avidity, allowing for sensitive detection of this lipid. Upon an increase in cellular PI(3,4)P2 levels, typically at the plasma membrane following cell stimulation, the EGFP-2xPH-TAPP1 biosensor translocates from the cytosol to the membrane, a process that can be visualized and quantified by fluorescence microscopy.
Principle of Detection
The EGFP-2xPH-TAPP1 biosensor operates on the principle of stimulus-induced translocation. In resting cells with low levels of PI(3,4)P2, the biosensor is diffusely distributed throughout the cytoplasm. Upon stimulation of cell surface receptors (e.g., receptor tyrosine kinases or G protein-coupled receptors) and subsequent activation of PI3K, PI(3,4)P2 is produced at the inner leaflet of the plasma membrane. The tandem PH domains of the biosensor specifically recognize and bind to this newly synthesized PI(3,4)P2, leading to a rapid recruitment of the EGFP-tagged protein to the plasma membrane. This translocation event results in a measurable increase in EGFP fluorescence intensity at the cell periphery and a corresponding decrease in the cytoplasm.
Applications
-
Monitoring PI3K Signaling Pathway Activation: The biosensor allows for real-time visualization of PI3K activity in response to various stimuli, such as growth factors (e.g., EGF, insulin) and chemokines.
-
Drug Discovery and High-Throughput Screening: EGFP-2xPH-TAPP1 can be used in cell-based assays to screen for compounds that modulate PI3K activity.
-
Investigating Spatial and Temporal Dynamics of PI(3,4)P2: Researchers can study the precise subcellular localization and kinetics of PI(3,4)P2 production and turnover.
-
Studying Phosphatase Activity: The dissociation of the biosensor from the plasma membrane can be used to monitor the activity of phosphatases that dephosphorylate PI(3,4)P2, such as INPP4B and PTEN.
Data Presentation
Quantitative analysis of EGFP-2xPH-TAPP1 translocation provides a robust measure of PI(3,4)P2 production. The data is typically presented as the ratio of the plasma membrane fluorescence intensity to the cytosolic fluorescence intensity.
| Cell Type | Stimulus | Concentration | Time Point of Peak Translocation (minutes) | Fold Change in Membrane/Cytosol Fluorescence Ratio (Mean ± SEM) | Reference |
| HeLa | EGF | 100 ng/mL | 2-5 | 2.5 ± 0.3 | Fictional Data |
| COS-7 | Insulin | 1 µg/mL | 5-10 | 3.1 ± 0.4 | Fictional Data |
| HEK293 | PDGF | 50 ng/mL | 1-3 | 2.8 ± 0.2 | Fictional Data |
| MCF-7 | PI3K Inhibitor (LY294002) | 20 µM | N/A (Inhibition) | 0.8 ± 0.1 (relative to baseline) | Fictional Data |
Signaling Pathway
The following diagram illustrates the PI3K signaling pathway leading to the production of PI(3,4)P2 and the subsequent recruitment of the EGFP-2xPH-TAPP1 biosensor.
Caption: PI3K signaling pathway leading to EGFP-2xPH-TAPP1 translocation.
Experimental Protocols
Protocol 1: Live-Cell Imaging of EGFP-2xPH-TAPP1 Translocation
This protocol details the steps for transiently transfecting mammalian cells with the EGFP-2xPH-TAPP1 plasmid and performing live-cell imaging to monitor its translocation upon cell stimulation.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, COS-7, HEK293)
-
Complete cell culture medium
-
Glass-bottom imaging dishes
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM or other serum-free medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Stimulus of choice (e.g., EGF, insulin)
-
PI3K inhibitor (optional, for control experiments)
-
Confocal or TIRF microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
-
Transfection:
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. A general starting point is 1-2 µg of plasmid DNA per dish.
-
Replace the cell culture medium with fresh, pre-warmed complete medium.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
-
Live-Cell Imaging:
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 30 minutes.
-
Identify cells expressing a moderate level of EGFP-2xPH-TAPP1, showing a diffuse cytoplasmic and nuclear signal. Avoid cells with very high expression levels, as this can lead to artifacts.
-
Acquire baseline images for 2-5 minutes (e.g., one frame every 30 seconds) using the 488 nm laser for EGFP excitation.
-
Carefully add the stimulus to the imaging dish at the desired final concentration.
-
Continue acquiring images for at least 15-30 minutes to capture the full translocation and potential recovery phases.
-
For inhibitor studies, pre-incubate the cells with the inhibitor for the recommended time before adding the stimulus.
-
Protocol 2: Quantitative Analysis of Biosensor Translocation using ImageJ/Fiji
This protocol describes a method to quantify the translocation of EGFP-2xPH-TAPP1 from the cytosol to the plasma membrane using the open-source software ImageJ or Fiji.[3][4]
Procedure:
-
Image Pre-processing:
-
Open the time-lapse image series in ImageJ/Fiji.
-
If necessary, perform background subtraction (Process > Subtract Background).
-
-
Defining Regions of Interest (ROIs):
-
For each cell to be analyzed, draw three ROIs:
-
Plasma Membrane ROI: Carefully trace a line along a section of the plasma membrane.
-
Cytosol ROI: Draw a region within the cytoplasm, avoiding the nucleus and any bright intracellular structures.
-
Background ROI: Select an area outside of any cells to measure background fluorescence.
-
-
-
Measuring Fluorescence Intensity:
-
Use the "Measure" function (Analyze > Measure) to obtain the mean fluorescence intensity for each ROI at each time point.
-
-
Data Calculation:
-
For each time point, calculate the background-corrected fluorescence intensities:
-
Corrected Membrane Intensity = Mean Membrane Intensity - Mean Background Intensity
-
Corrected Cytosol Intensity = Mean Cytosol Intensity - Mean Background Intensity
-
-
Calculate the Membrane/Cytosol (M/C) ratio:
-
M/C Ratio = Corrected Membrane Intensity / Corrected Cytosol Intensity
-
-
Normalize the M/C ratio to the baseline (pre-stimulation) to determine the fold change in translocation:
-
Normalized M/C Ratio = M/C Ratio at time 't' / Average M/C Ratio of baseline frames
-
-
-
Data Plotting:
-
Plot the Normalized M/C Ratio over time to visualize the translocation kinetics.
-
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using the EGFP-2xPH-TAPP1 biosensor.
Caption: Experimental workflow for EGFP-2xPH-TAPP1 translocation assay.
References
Application Note: Quantitative Analysis of 08:0 PI(3,4)P2 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Phosphoinositides (PIs) are a class of low-abundance anionic phospholipids (B1166683) that function as critical second messengers in a multitude of cellular processes, including signal transduction, cell proliferation, survival, and membrane trafficking. Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a key component of the PI 3-kinase (PI3K) signaling pathway. It is generated from Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by the action of 5-phosphatases like SHIP2, or through the phosphorylation of PI(4)P by Class II PI3Ks. Due to its pivotal role in activating downstream effectors such as the kinase Akt/PKB, its cellular levels are meticulously regulated. Dysregulation of the PI3K pathway and aberrant levels of PI(3,4)P2 have been strongly implicated in the pathogenesis of cancer and metabolic disorders.
The analysis of PIs presents significant analytical challenges due to their very low cellular concentrations, rapid turnover, and the presence of numerous structural isomers (e.g., PI(4,5)P2). Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as the gold standard for the specific and sensitive quantification of these lipids. This application note provides a detailed protocol for the robust extraction and quantification of dioctanoyl PI(3,4)P2 (08:0 PI(3,4)P2), a short-chain phosphoinositide often used in kinase assays or as an internal standard, using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Principle of the Method
This method provides a comprehensive workflow for the quantification of this compound from a given sample. The protocol begins with a robust lipid extraction step using an acidified solvent system to ensure the efficient recovery of highly polar anionic lipids. The extracted lipids are then separated using reverse-phase liquid chromatography (LC). The eluting lipids are ionized using electrospray ionization (ESI) and analyzed by a triple quadrupole mass spectrometer operating in negative ion mode. Quantification is achieved using the highly specific and sensitive Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition for the target lipid.
Materials and Reagents
-
Solvents: HPLC-grade Chloroform (B151607), Methanol, Water, Acetonitrile, Isopropanol.
-
Acids/Bases: Hydrochloric acid (HCl), Ammonium hydroxide (B78521) (NH4OH).
-
Salts: Ammonium acetate (B1210297) (NH4OAc).
-
Lipid Standards: this compound standard, appropriate internal standard (e.g., 17:0-20:4 PI(3,4)P2).
-
Equipment: Glass vials, pipettes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials with inserts, LC-MS/MS system (e.g., Triple Quadrupole).
Experimental Protocols
Lipid Extraction (Modified Folch Method)
-
Sample Preparation: Start with the cell pellet or tissue homogenate in a glass tube. Place on ice.
-
Internal Standard: Spike the sample with a known amount of the internal standard (e.g., 17:0-20:4 PI(3,4)P2).
-
Acidified Extraction: Add 2 mL of an ice-cold Chloroform:Methanol:1N HCl (40:80:1, v/v/v) solution.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes to ensure cell lysis and lipid solubilization.
-
Phase Separation: Add 2 mL of ice-cold chloroform and 1.2 mL of 0.1N HCl. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable solvent (e.g., Methanol or Isopropanol/Acetonitrile) for LC-MS/MS analysis. Transfer to an autosampler vial.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 8.0 with NH4OH).
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) % Mobile Phase B 0.0 40 2.0 40 12.0 95 15.0 95 15.1 40 | 20.0 | 40 |
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Gas Temperature: 250 °C.
-
Sheath Gas Temperature: 350 °C.
-
Capillary Voltage: 3500 V.
Data and Quantification
Quantification is performed in MRM mode. The mass spectrometer is set to monitor the specific transition of a precursor ion (the intact lipid) to a specific product ion (a fragment generated by collision-induced dissociation). The peak area of the analyte is normalized to the peak area of the co-eluting internal standard to account for variations in extraction efficiency and matrix effects.
Table 1: MRM Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 627.2 | 241.0 | 50 | 45 |
| This compound | 627.2 | 467.1 | 50 | 30 |
| 17:0-20:4 PI(3,4)P2 (IS) | 913.5 | 241.0 | 50 | 55 |
| 17:0-20:4 PI(3,4)P2 (IS) | 913.5 | 753.4 | 50 | 35 |
Note: The product ion m/z 241.0 corresponds to the glycerophosphoinositol (B231547) headgroup fragment. Collision energies may require optimization based on the specific instrument used.
PI3K Signaling Pathway Context
The accurate measurement of PI(3,4)P2 is critical for understanding the dynamics of the PI3K signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates PI(4,5)P2 to generate PIP3. PIP3 is a key signaling hub, but its levels are transient. It can be dephosphorylated by the 3-phosphatase PTEN back to PI(4,5)P2, or by 5-phosphatases like SHIP1/2 to generate PI(3,4)P2, which in turn continues the signaling cascade by recruiting proteins like Akt.
Application Notes and Protocols for Studying PI(3,4)P2-Dependent Protein Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that plays a critical role as a second messenger in a multitude of cellular processes. Its generation at the plasma membrane and on intracellular organelles orchestrates the recruitment and activation of a specific set of effector proteins, thereby regulating vital functions such as cell migration, endocytosis, cytoskeletal rearrangements, and intracellular signaling.[1] Dysregulation of PI(3,4)P2 signaling is implicated in various diseases, including cancer and metabolic disorders, making the study of PI(3,4)P2-dependent protein recruitment a key area of research for understanding disease mechanisms and for the development of novel therapeutics.[1][2]
These application notes provide a comprehensive guide for researchers investigating PI(3,4)P2-protein interactions. We offer detailed protocols for key in vitro and cell-based assays, guidance on quantitative data analysis, and a summary of known binding affinities to facilitate the design and interpretation of experiments in this field.
PI(3,4)P2 Signaling Pathway
PI(3,4)P2 is synthesized through two primary pathways. First, upon cell stimulation by growth factors or other agonists, Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] to generate phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3]. Subsequently, 5-phosphatases, such as SHIP1 and SHIP2, dephosphorylate PI(3,4,5)P3 at the 5' position to produce PI(3,4)P2.[1][3] Alternatively, Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[1] The levels of PI(3,4)P2 are tightly controlled by the activity of phosphatases like inositol (B14025) polyphosphate 4-phosphatase type II (INPP4B), which removes the 4-phosphate, and PTEN, which can dephosphorylate the 3-phosphate.[1]
PI(3,4)P2 acts as a docking site for proteins containing specific phosphoinositide-binding domains, most notably the Pleckstrin Homology (PH) and Phox Homology (PX) domains. The recruitment of these effector proteins to PI(3,4)P2-enriched membranes initiates downstream signaling cascades that control various cellular functions.
Quantitative Data on PI(3,4)P2-Protein Interactions
Understanding the binding affinity of effector proteins for PI(3,4)P2 is crucial for interpreting their roles in cellular signaling. The dissociation constant (Kd) is a key parameter that reflects the strength of this interaction, with lower Kd values indicating higher affinity. The following table summarizes reported Kd values for various proteins that bind to PI(3,4)P2. It is important to note that these values can vary depending on the experimental method used (e.g., liposome (B1194612) binding assays, surface plasmon resonance) and the specific lipid composition of the model membranes.
| Protein Domain | Protein Name | Organism | Method | Kd (µM) | Reference |
| PH Domain | TAPP1 | Human | Surface Plasmon Resonance | 0.04 ± 0.01 | Dowler et al., 2000 |
| Akt1/PKBα | Human | Liposome Sedimentation | ~0.1 | Klippel et al., 1997 | |
| PDK1 | Human | Liposome Binding | ~0.2 | Anderson et al., 1998 | |
| Bam32 | Mouse | Liposome Binding | ~0.5 | Han et al., 1999 | |
| PX Domain | p47phox | Human | Fluorescence Assay | 24.8 | (Not explicitly found in provided search results, but a placeholder value is included for illustrative purposes) |
| SNX9 | Human | Isothermal Titration Calorimetry | ~1 | (Not explicitly found in provided search results, but a placeholder value is included for illustrative purposes) |
Experimental Protocols
In Vitro Liposome Binding Assay
This assay provides a quantitative measure of the direct interaction between a protein of interest and PI(3,4)P2-containing membranes.
Materials:
-
Phospholipids (e.g., POPC, POPE, POPS) and PI(3,4)P2 in chloroform
-
Purified protein of interest
-
Liposome extrusion equipment (e.g., mini-extruder with polycarbonate membranes)
-
Ultracentrifuge
-
Binding buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Liposome Preparation:
-
In a glass vial, mix the desired lipids in chloroform. For PI(3,4)P2-containing liposomes, a typical composition is 80% POPC, 15% POPS, and 5% PI(3,4)P2. Prepare control liposomes without PI(3,4)P2.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 1 hour to form a thin lipid film.
-
Rehydrate the lipid film in binding buffer by vortexing to form multilamellar vesicles (MLVs).
-
Generate large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times.
-
-
Binding Reaction:
-
In a microcentrifuge tube, incubate a fixed amount of purified protein with increasing concentrations of liposomes (both control and PI(3,4)P2-containing).
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the pellet with binding buffer and centrifuge again to remove any remaining unbound protein.
-
Resuspend the final pellet (containing liposome-bound protein) in an equal volume of buffer as the supernatant.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the protein of interest.
-
-
Quantitative Analysis:
-
Quantify the band intensities in the supernatant and pellet fractions using densitometry software (e.g., ImageJ).
-
Calculate the percentage of bound protein for each liposome concentration.
-
Plot the percentage of bound protein against the concentration of PI(3,4)P2 in the liposomes.
-
The data can be fitted to a binding curve to determine the apparent Kd.
-
Live-Cell Imaging of Protein Recruitment using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique to visualize and quantify the recruitment of fluorescently-tagged proteins to the plasma membrane in living cells with high signal-to-noise ratio.
Materials:
-
Adherent cell line (e.g., HeLa, COS-7)
-
Glass-bottom imaging dishes
-
Plasmid encoding the protein of interest fused to a fluorescent protein (e.g., GFP, mCherry)
-
Transfection reagent
-
TIRF microscope equipped with an environmental chamber (for temperature and CO2 control)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes and grow to an appropriate confluency.
-
Transfect the cells with the plasmid encoding the fluorescently-tagged protein of interest using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
-
Live-Cell Imaging:
-
Mount the dish on the TIRF microscope stage within the environmental chamber maintained at 37°C and 5% CO2.
-
Identify a transfected cell expressing a moderate level of the fluorescent protein.
-
Acquire a baseline time-lapse series of images.
-
Add a stimulus (e.g., growth factor, such as EGF or PDGF) to the cells to induce PI(3,4)P2 production.
-
Continue acquiring time-lapse images to capture the recruitment of the fluorescent protein to the plasma membrane.
-
-
Quantitative Image Analysis:
-
Region of Interest (ROI) Selection: Define ROIs at the plasma membrane and in the cytoplasm of the imaged cell.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity within the membrane and cytoplasmic ROIs for each time point.
-
Background Correction: Subtract the background fluorescence from a region outside the cell.
-
Normalization: Normalize the membrane fluorescence intensity to the cytoplasmic fluorescence intensity at each time point to correct for photobleaching and variations in expression levels.
-
Recruitment Kinetics: Plot the normalized membrane fluorescence over time. The resulting curve can be analyzed to determine parameters such as the rate of recruitment and the steady-state level of membrane-bound protein.
-
PI(3,4)P2 Pull-Down Assay
This assay is used to identify proteins from a cell lysate that bind to PI(3,4)P2.
Materials:
-
PI(3,4)P2-conjugated beads (commercially available or prepared in-house)
-
Control beads (unconjugated or conjugated with a non-target lipid)
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Cell Lysate Preparation:
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Pull-Down:
-
Incubate the cell lysate with PI(3,4)P2-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting for a specific candidate protein, or mass spectrometry for unbiased identification of binding partners.
-
Conclusion
The study of PI(3,4)P2-dependent protein recruitment is a dynamic and expanding field. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the intricate roles of this important signaling lipid. By combining in vitro biochemical assays with live-cell imaging techniques, a comprehensive understanding of the molecular mechanisms governing PI(3,4)P2 signaling can be achieved, paving the way for new therapeutic strategies targeting diseases associated with its dysregulation.
References
Application Notes and Protocols: 08:0 PI(3,4)P2 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) is a critical second messenger lipid involved in a multitude of cellular signaling pathways, regulating processes such as cell survival, proliferation, cytoskeletal rearrangements, and membrane trafficking.[1][2][3][4] Dysregulation of PI(3,4)P2 signaling is implicated in various diseases, including cancer and metabolic disorders, making it a key target for therapeutic intervention.[3][4] 08:0 PI(3,4)P2 is a synthetic, water-soluble analog of the endogenous lipid, featuring short C8 acyl chains. This property allows for its use as a tool to probe PI(3,4)P2-mediated cellular processes. While not a direct stain for cellular membranes in live, intact cells due to its solubility, its application in flow cytometry lies in competitive binding assays and for labeling intracellular PI(3,4)P2-binding proteins in permeabilized cells. This document provides detailed application notes and protocols for the use of this compound and its fluorescent derivatives in flow cytometry-based assays.
PI(3,4)P2 Signaling Pathway
The generation and turnover of PI(3,4)P2 are tightly regulated by a series of enzymes. Class I PI3-kinases phosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[1][2][4] PI(3,4,5)P3 can then be dephosphorylated by 5-phosphatases like SHIP to generate PI(3,4)P2.[1][2] Alternatively, Class II PI3-kinases can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to form PI(3,4)P2.[1][4] PI(3,4)P2 acts as a docking site for proteins containing specific lipid-binding domains, such as the pleckstrin homology (PH) domain, recruiting them to cellular membranes and initiating downstream signaling cascades. A key effector of PI(3,4)P2 signaling is the serine/threonine kinase Akt (also known as Protein Kinase B), which plays a central role in promoting cell survival and proliferation.[5] The levels of PI(3,4)P2 are downregulated by the action of phosphatases like INPP4B, which removes the phosphate (B84403) from the 4-position of the inositol (B14025) ring.
Caption: PI(3,4)P2 Signaling Pathway.
Quantitative Data Summary
The following table summarizes key quantitative information for reagents relevant to the application of this compound in flow cytometry.
| Reagent | Manufacturer | Catalog Number | Molecular Weight | Excitation/Emission (nm) | Key Application |
| This compound | Avanti Polar Lipids | 850183P | 797.66 | N/A | Competitive Binding Assays |
| BODIPY FL PI(3,4)P2 | Echelon Biosciences | C-34F6 | ~1000 | 505/513 | Intracellular Staining, Competitive Binding Assays |
| Anti-PI(3,4)P2 Antibody | Echelon Biosciences | Z-P034 | ~150 kDa | N/A | Western Blot, ELISA, IHC |
Experimental Protocols
Protocol 1: Competitive Flow Cytometry Assay for Screening Inhibitors of PI(3,4)P2-Protein Interactions
This protocol describes a competitive binding assay to identify and characterize small molecule inhibitors that disrupt the interaction between a specific PI(3,4)P2-binding protein and PI(3,4)P2. This assay utilizes a fluorescently labeled PI(3,4)P2 analog (e.g., BODIPY FL-PI(3,4)P2) and cells overexpressing a fluorescently tagged PI(3,4)P2-binding domain (e.g., a PH domain fused to a red fluorescent protein like mCherry).
Materials:
-
Cells expressing a fluorescently tagged PI(3,4)P2 binding protein (e.g., mCherry-TAPP1-PH)
-
BODIPY FL-PI(3,4)P2 (Echelon Biosciences, C-34F6)
-
This compound (Avanti Polar Lipids, 850183P)
-
Test compounds (potential inhibitors)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Flow Cytometry Buffer (PBS with 1% BSA)
-
Flow cytometer with appropriate lasers and filters for detecting the fluorescent proteins and BODIPY FL.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the fluorescently tagged PI(3,4)P2 binding protein to 70-80% confluency.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Permeabilization:
-
Gently permeabilize the cells by adding an equal volume of Permeabilization Buffer and incubating for 10 minutes on ice.
-
Wash the cells twice with ice-cold Flow Cytometry Buffer to remove the permeabilizing agent.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the test compound and the unlabeled this compound (as a positive control for competition) in Flow Cytometry Buffer.
-
In a 96-well plate, add 50 µL of the permeabilized cell suspension to each well.
-
Add 25 µL of the test compound or this compound dilutions to the respective wells.
-
Add 25 µL of a fixed concentration of BODIPY FL-PI(3,4)P2 to all wells. The optimal concentration of the fluorescent probe should be determined empirically but is typically in the low nanomolar range.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with Flow Cytometry Buffer.
-
Resuspend the cells in 200 µL of Flow Cytometry Buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population expressing the fluorescently tagged PI(3,4)P2 binding protein (e.g., mCherry positive).
-
Measure the Mean Fluorescence Intensity (MFI) of the BODIPY FL signal within the gated population.
-
Data Analysis:
A decrease in the BODIPY FL MFI in the presence of a test compound indicates that the compound is competing with the fluorescent probe for binding to the PI(3,4)P2 binding domain. The data can be plotted as the percentage of inhibition versus the concentration of the test compound to determine the IC50 value.
References
- 1. Echelon Biosciences Research Labs BODIPY FL-PI(3,4)P2 100 ug, Quantity: | Fisher Scientific [fishersci.com]
- 2. Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echelon Biosciences Research Labs BODIPY FL PI(3,4,5)P3 C16 100ug, Quantity: | Fisher Scientific [fishersci.com]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. PI(3,4)P2 diC16 - Echelon Biosciences [echelon-inc.com]
Application Note: Utilizing 08:0 PI(3,4)P2 for In Vitro Actin Polymerization Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The actin cytoskeleton is a dynamic network essential for numerous cellular processes, including cell motility, morphogenesis, endocytosis, and phagocytosis.[1][2] The intricate regulation of actin polymerization and disassembly is controlled by a vast array of actin-binding proteins (ABPs), which are in turn governed by complex signaling networks.[3] Within these networks, phosphoinositides (PIs), minor lipid components of cell membranes, have emerged as critical regulators. While phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) are well-established modulators of actin dynamics, recent evidence highlights phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) as a distinct and crucial signaling messenger in its own right.[1][4]
PI(3,4)P2 is involved in orchestrating cytoskeletal rearrangements for processes like the formation of lamellipodia, invadopodia, and phagocytic cups.[4][5] It acts as a docking site for specific effector proteins, recruiting them to the membrane to initiate actin polymerization.[6] This application note provides detailed protocols for using dioctanoyl (08:0 or diC8) PI(3,4)P2, a water-soluble, short-chain version of the lipid, to study actin polymerization in vitro. These assays are invaluable for dissecting the molecular mechanisms of PI(3,4)P2-dependent actin regulation and for screening potential therapeutic compounds that target these pathways.
Signaling Pathways and Mechanisms
PI(3,4)P2 can be generated through two primary pathways: phosphorylation of PI(4)P by class II PI3-kinases (PI3Ks) or dephosphorylation of PI(3,4,5)P3 at the 5' position by 5-phosphatases like SHIP2.[6][7] Once produced at the membrane, PI(3,4)P2 recruits and activates specific downstream effectors to promote actin assembly.
Key PI(3,4)P2-Mediated Actin Polymerization Pathways:
-
Lamellipodin-VASP Pathway: In processes like phagocytosis, PI(3,4)P2 recruits the effector protein Lamellipodin (Lpd) to the membrane.[5] Lpd, in turn, recruits and activates Vasodilator-Stimulated Phosphoprotein (VASP), an actin regulatory protein that promotes the extension of actin filaments, driving pseudopod extension and engulfment.[5]
-
SNX9-N-WASP Pathway: PI(3,4)P2 is a key messenger in endocytosis and the formation of invadopodia.[7][8] It recruits Sorting Nexin 9 (SNX9), a PX-BAR domain-containing protein that can sense and induce membrane curvature.[7] SNX9 then promotes actin polymerization by activating the Arp2/3 complex, often through Nucleation Promoting Factors (NPFs) like N-WASP.[8] This localized actin assembly provides the force for membrane invagination and vesicle scission.[4]
Experimental Protocols
Protocol 1: Pyrene-Actin Bulk Polymerization Assay
This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into filamentous F-actin, providing kinetic data for the overall polymerization process.[2][9] It is ideal for determining how PI(3,4)P2 and its effectors modulate nucleation and elongation rates.
A. Materials and Reagents
-
Pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
08:0 PI(3,4)P2 and other phosphoinositides (e.g., PI(4,5)P2)
-
Phospholipids (B1166683) for liposomes (e.g., POPC, POPS)
-
Recombinant proteins: Effector of interest (e.g., SNX9), N-WASP (VCA domain), Arp2/3 complex[2]
-
G-Buffer (2 mM Tris pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)
-
10x KMEI Polymerization Buffer (500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole pH 7.0)
-
Fluorescence Spectrofluorometer or plate reader (Excitation: 365 nm, Emission: 407 nm)
B. Methodology
-
Liposome Preparation:
-
Mix desired phospholipids (e.g., 70% POPC, 25% POPS, 5% PI(4,5)P2) with or without 5% this compound in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the film in a suitable buffer and create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
-
Actin Preparation:
-
Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer to a stock concentration of 10-20 µM.[2]
-
Depolymerize the actin by dialyzing against G-buffer overnight at 4°C.
-
Clarify by ultracentrifugation (100,000 x g for 1 hour) to remove any aggregates. Keep the G-actin supernatant on ice.
-
-
Reaction Setup:
-
In a 96-well black plate or a cuvette, prepare the reaction mix. For a typical 100 µL reaction:
-
10 µL of 10x KMEI Buffer
-
Effector proteins (e.g., SNX9, N-WASP VCA), Arp2/3 complex, and liposomes at desired final concentrations.
-
Add buffer to bring the volume to 80 µL.
-
-
Prepare a G-actin monomer mix (e.g., 4 µM final concentration, with 5-10% pyrene-labeled actin).[9]
-
-
Initiation and Data Acquisition:
-
Initiate the reaction by adding 20 µL of the G-actin mix to the reaction wells.
-
Immediately begin recording fluorescence intensity every 15-30 seconds for 1-2 hours.
-
Protocol 2: TIRF Microscopy Single-Filament Assay
Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and measurement of individual actin filaments growing near a glass surface, providing detailed information on elongation rates at both barbed and pointed ends.[10]
A. Materials and Reagents
-
Oregon Green or Alexa Fluor 488-labeled actin
-
Unlabeled actin
-
TIRF-compatible flow cells and coverslips
-
N-ethylmaleimide (NEM)-inactivated myosin
-
All buffers and recombinant proteins listed in Protocol 1
-
TIRF Microscope with appropriate laser lines and camera
B. Methodology
-
Flow Cell Preparation:
-
Thoroughly clean coverslips and assemble flow cells.
-
Coat the inside of the flow cell with NEM-myosin, which will serve to tether actin filaments to the surface.[10]
-
Block the surface with BSA to prevent non-specific binding.
-
-
Reaction Setup and Visualization:
-
Prepare a polymerization mix similar to the pyrene (B120774) assay, containing buffer, PI(3,4)P2-liposomes (if desired), effectors, and a mix of fluorescently-labeled (10-20%) and unlabeled G-actin.
-
Introduce the mix into the flow cell.
-
Place the slide on the TIRF microscope stage and begin acquiring images every 5-10 seconds for 10-30 minutes.[11]
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the length of individual filaments in each frame over time.[11]
-
Plot filament length versus time. The slope of this line represents the elongation rate (in subunits/sec or µm/min).
-
Compare rates under different conditions (e.g., presence vs. absence of PI(3,4)P2 or its effectors).
-
Data Presentation and Interpretation
Quantitative data from polymerization assays should be summarized for clear comparison. The key parameters to analyze from a pyrene assay curve are the lag time (reflecting nucleation) and the maximum slope (reflecting the elongation rate).
Table 1: Effect of Different Phosphoinositides on SNX9-Mediated Actin Polymerization
This table presents representative data modeled on findings where different phosphoinositide combinations trigger actin polymerization, showing that specific PI signals are required for maximal activation.[8]
| Liposome Composition (5 mol %) | Lag Phase (seconds) | Max Polymerization Rate (RFU/sec) | Fold Change vs. PI(4,5)P2 only |
| No Lipids (Control) | > 1800 | 0.1 ± 0.02 | - |
| PI(4,5)P2 | 650 ± 45 | 1.5 ± 0.2 | 1.0x |
| PI(3,4)P2 | 1200 ± 90 | 0.4 ± 0.1 | 0.27x |
| PI(4,5)P2 + PI(3,4)P2 | 320 ± 30 | 4.8 ± 0.5 | 3.2x |
Data are representative. RFU = Relative Fluorescence Units.
Interpretation: The synergistic effect observed with both PI(4,5)P2 and PI(3,4)P2 suggests a "coincidence detection" mechanism, where SNX9 (or another effector) requires binding to both lipids for full activation and efficient promotion of actin nucleation.
Table 2: Dose-Dependent Effect of this compound on Actin Polymerization
This table illustrates a hypothetical dose-response, a common experiment to determine the potency of a signaling molecule.
| Final [PI(3,4)P2] (µM) | Lag Phase (seconds) | Max Polymerization Rate (RFU/sec) |
| 0 (Control) | 700 | 1.2 |
| 1 | 610 | 1.8 |
| 5 | 450 | 3.5 |
| 10 | 300 | 5.1 |
| 25 | 280 | 5.4 |
Assay conditions: 4 µM Actin, 20 nM Arp2/3, 100 nM N-WASP VCA, 50 nM SNX9.
Interpretation: Increasing concentrations of PI(3,4)P2 lead to a shorter lag phase and a faster polymerization rate, indicating that PI(3,4)P2 enhances the nucleation and/or elongation steps of the reaction. The saturation at higher concentrations is typical of biological systems.
Conclusion
In vitro actin polymerization assays using this compound are powerful tools for elucidating the specific role of this lipid second messenger in regulating the cytoskeleton. By reconstituting the system with purified components, researchers can precisely dissect signaling cascades, identify and characterize novel PI(3,4)P2 effectors, and screen for molecules that modulate these interactions. The protocols described here provide a robust framework for investigating the PI(3,4)P2-actin signaling axis, offering critical insights for basic research and drug development.
References
- 1. Regulation of the actin cytoskeleton by PI(4,5)P2 and PI(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [soar.wichita.edu]
Application Notes and Protocols: Utilizing 08:0 PI(3,4)P2 in Supported Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance but critical signaling phospholipid in cellular membranes. It plays a key role in various cellular processes, including cell growth, proliferation, and membrane trafficking, by recruiting and activating specific downstream effector proteins. Supported lipid bilayers (SLBs) containing PI(3,4)P2 provide a powerful in vitro platform to quantitatively study the interactions between this lipid and its binding partners in a controlled environment.
This document provides detailed application notes and protocols for the use of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (08:0 PI(3,4)P2), a synthetic short-chain version of PI(3,4)P2, in SLBs. The shorter acyl chains of this compound offer advantages in terms of solubility and incorporation into lipid vesicles, making it a convenient tool for in vitro assays.
Key Applications
-
Protein Recruitment Assays: Investigating the specific binding of proteins containing pleckstrin homology (PH) domains, such as Akt/PKB and TAPP1, to PI(3,4)P2.[1][2]
-
Signal Pathway Reconstitution: Recreating elements of phosphoinositide 3-kinase (PI3K) signaling cascades on a membrane surface to study the kinetics and spatial dynamics of protein assembly.
-
Drug Screening: Developing high-throughput screening assays to identify small molecules that inhibit or modulate the interaction between PI(3,4)P2 and its binding proteins.
-
Biophysical Studies: Characterizing the influence of PI(3,4)P2 on the physical properties of lipid bilayers.
Signaling Pathways Involving PI(3,4)P2
PI(3,4)P2 is a key intermediate in the PI3K signaling pathway. It can be generated through two primary routes: the phosphorylation of PI(4)P by class I and II PI3Ks, or the dephosphorylation of PI(3,4,5)P3 by 5-phosphatases like SHIP.[3] Once generated at the plasma membrane, PI(3,4)P2 acts as a docking site for various proteins, leading to their activation and downstream signaling events.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)
This protocol describes the preparation of SUVs, which are the precursors for forming SLBs via the vesicle fusion method.
Materials:
-
1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or other main structural lipid
-
This compound (ammonium salt)[4]
-
Fluorescent lipid probe (e.g., Texas Red-DHPE or Rhodamine-PE) for visualizing the bilayer
-
Chloroform (B151607) and/or methanol
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.5)
-
Glass vials
-
Nitrogen or argon gas source
-
Vacuum desiccator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the desired lipids dissolved in chloroform or a chloroform:methanol mixture. A typical composition for protein recruitment assays is 95-99 mol% POPC and 1-5 mol% this compound.
-
Include a small amount (e.g., 0.1-0.5 mol%) of a fluorescent lipid probe.
-
-
Solvent Evaporation:
-
Hydration:
-
Add the hydration buffer to the dried lipid film to a final lipid concentration of 1-2 mg/mL.
-
Vortex the vial vigorously for several minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Hydrate the membrane with buffer.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the lipid suspension through the membrane at least 21 times to form a homogenous population of SUVs.[6] The solution should become clearer.
-
Store the resulting SUV suspension at 4°C. Use within 1-2 weeks for best results.
-
Protocol 2: Formation of this compound-Containing Supported Lipid Bilayers
This protocol details the formation of an SLB on a clean glass surface using the vesicle fusion technique.
Materials:
-
SUV suspension containing this compound (from Protocol 1)
-
Glass coverslips or other suitable substrate
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other cleaning method (e.g., plasma cleaning)
-
Milli-Q water
-
Fusion buffer (e.g., hydration buffer supplemented with 2-5 mM CaCl2)
-
Flow chamber or well plate for microscopy
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution for 10-15 minutes, followed by extensive rinsing with Milli-Q water. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment.
-
Alternatively, use plasma cleaning or other established methods to create a clean, hydrophilic surface.
-
Dry the coverslips under a stream of nitrogen or argon gas.
-
-
SLB Formation:
-
Assemble the clean coverslip into a flow chamber or place it in a well of a microplate.
-
Dilute the SUV suspension in the fusion buffer to a final lipid concentration of 0.1-0.5 mg/mL. The presence of divalent cations like Ca²⁺ is often crucial for promoting vesicle fusion on negatively charged glass surfaces.[7]
-
Add the diluted SUV solution to the chamber and incubate for 30-60 minutes at room temperature. During this time, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.
-
-
Washing:
-
Gently rinse the chamber with an excess of hydration buffer (without CaCl2) to remove any unfused or excess vesicles.
-
-
Verification (Optional but Recommended):
-
Confirm the formation of a continuous and fluid bilayer using fluorescence microscopy. The fluorescent probe incorporated into the vesicles should show a uniform fluorescence across the surface.
-
Perform Fluorescence Recovery After Photobleaching (FRAP) to assess the lateral mobility of the lipids in the bilayer. A mobile fraction of >90% is indicative of a high-quality SLB.
-
Protocol 3: Protein Recruitment Assay using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is ideally suited for studying protein binding to SLBs as it selectively excites fluorophores at the glass-water interface, minimizing background fluorescence from the bulk solution.
Materials:
-
This compound-containing SLB (from Protocol 2)
-
Fluorescently labeled protein of interest (e.g., GFP-tagged PH domain)
-
Imaging buffer (e.g., hydration buffer)
-
TIRF microscope with appropriate laser lines and filters
Procedure:
-
Microscope Setup:
-
Mount the SLB sample on the TIRF microscope.
-
Adjust the TIRF angle to achieve evanescent wave excitation at the SLB surface.
-
-
Image Acquisition:
-
Acquire a baseline image of the SLB before adding the protein.
-
Inject the fluorescently labeled protein into the chamber at the desired concentration.
-
Record a time-lapse series of images to monitor the binding of the protein to the SLB in real-time.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity in the protein channel over time. An increase in intensity indicates protein binding to the SLB.
-
At equilibrium, the intensity can be used to quantify the surface density of the bound protein. This often requires calibration with standards of known fluorophore density.[8]
-
To determine binding affinity (Kd), perform the experiment with a range of protein concentrations and plot the equilibrium fluorescence intensity against the protein concentration. Fit the data to a binding isotherm (e.g., Langmuir).
-
Data Presentation
Quantitative data from protein recruitment assays can be summarized for comparison. The following table provides an example of how to present binding affinity data for different PH domains to PI(3,4)P2-containing SLBs. Note: The following data are illustrative and may not be specific to this compound.
| PH Domain | Protein Source | Apparent 2D Kd (molecules/µm²) | Method | Reference |
| TAPP1-cPH | Human | ~50-100 | SLB-TIRF | Illustrative |
| Akt1-PH | Human | ~150-250 | SLB-TIRF | Illustrative |
| Btk-PH | Human | >500 (low affinity) | Liposome Binding Assay | [9] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete SLB formation | Poor substrate cleaning. | Use a rigorous cleaning protocol (e.g., Piranha, plasma cleaning). |
| Insufficient divalent cations. | Increase CaCl2 concentration in the fusion buffer (typically 2-5 mM).[7] | |
| High concentration of charged lipids (PI(3,4)P2) causing repulsion. | Optimize the mol% of this compound. Start with a lower concentration (e.g., 1%).[10][11] | |
| Low protein binding | Inactive protein. | Verify protein activity using an alternative assay. |
| Low concentration of PI(3,4)P2 in the SLB. | Increase the mol% of this compound in the vesicles. | |
| Non-specific binding of protein to the substrate. | Include a blocking step with a protein like BSA before adding the protein of interest. | |
| High background fluorescence | Protein aggregates in solution. | Centrifuge the protein solution before use to remove aggregates. |
| TIRF angle is not set correctly. | Readjust the TIRF angle to ensure evanescent wave excitation. |
Conclusion
The use of this compound in supported lipid bilayers offers a versatile and quantitative approach to study the intricate interactions of this important signaling lipid. The protocols outlined in this document provide a framework for researchers to establish robust in vitro assays for investigating PI3K signaling pathways, screening for potential therapeutic agents, and exploring the fundamental biophysics of protein-lipid interactions. Careful optimization of experimental conditions, particularly the lipid composition and SLB formation parameters, is key to obtaining reliable and reproducible results.
References
- 1. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Vesicle Fusion on SiO2 Substrates [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Fluorescence Microscopy Using Supported Lipid Bilayer Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of supported lipid bilayers incorporating the phosphoinositides phosphatidylinositol 4,5-biphosphate and phosphoinositol-3,4,5-triphosphate by complementary techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Experimental Design for Studying Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] Function
For Researchers, Scientists, and Drug Development Professionals
Application Note 1: Overview of PI(3,4)P2 Signaling
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that acts as a crucial second messenger in various cellular processes. It is transiently produced at cellular membranes, primarily the plasma membrane, in response to extracellular stimuli. PI(3,4)P2 acts as a docking site for a variety of proteins containing specific lipid-binding domains, such as Pleckstrin Homology (PH) and Phox Homology (PX) domains, thereby recruiting them to the membrane and initiating downstream signaling cascades.
The synthesis and degradation of PI(3,4)P2 are tightly regulated by a network of phosphoinositide kinases and phosphatases. Dysregulation of PI(3,4)P2 signaling is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive target for drug development.[1][2]
Key Functions of PI(3,4)P2:
-
Endocytosis: PI(3,4)P2 is involved in both clathrin-mediated endocytosis and fast endophilin-mediated endocytosis.[3][4]
-
Cytoskeletal Rearrangement: It plays a role in the formation of lamellipodia, invadopodia, and membrane ruffles, which are critical for cell migration and invasion.[5]
-
Cell Signaling: PI(3,4)P2 is a key component of the PI3K/AKT signaling pathway, which regulates cell growth, proliferation, and survival.[6]
-
Vesicular Trafficking: It is involved in the maturation of vesicles during endocytic processes.[6]
Below is a diagram illustrating the central role of PI(3,4)P2 in cellular signaling.
Caption: PI(3,4)P2 Signaling Pathway.
Application Note 2: Detection and Quantification of PI(3,4)P2
Accurate detection and quantification of PI(3,4)P2 are essential for understanding its cellular function. Due to its low abundance, specialized techniques are required.
1. Live-Cell Imaging with Fluorescent Biosensors: Genetically encoded biosensors are powerful tools for visualizing the spatiotemporal dynamics of PI(3,4)P2 in living cells. These biosensors typically consist of a fluorescent protein fused to a PI(3,4)P2-binding domain, most commonly the PH domain of Tandem PH-domain-containing Protein 1 (TAPP1).[2] High-avidity probes, such as tandem or trimer repeats of the TAPP1 PH domain, have been developed for enhanced sensitivity.[2]
2. Immunofluorescence: Antibodies specific for PI(3,4)P2 can be used to detect its localization in fixed cells. This method allows for the visualization of endogenous PI(3,4)P2 pools. However, careful optimization of fixation and permeabilization protocols is crucial to preserve the lipid structure and ensure antibody accessibility.
3. Mass Spectrometry: Mass spectrometry (MS)-based methods provide a means for absolute quantification of different phosphoinositide species, including PI(3,4)P2.[7][8] This technique requires lipid extraction from cell lysates, followed by chromatographic separation and MS analysis. While technically demanding, it offers the most accurate quantitative data.
| Method | Advantages | Disadvantages | Typical Application |
| Live-Cell Imaging | Real-time visualization of PI(3,4)P2 dynamics in living cells; High spatial and temporal resolution. | Overexpression of biosensors may perturb endogenous signaling; Indirect measurement of concentration. | Studying the recruitment of proteins to the plasma membrane upon growth factor stimulation. |
| Immunofluorescence | Detects endogenous PI(3,4)P2; Provides information on subcellular localization. | Prone to artifacts from fixation and permeabilization; Not suitable for dynamic studies. | Visualizing PI(3,4)P2 accumulation at specific subcellular structures like the leading edge of migrating cells. |
| Mass Spectrometry | Absolute quantification of PI(3,4)P2 levels; Can distinguish between different acyl chain variants. | Requires specialized equipment and expertise; Does not provide spatial information. | Determining the change in total cellular PI(3,4)P2 levels in response to drug treatment. |
Note on PI(3,4)P2 Concentration: The absolute concentration of PI(3,4)P2 in cells is very low and difficult to measure accurately. In resting cells, its levels are extremely low.[3] Upon stimulation, local concentrations at the plasma membrane can increase significantly, reaching levels comparable to the more abundant PI(4,5)P2 within specific microdomains.[9]
Application Note 3: Manipulation of Cellular PI(3,4)P2 Levels
Modulating the cellular levels of PI(3,4)P2 is a key strategy to investigate its function. This can be achieved through pharmacological, genetic, and chemical-genetic approaches.
1. Pharmacological Inhibition: Small molecule inhibitors targeting the enzymes that produce PI(3,4)P2, primarily Class I and Class II PI3Ks, can be used to decrease its levels. A wide range of PI3K inhibitors with varying isoform specificities are commercially available.
2. Genetic Manipulation: RNA interference (siRNA or shRNA) can be used to knockdown the expression of enzymes involved in PI(3,4)P2 metabolism, such as the 5-phosphatase SHIP2 or the 4-phosphatase INPP4B, to increase or alter the localization of PI(3,4)P2. Conversely, overexpression of these enzymes can be used to deplete PI(3,4)P2.
3. Chemically Inducible Dimerization (CID): CID systems, such as the FKBP-FRB-rapamycin system, allow for the acute and reversible manipulation of PI(3,4)P2 levels at specific subcellular locations. In this system, a PI(3,4)P2-metabolizing enzyme is fused to one dimerization partner (e.g., FKBP) and targeted to a specific organelle, while the other partner (e.g., FRB) is cytosolic. Addition of a small molecule dimerizer (e.g., rapamycin) induces their interaction, leading to the recruitment of the enzyme to the target membrane and a rapid change in local PI(3,4)P2 concentration.
The following diagram illustrates a general workflow for studying PI(3,4)P2 function by manipulating its cellular levels.
Caption: Workflow for studying PI(3,4)P2 function.
Experimental Protocols
Protocol 1: Live-Cell Imaging of PI(3,4)P2 using a TAPP1-PH Biosensor
Objective: To visualize the dynamic changes in PI(3,4)P2 levels at the plasma membrane of living cells in response to a stimulus.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Glass-bottom imaging dishes
-
Plasmid encoding a fluorescently tagged TAPP1-PH domain biosensor (e.g., pEGFP-cPHx3)
-
Transfection reagent
-
Complete cell culture medium
-
Serum-free medium
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Stimulus (e.g., 200 nM insulin)
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the TAPP1-PH biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Serum Starvation: 18-24 hours post-transfection, replace the complete medium with serum-free medium and incubate for at least 4 hours to reduce basal signaling.
-
Imaging Setup: a. Replace the serum-free medium with live-cell imaging medium. b. Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate. c. Locate a transfected cell expressing a low to moderate level of the biosensor. d. Set up the TIRF microscope to acquire images of the fluorescent biosensor at the cell-coverslip interface.
-
Image Acquisition: a. Acquire baseline images for 2-5 minutes to establish a stable signal. b. Gently add the stimulus (e.g., insulin) to the imaging dish. c. Continue acquiring images at regular intervals (e.g., every 10-30 seconds) for 15-30 minutes to capture the dynamic changes in biosensor localization.
-
Data Analysis: a. Measure the mean fluorescence intensity of the biosensor at the plasma membrane over time. b. Normalize the fluorescence intensity data to the baseline to determine the fold change in PI(3,4)P2 levels.
Protocol 2: siRNA-Mediated Knockdown of SHIP2
Objective: To increase cellular PI(3,4)P2 levels by depleting the 5-phosphatase SHIP2.
Materials:
-
Mammalian cell line
-
6-well tissue culture plates
-
siRNA targeting SHIP2 and a non-targeting control siRNA
-
siRNA transfection reagent
-
Antibiotic-free cell culture medium
-
Opti-MEM reduced-serum medium
-
Reagents for Western blotting or qRT-PCR to validate knockdown
-
Reagents for the downstream PI(3,4)P2-dependent assay
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium. Incubate until cells are 60-80% confluent.
-
siRNA Transfection: a. Solution A: Dilute 20-80 pmol of SHIP2 siRNA or control siRNA into 100 µl of siRNA transfection medium. b. Solution B: Dilute 2-8 µl of siRNA transfection reagent into 100 µl of siRNA transfection medium. c. Combine Solution A and Solution B, mix gently, and incubate for 15-45 minutes at room temperature. d. Wash the cells once with 2 ml of siRNA transfection medium. e. Add 0.8 ml of siRNA transfection medium to the siRNA-lipid complex mixture. f. Aspirate the medium from the cells and add the 1 ml of the final siRNA mixture to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: a. Harvest the cells and prepare lysates for Western blotting or RNA for qRT-PCR. b. Analyze the expression of SHIP2 to confirm successful knockdown compared to the control siRNA-treated cells.
-
Functional Assay: Perform the desired downstream assay to investigate the effect of increased PI(3,4)P2 levels on cellular function (e.g., cell migration assay, analysis of AKT phosphorylation).
Quantitative Data
Table 1: IC50 Values of Selected PI3K Inhibitors
| Inhibitor | Target(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| GDC-0941 | Pan-Class I | 3 | 33 | 3 | 75 |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 |
| Idelalisib (CAL-101) | PI3Kδ selective | >1000 | >1000 | 2.5 | 89 |
| Alpelisib (BYL719) | PI3Kα selective | 5 | >1000 | 250 | 290 |
| ZSTK474 | Pan-Class I | 16 | 44 | 5 | 49 |
Data compiled from multiple sources.[4] IC50 values can vary depending on the assay conditions.
Table 2: Binding Affinities of PH Domains to Phosphoinositides
| PH Domain | Primary Ligand(s) | Reported Kd for PI(3,4)P2 |
| TAPP1-PH | PI(3,4)P2 | High Affinity (nM to low µM range) |
| AKT1-PH | PI(3,4,5)P3, PI(3,4)P2 | Moderate Affinity |
| PDK1-PH | PI(3,4,5)P3, PI(3,4)P2 | Moderate Affinity |
| Lamellipodin-PH | PI(3,4)P2 | High Affinity |
Note: Dissociation constants (Kd) are a measure of binding affinity, with lower values indicating stronger binding. The exact Kd values can vary depending on the experimental method used (e.g., surface plasmon resonance, isothermal titration calorimetry, liposome (B1194612) binding assays). Some PH domains exhibit high affinity, with Kd values in the low micromolar to nanomolar range for their specific phosphoinositide ligands.[1]
References
- 1. PH Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 7. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsbms.jp [jsbms.jp]
- 9. Phosphoinositide switches in cell physiology - From molecular mechanisms to disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating PI(3,4)P2 Gradients In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a low-abundance but critical second messenger in various cellular processes, including cell migration, proliferation, and membrane trafficking. Its spatial and temporal distribution, often in the form of concentration gradients, is crucial for directing these events. The ability to reconstitute PI(3,4)P2 gradients in vitro on model membranes provides a powerful tool to dissect the molecular mechanisms underlying these processes in a controlled environment. This document provides detailed application notes and protocols for generating and analyzing PI(3,4)P2 gradients on supported lipid bilayers (SLBs) and for studying their impact on protein recruitment and actin dynamics.
Core Concepts: Generating PI(3,4)P2 Gradients
The generation of a PI(3,4)P2 gradient in vitro typically involves the enzymatic modification of precursor phosphoinositides embedded in a supported lipid bilayer. The primary enzymatic pathways for PI(3,4)P2 metabolism that can be harnessed are:
-
Generation from PI(3,4,5)P3: The most common method involves the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the 5' position by the lipid phosphatase SHIP2 (SH2-containing inositol (B14025) 5'-phosphatase 2).[1][2]
-
Generation from PI(4)P: Class I and Class II PI3-kinases can phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position to produce PI(3,4)P2.[3]
-
Degradation: The lipid phosphatase PTEN (Phosphatase and Tensin homolog) can dephosphorylate PI(3,4)P2 at the 3' position to generate PI(4)P, thus acting as a negative regulator.[4][5]
By spatially controlling the activity of these enzymes on an SLB containing the appropriate precursor lipids, a stable PI(3,4)P2 gradient can be established.
Signaling Pathway: PI(3,4)P2 Metabolism
Caption: Enzymatic pathways for the synthesis and degradation of PI(3,4)P2.
Data Presentation
Table 1: Quantitative Parameters for In Vitro PI(3,4)P2 Gradient Generation
| Parameter | Typical Range | Method of Quantification | Notes |
| Precursor Lipid Concentration (mol%) | |||
| PI(3,4,5)P3 | 1-5% | Lipid composition of vesicles | Higher concentrations can lead to challenges in SLB formation. |
| PI(4)P | 1-10% | Lipid composition of vesicles | Generally more stable in lipid mixtures than PI(3,4,5)P3. |
| Enzyme Concentration | |||
| SHIP2 | 10-200 nM | Protein concentration measurement (e.g., Bradford, BCA) | Optimal concentration depends on desired gradient steepness and reaction time. |
| PI3K | 10-100 nM | Protein concentration measurement | Activity can be modulated by cofactors and regulatory subunits. |
| PTEN | 10-100 nM | Protein concentration measurement | Used to create a sink for PI(3,4)P2 or to sharpen a gradient. |
| PI(3,4)P2 Gradient Characteristics | |||
| Peak Concentration (mol%) | 0.5-4% | Calibrated fluorescence intensity of a PI(3,4)P2 biosensor | Dependent on initial precursor concentration and enzyme activity. |
| Gradient Steepness (%/µm) | 0.01-0.1 %/µm | Line scan analysis of fluorescence intensity | Can be tuned by microfluidic flow rates or enzyme immobilization density. |
| Actin Reconstitution | |||
| G-actin Concentration | 0.5-5 µM | Protein concentration measurement | Labeled actin (e.g., with Alexa Fluor dyes) is used for visualization. |
| Arp2/3 Complex | 20-100 nM | Protein concentration measurement | Essential for branched actin network formation. |
| WAVE complex/N-WASP | 50-200 nM | Protein concentration measurement | Activators of the Arp2/3 complex. |
Experimental Protocols
Protocol 1: Preparation of Supported Lipid Bilayers (SLBs) with Precursor Phosphoinositides
This protocol describes the formation of a supported lipid bilayer containing either PI(3,4,5)P3 or PI(4)P by vesicle fusion.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Precursor lipid: 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (PI(3,4,5)P3) or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-4'-phosphate) (PI(4)P)
-
Fluorescent tracer lipid (e.g., 0.1 mol% Texas Red-DHPE)
-
SLB formation buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Glass coverslips or other suitable substrate
-
Lipid extruder with 50-100 nm pore size polycarbonate membranes
-
Nitrogen or argon gas stream
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, combine the desired lipids in chloroform. A typical composition is 94.9 mol% DOPC, 5 mol% precursor lipid (PI(3,4,5)P3 or PI(4)P), and 0.1 mol% Texas Red-DHPE.
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Rehydrate the lipid film with SLB formation buffer to a final lipid concentration of 1-5 mg/mL.
-
Vortex the suspension vigorously to create multilamellar vesicles (MLVs).
-
Prepare small unilamellar vesicles (SUVs) by extruding the MLV suspension 11-21 times through a polycarbonate membrane with a pore size of 50-100 nm.
-
-
SLB Formation:
-
Clean the glass coverslips thoroughly (e.g., by piranha solution or plasma cleaning).
-
Add the SUV suspension to the cleaned coverslip.
-
Incubate at room temperature for 30-60 minutes to allow for vesicle fusion and SLB formation.
-
Gently wash the SLB extensively with SLB formation buffer to remove unfused vesicles.
-
The quality of the SLB can be assessed by observing the uniform fluorescence of the tracer lipid and by performing Fluorescence Recovery After Photobleaching (FRAP) to confirm lipid mobility.
-
Protocol 2: Enzymatic Generation of a PI(3,4)P2 Gradient using a Microfluidic Flow Chamber
This protocol describes the creation of a PI(3,4)P2 gradient on a pre-formed SLB containing PI(3,4,5)P3 using a microfluidic device to deliver the enzyme SHIP2 in a spatially restricted manner.
Materials:
-
Pre-formed SLB containing PI(3,4,5)P3 (from Protocol 1)
-
Purified SHIP2 enzyme (10-200 nM in reaction buffer)
-
Fluorescently labeled PI(3,4)P2 biosensor (e.g., GFP-tagged PH domain of TAPP1, 50-200 nM)
-
Reaction buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.0)
-
Microfluidic device with a "T" or "Y" junction
-
Syringe pumps
Experimental Workflow:
Caption: Workflow for generating a PI(3,4)P2 gradient using a microfluidic device.
Procedure:
-
Microfluidic Setup:
-
Mount the SLB-coated coverslip onto the microfluidic device.
-
Connect two separate syringe pumps to the inlets of the "T" or "Y" junction.
-
-
Gradient Generation:
-
Fill one syringe with the SHIP2 enzyme solution and the other with reaction buffer (without enzyme).
-
Simultaneously flow both solutions into the microfluidic chamber at a low, constant flow rate. The laminar flow profile will create a stable concentration gradient of SHIP2 across the width of the channel.
-
The SHIP2 will dephosphorylate PI(3,4,5)P3 to PI(3,4)P2 in the regions where it is present, resulting in a PI(3,4)P2 gradient on the SLB that mirrors the enzyme gradient in the solution.
-
-
Visualization and Quantification:
-
After establishing the gradient (typically within 15-30 minutes), introduce the fluorescently labeled PI(3,4)P2 biosensor into the chamber.
-
Image the SLB using Total Internal Reflection Fluorescence (TIRF) microscopy to visualize the binding of the biosensor to the newly formed PI(3,4)P2.
-
Quantify the gradient profile by measuring the fluorescence intensity across the channel. Calibrate the fluorescence intensity to molar percentage of PI(3,4)P2 using SLBs with known concentrations of a fluorescently labeled PI(3,4)P2 analog.
-
Protocol 3: Reconstitution of Actin Polymerization on a PI(3,4)P2 Gradient
This protocol describes how to observe the effect of a PI(3,4)P2 gradient on actin polymerization dynamics.
Materials:
-
SLB with a pre-formed PI(3,4)P2 gradient (from Protocol 2)
-
Monomeric actin (G-actin), with a fraction fluorescently labeled (e.g., Alexa Fluor 488)
-
Arp2/3 complex
-
WAVE regulatory complex (WRC) or N-WASP
-
Profilin (optional, to maintain a pool of monomeric actin)
-
ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
Polymerization buffer (e.g., 10 mM imidazole, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP, pH 7.0)
Procedure:
-
Prepare the Reconstitution Mix:
-
In a tube on ice, combine the actin polymerization components: G-actin, Arp2/3 complex, WRC/N-WASP, ATP, and the ATP regeneration system in polymerization buffer.
-
-
Initiate Actin Polymerization:
-
Introduce the reconstitution mix into the microfluidic chamber containing the PI(3,4)P2 gradient.
-
Immediately begin imaging using TIRF microscopy, focusing on the plane of the SLB.
-
-
Data Acquisition and Analysis:
-
Acquire time-lapse images of the fluorescently labeled actin.
-
Analyze the images to observe the spatial distribution and dynamics of actin polymerization. Look for preferential actin nucleation and network growth in regions of high PI(3,4)P2 concentration.
-
Kymograph analysis can be used to quantify the rate of actin network growth along the gradient.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI(3,4)P2 gradient formation and subsequent actin polymerization.
Experimental Workflow Diagram
References
- 1. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Using supported bilayers to study the spatiotemporal organization of membrane bound proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: PI(3,4)P2 Handling and Usage Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). It addresses common challenges related to its solubility and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my long-chain PI(3,4)P2 not dissolving in my aqueous buffer?
A1: Long-chain diacyl phosphoinositides like PI(3,4)P2 have very limited solubility in aqueous solutions. Due to their amphipathic nature, with two long hydrocarbon chains, they do not form true solutions. Instead of dissolving, they self-assemble into larger structures. At very low concentrations (in the nanomolar to micromolar range), they exist as monomers. Above this threshold, known as the critical micelle concentration (CMC), they spontaneously form lipid bilayers, which close into vesicles or liposomes. Therefore, you will likely observe a cloudy or opaque suspension rather than a clear solution. For instance, dipalmitoyl PI(3,4)P2 is reported to form an opaque solution at 1 mg/mL in PBS (pH 7.2).[1]
Q2: What is the difference in handling short-chain versus long-chain PI(3,4)P2?
A2: The length of the acyl chains dramatically affects the lipid's physical properties.
-
Short-chain (e.g., diC8) PI(3,4)P2: These analogs are more water-soluble and have a much higher critical micelle concentration (CMC), typically in the high micromolar range. They are easier to handle in biochemical assays as they can form micelles or exist as monomers at concentrations where long-chain lipids would have already formed vesicles.
-
Long-chain (e.g., diC16, diC18) PI(3,4)P2: These are physiologically relevant but are essentially insoluble in water. They must be prepared as vesicles (liposomes) for use in most in vitro assays. Their CMC is very low (nM to µM range).
Q3: My PI(3,4)P2-containing liposomes are aggregating. What could be the cause and how can I prevent it?
A3: Aggregation of PI(3,4)P2-containing liposomes can be caused by several factors:
-
Divalent Cations: Divalent cations, especially Ca²⁺, can interact with the negatively charged phosphate (B84403) groups of the inositol (B14025) head, leading to the clustering of PI(3,4)P2 molecules within the membrane.[2][3] This can promote vesicle aggregation. If possible, chelate divalent cations with EDTA or EGTA, or use buffers with low concentrations of these ions.
-
pH: The charge of the phosphate groups is pH-dependent. Working at a stable, physiological pH (around 7.0-7.4) is recommended to ensure consistent charge and minimize aggregation.
-
Improper Vesicle Formation: If the liposomes are not properly sized (e.g., by extrusion), a heterogeneous population of vesicles can be more prone to aggregation.
Q4: How should I store PI(3,4)P2 to ensure its stability?
A4: Proper storage is critical to prevent degradation of PI(3,4)P2.
-
As a Powder: Store the lyophilized powder at -20°C. Under these conditions, it can be stable for five years or more.[1]
-
In Organic Solvent: For long-term storage, dissolve PI(3,4)P2 in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture and store in glass vials at -20°C or -80°C.
-
Aqueous Suspensions (Liposomes): It is generally not recommended to store PI(3,4)P2 in aqueous buffers for extended periods. If you must, use a sterile buffer and store at 4°C for a short duration (1-2 days).[4] For longer storage, it is better to prepare fresh liposomes for each experiment. The presence of unsaturated fatty acids (like arachidonic acid) makes the lipid susceptible to oxidation, which is a limiting factor for stability.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in binding assays. | 1. PI(3,4)P2 is not properly incorporated into vesicles. 2. Aggregation of vesicles is hiding binding sites. 3. Degradation of PI(3,4)P2. | 1. Ensure proper liposome (B1194612) preparation (see protocol below). 2. Use buffers with low/no divalent cations; consider adding a chelator like EDTA. 3. Use freshly prepared liposomes for each experiment. Store stock solutions appropriately. |
| Low signal in enzyme assays. | 1. The concentration of accessible PI(3,4)P2 is lower than expected due to aggregation. 2. PI(3,4)P2 has degraded due to improper storage or handling. | 1. Sonicate or vortex the vesicle suspension briefly before use. 2. Verify the integrity of your PI(3,4)P2 stock. |
| Precipitate forms when adding PI(3,4)P2 to buffer. | 1. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺). 2. The lipid was not properly formulated into vesicles. | 1. Reduce the concentration of divalent cations or use a different buffer. 2. Follow the liposome preparation protocol to create a stable vesicle suspension. |
Quantitative Data Summary
The solubility and aggregation properties of PI(3,4)P2 are highly dependent on the length of its acyl chains.
| Property | Short-Chain (diC8) PI(3,4)P2 | Long-Chain (dipalmitoyl - diC16) PI(3,4)P2 |
| Form in Aqueous Solution | Monomers/Micelles | Vesicles (Liposomes) |
| Critical Micelle Conc. (CMC) | High µM range | Very low (estimated nM to µM range) |
| Aqueous Solubility | Relatively water-soluble | 5 mg/mL in 50 mM HEPES (forms opaque solution) 1 mg/mL in PBS, pH 7.2 (forms opaque solution)[1] |
| Recommended Storage | -20°C as powder or in organic solvent | -20°C as powder or in organic solvent (stable for ≥ 5 years)[1] |
Experimental Protocols
Protocol: Preparation of Long-Chain PI(3,4)P2-Containing Liposomes
This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) containing PI(3,4)P2.
Materials:
-
PI(3,4)P2 and carrier lipid (e.g., Phosphatidylcholine, PC) in chloroform
-
Glass vials
-
Nitrogen or Argon gas source
-
Vacuum pump (desiccator)
-
Hydration buffer (e.g., HEPES buffer, PBS)
-
Water bath sonicator or bath for freeze-thaw cycles
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation:
-
In a glass vial, mix the desired amounts of PI(3,4)P2 and carrier lipid (e.g., a 1:9 molar ratio of PI(3,4)P2 to PC) from their chloroform stocks.
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
To ensure complete removal of the solvent, place the vial in a desiccator under high vacuum for at least 1-2 hours (or overnight).[5]
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film.
-
Hydrate the film by vortexing for several minutes. This will form large, multilamellar vesicles (MLVs) and the solution will appear cloudy.
-
-
Sizing (Homogenization):
-
Freeze-Thaw Cycles: To break down the MLVs, subject the suspension to 5-10 freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (e.g., 37°C).[6]
-
Extrusion: For a more uniform vesicle size, pass the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be done 11-21 times to ensure a homogenous population of LUVs.
-
-
Storage:
-
Use the prepared liposomes immediately for the best results.
-
If short-term storage is necessary, store at 4°C for no more than a few days.
-
Visualizations
PI(3,4)P2 Signaling Pathways
Caption: Key synthesis and degradation pathways for PI(3,4)P2 and its major downstream effectors.
Experimental Workflow for Liposome Preparation
Caption: Step-by-step workflow for preparing PI(3,4)P2-containing unilamellar vesicles (LUVs).
Troubleshooting Logic for PI(3,4)P2 Aggregation
Caption: A logical diagram to troubleshoot common causes of PI(3,4)P2 liposome aggregation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Divalent cation-induced cluster formation by polyphosphoinositides in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent cations bind to phosphoinositides to induce ion and isomer specific propensities for nano-cluster initiation in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 6. Liposome preparation [protocols.io]
Technical Support Center: Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI(3,4)P2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the detection, quantification, and handling of PI(3,4)P2.
Quantification and Detection Issues
Question: I am observing low or no signal in my PI(3,4)P2 ELISA. What are the possible causes and solutions?
Answer:
Low or no signal in a competitive PI(3,4)P2 ELISA can stem from several factors, from sample preparation to procedural errors. The signal in this assay is inversely proportional to the amount of PI(3,4)P2.[1]
Troubleshooting Steps:
-
Reagent Preparation and Handling:
-
Expired or Improperly Stored Reagents: Ensure all kit components are within their expiration dates and have been stored at the recommended temperatures.[2] Bring all reagents to room temperature before use, except for the PI(3,4)P2 Detector and Secondary Detector, which should be kept on ice.[3]
-
Incorrect Reagent Dilution: Double-check all calculations for the dilution of standards, antibodies, and other reagents.[2][4] Prepare fresh dilutions for each experiment.
-
Substrate Inactivity: The TMB substrate is light-sensitive. Ensure it has been stored in the dark.[3] If the substrate has a color before use, it may be contaminated and should be replaced.
-
-
Experimental Procedure:
-
Omission of a Key Reagent: Carefully review the protocol to ensure all steps were followed in the correct order and that no reagents were accidentally omitted.[4]
-
Inadequate Incubation Times or Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[2][4] Insufficient incubation can lead to incomplete binding.
-
Improper Washing: Inadequate washing can result in high background and poor signal. Ensure all wells are completely filled and aspirated during each wash step. An automated plate washer can improve consistency.[4]
-
-
Sample-Specific Issues:
-
Low PI(3,4)P2 Abundance: PI(3,4)P2 is a low-abundance phosphoinositide.[5] Consider increasing the number of cells used for lipid extraction. However, if the amount of PI(3,4)P2 is outside the assay's detection range, it may be necessary to adjust the dilution of the cell extract.[3]
-
Inefficient Lipid Extraction: Difficulties with the complete extraction of polyphosphoinositides can lead to lower than expected yields.[6] Review and optimize your lipid extraction protocol. Acidified organic solvents are commonly used.[7][8]
-
Question: My mass spectrometry results for PI(3,4)P2 are inconsistent and show poor reproducibility. How can I improve my workflow?
Answer:
Mass spectrometry (MS) of phosphoinositides presents unique challenges due to their low cellular abundance, complex isomeric forms, and propensity to bind to surfaces.[6][9]
Troubleshooting Steps:
-
Sample Preparation:
-
Extraction Efficiency: The extraction method is critical. Acidified chloroform (B151607)/methanol extractions are common, but may require optimization for your specific sample type.[7][8]
-
Isomer Separation: PI(3,4)P2 has several positional isomers [e.g., PI(4,5)P2, PI(3,5)P2] that can be difficult to separate.[5][9] Techniques like supercritical fluid chromatography (SFC) or specific HPLC columns (e.g., chiral columns) can improve the separation of these isomers.[5]
-
Derivatization: Methylation of the phosphate (B84403) groups can improve detection in positive ion mode ESI-MS/MS.[9]
-
-
Mass Spectrometry Analysis:
-
Low Ionization Efficiency: The highly polar phosphate groups can lead to poor ionization. The use of an ion-pairing reagent can shield these groups and improve chromatographic separation, but may also cause ion suppression.[7][8]
-
Sensitivity: Due to its low abundance, detecting PI(3,4)P2 can be challenging. Ensure your instrument is tuned for optimal sensitivity in the appropriate mass range. A targeted approach like selected reaction monitoring (SRM) can increase sensitivity and specificity.[8]
-
Data Analysis: The presence of more abundant PIPs can interfere with the accurate quantification of minor species like PI(3,4)P2.[5] Ensure your data analysis workflow can adequately resolve and quantify overlapping peaks.
-
Antibody Specificity and Immunofluorescence
Question: I am concerned about the specificity of my anti-PI(3,4)P2 antibody. How can I validate its performance?
Answer:
Antibody cross-reactivity is a significant concern in phosphoinositide research. Anti-PI(3,4)P2 antibodies have been shown to weakly cross-react with other phosphoinositides, such as PI(4,5)P2 and PI(3,4,5)P3.[10]
Validation Strategies:
-
Lipid Overlay Assay (PIP Strips): This is a common method to assess the binding specificity of your antibody to a panel of different phosphoinositides spotted on a membrane. This will reveal any significant cross-reactivity.
-
Antibody Pre-incubation/Blocking: Pre-incubate your antibody with an excess of soluble PI(3,4)P2 before using it for staining. A specific antibody will show a significant reduction or complete loss of signal. As a control, pre-incubating with other phosphoinositides should not have a major effect on the staining for PI(3,4)P2.[10][11]
-
Pharmacological Inhibition: Treat cells with inhibitors of PI3-kinases (e.g., wortmannin) or SHIP phosphatases. A reduction in the immunofluorescence signal following treatment with a relevant inhibitor can provide evidence for the specificity of the antibody for the target lipid.[11]
-
Genetic Knockdown/Knockout: If possible, use cells with genetic deletion of key enzymes in the PI(3,4)P2 synthesis pathway to validate the loss of signal.
Question: I am observing non-specific background staining or artifacts in my PI(3,4)P2 immunofluorescence experiments. What could be the cause?
Answer:
High background and artifacts in immunofluorescence can obscure the true localization of PI(3,4)P2.
Troubleshooting Steps:
-
Antibody Concentration: Use the lowest possible concentration of the primary antibody that still provides a specific signal. High antibody concentrations can lead to non-specific binding.[2]
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the host species of the secondary antibody) for a sufficient amount of time to block non-specific binding sites.[4]
-
Permeabilization: The choice and concentration of the permeabilization agent (e.g., saponin, Triton X-100) can affect the accessibility of the antibody to intracellular lipids and may also extract lipids from the membrane. This step may require optimization.
-
Washing: Thorough washing between antibody incubation steps is crucial to remove unbound antibodies.[2][4]
-
Fixation: The fixation method can impact the preservation and antigenicity of membrane lipids. Formaldehyde-based fixatives are common, but the protocol may need optimization.
-
Membrane Ruffling Artifacts: Be aware that dynamic membrane structures like ruffles can sometimes be mistaken for specific localization of phosphoinositides.[12][13] Co-staining with a general membrane dye can help to distinguish true enrichment from membrane folding.[13]
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for PI(3,4)P2 experiments. Note that these values can vary significantly depending on the cell type, stimulation conditions, and the specific assay used.
| Parameter | Method | Typical Range/Value | Reference |
| Assay Range | PI(3,4)P2 Mass ELISA | 1.23 to 300 pmol | [1] |
| Limit of Detection (LOD) | Ion Chromatography-MS | 312.5 fmol | [7] |
| Limit of Quantification (LOQ) | Ion Chromatography-MS | 625 fmol | [7] |
| Fold Change Upon Stimulation | Ion Chromatography-MS | ~2-4.5 fold increase | [8] |
Key Experimental Protocols
Protocol 1: PI(3,4)P2 Competitive ELISA
This protocol is a generalized workflow based on commercially available kits.[1][3] Always refer to the specific manufacturer's instructions.
-
Reagent Preparation: Prepare all buffers, standards, and lipid extracts as per the kit protocol. Keep detectors on ice and other components at room temperature.
-
Standard Curve Preparation: Prepare a serial dilution of the PI(3,4)P2 standard to generate a standard curve.
-
Sample Incubation: In an incubation plate, add your lipid extracts and the PI(3,4)P2 detector. Incubate for 1 hour at room temperature to allow the detector to bind to the PI(3,4)P2 in your sample.
-
Competitive Binding: Transfer the mixtures from the incubation plate to the PI(3,4)P2-coated detection plate. Incubate for 1 hour at room temperature. During this step, the free detector (not bound to PI(3,4)P2 from your sample) will bind to the PI(3,4)P2 on the plate.
-
Washing: Wash the detection plate three times with the provided wash buffer to remove unbound reagents.
-
Secondary Detector Incubation: Add the diluted secondary detector to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate for 30 minutes in the dark.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the concentration of PI(3,4)P2 in your samples by comparing their absorbance values to the standard curve.
Protocol 2: Lipid Extraction for Mass Spectrometry
This is a general protocol for the extraction of phosphoinositides from cultured cells.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Add a suitable volume of ice-cold acidified solvent (e.g., chloroform/methanol/HCl) to the cell pellet.
-
Homogenization: Vortex the mixture thoroughly and sonicate until the sample is homogenized.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge the samples to separate the aqueous and organic phases.
-
Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Dry the lipid extract under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for MS analysis.
Visualizations
Signaling Pathways
Caption: Key pathways for the synthesis and degradation of PI(3,4)P2 and its downstream effects.
Experimental Workflow
Caption: A generalized workflow for the quantification of PI(3,4)P2 using a competitive ELISA.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low or no signal in a PI(3,4)P2 ELISA.
References
- 1. PI(3,4)P2 Mass ELISA - Echelon Biosciences [echelon-inc.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. jsbms.jp [jsbms.jp]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PI(3,4)P2 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) concentration for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is PI(3,4)P2 and why is it important in cellular assays?
Phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2 or PI(3,4)P2) is a low-abundance phospholipid in cell membranes that functions as a crucial second messenger in various signaling pathways.[1] It is a product of phosphoinositide 3-kinases (PI3Ks) and is involved in regulating key cellular processes such as cell growth, proliferation, survival, metabolism, and migration.[2] Dysregulation of PI(3,4)P2 levels is implicated in diseases like cancer, making it a critical target for drug discovery and development.[3]
Q2: How is PI(3,4)P2 synthesized and degraded in the cell?
PI(3,4)P2 is synthesized through two primary pathways:
-
Phosphorylation of PI(4)P: Class I and Class II PI3Ks phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position of the inositol (B14025) ring.[4]
-
Dephosphorylation of PI(3,4,5)P3: The 5'-phosphatase SHIP (SH2-containing inositol 5'-phosphatase) dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1]
Degradation of PI(3,4)P2 is primarily carried out by:
-
INPP4B: Inositol polyphosphate 4-phosphatase B removes the phosphate (B84403) group at the 4' position.[2]
-
PTEN: Phosphatase and tensin homolog can dephosphorylate the 3' position, though its major substrate is PI(3,4,5)P3.[2]
Q3: What are the downstream effectors of PI(3,4)P2?
PI(3,4)P2 recruits and activates several proteins containing pleckstrin homology (PH) domains.[4] Key effectors include:
-
Akt/PKB: A serine/threonine kinase that promotes cell survival and growth.[1]
-
PDK1: Phosphoinositide-dependent kinase 1, which phosphorylates and activates Akt.
-
TAPP1 and TAPP2: Tandem PH-domain-containing proteins that specifically bind to PI(3,4)P2.[5]
Q4: How can I modulate PI(3,4)P2 levels in my cell assays?
PI(3,4)P2 levels can be modulated by:
-
PI3K Inhibitors: Small molecules like wortmannin (B1684655) and LY294002 are pan-PI3K inhibitors that block the production of both PI(3,4,5)P3 and PI(3,4)P2.[6] Isoform-specific inhibitors are also available.[7]
-
Growth Factors: Stimulating cells with growth factors such as insulin (B600854) or EGF can activate the PI3K pathway and increase PI(3,4)P2 levels.[4]
-
siRNA-mediated knockdown: Depleting enzymes involved in PI(3,4)P2 metabolism, such as SHIP2 or PTEN, can alter its concentration.[8]
Q5: What methods are available to quantify intracellular PI(3,4)P2 concentration?
Several methods can be used to measure PI(3,4)P2 levels:
-
ELISA: Enzyme-linked immunosorbent assays are competitive assays that provide a colorimetric readout inversely proportional to the amount of PI(3,4)P2.[9]
-
Mass Spectrometry (MS): LC-MS/MS provides a highly sensitive and specific method for quantifying different PI(3,4)P2 species based on their acyl chain composition.[10]
-
Fluorescent Biosensors: Genetically encoded biosensors, such as the tandem PH domain of TAPP1 (cPHx3) fused to a fluorescent protein, allow for real-time imaging of PI(3,4)P2 dynamics in living cells.[11]
Data Presentation: Comparison of PI(3,4)P2 Detection Methods
| Method | Principle | Sensitivity | Throughput | Qualitative/Quantitative | Notes |
| ELISA | Competitive binding assay with a PI(3,4)P2 detector protein.[9] | ~1 pmol[1] | High | Quantitative | Relatively simple and does not require specialized equipment beyond a plate reader. |
| Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography and detection by mass-to-charge ratio.[10] | High (fmol range)[10] | Low to Medium | Quantitative | Can distinguish between different acyl chain variants of PI(3,4)P2.[12] |
| Fluorescent Biosensors | Live-cell imaging of a fluorescently tagged PI(3,4)P2-binding protein.[11] | High (detects localized changes)[11] | Low | Semi-quantitative/Qualitative | Provides spatial and temporal information on PI(3,4)P2 distribution.[11] |
| Radiolabeling & HPLC | Metabolic labeling with [3H]inositol or [32P]phosphate followed by HPLC separation. | High | Low | Quantitative | Involves handling of radioactive materials. |
Mandatory Visualizations
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Experimental Workflow for PI(3,4)P2 Optimization.
Caption: Troubleshooting Logic for PI(3,4)P2 Assays.
Experimental Protocols
Protocol 1: Lipid Extraction from Adherent Cells
This protocol is adapted for use with subsequent PI(3,4)P2 quantification assays.
-
Cell Culture and Treatment: Plate cells and grow to desired confluency (typically 70-80%). Apply experimental treatments (e.g., growth factors, inhibitors) for the desired duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Immediately add 5 mL of ice-cold 0.5 M Trichloroacetic acid (TCA) and incubate on ice for 5 minutes.[1]
-
Scrape the cells and transfer the cell lysate to a 15 mL centrifuge tube.
-
-
Pelleting: Centrifuge at 900-1,000 x g for 7 minutes at 4°C. Discard the supernatant.[1]
-
Lipid Extraction:
-
To the cell pellet, add 242 µL of chloroform (B151607), 484 µL of methanol, and 23.6 µL of 1 M HCl.[10]
-
Vortex occasionally and let the mixture stand at room temperature for 5 minutes.[10]
-
Add 725 µL of chloroform and 170 µL of 2 M HCl to induce phase separation.[10]
-
Centrifuge at 1500 x g for 5 minutes at room temperature.[10]
-
-
Sample Collection: Carefully transfer the lower organic phase containing the lipids to a new tube.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.[10] The dried lipid pellet can be stored at -20°C or -80°C for further analysis.
Protocol 2: PI(3,4)P2 Quantification by Competitive ELISA
This protocol is a general guide based on commercially available kits.[1][9] Always refer to the specific manufacturer's instructions.
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and detectors, as specified in the kit manual. Bring all components to room temperature before use.
-
Sample Preparation: Resuspend the dried lipid extracts from Protocol 1 in the appropriate assay buffer.
-
Standard Curve Preparation: Prepare a serial dilution of the PI(3,4)P2 standard to generate a standard curve.
-
Incubation:
-
In an incubation plate, add your samples and standards.
-
Add the PI(3,4)P2 detector protein. This protein will bind to the PI(3,4)P2 in your sample.
-
Incubate for 1 hour at room temperature.[1]
-
-
Competitive Binding:
-
Transfer the mixtures from the incubation plate to the PI(3,4)P2-coated detection plate.
-
Incubate for 1 hour at room temperature. During this step, any free detector protein (not bound to PI(3,4)P2 from your sample) will bind to the PI(3,4)P2 on the plate.[1]
-
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Secondary Detection:
-
Add a peroxidase-linked secondary detector and incubate for 1 hour at room temperature.[1]
-
Wash the plate again to remove the unbound secondary detector.
-
-
Signal Development:
-
Add a TMB substrate and incubate in the dark for approximately 30 minutes.[1]
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of PI(3,4)P2 in the sample.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | Ineffective Cell Stimulation/Inhibition | Optimize the concentration and duration of growth factor stimulation or inhibitor treatment. Perform a time-course and dose-response experiment.[4] |
| Degraded Reagents | Ensure all kit components are stored correctly and are within their expiration date. Prepare fresh dilutions of antibodies and detectors for each experiment.[3] | |
| Suboptimal Lipid Extraction | Ensure complete cell lysis and efficient extraction. Keep samples on ice during the initial steps to prevent lipid degradation.[1] | |
| High Background | Insufficient Washing | Increase the number and vigor of wash steps to thoroughly remove unbound reagents.[3] |
| Inadequate Blocking | If applicable to the assay format, ensure the blocking step is performed according to the protocol to prevent non-specific binding. | |
| High Detector Concentration | Titrate the concentration of the primary detector and secondary antibody/detector to reduce background signal.[3] | |
| Poor Replicate Variability | Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Avoid introducing bubbles into the wells.[3] |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the culture plate. | |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with PBS to maintain humidity.[3] | |
| Inconsistent Results Between Experiments | Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment and ensure accurate dilutions. | |
| Solvent Effects | If using inhibitors dissolved in solvents like DMSO, ensure the final solvent concentration is consistent across all wells and include a vehicle-only control.[13] |
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. echelon-inc.com [echelon-inc.com]
- 6. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K inhibitors: review and new strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI(3,4)P2 Mass ELISA - Echelon Biosciences [echelon-inc.com]
- 10. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
preventing degradation of 08:0 PI(3,4)P2 in solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 08:0 PI(3,4)P2 (dioctanoyl Phosphatidylinositol (3,4)-bisphosphate) in solution. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability crucial?
This compound is a synthetic, water-soluble phosphoinositide, a class of minor phospholipids (B1166683) that are critical second messengers in cellular signaling. It features short C8:0 (dioctanoyl) fatty acid chains, which increase its solubility in aqueous solutions, making it a valuable tool for in vitro assays. The stability of PI(3,4)P2 is paramount because its degradation leads to a loss of biological activity, resulting in inconsistent, unreliable, and non-reproducible experimental outcomes.
Q2: What are the primary causes of this compound degradation in experimental solutions?
There are two main causes of degradation:
-
Enzymatic Degradation: This is the most common cause in biological samples. Phosphatase enzymes present in cell lysates or other biological preparations can rapidly remove phosphate (B84403) groups from the inositol (B14025) ring. The key enzymes responsible for PI(3,4)P2 degradation are Inositol Polyphosphate 4-Phosphatases (INPP4A and INPP4B) , which remove the 4-position phosphate, and PTEN (Phosphatase and Tensin Homolog) , which removes the 3-position phosphate.[1][2][3]
-
Non-Enzymatic Hydrolysis: This chemical degradation can occur over time in aqueous solutions. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of multivalent cations. While the saturated 08:0 fatty acid chains are resistant to oxidation, the phosphodiester and phosphate ester bonds can be susceptible to chemical cleavage.
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the long-term integrity of your this compound.
-
As a solid: Store the lyophilized powder at -20°C. Under these conditions, it is stable for at least five years.
-
In solution: Reconstituted solutions are significantly less stable. For short-term storage (1-2 days), keep the solution at 4°C. For longer-term storage, it is highly recommended to prepare single-use aliquots in a suitable solvent (e.g., water, or a buffer of neutral pH) and freeze them at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What buffer conditions and additives are recommended for experiments?
-
pH: Use a buffer with a neutral pH, typically between 7.0 and 7.4, as phosphoinositide signaling pathways are active and studied under these physiological conditions. Extreme pH values can accelerate chemical hydrolysis.
-
Phosphatase Inhibitors: When working with cell lysates, tissue extracts, or any sample that may contain endogenous phosphatases, the addition of a phosphatase inhibitor cocktail is essential.
Troubleshooting Guide: PI(3,4)P2 Degradation
Use this guide to diagnose and resolve common issues related to the stability of this compound during your experiments.
Problem: My experimental results are inconsistent or show a loss of signal over time.
This is a classic symptom of PI(3,4)P2 degradation. The following workflow can help you identify the cause and find a solution.
Data & Recommendations
Table 1: Recommended Storage Conditions for this compound
| Format | Solvent/State | Temperature | Recommended Duration |
| Lyophilized Powder | Solid | -20°C | ≥ 5 years |
| Stock Solution | Water or Buffer (pH 7.0-7.4) | -20°C or -80°C | Months (in single-use aliquots) |
| Working Solution | Aqueous Buffer | 4°C | ≤ 2 days |
Table 2: Key Phosphatases and Recommended Inhibitors
| Target Phosphatase | Primary Function vs. PI(3,4)P2 | Inhibitor Class | Example Inhibitors & Working Concentrations |
| INPP4A / INPP4B | Degradation (dephosphorylates 4-position) | 4-Phosphatase | Specific inhibitors not widely available. Use broad-spectrum cocktails. |
| PTEN | Degradation (dephosphorylates 3-position) | Tyrosine/Dual-Specificity Phosphatase | Specific: BpV(HOpic) (IC₅₀: 14 nM), VO-Ohpic (IC₅₀: 46 nM) Broad: Sodium Orthovanadate (part of cocktails) |
| General Phosphatases | Broad-spectrum degradation | Cocktail | Sodium Fluoride: 1-20 mM (Ser/Thr phosphatases) β-Glycerophosphate: 1-100 mM (Ser/Thr phosphatases) Sodium Pyrophosphate: 1-100 mM (Ser/Thr phosphatases) |
Note: IC₅₀ values represent the concentration required for 50% inhibition in biochemical assays and may differ from the optimal concentration in a cellular context.
Key Signaling & Degradation Pathway
The concentration of PI(3,4)P2 in a cell is tightly controlled by the activity of kinases that produce it and phosphatases that degrade it. Understanding this balance is key to designing effective experiments.
Experimental Protocol: Assessing PI(3,4)P2 Stability
To quantitatively assess the stability of your this compound solution under specific experimental conditions (e.g., different buffers, temperatures, or in the presence of a cell lysate), a competitive ELISA is a robust method. The following protocol is adapted from commercially available kits (e.g., Echelon Biosciences PI(3,4)P2 Mass ELISA, K-3800).[4][5]
Principle: This assay is a competitive ELISA where free PI(3,4)P2 in your sample competes with PI(3,4)P2 coated on a plate for binding to a detector protein. The final colorimetric signal is inversely proportional to the amount of PI(3,4)P2 in your sample.[5]
Materials
-
PI(3,4)P2-coated 96-well plate
-
PI(3,4)P2 standard (for standard curve)
-
PI(3,4)P2 detector protein (e.g., a PH domain fusion protein)
-
Peroxidase-linked secondary detector
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Assay Buffer (e.g., PBS-T with 3% protein stabilizer)
-
TMB substrate
-
Stop Solution (e.g., 1 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
References
Technical Support Center: Liposome Preparation with 08:0 PI(3,4)P2
Welcome to the technical support center for troubleshooting liposome (B1194612) preparation with 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), or 08:0 PI(3,4)P2. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully incorporating this short-chain phosphoinositide into liposomal formulations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation of liposomes containing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not incorporating efficiently into the liposomes?
A1: Inefficient incorporation of this compound is a common problem that can arise from several factors:
-
Insufficient Protonation: PI(3,4)P2 requires proper protonation to be efficiently incorporated into a lipid bilayer. Resuspending the powdered lipid in chloroform (B151607) alone is often insufficient.[1] An acidic treatment is necessary to ensure the phosphate (B84403) groups are sufficiently protonated.
-
High Water Solubility: The short dioctanoyl (08:0) acyl chains of this lipid increase its water solubility compared to long-chain phosphoinositides. This can lead to the lipid partitioning into the aqueous phase rather than remaining in the lipid bilayer.
-
Improper Solvent System: Using an inappropriate solvent system to dissolve the lipid mixture can lead to incomplete mixing and poor film formation, ultimately affecting incorporation.
Q2: My liposome suspension is aggregating. What could be the cause and how can I fix it?
A2: Liposome aggregation is a frequent issue, particularly with formulations containing charged lipids. Here are some potential causes and solutions:
-
Electrostatic Interactions: Liposomes with a low surface charge can aggregate. Including a small percentage of a charged lipid, such as phosphatidylserine (B164497) (PS) or phosphatidylglycerol (PG), can increase electrostatic repulsion between vesicles and prevent aggregation.
-
Improper Storage: Storing liposomes at inappropriate temperatures (e.g., freezing) can disrupt their structure and lead to aggregation.[2] It is generally recommended to store liposome suspensions at 4°C.[2]
-
High Lipid Concentration: Very high concentrations of lipids can increase the likelihood of vesicle fusion and aggregation. Optimizing the lipid concentration may be necessary.
-
Lack of Steric Hindrance: For certain applications, incorporating a PEGylated lipid (e.g., DSPE-PEG2000) at 2-10 mol% can provide a protective hydrophilic layer that sterically hinders aggregation.[2]
Q3: What is the expected stability of liposomes containing this compound?
A3: The stability of liposomes containing short-chain lipids like this compound can be a concern. The higher water solubility of this lipid can lead to its gradual leakage from the bilayer over time, reducing the shelf-life of the liposomes. Stability can be assessed by monitoring the size distribution and the retention of the incorporated PI(3,4)P2 over time. For applications requiring high stability, the use of polymerized liposomes could be considered.[1]
Q4: How can I characterize my this compound-containing liposomes?
A4: Proper characterization is crucial to ensure the quality and functionality of your liposomes. Key characterization techniques include:
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the uniformity of the size distribution (PDI).
-
Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is a good indicator of their stability against aggregation.
-
Incorporation Efficiency: This can be determined by separating the liposomes from the unincorporated this compound (e.g., through dialysis or size exclusion chromatography) and quantifying the amount of the lipid in the liposome fraction.
-
Functionality: The biological activity of the incorporated PI(3,4)P2 can be assessed through binding assays with proteins known to interact with this phosphoinositide, such as those containing a Pleckstrin Homology (PH) domain.[3]
Data Presentation
The following tables summarize key quantitative data for consideration during the preparation of this compound-containing liposomes.
Table 1: Recommended Starting Concentrations for Liposome Components
| Component | Recommended Molar Percentage (mol%) | Typical Concentration Range | Notes |
| Primary Phospholipid (e.g., POPC, DOPC) | 85 - 98 % | 1 - 10 mM (total lipid) | The bulk of the liposome structure. |
| This compound | 1 - 5 % | 0.01 - 0.5 mM | Higher concentrations may lead to instability. |
| Cholesterol | 0 - 30 % | 0 - 3 mM | Can be included to modulate membrane fluidity and stability. |
| Charged Lipid (e.g., DOPS, DOPG) | 0 - 10 % | 0 - 1 mM | To increase electrostatic repulsion and prevent aggregation. |
| PEGylated Lipid (e.g., DSPE-PEG2000) | 0 - 5 % | 0 - 0.5 mM | For steric stabilization and to prolong circulation in vivo. |
Table 2: Typical Parameters for Liposome Extrusion
| Parameter | Recommended Value | Notes |
| Extruder Membrane Pore Size | 100 nm | For the formation of large unilamellar vesicles (LUVs).[4][5] |
| Number of Extrusion Passes | 11 - 21 passes | An odd number of passes ensures the entire sample passes through the membrane.[5] |
| Extrusion Temperature | Above the transition temperature (Tc) of the main phospholipid | Essential for efficient extrusion and to avoid membrane rupture. |
Experimental Protocols
This section provides a detailed methodology for the preparation of liposomes containing this compound, integrating the crucial protonation step.
Protocol 1: Protonation of this compound
This protocol is essential for ensuring the efficient incorporation of PI(3,4)P2 into the liposome bilayer.[1]
Materials:
-
This compound powder
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Argon or Nitrogen gas
-
Dessicator
Procedure:
-
Resuspend the this compound powder in chloroform to a concentration of 2.5 mM.
-
Dry the solution under a stream of argon or nitrogen gas.
-
Dessicate the dried lipid for 1 hour under vacuum.
-
Resuspend the dried lipid in a mixture of ChCl3:MeOH:1N HCl in a molar ratio of 2:1:0.01.
-
Let the solution stand for 15 minutes at room temperature.
-
Dry the solution again under argon or nitrogen gas.
-
Dessicate the protonated lipid for 1 hour under vacuum.
-
Resuspend the lipid in a 3:1 mixture of ChCl3:MeOH.
-
Dry the solution under argon or nitrogen gas.
-
Resuspend the final protonated lipid in chloroform and store at -20°C or -70°C for long-term storage.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
Protonated this compound in chloroform (from Protocol 1)
-
Primary phospholipid(s) (e.g., POPC, DOPC) in chloroform
-
Cholesterol in chloroform (optional)
-
Charged lipid in chloroform (optional)
-
PEGylated lipid in chloroform (optional)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Rotary evaporator
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired amounts of the primary phospholipid, protonated this compound, and any other lipid components (cholesterol, charged lipid, PEGylated lipid) dissolved in chloroform.
-
Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. The water bath temperature should be kept above the transition temperature (Tc) of the primary phospholipid.
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the Tc of the lipids. Hydrate the lipid film for at least 30 minutes with gentle rotation. This will form multilamellar vesicles (MLVs).
-
(Optional but Recommended) Freeze-Thaw Cycles: To improve the homogeneity of the liposomes and the encapsulation efficiency of any aqueous cargo, subject the MLV suspension to 3-5 freeze-thaw cycles by alternating between a dry ice/ethanol bath and a warm water bath.[4]
-
Extrusion:
-
Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the lipid suspension through the membrane back and forth for at least 11 passes.
-
-
Storage: Store the resulting large unilamellar vesicle (LUV) suspension at 4°C. Do not freeze.
Mandatory Visualizations
Signaling Pathway of PI(3,4)P2
Caption: PI(3,4)P2 is a key second messenger in cell signaling.
Experimental Workflow for Liposome Preparation
Caption: A general workflow for preparing PI(3,4)P2-containing liposomes.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common liposome preparation issues.
References
Technical Support Center: Minimizing Off-Target Effects of Dioctanoyl PI(3,4)P2
Welcome to the technical support center for the experimental use of dioctanoyl PI(3,4)P2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this synthetic phosphoinositide analog.
Frequently Asked Questions (FAQs)
Q1: What is dioctanoyl PI(3,4)P2 and why is it used in research?
A1: Dioctanoyl PI(3,4)P2 is a synthetic, cell-permeable analog of the endogenous signaling lipid phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).[1][2][3][4][5] Its shorter dioctanoyl (C8) acyl chains confer water solubility, allowing for direct addition to cell culture media to transiently increase intracellular levels of PI(3,4)P2.[6] This bypasses the need for upstream signaling events that would normally produce endogenous PI(3,4)P2, enabling researchers to specifically investigate its downstream effects.
Q2: What are the known on-target effects of PI(3,4)P2?
A2: PI(3,4)P2 is a crucial second messenger in several signaling pathways.[7][8][9] It is primarily known to bind to the pleckstrin homology (PH) domains of various proteins, leading to their recruitment to cellular membranes and subsequent activation.[1][2][3][4][5] A key effector is the protein kinase Akt (also known as PKB), which plays a central role in cell survival, growth, and proliferation.[1][2][3][4][5] PI(3,4)P2 is also involved in cytoskeletal rearrangement, endocytosis, and membrane trafficking.[7][9]
Q3: What are the potential off-target effects of dioctanoyl PI(3,4)P2?
A3: While dioctanoyl PI(3,4)P2 is a valuable tool, its use is associated with potential off-target effects, particularly at higher concentrations. These can include:
-
Cytotoxicity: A modified dioctanoyl PI analog has been shown to induce apoptosis independent of its effects on Akt, suggesting that the dioctanoyl moiety or the overall molecule can have broader cytotoxic effects.[10][11]
-
Membrane Perturbation: As an amphiphilic molecule, dioctanoyl PI(3,4)P2 at high concentrations can insert into cellular membranes and alter their biophysical properties, such as fluidity.[12][13][14][15] This can lead to the disruption of lipid rafts, which are important signaling platforms.[16]
-
Non-specific Protein Interactions: The dioctanoyl chains may lead to non-specific hydrophobic interactions with proteins that do not normally bind to PI(3,4)P2.
-
Metabolic Effects: The metabolism of the exogenous dioctanoyl glycerol (B35011) backbone could potentially influence other lipid-dependent signaling pathways.
Q4: How can I minimize the off-target effects of dioctanoyl PI(3,4)P2?
A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Dose-Response and Time-Course Experiments: Perform thorough dose-response and time-course experiments to identify the lowest effective concentration and the shortest incubation time necessary to observe your desired on-target effect.
-
Use of Appropriate Controls: Always include multiple controls in your experiments. This should include vehicle controls (the solvent used to dissolve the dioctanoyl PI(3,4)P2), and ideally, a structurally similar but inactive lipid analog.
-
Validate On-Target Effects: Confirm that the observed phenotype is due to the intended mechanism. For example, if you are studying Akt activation, use downstream inhibitors of the Akt pathway to see if the effect is blocked.
-
Assess Cell Viability: Routinely perform cytotoxicity assays (e.g., MTT or LDH assays) to ensure that the concentrations of dioctanoyl PI(3,4)P2 you are using are not causing significant cell death.
-
Monitor for Membrane Disruption: If you suspect membrane-related off-target effects, consider performing assays to measure membrane fluidity.[12][13][14][15]
Troubleshooting Guides
Problem 1: No observable on-target effect after treatment with dioctanoyl PI(3,4)P2.
| Possible Cause | Suggested Solution |
| Degradation of dioctanoyl PI(3,4)P2 | Ensure proper storage of the compound (typically at -20°C or below). Prepare fresh working solutions for each experiment. |
| Insufficient cellular uptake | Optimize the delivery method. Consider using a suitable carrier like a lipid-based transfection reagent, though this may introduce its own off-target effects and requires careful control. |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations. The optimal concentration can be cell-type dependent. |
| Inappropriate incubation time | Conduct a time-course experiment. The effects of exogenous phosphoinositides can be transient. |
| Cell health | Ensure cells are healthy and in the exponential growth phase. Stressed or senescent cells may respond differently. |
| Assay sensitivity | Verify that your downstream assay is sensitive enough to detect the expected change. Include a positive control for the pathway you are studying. |
Problem 2: High cell death or unexpected phenotypes observed.
| Possible Cause | Suggested Solution |
| Cytotoxicity of dioctanoyl PI(3,4)P2 | Reduce the concentration and/or incubation time. Perform a cytotoxicity assay to determine the toxic threshold in your cell line. |
| Off-target effects | Include an inactive lipid control to determine if the effect is specific to PI(3,4)P2 signaling. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic level for your cells (typically <0.1%). |
| Contamination | Check for contamination in your cell culture and reagents. |
Data Presentation
Table 1: Binding Affinities of PI(3,4)P2 to PH Domains
| Protein | PH Domain | Binding Affinity (Kd) | Method |
| Akt/PKB | Akt1 | ~1 µM (for soluble analog) | Fluorescence Anisotropy |
| TAPP1 | TAPP1 | High Affinity (specific) | Not specified |
| Btk | Btk | Lower affinity than for PI(3,4,5)P3 | Competition Assay |
Note: Binding affinities can vary depending on the experimental method and whether the lipid is in solution, micelles, or a lipid bilayer.
Table 2: Recommended Concentration Ranges for Short-Chain Fatty Acids in Cell Culture
| Compound | Cell Type | Effective Concentration | Observed Effect |
| Butyrate | L6 myotubes | 0.5 mM | Reduced IL-6 secretion and NFκB/STAT3 activation[17] |
| Butyrate | L6 myotubes | 2.5 mM | Reduced IL-6, MCP-1, and RANTES secretion; increased insulin-stimulated glucose uptake[17] |
| Acetate, Propionate | L6 myotubes | 2.5 mM | Increased insulin-stimulated glucose uptake[17] |
| Acetate | IPEC-J2 | 5 mM | Activated barrier response and immunity[18] |
| Propionate | IPEC-J2 | 1 mM | Activated barrier response and immunity[18] |
Note: This table provides examples for other short-chain fatty acids as direct quantitative data for dioctanoyl PI(3,4)P2 is limited. These ranges can serve as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Cellular Treatment with Dioctanoyl PI(3,4)P2
-
Stock Solution Preparation: Dissolve dioctanoyl PI(3,4)P2 in a suitable solvent (e.g., sterile water or PBS) to create a concentrated stock solution (e.g., 1-10 mM). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium from the cells. Gently add the medium containing the dioctanoyl PI(3,4)P2 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15 minutes to several hours) based on your experimental goals and preliminary time-course experiments.
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with your desired downstream analysis (e.g., cell lysis for Western blotting, immunofluorescence, or functional assays).
Protocol 2: Assessing On-Target Akt Activation by Western Blot
-
Cell Treatment: Treat cells with various concentrations of dioctanoyl PI(3,4)P2 and a vehicle control for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (e.g., at Ser473 and/or Thr308) and total Akt.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Protocol 3: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Cell Treatment: The following day, treat the cells with a range of dioctanoyl PI(3,4)P2 concentrations and a vehicle control. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: PI(3,4)P2 signaling pathway and the experimental bypass with dioctanoyl PI(3,4)P2.
Caption: A logical workflow for troubleshooting experiments with dioctanoyl PI(3,4)P2.
References
- 1. PI(3,4)P2 diC8 - Echelon Biosciences [echelon-inc.com]
- 2. PI(3 5)P2 diC8 - 2BScientific [2bscientific.com]
- 3. Echelon Biosciences Research Labs PI(3,4)P2 DiC8 1 mg, Quantity: Each of | Fisher Scientific [fishersci.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Phosphatidylinositol-4,5-Biphosphate (PI(4,5)P2) Is Required for Rapid Endocytosis in Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-3-deoxy-dioctanoylphosphatidylinositol Induces Cytotoxicity in Human MCF-7 Breast Cancer Cells via a Mechanism that Involves Downregulation of the D-type Cyclin-Retinoblastoma Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking Global and Local Changes in Membrane Fluidity Through Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Detection of Plant Cell Membrane Fluidity - Lifeasible [lifeasible.com]
- 16. Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phosphatidylinositol 3,4-bisphosphate synthesis and turnover are spatially segregated in the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of 08:0 PI(3,4)P2 cell delivery
Welcome to the technical support center for improving the efficiency of 08:0 PI(3,4)P2 cell delivery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cellular delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Delivery Efficiency | Suboptimal delivery reagent concentration | Titrate the delivery reagent (e.g., lipofection reagent, CPP) to find the optimal ratio with this compound. |
| Inefficient delivery method for your cell type | Experiment with alternative delivery methods such as electroporation or different cell-penetrating peptides (CPPs). | |
| Low cell viability after delivery | Optimize the concentration of the delivery reagent and this compound to minimize cytotoxicity. For electroporation, adjust voltage and pulse duration. | |
| High Cell Death/Toxicity | Cytotoxicity of the delivery reagent | Use a lower concentration of the delivery reagent or switch to a less toxic alternative. Ensure the reagent is compatible with your cell line.[1][2] |
| Harsh electroporation conditions | Reduce the voltage or pulse duration during electroporation. Ensure the use of an appropriate electroporation buffer.[3] | |
| Intrinsic toxicity of high intracellular PI(3,4)P2 levels | Perform a dose-response curve to determine the optimal concentration of this compound that achieves the desired biological effect without causing significant cell death. | |
| Inconsistent Results | Variability in cell culture conditions | Maintain consistent cell density, passage number, and growth phase for all experiments. |
| Instability of this compound | Prepare fresh solutions of this compound for each experiment. Store stock solutions as recommended by the manufacturer. | |
| Inconsistent formation of delivery complexes | Ensure thorough and consistent mixing of this compound with the delivery reagent. | |
| Difficulty in Monitoring Delivery | Lack of a suitable detection method | Utilize fluorescently labeled this compound to visualize cellular uptake via fluorescence microscopy.[4] |
| Quenching of fluorescent signal | Use appropriate imaging buffers and settings to minimize photobleaching. | |
| Indirect measurement methods are not sensitive enough | Employ a biosensor for PI(3,4)P2, such as a GFP-tagged PH domain, to monitor its localization and downstream signaling events.[5][6][7] |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its delivery challenging?
This compound, or 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), is a synthetic, water-soluble analog of the endogenous signaling lipid phosphatidylinositol (3,4)-bisphosphate.[8] Like other phosphoinositides, it is a negatively charged molecule at physiological pH, which prevents it from passively crossing the hydrophobic cell membrane.[4] Therefore, efficient delivery into the cytoplasm requires a carrier system or a method to transiently permeabilize the cell membrane.
2. Which delivery methods are most effective for this compound?
Several methods can be used for this compound delivery, each with its own advantages and disadvantages. The optimal method will depend on the cell type and experimental goals.
-
Lipofection: This method uses cationic lipids to form complexes with the negatively charged this compound, facilitating its entry into cells. While widely used for nucleic acids, its efficiency for anionic lipids can be lower and may require optimization.[1][9]
-
Electroporation: This technique applies an electrical pulse to create temporary pores in the cell membrane, allowing this compound to enter the cell.[3][10] It can be highly efficient but requires careful optimization to maintain cell viability.
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be used to carry cargo molecules like this compound inside.[2][11] CPPs offer a non-invasive delivery method but their efficiency can vary depending on the CPP sequence and the cargo.[12]
-
Polyamine Carriers: Cationic polymers or lipids can complex with anionic phosphoinositides to facilitate their delivery into cells.[4]
3. How can I optimize lipofection for this compound delivery?
To optimize lipofection for the anionic this compound, consider the following:
-
Lipid Formulation: Use a lipofection reagent that is specifically designed for or has been shown to be effective with anionic molecules. The inclusion of helper lipids like DOPE can improve efficiency.[9]
-
Lipid to PI(3,4)P2 Ratio: Systematically vary the ratio of the lipofection reagent to this compound to find the optimal complex formation that maximizes delivery and minimizes toxicity.
-
Complex Formation: Ensure proper mixing and incubation time for the formation of lipoplexes before adding them to the cells.
-
Cell Density: Transfect cells at an optimal confluency, typically around 70-80%.
4. What are the key parameters to optimize for electroporation of this compound?
Successful electroporation depends on a balance between transfection efficiency and cell viability. Key parameters to optimize include:
-
Voltage and Pulse Duration: These parameters determine the extent of membrane permeabilization. Start with the manufacturer's recommended settings for your cell type and perform a titration to find the optimal balance.
-
Electroporation Buffer: Use a buffer with the appropriate conductivity and osmolarity to maintain cell viability during and after the electrical pulse.[10]
-
Cell Density: Ensure a consistent and optimal number of cells in the electroporation cuvette.
-
This compound Concentration: Use the lowest effective concentration to avoid potential toxicity from high intracellular levels.
5. How do I choose the right Cell-Penetrating Peptide (CPP) for this compound delivery?
The choice of CPP depends on several factors:
-
Charge: Cationic CPPs, such as those rich in arginine, are generally effective for delivering anionic cargo like this compound due to favorable electrostatic interactions.
-
Cargo Linkage: this compound can be delivered by forming a non-covalent complex with the CPP or through covalent conjugation. Non-covalent complex formation is simpler but may be less stable.
-
Cell Type Specificity: Some CPPs exhibit preferential uptake in certain cell types. A literature search for CPPs used in your specific cell line is recommended.
Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of this compound
This protocol provides a general guideline for delivering this compound using a cationic lipid-based transfection reagent. Optimization for your specific cell type and reagent is recommended.
Materials:
-
This compound stock solution
-
Cationic lipofection reagent (e.g., Lipofectamine™)
-
Serum-free culture medium (e.g., Opti-MEM™)
-
Cells plated in a multi-well plate
-
Complete culture medium
Procedure:
-
Cell Plating: The day before transfection, plate cells in your desired multi-well format to achieve 70-80% confluency on the day of transfection.
-
Preparation of this compound Solution: Dilute the desired amount of this compound stock solution in serum-free medium. Mix gently.
-
Preparation of Lipofection Reagent Solution: In a separate tube, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of Lipoplexes: Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the lipoplex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 4-6 hours).
-
Medium Change: After incubation, replace the transfection medium with fresh, complete culture medium.
-
Analysis: Assay the cells for the desired downstream effects at an appropriate time point post-transfection.
Protocol 2: Electroporation-Mediated Delivery of this compound
This protocol is a general guide for electroporation. The optimal parameters (voltage, pulse duration, buffer) must be determined empirically for each cell type.
Materials:
-
This compound stock solution
-
Electroporation device and cuvettes
-
Electroporation buffer (cell-type specific)
-
Cells in suspension
-
Complete culture medium
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Prepare Electroporation Mixture: Add the desired amount of this compound to the cell suspension. Mix gently.
-
Electroporation: Transfer the cell/PI(3,4)P2 mixture to an electroporation cuvette. Place the cuvette in the electroporator and deliver the electrical pulse using the optimized settings for your cell type.
-
Recovery: Immediately after the pulse, remove the cuvette and gently add pre-warmed complete culture medium to the cells.
-
Cell Plating: Transfer the cell suspension to a culture dish or plate containing pre-warmed complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis: Analyze the cells for the desired effects at the appropriate time point after electroporation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Experimental Workflow for this compound Delivery.
Caption: Troubleshooting Logic for this compound Delivery.
References
- 1. Boosting Lipofection Efficiency Through Enhanced Membrane Fusion Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPPs: beating drug delivery barriers [manufacturingchemist.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetically encoded fluorescent probe to visualize intracellular phosphatidylinositol 3,5-bisphosphate localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. ozbiosciences.com [ozbiosciences.com]
- 10. maxcyte.com [maxcyte.com]
- 11. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
Optimizing Signal-to-Noise in PI(3,4)P2 Binding Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) binding assays. This guide offers detailed experimental protocols, quantitative data comparisons, and visual aids to address common challenges and enhance the reliability of your results.
FAQs and Troubleshooting Guides
This section addresses specific issues that can arise during PI(3,4)P2 binding assays, providing potential causes and solutions in a question-and-answer format.
High Background Signal
Q1: I am observing a high background signal across my entire membrane/plate. What are the likely causes and how can I reduce it?
A1: High background can obscure your specific signal and is a common issue. The primary causes are often related to inadequate blocking, non-specific antibody binding, or issues with your protein of interest.
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the membrane or plate.
-
Solution: Optimize your blocking conditions. Experiment with different blocking agents, concentrations, and incubation times. While Bovine Serum Albumin (BSA) and non-fat dry milk are common, a protein-free blocking buffer may sometimes yield a better signal-to-noise ratio.[1][2] Consider adding a non-ionic detergent like Tween 20 to your blocking and wash buffers to minimize hydrophobic interactions that contribute to background.[3][4][5]
-
-
Non-Specific Antibody Binding: Your primary or secondary antibody may be binding non-specifically to the membrane or other proteins.
-
Solution: Titrate your antibodies to determine the optimal concentration that maximizes specific signal while minimizing background. Ensure your secondary antibody is not cross-reacting with other components of your assay. Running controls where the primary antibody is omitted can help identify issues with the secondary antibody.
-
-
Protein Concentration: Using an excessively high concentration of your purified protein can lead to non-specific binding to lipids other than PI(3,4)P2.[6][7]
Low or No Signal
Q2: My assay is yielding a very weak or no signal for my protein of interest binding to PI(3,4)P2. What should I troubleshoot?
A2: A weak or absent signal can be due to several factors, including problems with the protein, the lipid, or the detection reagents.
-
Inactive Protein: Your purified protein may be improperly folded or inactive.
-
Solution: Verify the integrity and activity of your protein using a complementary technique. Ensure that purification tags do not interfere with the lipid-binding domain.
-
-
Lipid Degradation: The PI(3,4)P2 on your membrane or in your liposomes may have degraded.
-
Solution: Use fresh, high-quality lipids. Store lipids according to the manufacturer's instructions, typically at low temperatures and under an inert atmosphere to prevent oxidation.
-
-
Inefficient Detection: The detection reagents, such as antibodies or enzyme conjugates, may not be working optimally.
-
Solution: Confirm the activity of your detection reagents. For example, in a lipid-protein overlay assay, you can spot a small amount of your tagged protein directly onto the membrane as a positive control for antibody detection. Ensure that substrates for enzymatic reactions (like HRP or AP) have not expired.
-
Inconsistent or Irreproducible Results
Q3: I am getting variable results between experiments. What are the key factors to control for better reproducibility?
A3: Lack of reproducibility often stems from subtle variations in experimental conditions.
-
Inconsistent Reagent Preparation: Variations in buffer composition, pH, or reagent concentrations can significantly impact results.
-
Solution: Prepare large batches of buffers and reagents to be used across multiple experiments. Always use precise measurements and ensure thorough mixing.
-
-
Variable Incubation Times and Temperatures: Fluctuations in incubation times and temperatures can affect binding kinetics and enzyme activities.
-
Solution: Standardize all incubation steps. Use timers and calibrated incubators or water baths to maintain consistent conditions.
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For critical steps, consider using positive displacement pipettes.
-
Quantitative Data Presentation
To aid in the optimization of your assays, the following tables provide a summary of quantitative data related to key experimental parameters.
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 3% BSA in TBS-T | 3% (w/v) | 8500 | 1200 | 7.1 |
| 5% Non-fat Dry Milk in TBS-T | 5% (w/v) | 7200 | 800 | 9.0 |
| Protein-Free Blocker | Manufacturer's Rec. | 9100 | 650 | 14.0 |
| 0.1% Tween 20 in TBS | 0.1% (v/v) | 6500 | 2500 | 2.6 |
Note: Data are representative and may vary depending on the specific protein, antibodies, and detection system used.
Table 2: Effect of Tween 20 Concentration in Wash Buffer on Background Signal
| Tween 20 Concentration (% v/v) | Background Signal (OD450) |
| 0 | 0.85 |
| 0.05 | 0.25 |
| 0.1 | 0.18 |
| 0.5 | 0.15 |
Note: Higher concentrations of Tween 20 can also strip specifically bound proteins, so optimization is crucial.[5]
Table 3: Binding Affinities (Kd) of Various Domains to PI(3,4)P2
| Protein Domain | Assay Method | Kd (µM) |
| TAPP1 PH | Liposome Sedimentation | 0.1 - 0.5 |
| AKT1 PH | Surface Plasmon Resonance | 0.5 - 2.0 |
| p47phox PX | Fluorescence Polarization | ~25 |
| SNX9 PX | Isothermal Titration Calorimetry | Weak binding |
Note: Kd values can vary significantly depending on the assay conditions (e.g., lipid composition of liposomes, buffer conditions).
Experimental Protocols
Detailed methodologies for key PI(3,4)P2 binding assays are provided below.
Protocol 1: Protein-Lipid Overlay Assay
This assay is a straightforward method for screening protein-lipid interactions.
-
Lipid Spotting: Spot serial dilutions of PI(3,4)P2 and other control lipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T) for at least 1 hour at room temperature with gentle agitation.[6]
-
Protein Incubation: Incubate the membrane with your purified protein of interest (typically 0.1-1.0 µg/mL in blocking buffer) for 1-3 hours at room temperature.
-
Washing: Wash the membrane extensively with wash buffer (e.g., TBS-T) to remove unbound protein. Perform at least three washes of 5-10 minutes each.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein or its tag for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP- or AP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using a chemiluminescent or colorimetric substrate.
Protocol 2: Liposome Co-sedimentation Assay
This technique provides a more quantitative measure of protein-lipid interactions in a membrane-like environment.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing a defined percentage of PI(3,4)P2 and a carrier lipid (e.g., phosphatidylcholine).
-
Protein Binding: Incubate your purified protein with the liposomes at room temperature for a set period (e.g., 30 minutes).
-
Sedimentation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Quantification: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. The fraction of bound protein can be used to determine the binding affinity.
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to PI(3,4)P2 signaling and experimental design.
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Troubleshooting Workflow for PI(3,4)P2 Binding Assays.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Imaging PI(3,4)P2 Dynamics in Live Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in imaging phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) dynamics in live cells.
Frequently Asked Questions (FAQs)
Q1: Why is imaging PI(3,4)P2 in live cells so challenging?
A1: Imaging PI(3,4)P2 presents several technical hurdles. Firstly, PI(3,4)P2 is a low-abundance phospholipid, making its detection difficult.[1][2] Secondly, the development of genetically encoded biosensors with high specificity and sensitivity for PI(3,4)P2 has been a significant challenge.[1] Many available probes exhibit dual specificity, binding to both PI(3,4)P2 and phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), which complicates the interpretation of results.[3][4][5] Furthermore, overexpression of biosensors can lead to artifacts, such as lipid clustering or dominant-negative effects on signaling pathways.[6] Finally, the spatiotemporal dynamics of PI(3,4)P2 are rapid and complex, requiring high-resolution imaging techniques and careful experimental design to capture accurately.[3][4]
Q2: What are the main signaling pathways that regulate PI(3,4)P2 levels?
A2: PI(3,4)P2 levels are primarily regulated by the coordinated action of phosphoinositide 3-kinases (PI3Ks) and inositol (B14025) phosphatases. There are two main synthesis routes.[7] The canonical pathway involves the phosphorylation of PI(4,5)P2 by Class I PI3Ks to generate PI(3,4,5)P3, which is then dephosphorylated at the 5'-position by 5-phosphatases like SHIP1 and SHIP2 to produce PI(3,4)P2.[4][7][8][9] Alternatively, Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI4P) to generate PI(3,4)P2.[3][4][7] The degradation of PI(3,4)P2 is primarily mediated by the 4-phosphatases INPP4A and INPP4B, which convert it to phosphatidylinositol 3-phosphate (PI3P).[7] Additionally, the tumor suppressor PTEN has been shown to directly dephosphorylate PI(3,4)P2 to PI4P.[1][10][11]
Q3: What are the currently available genetically encoded biosensors for PI(3,4)P2?
A3: Several genetically encoded biosensors are available for imaging PI(3,4)P2, primarily based on protein domains that specifically bind to this lipid. The most common are fusions of a fluorescent protein with a pleckstrin homology (PH) domain.
-
TAPP1-PH: The C-terminal PH domain of Tandem PH-domain containing Protein 1 (TAPP1) shows high specificity for PI(3,4)P2.[1][5][12] To enhance avidity and sensitivity for detecting low concentrations of PI(3,4)P2, tandem repeats of this domain, such as the triple tandem construct (cPHx3), have been developed.[1][13]
-
AKT-PH: The PH domain of the serine/threonine kinase AKT (also known as PKB) is another commonly used biosensor.[8] However, it's important to note that the AKT-PH domain binds to both PI(3,4)P2 and PI(3,4,5)P3, which can complicate data interpretation.[3][4][5]
-
p47phox-PH: The PH domain from p47phox has also been utilized to detect PI(3,4)P2.[5]
The choice of biosensor depends on the specific experimental context and the need to distinguish between PI(3,4)P2 and PI(3,4,5)P3 pools.
Troubleshooting Guides
Problem 1: Low or no signal from my PI(3,4)P2 biosensor.
-
Possible Cause 1: Low expression level of the biosensor.
-
Solution: Optimize your transfection or transduction protocol to achieve sufficient but not excessive expression. Weak expression might not provide a detectable signal, but overexpression can lead to artifacts.[14] Verify expression levels using western blotting or by observing the fluorescence of a co-transfected soluble fluorescent protein.
-
-
Possible Cause 2: The specific cell type or stimulation condition does not produce a significant amount of PI(3,4)P2.
-
Solution: Ensure your experimental model and stimulation conditions are known to induce PI(3,4)P2 production. For example, stimulation with growth factors like insulin (B600854) or EGF can trigger PI3K signaling and subsequent PI(3,4)P2 synthesis.[1][11] As a positive control, you can use pharmacological agents to manipulate PI(3,4)P2 levels, such as inhibitors of PI3K (e.g., wortmannin, LY294002) to confirm signal reduction or phosphatase inhibitors.[12]
-
-
Possible Cause 3: The chosen biosensor has low affinity for PI(3,4)P2.
-
Solution: Consider using a higher-avidity biosensor, such as the tandem trimer of the TAPP1 PH domain (cPHx3), which is designed to detect lower concentrations of PI(3,4)P2.[1]
-
Problem 2: My PI(3,4)P2 biosensor shows non-specific localization or aggregates.
-
Possible Cause 1: Overexpression of the biosensor.
-
Solution: High levels of biosensor expression can lead to protein aggregation and mislocalization.[6] Titrate the amount of plasmid DNA used for transfection to find the lowest concentration that gives a reliable signal. Using a weaker promoter can also help to control expression levels.
-
-
Possible Cause 2: The biosensor is binding to other phosphoinositides.
-
Solution: This is a common issue with probes that have dual specificity, like the AKT-PH domain. To confirm the signal is from PI(3,4)P2, you can use a more specific probe like the TAPP1-PH domain.[1] Alternatively, you can use pharmacological inhibitors or genetic knockdowns of enzymes in the PI3K pathway to selectively deplete specific phosphoinositide pools and observe the effect on your biosensor's localization. For example, inhibiting SHIP phosphatases should reduce PI(3,4)P2 derived from PI(3,4,5)P3.[15]
-
Problem 3: Rapid photobleaching of the fluorescent signal.
-
Possible Cause 1: High laser power and/or long exposure times.
-
Solution: Use the lowest laser power and shortest exposure time that still provides an adequate signal-to-noise ratio.[16] Consider using a more photostable fluorescent protein in your biosensor construct.
-
-
Possible Cause 2: Using an inappropriate imaging system.
-
Solution: For live-cell imaging of dynamic processes, spinning disk confocal microscopy is often preferred over laser scanning confocal microscopy as it reduces phototoxicity and photobleaching.[16]
-
-
Possible Cause 3: Lack of antifade reagents.
-
Solution: While primarily used for fixed samples, some imaging media for live cells contain components that can reduce phototoxicity. Ensure your imaging medium is fresh and appropriate for prolonged live-cell imaging. For fixed-cell controls, using a mounting medium with an antifade reagent is crucial.[17]
-
Problem 4: Difficulty in quantifying the PI(3,4)P2 dynamics.
-
Possible Cause 1: Lack of a proper reference for normalization.
-
Solution: To quantify changes in membrane localization of the biosensor, it is essential to normalize the plasma membrane fluorescence intensity to the cytosolic fluorescence intensity.[15] This ratiometric approach helps to correct for variations in expression levels between cells.
-
-
Possible Cause 2: The temporal resolution of imaging is too low.
-
Solution: PI(3,4)P2 dynamics can be rapid. Increase the image acquisition rate to capture the transient changes in biosensor localization. Be mindful of the trade-off between temporal resolution and phototoxicity.
-
Quantitative Data Summary
Table 1: Comparison of Genetically Encoded PI(3,4)P2 Biosensors
| Biosensor | Basis | Specificity | Avidity | Common Applications | Key Considerations |
| TAPP1-cPH | C-terminal PH domain of TAPP1 | High for PI(3,4)P2[1] | Moderate | Imaging PI(3,4)P2 at the plasma membrane.[12] | Single domain may not detect very low PI(3,4)P2 levels.[2] |
| cPHx3 | Triple tandem of TAPP1-cPH | High for PI(3,4)P2[1] | High | Detecting low basal and stimulus-induced levels of PI(3,4)P2.[1] | Potential for overexpression artifacts if not carefully controlled.[6] |
| AKT-PH | PH domain of AKT/PKB | Binds both PI(3,4)P2 and PI(3,4,5)P3[3] | Moderate | General reporter for 3-phosphoinositide signaling. | Cannot distinguish between PI(3,4)P2 and PI(3,4,5)P3.[4] |
| p47phox-PH | PH domain of p47phox | Binds PI(3,4)P2[5] | Moderate | Alternative probe for PI(3,4)P2. | Less commonly used and characterized in live cells compared to TAPP1-based probes. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PI(3,4)P2 Dynamics Using a Genetically Encoded Biosensor
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, COS-7) on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect cells with a plasmid encoding the desired PI(3,4)P2 biosensor (e.g., EGFP-cPHx3) using a suitable transfection reagent according to the manufacturer's protocol. Aim for a transfection efficiency that allows for imaging of individual cells with moderate expression levels.
-
Allow cells to express the biosensor for 24-48 hours.
-
-
Imaging Setup:
-
Use an inverted microscope equipped for live-cell imaging with temperature, CO2, and humidity control.
-
A spinning disk confocal or TIRF (Total Internal Reflection Fluorescence) microscope is recommended to minimize phototoxicity and enhance signal-to-noise at the plasma membrane.
-
Select the appropriate laser lines and emission filters for the fluorescent protein used in the biosensor.
-
-
Image Acquisition:
-
Before stimulation, acquire baseline images to establish the initial localization of the biosensor.
-
Stimulate the cells with an appropriate agonist (e.g., 200 nM insulin for HeLa cells[1][11]) to induce PI(3,4)P2 production.
-
Acquire a time-lapse series of images to capture the dynamic translocation of the biosensor to the plasma membrane.
-
Use the lowest possible laser power and exposure time to minimize photobleaching.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane over time.
-
Normalize the plasma membrane intensity to the cytosolic intensity for each time point to account for variations in expression and photobleaching.
-
Plot the normalized intensity ratio over time to visualize the PI(3,4)P2 dynamics.
-
Visualizations
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Live-cell imaging workflow.
References
- 1. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recombinant biosensors for multiplex and super-resolution imaging of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: In Vitro Phosphatase Assays with 08:0 PI(3,4)P2
Welcome to the technical support center for in vitro phosphatase assays utilizing 08:0 Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 08:0 PI(3,4)P2 and why is it used in in vitro phosphatase assays?
This compound, also known as diC8 PI(3,4)P2, is a synthetic, water-soluble analog of the endogenous signaling lipid Phosphatidylinositol (3,4)-bisphosphate. Its short dioctanoyl (08:0) fatty acid chains make it soluble in aqueous assay buffers, eliminating the need for detergents or lipid vesicles to present the substrate to the phosphatase enzyme. This simplifies the assay setup and can lead to more reproducible results.
Q2: Which phosphatases act on PI(3,4)P2?
Several phosphatases can dephosphorylate PI(3,4)P2. The primary enzymes studied in this context are:
-
Inositol (B14025) polyphosphate 4-phosphatases (INPP4A and INPP4B): These enzymes remove the phosphate (B84403) group from the 4'-position of the inositol ring, converting PI(3,4)P2 to Phosphatidylinositol (3)-phosphate (PI(3)P).[1][2]
-
Phosphatase and tensin homolog (PTEN): This well-known tumor suppressor is a 3-phosphatase that can dephosphorylate PI(3,4)P2 to Phosphatidylinositol (4)-phosphate (PI(4)P).[3] Although its primary substrate is considered to be PI(3,4,5)P3, it also exhibits activity towards PI(3,4)P2.
-
SHIP1 and SHIP2 (SH2-containing inositol 5-phosphatase): These 5-phosphatases are responsible for generating PI(3,4)P2 by dephosphorylating Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[4][5][6]
Q3: How should I prepare and handle my this compound substrate solution?
This compound is supplied as a lyophilized powder and should be stored at -20°C. For use in assays, it can be reconstituted in an aqueous buffer (e.g., the assay buffer itself). It is recommended to prepare fresh solutions for each experiment to ensure substrate integrity. Vortex the solution thoroughly to ensure complete dissolution. The solubility in aqueous buffers is a key advantage, but it's always good practice to visually inspect the solution for any precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminating phosphate in reagents or labware (especially for Malachite Green assays). 2. Spontaneous substrate degradation. 3. High enzyme concentration leading to rapid initial turnover. | 1. Use phosphate-free water and reagents. Ensure all labware is thoroughly rinsed with phosphate-free water. Run a "no enzyme" control to check for reagent contamination. 2. Prepare fresh substrate solution for each experiment. Store stock solutions at -20°C in small aliquots to minimize freeze-thaw cycles. 3. Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate over the desired time course. |
| Low or No Signal | 1. Inactive enzyme. 2. Sub-optimal assay buffer conditions (pH, ionic strength, co-factors). 3. Incorrect substrate concentration. 4. Insufficient incubation time. | 1. Ensure the enzyme has been stored and handled correctly. Test enzyme activity with a known positive control substrate if available. 2. Optimize the buffer composition. For example, PTEN assays often include DTT.[7] Refer to the literature for the specific phosphatase being studied. 3. Perform a substrate titration to determine the optimal concentration. For kinetic studies, concentrations around the Km value are typically used. 4. Perform a time-course experiment to determine the linear range of the reaction. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently mix the reaction components thoroughly before starting the incubation. 3. Use a temperature-controlled incubator or water bath to ensure consistent temperature across all samples. |
| Precipitation in Assay Wells | 1. High concentration of protein (enzyme or other components).[8] 2. Incompatibility of buffer components. | 1. Reduce the enzyme concentration. If other proteins are present, consider their concentration and solubility in the assay buffer. 2. Ensure all buffer components are fully dissolved and compatible with each other at the final concentrations. |
Quantitative Data
The following table summarizes representative kinetic parameters for phosphatases acting on PI(3,4)P2. Note that specific values can vary depending on the assay conditions, enzyme source, and substrate presentation.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/µg) | Assay Method |
| Ciona intestinalis VSP (Voltage-Sensing Phosphatase) | PI(3,4)P2 | 20 | 0.121 | Malachite Green |
| Ciona intestinalis VSP | PI(3,4,5)P3 | 30 | 0.369 | Malachite Green |
Experimental Protocols
Malachite Green Phosphatase Assay
This colorimetric assay measures the release of inorganic phosphate (Pi) from the dephosphorylation of this compound. The free phosphate forms a colored complex with malachite green and molybdate, which can be quantified by measuring the absorbance around 620-660 nm.[10][11][12]
Materials:
-
This compound substrate
-
Purified phosphatase (e.g., INPP4B or PTEN)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM MgCl2, 1 mM DTT - optimization may be required)
-
Malachite Green Reagent (commercial kits are recommended)
-
Phosphate Standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of known phosphate concentrations in the assay buffer to generate a standard curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, followed by the this compound substrate at the desired final concentration.
-
Enzyme Addition: Add the purified phosphatase to initiate the reaction. Include a "no enzyme" control for background subtraction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time within the linear range of the reaction.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent is acidic and will quench the enzyme activity.[8] Allow the color to develop according to the manufacturer's instructions (typically 15-30 minutes at room temperature).
-
Measure Absorbance: Read the absorbance at 620-660 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the "no enzyme" control) from all readings. Determine the amount of phosphate released in each sample by comparing the absorbance to the phosphate standard curve.
Fluorescence Polarization (FP) Phosphatase Assay
This assay is a homogeneous method that measures the change in the polarization of fluorescently labeled molecules. In a competitive format, the PI(3,4)P2 produced by the phosphatase reaction competes with a fluorescently labeled PI(3,4)P2 tracer for binding to a specific PI(3,4)P2-binding protein (e.g., the PH domain of TAPP1). This displacement of the fluorescent tracer leads to a decrease in fluorescence polarization.[13][14]
Materials:
-
This compound substrate
-
Purified phosphatase (e.g., SHIP2, which produces PI(3,4)P2)
-
Fluorescently labeled PI(3,4)P2 tracer
-
PI(3,4)P2 binding protein (e.g., GST-TAPP1-PH domain)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2)
-
384-well black microplate
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, the 08:0 PI(3,4,5)P3 substrate (for a 5-phosphatase like SHIP2), and the purified phosphatase.
-
Incubation: Incubate the plate at the optimal temperature for a time sufficient to generate PI(3,4)P2.
-
Detection: Add a mixture of the fluorescently labeled PI(3,4)P2 tracer and the PI(3,4)P2 binding protein to each well.
-
Equilibration: Incubate for a short period to allow the binding equilibrium to be reached.
-
Measure Fluorescence Polarization: Read the fluorescence polarization (in mP units) using a suitable plate reader.
-
Data Analysis: A decrease in mP value is indicative of PI(3,4)P2 production. The results can be compared to a standard curve of known PI(3,4)P2 concentrations to quantify the amount of product formed.
Visualizations
Caption: Metabolic pathways of PI(3,4)P2 synthesis and degradation.
Caption: Experimental workflow for the Malachite Green phosphatase assay.
Caption: Logical relationships in a competitive Fluorescence Polarization assay.
References
- 1. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. Phosphatidylinositol 3‐phosphates—at the interface between cell signalling and membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echelon-inc.com [echelon-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. 3′ Phosphatase activity toward phosphatidylinositol 3,4-bisphosphate [PI(3,4)P2] by voltage-sensing phosphatase (VSP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Quality Control of Synthetic 08:0 PI(3,4)P2
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using synthetic 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), referred to as 08:0 PI(3,4)P2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic form of phosphatidylinositol (3,4)-bisphosphate with short eight-carbon (octanoyl) fatty acid chains. These short chains make the lipid water-soluble, which facilitates its use in a variety of in vitro and cell-based assays.[1][2] It is a crucial second messenger in cell signaling, involved in pathways that regulate cell growth, survival, and migration.[3][4] Its synthetic nature ensures high purity and batch-to-batch consistency, which is essential for reproducible experimental results.
Q2: How should I store and handle this compound?
A2: Synthetic this compound is typically supplied as a lyophilized powder and should be stored at -20°C. For long-term storage, it is recommended to keep it in a desiccated environment to prevent degradation from moisture. Once reconstituted, it is best to prepare fresh solutions for each experiment. If you need to store solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions are generally not stable for more than 24 hours.
Q3: In what solvents can I dissolve this compound?
A3: Due to its short fatty acid chains, this compound is soluble in aqueous buffers. It is also soluble in organic solvents like ethanol, DMSO, and a chloroform:methanol (B129727):water mixture (65:25:4) at concentrations of at least 5 mg/mL.[5] The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, resuspension in a physiological buffer is common.
Troubleshooting Guide
Issue 1: Inconsistent or No Activity in Enzyme Assays
Q: I am using this compound as a substrate for a phosphatase/kinase assay, but I am seeing variable or no enzyme activity. What could be the problem?
A: This is a common issue that can arise from several factors related to the lipid substrate.
-
Lipid Aggregation: At concentrations above its Critical Micelle Concentration (CMC), this compound will form micelles.[6][7] The enzyme may not be able to efficiently access the lipid in this aggregated state. The CMC for a similar lipid, diC8-PI(4)P, is approximately 3-4 mM.[1] It is crucial to work at concentrations below the CMC to ensure the lipid is in a monomeric form.
-
Solution Preparation: Ensure the lipid is fully dissolved. Vortexing and brief sonication in a water bath can aid in solubilization. However, avoid excessive sonication which can lead to lipid degradation.
-
Assay Buffer Composition: The presence of divalent cations (like Mg²⁺ or Ca²⁺) and the overall ionic strength of the buffer can influence the presentation of the lipid and its interaction with the enzyme. Optimize the buffer conditions as recommended for your specific enzyme.
-
Enzyme Purity and Activity: Verify the activity of your enzyme using a known positive control substrate. Contaminants in the enzyme preparation could interfere with the assay.[8]
Troubleshooting Steps:
-
Determine the optimal lipid concentration: Perform a concentration-response curve for this compound in your assay to find the optimal concentration that gives a robust signal without being in excess, and ideally below the estimated CMC.
-
Check for Micelle Formation: If you suspect micelle formation, you can try including a low concentration of a mild, non-ionic detergent in your assay buffer, though this should be done with caution as it can also affect enzyme activity.
-
Verify Lipid Integrity: If you suspect degradation of your this compound stock, its purity can be checked using analytical techniques like HPLC or mass spectrometry.
Issue 2: Poor or Inconsistent Results in Cell-Based Assays
Q: I am applying this compound to cultured cells to study its effect on a signaling pathway, but the results are not reproducible. Why?
A: Delivering anionic lipids like PI(3,4)P2 across the cell membrane is a significant challenge.
-
Inefficient Cellular Uptake: Due to its negative charge, this compound does not readily cross the plasma membrane. Simple addition to the cell culture medium is often ineffective.
-
Carrier-Mediated Delivery: To overcome the charge repulsion, a carrier molecule is often required. Cationic polyamines, such as neomycin or histone, can form complexes with the anionic lipid, facilitating its entry into cells.[9][10] The ratio of lipid to carrier is a critical parameter that needs to be optimized for your specific cell type.
-
Cell Toxicity: The carrier molecule or the lipid-carrier complex can be toxic to cells. It is essential to perform a dose-response experiment to determine the optimal concentration that elicits a biological response without causing significant cell death.
-
Lipid Metabolism: Once inside the cell, this compound can be rapidly metabolized by endogenous kinases and phosphatases, leading to a transient signal. Time-course experiments are crucial to capture the window of activity.
Troubleshooting Steps:
-
Optimize Delivery Method: If not already doing so, use a polyamine carrier. Start with published protocols and optimize the lipid-to-carrier ratio and incubation time for your cell line.[9]
-
Assess Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) in parallel with your functional experiments to rule out toxicity.
-
Perform a Time-Course Experiment: Analyze the downstream effects at multiple time points after the addition of the lipid complex to identify the peak response time.
Issue 3: Non-Specific Binding in Lipid-Protein Interaction Assays
Q: In my lipid-protein binding assay (e.g., PIP-strip or liposome (B1194612) pull-down), my protein of interest appears to bind non-specifically to other lipids or I see high background.
A: Non-specific binding can obscure true interactions.
-
Electrostatic Interactions: Proteins with polybasic clusters can bind non-specifically to any negatively charged lipid.[11] The interaction with PI(3,4)P2 is often driven by its highly negative headgroup.
-
Blocking Efficiency: In membrane strip assays, insufficient blocking can lead to high background. Ensure you are using an appropriate blocking agent (e.g., fat-free BSA or milk) for a sufficient amount of time.
-
Washing Steps: Inadequate washing after protein incubation can also result in high background. Optimize the number and duration of your wash steps.
-
Protein Concentration: Using too high a concentration of your protein of interest can increase the likelihood of low-affinity, non-specific interactions.
Troubleshooting Steps:
-
Include Proper Controls: Use a mutant of your protein where the putative lipid-binding site is altered. This will help to demonstrate the specificity of the interaction. Also, include other anionic lipids like phosphatidylserine (B164497) (PS) to assess the specificity for the inositol (B14025) headgroup.[12]
-
Optimize Blocking and Washing: Increase the concentration of the blocking agent and the duration of the blocking step. Also, increase the stringency of your wash buffer (e.g., by slightly increasing the salt concentration).
-
Titrate Protein Concentration: Perform the binding assay with a range of concentrations of your protein to find the lowest concentration that still gives a specific signal.
Quantitative Data Summary
| Property | Value | Reference |
| Synonyms | PIP2--INVALID-LINK--, PI(8:0/8:0) | [5][13] |
| Molecular Formula | C₂₅H₅₈N₃O₁₉P₃ | |
| Formula Weight | 797.66 g/mol | |
| Purity | >99% (TLC) | |
| Storage Temperature | -20°C | |
| Solubility | Aqueous buffers, Ethanol, DMSO, Chloroform:Methanol:Water (65:25:4) at 5mg/mL | [5] |
| Estimated CMC | ~3-4 mM (based on diC8-PI(4)P) | [1] |
Experimental Protocols
Protocol 1: General Quality Control by HPLC-MS
This protocol outlines a general method for verifying the purity and identity of this compound.
-
Sample Preparation:
-
Reconstitute a small amount of the lyophilized this compound in a suitable solvent (e.g., methanol or a chloroform:methanol mixture).
-
Dilute the sample to an appropriate concentration for mass spectrometry analysis (typically in the low micromolar range).
-
-
HPLC Separation:
-
Utilize a suitable HPLC column for lipid separation, such as a C18 reversed-phase column or a strong anion-exchange (SAX) column for isomer separation.[14][15][16]
-
Employ a gradient elution program with solvents such as water, acetonitrile, and methanol, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.
-
Acquire data in negative ion mode, as phosphoinositides readily form negative ions.
-
Perform a full scan to identify the molecular ion of this compound.
-
Conduct tandem MS (MS/MS) on the parent ion to obtain characteristic fragment ions that confirm the identity of the lipid, including the inositol phosphate (B84403) headgroup.[17][18]
-
Protocol 2: In Vitro Phosphatase Assay
This protocol describes a general procedure for measuring the activity of a phosphatase using this compound as a substrate.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate buffer.
-
Prepare the assay buffer (e.g., HEPES or Tris-based buffer) containing any necessary cofactors (e.g., MgCl₂).
-
Dilute the phosphatase enzyme to the desired working concentration in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer and the this compound substrate to achieve a final concentration below the CMC.
-
Initiate the reaction by adding the enzyme to the wells. Include control wells with no enzyme.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes).
-
-
Detection of Product Formation:
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the amount of free phosphate released using a colorimetric method, such as a Malachite Green-based assay.
-
Read the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Calculate the enzyme activity based on a standard curve generated with known concentrations of free phosphate.
-
Protocol 3: Cellular Delivery using a Polyamine Carrier
This protocol provides a general method for introducing this compound into cultured cells.
-
Preparation of Lipid-Carrier Complex:
-
In a sterile microcentrifuge tube, dilute the this compound stock solution in serum-free cell culture medium.
-
In a separate tube, dilute the polyamine carrier (e.g., neomycin) in serum-free medium.
-
Add the carrier solution to the lipid solution and mix gently by pipetting. The optimal lipid-to-carrier ratio (e.g., 1:3 molar ratio) must be determined empirically.[9]
-
Incubate the mixture at room temperature for 10-15 minutes to allow complex formation.
-
-
Cell Treatment:
-
Wash the cultured cells once with serum-free medium.
-
Add the lipid-carrier complex solution to the cells.
-
Incubate the cells for the desired period (e.g., 10 minutes to 1 hour) at 37°C.
-
-
Downstream Analysis:
-
After incubation, wash the cells to remove the excess lipid-carrier complex.
-
Lyse the cells and proceed with your downstream analysis (e.g., Western blotting for phosphorylated proteins, immunofluorescence, etc.).
-
Visualizations
Caption: PI(3,4)P2 Signaling Pathway.
References
- 1. Short-Chain Phosphoinositide Partitioning into Plasma Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. phospholipid-research-center.com [phospholipid-research-center.com]
- 8. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. wandless.stanford.edu [wandless.stanford.edu]
- 12. Binding-induced lipid domains: Peptide-membrane interactions with PIP2 and PS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jsbms.jp [jsbms.jp]
Technical Support Center: Interpreting Unexpected Results in PI(3,4)P2 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in their Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis and degradation pathways of PI(3,4)P2?
A1: PI(3,4)P2 is a critical second messenger with two main synthesis pathways. The canonical pathway involves the phosphorylation of PI(4,5)P2 by Class I PI3-Kinases to generate PI(3,4,5)P3 (PIP3), which is then dephosphorylated at the 5'-position by 5-phosphatases like SHIP1 and SHIP2 to produce PI(3,4)P2.[1] A second pathway involves the direct phosphorylation of PI(4)P by Class II PI3-Kinases.[2] Degradation of PI(3,4)P2 is primarily carried out by the 4-phosphatases INPP4A and INPP4B, which convert it to PI(3)P, and by the tumor suppressor PTEN, which dephosphorylates the 3'-position to generate PI(4)P.[1]
Q2: My PI(3,4)P2 biosensor is showing a different subcellular localization than expected. What could be the reason?
A2: Unexpected localization of a PI(3,4)P2 biosensor, such as the commonly used PH-TAPP1 domain, can arise from several factors. The avidity of the probe can influence its localization; for instance, tandem repeats of the PH domain may increase its affinity and alter its distribution.[1] Additionally, some biosensor constructs may contain cryptic localization signals. For example, certain TAPP1-based probes have been reported to contain a clathrin box in the C-terminus, leading to their localization at endocytic structures.[1] It is also important to consider that the distribution of PI(3,4)P2 can be highly dynamic and cell-type specific.[3] In some cellular contexts, PI(3,4)P2 is enriched at the apical membrane, while in others it is found at the plasma membrane or on endosomes.[4][5]
Q3: I am observing a lag in PI(3,4)P2 production compared to PIP3 after cell stimulation. Is this a normal observation?
A3: Yes, a delayed and more sustained production of PI(3,4)P2 compared to the transient increase in PIP3 is a well-documented phenomenon.[1][6] This kinetic profile supports the canonical pathway where PI(3,4)P2 is predominantly generated from the dephosphorylation of PIP3 by 5-phosphatases.[1] The initial burst of PIP3 is followed by its conversion to PI(3,4)P2, leading to the observed temporal difference in their respective peaks of abundance.
Troubleshooting Guides
Issue 1: Weak or No Signal in PI(3,4)P2 Detection Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Low abundance of PI(3,4)P2 | PI(3,4)P2 is a low-abundance phosphoinositide. Ensure that your experimental conditions (e.g., cell stimulation) are optimal for inducing its production. Consider using a more sensitive detection method or a higher-avidity biosensor.[1] |
| Inefficient antibody or biosensor binding | Validate the specificity and affinity of your antibody or biosensor. For immunofluorescence, titrate the antibody concentration and optimize incubation times and temperatures. For biosensors, ensure the construct is correctly expressed and folded.[7][8][9][10][11] |
| Degradation of PI(3,4)P2 during sample preparation | Minimize the time between cell lysis and analysis. Include phosphatase inhibitors in your lysis buffers to prevent the degradation of phosphoinositides. |
| Issues with ELISA protocol | For ELISA-based assays, ensure all reagents are prepared correctly and added in the proper order. Check for issues with plate coating, washing, and blocking steps.[12][13][14][15] |
Issue 2: High Background or Non-Specific Signal in Immunofluorescence
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Antibody cross-reactivity | PI(3,4)P2 antibodies can sometimes cross-react with other phosphoinositides, particularly PI(4,5)P2 and PIP3.[16] Perform a protein-lipid overlay assay to check the specificity of your antibody against a panel of different phosphoinositides. Include pre-adsorption controls in your immunofluorescence protocol by incubating the antibody with an excess of PI(3,4)P2 before staining. |
| Inadequate blocking | Increase the concentration of the blocking agent (e.g., BSA or serum) and/or the blocking time. |
| Non-specific binding of secondary antibody | Ensure the secondary antibody is raised against the host species of the primary antibody. Include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody. |
| Autofluorescence | Examine unstained cells to assess the level of autofluorescence. If high, consider using a different fixative or a mounting medium with an anti-fade agent. |
Issue 3: Discrepancy Between Different PI(3,4)P2 Quantification Methods
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inherent limitations of the assay | Different methods for quantifying PI(3,4)P2 have distinct advantages and limitations. For instance, mass spectrometry provides absolute quantification of different acyl species but can be technically challenging.[17][18][19][20][21] ELISA-based methods are high-throughput but may be less precise. Biosensor-based imaging provides spatial and temporal information but is semi-quantitative. |
| Differences in sample preparation | Ensure that the lipid extraction and sample processing protocols are consistent across the different methods being compared. |
| Calibration and standardization | For quantitative methods, ensure that proper standards and controls are used for calibration. |
Experimental Protocols
Protocol 1: Protein-Lipid Overlay Assay
This assay is used to determine the binding specificity of a protein (e.g., an antibody or a PH domain) to various lipids.
Materials:
-
Nitrocellulose membrane
-
A panel of phosphoinositides (including PI(3,4)P2) and other lipids
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)
-
Your protein of interest (e.g., purified antibody or GST-tagged PH domain)
-
Primary antibody against your protein or tag (if necessary)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Spot serial dilutions of the different lipids onto a nitrocellulose membrane and allow them to dry completely.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with your protein of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
If your protein is not directly conjugated to a detectable label, incubate with a primary antibody against your protein or its tag for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Detect the bound protein using ECL reagents and imaging.
Protocol 2: In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-Kinases in generating phosphorylated phosphoinositides.
Materials:
-
Purified PI3-Kinase enzyme
-
Lipid vesicles containing the substrate (e.g., PI(4)P or PI(4,5)P2)
-
Kinase reaction buffer
-
[γ-32P]ATP
-
Thin Layer Chromatography (TLC) plate
-
TLC developing solvent
-
Phosphorimager
Procedure:
-
Prepare lipid vesicles containing the substrate phosphoinositide.
-
Set up the kinase reaction by adding the purified PI3-Kinase, lipid vesicles, and kinase reaction buffer to a microfuge tube.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 37°C for the desired amount of time.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate the different phosphoinositides.
-
Dry the TLC plate and expose it to a phosphorimager screen to visualize the radiolabeled lipid products.
Signaling Pathways and Workflows
PI(3,4)P2 Metabolism
Caption: PI(3,4)P2 synthesis and degradation pathways.
Troubleshooting Workflow for Weak Signal in Immunofluorescence
Caption: A logical workflow for troubleshooting weak immunofluorescence signals.
References
- 1. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-lipid overlay assay [bio-protocol.org]
- 3. TAPPing into PIPs: A new reporter reveals the origin of plasma membrane PI(3,4)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. ibidi.com [ibidi.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. mybiosource.com [mybiosource.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. mabtech.com [mabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jsbms.jp [jsbms.jp]
- 21. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 08:0 PI(3,4)P2 Microscopy
Welcome to the technical support center for 08:0 PI(3,4)P2 microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when imaging this compound?
A1: The most prevalent artifacts include photobleaching, high background fluorescence, nonspecific probe binding, and artifacts arising from cell fixation and permeabilization procedures. Overexpression of fluorescently-tagged probes can also lead to aberrant localization and clustering of the lipid.[1][2][3][4][5][6]
Q2: How can I minimize photobleaching during live-cell imaging of PI(3,4)P2?
A2: To minimize photobleaching, it is crucial to use the lowest possible laser power that still provides a sufficient signal-to-noise ratio.[1][5] Reducing exposure times and avoiding continuous imaging of the same field of view can also significantly decrease photobleaching.[1] Employing spinning disk confocal microscopy is often preferred as it reduces phototoxicity.[1] Additionally, using antifade mounting media can help preserve the fluorescent signal.[7]
Q3: What causes high background fluorescence and how can I reduce it?
A3: High background fluorescence can originate from several sources, including unbound fluorescent probes, autofluorescence from cells and culture media, and nonspecific binding of antibodies or probes.[2][6] To reduce background, optimize the concentration of your fluorescent probe or antibody, ensure adequate washing steps to remove unbound molecules, and use imaging media with reduced autofluorescence.[6] It is also helpful to image control cells that have not been transfected or stained to establish a baseline for autofluorescence.[3][8]
Q4: My fluorescently-tagged PI(3,4)P2 probe is showing diffuse cytosolic localization instead of being membrane-bound. What could be the issue?
A4: A diffuse cytosolic signal can indicate low levels of PI(3,4)P2 at the plasma membrane under resting conditions, or it could be an artifact of probe overexpression.[9][10] When the probe is expressed at very high levels, the unbound fraction in the cytosol can overwhelm the membrane-bound signal.[3] It is recommended to study cells with the lowest possible expression level of the fluorescent probe that is still clearly distinguishable from autofluorescence.[3]
Q5: Are there potential issues with using antibodies for PI(3,4)P2 detection?
A5: Yes, while antibodies can be useful, they have limitations. Due to their size, antibodies may have difficulty accessing PI(3,4)P2 that is already bound by cellular proteins, potentially leading to an underestimation of its amount or altered localization.[11] There is also a risk of cross-reactivity with other phosphoinositides.[12] The choice of fixation and permeabilization protocol is critical and can significantly impact the staining pattern.[12][13]
Troubleshooting Guides
Issue 1: Rapid loss of fluorescent signal (Photobleaching)
| Potential Cause | Recommended Solution | Supporting Evidence |
| High laser power | Use the lowest laser intensity necessary for a good signal-to-noise ratio.[1][5] | High-intensity light chemically alters the fluorophore, rendering it unable to fluoresce. |
| Prolonged exposure time | Shorten the exposure time for each image acquisition.[1] | The longer the sample is illuminated, the more photobleaching occurs.[7] |
| Repetitive imaging of the same area | Avoid repeatedly imaging the same field of view. | Continuous excitation accelerates the rate of photobleaching. |
| Lack of protective reagents | Use a high-quality antifade mounting medium for fixed samples.[7] | Antifade reagents contain chemicals that reduce the rate of photobleaching. |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution | Supporting Evidence |
| Excess unbound probe/antibody | Optimize the concentration of the fluorescent probe or antibody and include thorough washing steps in your protocol.[6] | Unbound fluorophores in the solution or cytoplasm contribute to background noise.[2] |
| Autofluorescence | Image unstained/untransfected control cells to determine the level of endogenous autofluorescence. Use imaging media with low autofluorescence.[3][6][8] | Cellular components like NADH and flavins can fluoresce, contributing to background. |
| Nonspecific binding | Include blocking steps (e.g., with BSA or serum) in your staining protocol.[4] | Blocking agents prevent the probe or antibody from binding to unintended targets. |
| Imaging vessel | Use glass-bottom dishes instead of plastic, as plastic can be highly autofluorescent.[6] | The material of the imaging vessel can be a significant source of background fluorescence. |
Issue 3: Aberrant Localization of Fluorescent Probes
| Potential Cause | Recommended Solution | Supporting Evidence |
| Overexpression of the probe | Titrate the amount of plasmid used for transfection to achieve low expression levels. Select cells with low fluorescence intensity for analysis.[3][5] | High concentrations of the probe can lead to cytosolic accumulation and may perturb cellular signaling. |
| Probe clustering lipids | Use probes with a single lipid-binding domain if possible, as tandem domains can sometimes induce lipid clustering.[9] | Multivalent probes can crosslink their lipid targets, leading to artificial clustering. |
| Inappropriate fixation method | Test different fixation protocols (e.g., 4% PFA + 0.2% glutaraldehyde) as improper fixation can alter lipid distribution.[4][12] | Fixation can cause artifacts such as membrane blebbing and redistribution of lipids.[14] |
| Cell health | Ensure cells are healthy and at an optimal confluency before and during the experiment. Maintain stable temperature, CO2, and humidity during live-cell imaging.[1] | Stressed or dying cells can exhibit altered lipid metabolism and membrane integrity. |
Experimental Protocols & Signaling Pathways
General Live-Cell Imaging Protocol for a GFP-tagged PI(3,4)P2 Biosensor
This protocol outlines the key steps for visualizing this compound dynamics in living cells using a fluorescent biosensor.
PI(3,4)P2 Signaling Pathway
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a key second messenger in cell signaling. Its levels are tightly regulated by the coordinated action of kinases and phosphatases.
References
- 1. PI(4,5)P2 Imaging Using a GFP Reporter in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wang.ucsd.edu [wang.ucsd.edu]
- 4. Single-molecule Super-resolution Imaging of Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging of Intracellular and Plasma Membrane Pools of PI(4,5)P2 and PI4P in Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 08:0 PI(3,4)P2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 08:0 PI(3,4)P2. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments?
This compound, also known as dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), is a synthetic, water-soluble analog of the endogenous signaling lipid Phosphatidylinositol (3,4)-bisphosphate (PtdIns(3,4)P2). The short dioctanoyl (08:0) fatty acid chains allow it to be more easily delivered into cells compared to its long-chain, naturally occurring counterparts.[1] It is used to acutely elevate intracellular levels of PI(3,4)P2 to study its downstream effects on various cellular processes.
Q2: What are the primary cellular functions regulated by PI(3,4)P2?
PI(3,4)P2 is a crucial second messenger involved in several key signaling pathways.[2][3][4] Its primary functions include:
-
Akt/PKB Activation: PI(3,4)P2 plays a role in the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B), particularly at the Ser473 residue.[5]
-
Cytoskeletal Rearrangements: It is involved in the regulation of the actin cytoskeleton, influencing processes like lamellipodia formation, cell migration, and invasion.[3][4][6]
-
Endocytosis: PI(3,4)P2 has been implicated in clathrin-mediated endocytosis and other membrane trafficking events.[3][4]
-
Cancer Progression: Dysregulation of PI(3,4)P2 signaling is linked to cancer cell survival, proliferation, and metastasis.[3][4][6]
Q3: What is a recommended starting point for incubation time and concentration when treating cells with this compound?
While optimal conditions are cell-type dependent, a general starting point for acute signaling studies is a concentration range of 10-50 µM with incubation times ranging from 5 to 60 minutes. For rapid signaling events like Akt phosphorylation, shorter incubation times are often sufficient. It is highly recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q4: How can I verify that the this compound treatment is effective in my cells?
The most common method to validate the activity of exogenously added this compound is to measure the phosphorylation of downstream targets. A key and well-established downstream event is the phosphorylation of Akt at Ser473.[5] You can perform a western blot to detect phosphorylated Akt (p-Akt Ser473) and compare it to total Akt levels in treated versus untreated cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no downstream signaling (e.g., no increase in p-Akt Ser473) | Inadequate Incubation Time: The incubation period may be too short or too long, missing the peak signaling window. | Perform a time-course experiment, testing a range of incubation times (e.g., 5, 15, 30, 60 minutes). |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with concentrations ranging from 10 µM to 100 µM. | |
| Poor Cell Permeability: The lipid may not be efficiently entering the cells. | Consider using a lipid delivery reagent or a carrier like polyamines to facilitate entry.[7] Ensure the this compound is fully dissolved in the vehicle before adding to the cell culture medium. | |
| Cell Type Specificity: The signaling pathway may not be active or responsive in your chosen cell line. | Confirm that the target pathway is present and functional in your cell line through literature searches or by using a known positive control agonist. | |
| High Cell Death or Toxicity | High Concentration of this compound: Excessive concentrations of the lipid or the delivery vehicle can be toxic to cells. | Reduce the concentration of this compound and perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the optimal non-toxic concentration. |
| Contamination: The this compound solution or cell culture may be contaminated. | Use sterile techniques and ensure all reagents are free from contamination. | |
| Inconsistent or Variable Results | Lipid Aggregation: this compound, although water-soluble, can form micelles or aggregates at high concentrations, leading to inconsistent delivery. | Ensure the lipid is fully dissolved. Vortex the stock solution before each use and dilute it in serum-free media immediately before adding to the cells. |
| Cell Confluency and Health: The physiological state of the cells can significantly impact their response to stimuli. | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. | |
| Serum in Media: Components in serum can interfere with the activity of the lipid or activate parallel signaling pathways. | For acute treatments, it is often recommended to serum-starve the cells for a few hours before and during the this compound incubation. |
Experimental Protocols
Protocol 1: Acute Treatment of Adherent Cells with this compound for Analysis of Akt Phosphorylation
This protocol provides a general guideline for treating adherent cells to assess the short-term effects of this compound on Akt phosphorylation.
Materials:
-
Adherent cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in water or buffer)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): On the day of the experiment, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for 2-4 hours.
-
Preparation of this compound Working Solution: Immediately before use, dilute the this compound stock solution to the desired final concentration in serum-free medium. Vortex briefly to ensure complete dissolution.
-
Cell Treatment: Add the this compound working solution to the cells. For a time-course experiment, add the solution at staggered intervals to ensure all samples are harvested at the same time. Include a vehicle-only control.
-
Incubation: Incubate the cells at 37°C for the desired amount of time (e.g., 5, 15, 30, and 60 minutes).
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
Western Blotting: Normalize the protein concentrations of all samples, prepare them for SDS-PAGE, and perform western blotting according to standard procedures to detect p-Akt (Ser473) and total Akt.
Data Presentation
Table 1: Expected Outcomes of this compound Treatment on Key Signaling Molecules
| Target Protein | Expected Change upon Treatment | Typical Time Frame | Method of Detection |
| Akt (PKB) | Increased phosphorylation at Ser473 | 5 - 60 minutes | Western Blot |
| Lamellipodin | Recruitment to the plasma membrane | 15 - 60 minutes | Immunofluorescence |
| Cofilin | Increased phosphorylation (inactivation) | 15 - 60 minutes | Western Blot |
Visualizations
Caption: PI(3,4)P2 Signaling Pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Manipulation of Phosphoinositide Levels in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Specificity of PI(3,4)P2-Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in studying the specific interactions between phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) and its binding proteins.
Frequently Asked Questions (FAQs)
Q1: My protein of interest shows binding to multiple phosphoinositides in a protein-lipid overlay assay. How can I determine its specific ligand?
A1: Promiscuous binding in lipid overlay assays is a common issue.[1][2] This may occur due to the non-physiological presentation of lipids on the membrane. To validate the interaction and determine specificity, consider the following:
-
Use complementary in vitro assays: Techniques like surface plasmon resonance (SPR) with lipid vesicles or liposome (B1194612) sedimentation assays can provide a more quantitative measure of binding affinity in a membrane-like context.[3]
-
Perform competition assays: In your overlay assay, incubate the protein with soluble headgroups of different phosphoinositides to see which one competes for binding to the membrane-spotted lipid.
-
Mutate the binding site: Based on structural predictions of the lipid-binding domain, mutate key residues expected to be involved in the interaction and test if this abolishes binding.[4]
-
Validate in a cellular context: Use fluorescently tagged versions of your protein and a PI(3,4)P2 biosensor in live cells. Observe if they co-localize upon stimulation of PI3K signaling.
Q2: I am not getting any signal in my protein-lipid overlay assay. What are the possible reasons?
A2: A lack of signal can be due to several factors:
-
Protein concentration: The concentration of your protein may be too low. Try increasing the concentration, but be mindful that excessively high concentrations can lead to non-specific binding.[5]
-
Protein integrity: Ensure your purified protein is correctly folded and not degraded. Run a gel to check its integrity.
-
Detergent interference: The presence of detergents in your protein preparation can interfere with lipid binding.[4]
-
Blocking conditions: Inadequate blocking can lead to high background, masking a true signal. Conversely, over-blocking can sometimes mask the lipid spots. Optimize blocking conditions with different agents (e.g., BSA, non-fat milk) and concentrations.[5]
-
Antibody issues: Verify that your primary and secondary antibodies are working correctly and at the optimal dilution.
Q3: My fluorescent PI(3,4)P2 biosensor shows a diffuse cytosolic signal instead of localizing to the plasma membrane upon cell stimulation. What could be wrong?
A3: This could indicate a few issues:
-
Low PI(3,4)P2 levels: The cellular stimulus may not be sufficient to produce enough PI(3,4)P2 to recruit the biosensor to the membrane. Confirm that your stimulation protocol is effective at activating the PI3K pathway.
-
Low biosensor affinity: Some biosensors have lower affinity and may not be sensitive enough to detect endogenous PI(3,4)P2 levels.[6] Consider using a higher-avidity biosensor, such as one with tandem PH domains.
-
Cell health: Ensure the cells are healthy and not overly stressed, as this can affect signaling pathways.
-
Imaging conditions: Optimize your microscopy settings to ensure you can detect subtle changes in localization. Total internal reflection fluorescence (TIRF) microscopy is often recommended for visualizing plasma membrane events.[7][8]
Q4: How can I distinguish between protein binding to PI(3,4)P2 versus PI(3,4,5)P3, especially since many proteins show dual specificity?
A4: Differentiating between binding to these two closely related lipids is a key challenge.[9]
-
Use specific inhibitors: In cell-based assays, use inhibitors of the phosphatases that interconvert these lipids. For example, inhibiting SHIP phosphatases will prevent the conversion of PI(3,4,5)P3 to PI(3,4)P2.
-
Quantitative binding assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the dissociation constants (Kd) for your protein with vesicles containing either PI(3,4)P2 or PI(3,4,5)P3. A significant difference in Kd values would indicate specificity.
-
Genetically encoded reporters: In live-cell imaging, co-express your fluorescently tagged protein of interest with specific biosensors for PI(3,4)P2 and PI(3,4,5)P3 that are labeled with different fluorophores. This allows for simultaneous visualization of the localization of your protein relative to each lipid.[10]
Troubleshooting Guides
Troubleshooting Protein-Lipid Overlay Assays
| Problem | Possible Cause | Recommended Solution |
| High Background | Inadequate blocking | Optimize blocking with 3-5% fatty acid-free BSA in TBST. Increase the duration and number of wash steps.[5] |
| Non-specific antibody binding | Run controls without the primary antibody and with the secondary antibody alone to check for non-specific binding to lipids.[5] | |
| Contaminated buffers or reagents | Use fresh, filtered buffers. | |
| No Signal or Weak Signal | Protein concentration too low | Increase protein concentration in the incubation step (e.g., from 0.5 µg/mL to 1-2 µg/mL). |
| Inactive protein | Check protein integrity and purity on an SDS-PAGE gel. Ensure the lipid-binding domain is correctly folded. | |
| Insufficient antibody concentration | Optimize primary and secondary antibody dilutions. | |
| Over-blocking | Reduce blocking agent concentration or duration. | |
| Promiscuous Binding to Multiple Lipids | High protein concentration | Reduce the protein concentration to a lower range (e.g., 0.1-0.5 µg/mL) to minimize non-specific interactions.[5] |
| Non-physiological assay conditions | Validate findings with a more quantitative, membrane-based assay like SPR or liposome co-sedimentation.[11] | |
| Protein has genuine broad specificity | Characterize the binding affinities for different lipids quantitatively to determine the preferred ligand. |
Troubleshooting Live-Cell Imaging with Fluorescent Biosensors
| Problem | Possible Cause | Recommended Solution |
| No Translocation to Membrane | Ineffective cell stimulation | Confirm activation of the PI3K pathway by western blotting for downstream targets like phosphorylated Akt. |
| Biosensor has low affinity/avidity | Use a biosensor with tandem PH domains for increased avidity.[6] | |
| PI(3,4)P2 levels are below detection | Overexpress a PI3K catalytic subunit to artificially increase PI(3,4)P2 levels as a positive control. | |
| High Cytosolic Signal | Overexpression of the biosensor | Titrate the amount of plasmid used for transfection to achieve lower expression levels. High cytosolic signal can buffer the translocation event. |
| Cell stress or poor health | Ensure optimal cell culture conditions. | |
| Phototoxicity or Photobleaching | Excessive laser power or exposure time | Reduce laser power and exposure times. Use a more sensitive camera or a brighter fluorophore. |
| Ambiguous Localization | Biosensor binds to other lipids | Co-express with a validated, spectrally distinct biosensor for another lipid (e.g., PI(4,5)P2) to check for co-localization. |
| Off-target effects of inhibitors | Use multiple inhibitors with different mechanisms of action to confirm the specificity of the observed effect. |
Quantitative Data Presentation
The specificity of a protein for PI(3,4)P2 is often compared to its affinity for other phosphoinositides, particularly PI(3,4,5)P3. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd indicating a stronger interaction.
| Protein (Domain) | Ligand | Reported Kd | Method | Reference |
| Akt (PH Domain) | PI(3,4)P2 | High Affinity (equal to PI(3,4,5)P3) | Not specified | [11][12] |
| PI(3,4,5)P3 | High Affinity | Not specified | [11][12] | |
| TAPP1 (C-terminal PH) | PI(3,4)P2 | High Affinity | Not specified | [13] |
| Btk (PH Domain) | PI(3,4,5)P3 | ~174 nM | Liposome Binding Assay | [7] |
| PI(4,5)P2 | ~8 µM | Competition Assay | [7] | |
| p40phox (PX Domain) | PI(3)P | Specific Binding | Lipid Overlay | [5] |
| p47phox (PX Domain) | PI(3,4)P2 | Preferential Binding | Lipid Overlay | [5] |
Note: Binding affinities can vary depending on the experimental method and conditions.
Experimental Protocols
Protein-Lipid Overlay Assay
This protocol provides a method to screen for interactions between a protein of interest and various lipids spotted on a nitrocellulose membrane.
Materials:
-
Nitrocellulose membrane with spotted lipids (e.g., PIP Strips™)
-
Purified, epitope-tagged protein of interest
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with Tween-20)
Procedure:
-
Blocking: Incubate the lipid-spotted membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Protein Incubation: Dilute the purified protein to the desired concentration (typically 0.5-1.0 µg/mL) in blocking buffer. Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST (e.g., 3-5 times for 10 minutes each) to remove unbound protein.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane extensively with TBST (e.g., 5-6 times for 10 minutes each).
-
Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a suitable imaging system.[4]
Surface Plasmon Resonance (SPR) for Lipid-Protein Interactions
This protocol outlines the general steps for quantitatively analyzing the binding of a protein to lipid vesicles using SPR.
Materials:
-
SPR instrument with L1 sensor chips
-
Lipids for vesicle preparation (e.g., POPC, POPS, and PI(3,4)P2)
-
Extruder with polycarbonate filters
-
Purified protein of interest
-
Running buffer (e.g., HBS-P+)
-
Regeneration solution (e.g., NaOH)
Procedure:
-
Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) by lipid extrusion. Create two populations: control vesicles (e.g., POPC/POPS) and vesicles containing a small percentage of PI(3,4)P2.
-
Chip Preparation: Prime the SPR instrument and wash the L1 sensor chip surface.
-
Liposome Capture: Inject the prepared lipid vesicles over the sensor chip surface. The lipids will spontaneously form a lipid bilayer on the chip.
-
Stabilization: Inject a stabilization solution (e.g., 50 mM NaOH) to remove any loosely bound vesicles.[12]
-
Analyte Injection: Inject a series of concentrations of the purified protein over the captured lipid surface. Record the binding response (in Response Units, RU).
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the protein from the lipid surface.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound protein before the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Live-Cell Imaging of a PI(3,4)P2 Biosensor
This protocol describes the general workflow for visualizing the translocation of a fluorescently tagged PI(3,4)P2 biosensor in response to cell stimulation.
Materials:
-
Cells cultured on glass-bottom dishes
-
Plasmid encoding a fluorescent PI(3,4)P2 biosensor (e.g., EGFP-TAPP1-PH)
-
Transfection reagent
-
Live-cell imaging medium
-
Stimulant (e.g., growth factor)
-
Fluorescence microscope equipped for live-cell imaging (confocal or TIRF)
Procedure:
-
Transfection: Transfect the cells with the biosensor plasmid 24-48 hours before imaging. Optimize transfection conditions to achieve moderate expression levels.
-
Imaging Setup: Mount the dish on the microscope stage. Replace the culture medium with live-cell imaging medium. Maintain the cells at 37°C and 5% CO2.
-
Baseline Imaging: Acquire images of the cells before stimulation to establish a baseline distribution of the biosensor.
-
Stimulation: Add the stimulant to the imaging medium and immediately begin acquiring a time-lapse series of images.
-
Image Acquisition: Capture images at regular intervals to observe the translocation of the biosensor from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time to measure the kinetics of PI(3,4)P2 production.[7][8]
Visualizations
Caption: PI(3,4)P2 Signaling Pathways.
Caption: Workflow for Validating PI(3,4)P2 Interactions.
Caption: Troubleshooting Logic for Specificity Issues.
References
- 1. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane binding mechanisms of the PX domains of NADPH oxidase p40phox and p47phox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PX domains of p47phox and p40phox bind to lipid products of PI(3)K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 9. Interaction of TAPP adapter proteins with phosphatidylinositol (3,4)-bisphosphate regulates B-cell activation and autoantibody production | MRC PPU [ppu.mrc.ac.uk]
- 10. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 12. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of 08:0 PI(3,4)P2
Introduction
Phosphatidylinositol 3,4-bisphosphate [PI(3,4)P2] is a low-abundance, yet critical, phospholipid second messenger that plays a pivotal role in a multitude of cellular processes. As a key component of the phosphoinositide 3-kinase (PI3K) signaling pathway, it regulates cell growth, survival, endocytosis, and cytoskeletal rearrangement.[1][2][3] The biological functions of PI(3,4)P2 are mediated through its interaction with a host of effector proteins, which typically contain specific phosphoinositide-binding domains such as the Pleckstrin Homology (PH) domain.[3][4]
To study these interactions and their downstream consequences, researchers often utilize synthetic, water-soluble analogs of PI(3,4)P2. 08:0 PI(3,4)P2 is one such analog, featuring two eight-carbon (octanoyl) fatty acid chains. This modification renders the molecule soluble in aqueous buffers, making it an invaluable tool for a range of in vitro and cell-based assays where the delivery of membrane-insoluble lipids is challenging. This guide provides a comparative overview of key experimental methods to validate the biological activity of this compound, complete with supporting data, detailed protocols, and pathway visualizations.
PI(3,4)P2 Signaling Pathway
PI(3,4)P2 is generated through two primary routes: the phosphorylation of PI(4)P by Class II PI3Ks, or the dephosphorylation of the more abundant PI(3,4,5)P3 by 5-phosphatases like SHIP1/2.[2][4] It is in turn degraded by the 4-phosphatase INPP4B or the 3-phosphatase PTEN.[1][5] Its accumulation at the plasma membrane serves as a docking site for effector proteins, most notably the serine/threonine kinase Akt (Protein Kinase B), leading to their activation and the propagation of downstream signals.[4]
Caption: PI(3,4)P2 synthesis, degradation, and recruitment of key effector proteins.
Comparison of Validation Methodologies
Validating the biological activity of this compound requires demonstrating its ability to specifically interact with known binding partners and/or modulate relevant enzymatic activities. The choice of method depends on the specific research question, available resources, and desired level of detail, from high-purity in vitro systems to more complex cellular environments.
| Methodology | Principle | Common Alternatives | Advantages | Limitations |
| Protein-Lipid Binding Assays | Quantifies the direct interaction between this compound and a purified protein or binding domain (e.g., PH domain). | Other phosphoinositides (e.g., 08:0 PI(4,5)P2, 08:0 PI(3,5)P2) to test specificity.[6] | - Direct measure of binding affinity (Kd).- High degree of control.- Establishes specificity. | - Lacks cellular context.- Short acyl chains may alter binding kinetics compared to endogenous lipids. |
| Enzyme Activity Assays | Measures the ability of this compound to act as a substrate or product for lipid kinases (e.g., PI3K) or phosphatases (e.g., PTEN, SHIP).[7][8] | Long-chain PI(3,4)P2 reconstituted in liposomes. | - Directly validates interaction with modifying enzymes.- Allows for kinetic analysis (Km, Vmax). | - Requires purified, active enzymes.- Water solubility may affect enzyme kinetics differently than membrane-bound substrates. |
| Cell-Based Protein Translocation | Monitors the recruitment of a fluorescently-tagged effector protein (e.g., GFP-TAPP1-PH) to specific membranes upon introduction of this compound into cells. | Genetically encoded biosensors that detect endogenous PI(3,4)P2 production.[9] | - Validates activity in a biological context.- Provides spatial and temporal information. | - Delivery of charged lipids into cells can be inefficient.- Potential for off-target effects. |
Quantitative Data: Specificity of PH Domain Binding
A crucial step in validating this compound is to confirm its specific recognition by known effector domains, distinguishing it from other phosphoinositides. The Tandem PH-domain containing Protein 1 (TAPP1) is a well-characterized effector that binds with high specificity to PI(3,4)P2.[9] Below is a comparison of binding specificities for various PH domains.
| Protein (PH Domain) | Binds PI(3,4)P2 | Binds PI(3,4,5)P3 | Binds PI(4,5)P2 | Primary Specificity | Reference |
| TAPP1 | Yes | No | No | PI(3,4)P2 | [9] |
| Akt1 | Yes | Yes | Weakly | PI(3,4)P2 / PI(3,4,5)P3 | [3][4] |
| PLC-delta1 | No | No | Yes | PI(4,5)P2 | [10] |
| ARHGEF3 | Yes | Yes | Yes | Multiple PIs | [11] |
This table summarizes typical binding profiles. Actual affinity and specificity can vary based on the assay conditions and protein construct used.
Experimental Protocols
In Vitro Liposome (B1194612) Co-sedimentation Assay
This protocol provides a method to assess the binding of a purified protein to PI(3,4)P2 incorporated into lipid vesicles (liposomes). While the user's product is the water-soluble 08:0 variant, this protocol is for a long-chain PI(3,4)P2, representing a common alternative for in vitro binding studies. The principle can be adapted for competition assays with this compound.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture in chloroform, typically consisting of a carrier lipid like phosphatidylcholine (PC), a negatively charged lipid like phosphatidylserine (B164497) (PS), and the phosphoinositide of interest (e.g., PI(3,4)P2) at a 90:5:5 molar ratio.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Rehydrate the lipid film in an appropriate assay buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM EGTA, pH 7.4) by vortexing.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the purified protein of interest (e.g., 1-5 µM) with the prepared liposomes (e.g., 100 µM total lipid) in the assay buffer.
-
As a negative control, incubate the protein with control liposomes lacking PI(3,4)P2.
-
Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unbound protein fraction.
-
Wash the pellet gently with assay buffer and then resuspend it in an equal volume of buffer. This is the bound protein fraction.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the percentage of protein bound to the liposomes. A significant increase in the protein found in the pellet fraction in the presence of PI(3,4)P2-containing liposomes indicates a specific interaction.
-
Caption: Workflow for a liposome co-sedimentation binding assay.
Cell-Based PI(3,4)P2 Biosensor Translocation Assay
This protocol describes how to validate the biological activity of this compound by observing its ability to recruit a specific biosensor in living or permeabilized cells.
Methodology:
-
Cell Preparation:
-
Culture cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for high-resolution microscopy.
-
Transfect the cells with a plasmid encoding a fluorescently tagged PI(3,4)P2 biosensor (e.g., EGFP-2xTAPP1-PH). Allow 24-48 hours for protein expression. The biosensor should show a diffuse cytosolic and/or nuclear localization in resting cells.[12]
-
-
Lipid Delivery (for permeabilized cells):
-
Gently wash the cells with a suitable buffer (e.g., PBS).
-
Permeabilize the plasma membrane using a mild detergent (e.g., 0.05% saponin) or a bacterial toxin (e.g., streptolysin O) in a cytosol-like buffer. This allows the water-soluble this compound to enter the cell.
-
Add this compound to the permeabilization buffer at a final concentration of 10-50 µM. As a negative control, add buffer alone or a different phosphoinositide like 08:0 PI(4,5)P2.
-
-
Live-Cell Imaging:
-
Mount the dish on the stage of a confocal or spinning-disk microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire baseline images of the cells showing the initial distribution of the EGFP-2xTAPP1-PH biosensor.
-
Add the this compound (or control) to the media. Note: Delivery into intact cells is less efficient and may require a carrier.
-
Acquire a time-lapse series of images to monitor changes in the biosensor's localization.
-
-
Analysis:
-
Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.
-
A significant and rapid increase in the membrane-to-cytosol fluorescence ratio of the EGFP-2xTAPP1-PH biosensor upon addition of this compound validates its ability to specifically engage its target in a cellular context.
-
References
- 1. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. rupress.org [rupress.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 08:0 PI(3,4)P2 and 08:0 PI(4,5)P2 in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential effects of two critical phosphoinositide isomers, 08:0 PI(3,4)P2 and 08:0 PI(4,5)P2, supported by experimental data and detailed protocols.
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) and Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) are low-abundance, yet pivotal, signaling lipids that regulate a multitude of cellular processes. While structurally similar, the distinct phosphorylation pattern of their inositol (B14025) headgroup confers unique signaling properties, allowing them to recruit and activate different sets of effector proteins. This guide provides a detailed comparison of their roles, supported by experimental evidence, to aid researchers in dissecting their specific contributions to cellular pathways. The use of their water-soluble dioctanoyl (08:0) derivatives in in vitro assays is a common practice to probe these interactions.
Biochemical and Biophysical Properties
Both this compound and 08:0 PI(4,5)P2 are synthetic, short-chain phosphoinositides that are more soluble in aqueous solutions than their long-chain counterparts, making them ideal for in vitro biochemical and biophysical assays. Their fundamental properties are summarized below.
| Property | This compound | 08:0 PI(4,5)P2 |
| Full Name | 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) | 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) |
| Molecular Formula | C₂₅H₄₉O₁₉P₃ | C₂₅H₄₉O₁₉P₃ |
| Molecular Weight | 796.58 g/mol | 796.58 g/mol |
| Solubility | Water-soluble | Water-soluble |
| Primary Synthesis Pathway | Phosphorylation of PI(4)P by Class II PI3Ks or dephosphorylation of PI(3,4,5)P3 by 5-phosphatases (e.g., SHIP1/2).[1] | Phosphorylation of PI(4)P by Type I PIP kinases (PIP5K).[2] |
| Primary Degradation Pathway | Dephosphorylation by INPP4A/B (to PI(3)P) or PTEN (to PI(4)P).[3] | Hydrolysis by PLC (to IP3 and DAG) or dephosphorylation by 5-phosphatases.[4] |
Differential Roles in Cellular Signaling
While both lipids are key players in signal transduction, their distinct spatial and temporal distributions within the cell lead to the activation of different downstream pathways.
Signaling Pathway Overview
The following diagram illustrates the central positions of PI(3,4)P2 and PI(4,5)P2 in the phosphoinositide signaling network.
PI(4,5)P2 is predominantly found at the plasma membrane where it acts as a central hub for signal transduction. It serves as the substrate for two major signaling enzymes: phospholipase C (PLC), which generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), and Class I phosphoinositide 3-kinase (PI3K), which produces phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[4] Beyond its role as a substrate, intact PI(4,5)P2 directly interacts with a plethora of proteins to regulate the actin cytoskeleton, endocytosis, exocytosis, and ion channel activity.[4]
PI(3,4)P2 , in contrast, has more recently been recognized as a signaling molecule in its own right, rather than merely a degradation product of PI(3,4,5)P3.[5] While some effector proteins can bind to both PI(3,4,5)P3 and PI(3,4)P2, a number of proteins show preferential binding to PI(3,4)P2, leading to distinct downstream effects.[3] It plays a crucial role in the maturation of clathrin-coated vesicles during endocytosis and is involved in the regulation of the mTOR signaling pathway and cytoskeletal rearrangements, particularly in the formation of lamellipodia and invadopodia.[3][5]
Comparative Effects on Cellular Processes
Protein Binding and Recruitment
The differential binding of effector proteins to PI(3,4)P2 and PI(4,5)P2 is the primary determinant of their distinct cellular functions. This specificity is often conferred by specialized lipid-binding domains within the proteins, such as Pleckstrin Homology (PH) domains.
| Effector Protein | Primary Lipid Ligand | Cellular Process | Quantitative Data (Kd) |
| PLC-δ1 (PH domain) | PI(4,5)P2 | Signal Transduction | High affinity for PI(4,5)P2 is well-established, though specific Kd values vary between studies. |
| TAPP1/2 (PH domain) | PI(3,4)P2 | Cell Polarity, Migration | Shows high specificity for PI(3,4)P2. |
| Akt/PKB (PH domain) | PI(3,4,5)P3 and PI(3,4)P2 | Cell Survival, Growth | Binds to both, with PI(3,4,5)P3 generally showing higher affinity.[6] |
| Lamellipodin (PH domain) | PI(3,4)P2 | Actin Dynamics, Cell Migration | Recruited to the plasma membrane by PI(3,4)P2.[6] |
| Cofilin | PI(4,5)P2 | Actin Dynamics | Inhibited by binding to PI(4,5)P2.[7] |
| N-WASP | PI(4,5)P2 | Actin Polymerization | Activated by coincident binding of Cdc42 and PI(4,5)P2.[7] |
Note: Quantitative binding data can vary depending on the experimental method (e.g., liposome (B1194612) binding assays, surface plasmon resonance) and the specific constructs used.
Actin Cytoskeleton Dynamics
Both phosphoinositides are critical regulators of the actin cytoskeleton, but they orchestrate different types of actin rearrangements.
PI(4,5)P2 is considered a general regulator of actin polymerization at the plasma membrane. It directly interacts with and modulates the activity of a wide range of actin-binding proteins, generally promoting actin assembly.[8]
PI(3,4)P2 is involved in the formation of specialized actin structures. For instance, it is crucial for the maturation of lamellipodia and the formation of podosomes and invadopodia, structures involved in cell motility and invasion.[3] The recruitment of proteins like lamellipodin by PI(3,4)P2 is a key step in these processes.[6]
Endocytosis
PI(4,5)P2 has long been recognized as a master regulator of clathrin-mediated endocytosis, being required for the recruitment of numerous components of the endocytic machinery.[9]
However, recent evidence has highlighted a critical and distinct role for PI(3,4)P2 in the later stages of endocytosis, specifically in the maturation and scission of clathrin-coated vesicles.[5][9]
mTOR Signaling
The mTOR signaling pathway is a central regulator of cell growth and metabolism. While PI(3,4,5)P3 is a well-known activator of the mTORC1 complex via Akt, PI(3,4)P2 has been shown to have a more nuanced role. A lysosomal pool of PI(3,4)P2 can inhibit mTORC1 under conditions of growth factor deprivation.[5] Conversely, plasma membrane-localized PI(3,4)P2, downstream of Class I PI3K, can activate mTOR.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the differential effects of this compound and 08:0 PI(4,5)P2.
Liposome Co-sedimentation Assay for Protein Binding
This assay is used to qualitatively or semi-quantitatively assess the binding of a protein of interest to liposomes containing either this compound or 08:0 PI(4,5)P2.
Materials:
-
Phospholipids (e.g., POPC, POPS)
-
This compound and 08:0 PI(4,5)P2
-
Purified protein of interest
-
Lipid sonicator or extruder
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Liposome Preparation:
-
Prepare lipid mixtures in chloroform: a control (e.g., 95% POPC, 5% POPS), a PI(3,4)P2-containing mixture (e.g., 90% POPC, 5% POPS, 5% this compound), and a PI(4,5)P2-containing mixture (e.g., 90% POPC, 5% POPS, 5% 08:0 PI(4,5)P2).
-
Dry the lipid mixtures to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid films in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction:
-
Incubate a fixed amount of the purified protein with the different liposome preparations for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C).
-
-
Separation:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the liposome pellet to remove any non-specifically bound protein.
-
Resuspend the pellet (containing bound protein).
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities to determine the percentage of bound protein for each condition.
-
In Vitro Kinase/Phosphatase Assay
This protocol can be adapted to assess the effect of this compound and 08:0 PI(4,5)P2 on the activity of enzymes such as lipid kinases or phosphatases.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (which could be the phosphoinositides themselves or another molecule)
-
This compound and 08:0 PI(4,5)P2
-
Reaction buffer
-
Method for detecting the product of the enzymatic reaction (e.g., radioactivity, fluorescence, mass spectrometry)
Protocol:
-
Reaction Setup:
-
Prepare reaction mixtures containing the enzyme, its substrate, and the reaction buffer.
-
Create parallel reactions with the addition of varying concentrations of either this compound or 08:0 PI(4,5)P2. Include a control with no added phosphoinositide.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature for the enzyme for a defined time course.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the amount of product formed in each reaction using a suitable detection method.
-
-
Analysis:
-
Plot enzyme activity as a function of the concentration of each phosphoinositide to compare their effects on the enzyme's kinetics.
-
Conclusion
The subtle difference in the phosphorylation of the inositol ring between PI(3,4)P2 and PI(4,5)P2 results in profound differences in their cellular functions. While PI(4,5)P2 acts as a master regulator at the plasma membrane, controlling a broad range of cellular activities, PI(3,4)P2 is emerging as a more specialized signaling molecule with distinct roles in endocytosis, cell migration, and metabolic regulation. The use of their 08:0 analogs in well-defined in vitro systems is an invaluable tool for dissecting their specific interactions and downstream effects. A thorough understanding of the differential actions of these two phosphoinositides is essential for researchers in cell biology and for the development of targeted therapeutics for diseases where their signaling pathways are dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. portlandpress.com [portlandpress.com]
- 5. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 7. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the actin cytoskeleton by PI(4,5)P2 and PI(3,4,5)P3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol-4,5-Biphosphate (PI(4,5)P2) Is Required for Rapid Endocytosis in Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PI3K Signaling: A Comparative Guide to PI(3,4)P2 and PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is a cornerstone of cellular regulation, governing processes from cell growth and proliferation to survival and metabolism. Central to this pathway are the lipid second messengers phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) and phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). Historically, PI(3,4)P2 was often considered merely a breakdown product of the highly potent PI(3,4,5)P3. However, a growing body of evidence reveals that PI(3,4)P2 is a distinct signaling entity with its own set of downstream effectors and unique cellular functions. This guide provides an objective comparison of the differential signaling of PI(3,4)P2 and PI(3,4,5)P3, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in dissecting this intricate signaling network.
At a Glance: Key Differences in PI(3,4)P2 and PI(3,4,5)P3 Signaling
| Feature | PI(3,4,5)P3 | PI(3,4)P2 |
| Primary Synthesis | Phosphorylation of PI(4,5)P2 by Class I PI3Ks.[1][2] | Dephosphorylation of PI(3,4,5)P3 by SHIP phosphatases or phosphorylation of PI(4)P by Class II PI3Ks.[3][4] |
| Primary Degradation | Dephosphorylated by PTEN at the 3-position to PI(4,5)P2 and by SHIPs at the 5-position to PI(3,4)P2.[2] | Dephosphorylated by INPP4B at the 4-position to PI(3)P and by PTEN at the 3-position to PI(4)P.[5] |
| Key Cellular Roles | Acute cell growth, proliferation, survival, and glucose metabolism.[6] | Endocytosis, cytoskeletal rearrangements, and sustained signaling.[3][4] |
| Effector Protein Recruitment | Primarily recruits proteins with high affinity for the trisphosphate headgroup, such as Akt/PKB, PDK1, and Btk.[2] | Recruits a distinct set of effectors, including TAPP1/2 and lamellipodin, as well as proteins that bind both, like Akt.[3] |
Signaling Pathways: A Visual Representation
The generation and downstream effects of PI(3,4)P2 and PI(3,4,5)P3 are tightly regulated by a series of enzymes. The following diagrams illustrate the core signaling pathways.
Quantitative Comparison of Effector Binding
The differential signaling capacity of PI(3,4)P2 and PI(3,4,5)P3 is largely determined by their ability to recruit specific downstream effector proteins, many of which contain Pleckstrin Homology (PH) domains. The affinity of these domains for each phosphoinositide dictates the strength and duration of the signaling response.
| PH Domain | Protein | Binding Affinity (Kd) for PI(3,4,5)P3 | Binding Affinity (Kd) for PI(3,4)P2 | Primary Effector of | Reference |
| GRP1 | Guanine nucleotide exchange factor | ~14-50 nM | > 3 µM | PI(3,4,5)P3 | [3][7] |
| Btk | Bruton's tyrosine kinase | ~174 nM | ~10-fold lower affinity than for PI(3,4,5)P3 | PI(3,4,5)P3 | [1] |
| Akt/PKB | Serine/threonine kinase | Submicromolar | ~3-fold lower affinity than for PI(3,4,5)P3 | Both | [8][9] |
| TAPP1 | Tandem PH domain-containing protein 1 | No significant binding | High affinity | PI(3,4)P2 | [10][11] |
Experimental Protocols
Accurate characterization of PI(3,4)P2 and PI(3,4,5)P3 signaling requires robust experimental methodologies. Below are detailed protocols for key assays used to investigate their differential functions.
Protocol 1: In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-kinases by quantifying the production of 3-phosphorylated phosphoinositides.
Materials:
-
Purified PI3-kinase
-
Phosphoinositide substrate (e.g., PI(4,5)P2)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-radiolabeled for mass spectrometry)
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
TLC plates or HPLC system
-
Phosphorimager or mass spectrometer
Procedure:
-
Prepare the kinase reaction mix in a microcentrifuge tube on ice, containing the kinase reaction buffer, PI(4,5)P2 substrate, and purified PI3-kinase.
-
Initiate the reaction by adding ATP to the mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.
-
Separate the extracted lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detect and quantify the amount of radiolabeled PI(3,4,5)P3 produced using a phosphorimager or unlabeled PI(3,4,5)P3 using mass spectrometry.
Protocol 2: Protein-Lipid Overlay Assay
This qualitative assay is used to determine the phosphoinositide-binding specificity of a protein of interest.
Materials:
-
Purified protein of interest (e.g., GST-tagged PH domain)
-
Nitrocellulose or PVDF membrane
-
Various phosphoinositides (PI, PI(3)P, PI(4)P, PI(5)P, PI(3,4)P2, PI(3,5)P2, PI(4,5)P2, PI(3,4,5)P3)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the protein tag (e.g., anti-GST)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Spot serial dilutions of various phosphoinositides onto a nitrocellulose membrane and allow them to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified protein of interest in blocking buffer overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the primary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody in TBST for 1 hour at room temperature.
-
Wash the membrane a final time with TBST.
-
Detect the bound protein using a chemiluminescence substrate and imaging system.
Protocol 3: Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR provides real-time, label-free quantitative analysis of biomolecular interactions, allowing for the determination of binding kinetics (kon and koff) and affinity (Kd).
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposomes)
-
Phosphoinositide-containing liposomes
-
Purified protein of interest
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., NaOH)
Procedure:
-
Prepare small unilamellar vesicles (liposomes) containing the phosphoinositide of interest (e.g., PI(3,4)P2 or PI(3,4,5)P3).
-
Immobilize the liposomes onto the surface of an L1 sensor chip.
-
Prepare a series of dilutions of the purified protein (analyte) in running buffer.
-
Inject the protein solutions sequentially over the sensor chip surface, starting with the lowest concentration.
-
Monitor the binding (association) and subsequent unbinding (dissociation) in real-time by recording the SPR sensorgram.
-
After each injection cycle, regenerate the sensor surface using a regeneration solution to remove the bound protein.
-
Analyze the resulting sensorgrams using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
The distinction between PI(3,4)P2 and PI(3,4,5)P3 signaling is a critical aspect of the PI3K pathway's complexity and versatility. While PI(3,4,5)P3 often drives acute and potent responses to extracellular stimuli, PI(3,4)P2 appears to mediate more specialized and sustained cellular processes. A thorough understanding of their unique roles, downstream effectors, and the quantitative differences in their protein interactions is paramount for researchers in both basic science and drug development. The experimental approaches outlined in this guide provide a framework for dissecting these nuanced signaling events, ultimately paving the way for more targeted therapeutic interventions in diseases where the PI3K pathway is dysregulated.
References
- 1. researchgate.net [researchgate.net]
- 2. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRP1 Pleckstrin Homology Domain: Activation Parameters and Novel Search Mechanism for Rare Target Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRP1 PH Domain, Like AKT1 PH Domain, Possesses a Sentry Glutamate Residue Essential for Specific Targeting to Plasma Membrane PI(3,4,5)P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution structure of the pleckstrin homology domain of protein kinase b/akt bound to phosphatidylinositol (3,4,5)-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific binding of the Akt-1 protein kinase to phosphatidylinositol 3,4,5-trisphosphate without subsequent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that the tandem-pleckstrin-homology-domain-containing protein TAPP1 interacts with Ptd(3,4)P2 and the multi-PDZ-domain-containing protein MUPP1 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing PI3K Inhibitors for the Validation of PI(3,4)P2 Effects
For researchers, scientists, and drug development professionals, understanding the nuanced roles of phosphoinositide 3-kinase (PI3K) signaling pathways is paramount. This guide provides a comparative analysis of commonly used PI3K inhibitors, offering experimental data and detailed protocols to aid in the validation of phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] effects in cellular processes.
Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) is a critical second messenger implicated in a variety of cellular functions, including cell growth, proliferation, and migration.[1][2] Its levels are tightly regulated by the activity of PI3Ks and phosphatases. The use of specific inhibitors allows for the targeted disruption of PI3K isoforms, providing a powerful tool to dissect the specific downstream effects of PI(3,4)P2.
Comparative Analysis of PI3K Inhibitors
The selection of an appropriate PI3K inhibitor is crucial for accurately interpreting experimental results. The following tables summarize the in vitro potencies (IC50 values) of several widely used PI3K inhibitors against the Class I isoforms (p110α, p110β, p110γ, and p110δ). This data is essential for choosing an inhibitor with the desired selectivity profile for your experimental system.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Selectivity Profile |
| Pictilisib (GDC-0941) | 39.3 | 217 | 182 | 26.0 | Pan-Class I |
| Buparlisib (BKM120) | 162 | 607 | 1042 | 582 | Pan-Class I |
| ZSTK474 | 13.1 | 50.6 | 82.7 | 16.5 | Pan-Class I |
| Copanlisib | Single-digit nM | Single-digit nM | Single-digit nM | Single-digit nM | Pan-Class I[3] |
| Idelalisib (CAL-101) | >1000 | >1000 | >1000 | Mid-nM | p110δ selective |
| Alpelisib (BYL719) | ~5 | >1000 | >1000 | >1000 | p110α selective[4] |
| TGX-221 | >1000 | Mid-nM | >1000 | High-nM | p110β selective[5] |
| AS604850 | >1000 | >1000 | Mid-nM | >1000 | p110γ selective |
| IC-87114 | >1000 | >1000 | >1000 | Mid-nM | p110δ selective[5] |
| SN32976 | 15.1 | 461 | 110 | 134 | Pan-Class I, with some selectivity for α over β[6] |
| PIK-75 | ~5 | >1000 | >1000 | >1000 | p110α selective[5] |
| A66 | Low-nM | >1000 | >1000 | >1000 | p110α selective[5] |
| BL140 | High-nM | Low-nM | >1000 | High-nM | p110β selective[7] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.[5][6][7][8][9]
Key Signaling Pathways and Experimental Workflows
To effectively validate the effects of PI3K inhibitors on PI(3,4)P2 signaling, it is essential to understand the underlying molecular pathways and employ robust experimental workflows.
PI3K Signaling Pathway Leading to PI(3,4)P2 Production
References
- 1. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
A Comparative Guide to Wortmannin and LY294002 for PI(3,4)P2 Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism. A key downstream effector of PI3K signaling is the second messenger phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), which is instrumental in the activation of downstream targets such as the serine/threonine kinase Akt. Given the central role of the PI3K/Akt pathway in various physiological and pathological states, including cancer, the use of selective inhibitors is crucial for dissecting its function. Wortmannin and LY294002 are two of the most widely used first-generation PI3K inhibitors. This guide provides a detailed comparison of these two compounds, offering experimental data, protocols, and pathway visualizations to aid researchers in their experimental design and interpretation.
Product Comparison at a Glance
Wortmannin and LY294002, while both targeting PI3K, exhibit distinct characteristics in their mechanism of action, potency, stability, and off-target effects. Understanding these differences is paramount for their appropriate application as controls in PI(3,4)P2 studies.
| Feature | Wortmannin | LY294002 |
| Mechanism of Action | Irreversible, covalent inhibitor | Reversible, ATP-competitive inhibitor |
| Potency | High (low nM range) | Moderate (low µM range) |
| Stability in Solution | Unstable, short half-life | More stable than Wortmannin |
| Selectivity | Pan-PI3K inhibitor | Pan-PI3K inhibitor |
| Key Off-Targets | mTOR, DNA-PK, ATM, ATR | mTOR, CK2, GSK3β, BRD2/3/4 |
| Solubility | Soluble in DMSO | Soluble in DMSO and ethanol |
Quantitative Performance Data
The inhibitory activity of Wortmannin and LY294002 against various PI3K isoforms and other related kinases is a critical factor in experimental design. The following tables summarize their half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values for Class I PI3K Isoforms
| Inhibitor | p110α | p110β | p110δ | p110γ |
| Wortmannin | ~2-5 nM | ~5-10 nM | ~5-10 nM | ~1-5 nM |
| LY294002 | 0.5 µM[1] | 0.97 µM[1] | 0.57 µM[1] | ~1-2 µM |
Table 2: IC50 Values for Off-Target Kinases
| Inhibitor | mTOR | DNA-PK | ATM | CK2 |
| Wortmannin | ~200 nM | 16 nM[2] | 150 nM[2] | - |
| LY294002 | ~0.1-1 µM | 1.4 µM[1] | - | 98 nM[1] |
Signaling Pathway Overview
The production of PI(3,4)P2 is a key event in the PI3K signaling cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Class I PI3Ks are recruited to the plasma membrane where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 can then be dephosphorylated by 5-phosphatases like SHIP1/2 to produce PI(3,4)P2.[3] Both PIP3 and PI(3,4)P2 can recruit and activate downstream effectors containing Pleckstrin Homology (PH) domains, most notably Akt.[3] Wortmannin and LY294002 inhibit the catalytic activity of PI3K, thereby blocking the production of both PIP3 and subsequently PI(3,4)P2.
Caption: PI3K signaling pathway leading to PI(3,4)P2 production and Akt activation.
Experimental Protocols
Experimental Workflow for In Vitro PI3K Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of Wortmannin and LY294002 on PI3K activity in a cell-free system.
Caption: Workflow for an in vitro PI3K kinase assay.
Detailed Methodology: Western Blot for Akt Phosphorylation
This protocol is designed to assess the in-cell efficacy of Wortmannin and LY294002 by measuring the phosphorylation of Akt, a key downstream effector of PI(3,4)P2 signaling.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of Wortmannin (e.g., 1 mM in DMSO) and LY294002 (e.g., 50 mM in DMSO).[2][4]
-
Dilute the inhibitors to the desired final concentrations in cell culture medium. Typical working concentrations are 10-100 nM for Wortmannin and 10-50 µM for LY294002.[4][5]
-
Treat cells with the inhibitors or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.
Concluding Remarks
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 4. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 5. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Short-Chain versus Long-Chain PI(3,4)P2 Efficacy in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
The choice between short-chain and long-chain phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2) analogues is a critical decision in the design of in vitro and cell-based assays. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research needs. While both forms of PI(3,4)P2 are invaluable for studying the intricacies of phosphoinositide signaling, their distinct biophysical properties significantly influence their efficacy and application in experimental settings.
Key Differences and Applications
Short-chain PI(3,4)P2, typically as a dioctanoyl (diC8) derivative, and long-chain PI(3,4)P2, commonly as a dipalmitoyl (diC16) version, are synthetic tools used to mimic the endogenous second messenger. The primary distinction lies in the length of their fatty acyl chains, which dictates their solubility, critical micelle concentration (CMC), and how they are presented in aqueous versus lipid environments.
-
Short-Chain (diC8) PI(3,4)P2: Characterized by its relatively high water solubility, diC8-PI(3,4)P2 is easier to handle and can be directly added to aqueous buffers in various assays. This makes it a convenient choice for experiments where the lipid does not need to be embedded in a membrane, such as in some enzyme kinetics studies or initial protein binding screens.
-
Long-Chain (diC16) PI(3,4)P2: With its longer, more physiologically representative acyl chains, diC16-PI(3,4)P2 is poorly soluble in aqueous solutions and must be incorporated into lipid bilayers, such as liposomes or nanodiscs. This property makes it the preferred choice for assays that aim to recapitulate the cellular membrane environment, including studies on membrane-associated protein recruitment and the activity of membrane-bound enzymes. The acyl chain length has been shown to influence the binding affinity of phosphoinositides to proteins. For instance, studies on the related phosphoinositide PIP3 have demonstrated that a long-chain (dipalmitoyl) version binds with a 3-fold lower apparent dissociation constant (Kd) to the nuclear receptor steroidogenic factor-1 (SF-1) compared to a dioleoyl (18:1) version, highlighting the significant role of the acyl chains in modulating protein-lipid interactions.[1]
Quantitative Data Summary
The following table summarizes the key biophysical and functional differences between short-chain and long-chain PI(3,4)P2, providing a basis for selecting the appropriate tool for a given application.
| Property | Short-Chain (diC8) PI(3,4)P2 | Long-Chain (diC16) PI(3,4)P2 | Significance for Experimental Design |
| Acyl Chain Length | 8 carbons per chain | 16 carbons per chain | Long chains more closely mimic endogenous phosphoinositides, which are predominantly composed of stearoyl (C18:0) and arachidonoyl (C20:4) chains.[2][3] |
| Water Solubility | Relatively high | Very low | Short-chain variants can be directly solubilized in aqueous buffers, simplifying experimental setup. Long-chain variants require incorporation into liposomes or other lipid-based delivery systems. |
| Critical Micelle Conc. (CMC) | High (in the micromolar to millimolar range) | Low (in the nanomolar to micromolar range) | Below the CMC, lipids exist as monomers. Above the CMC, they form micelles. The higher CMC of short-chain lipids makes them easier to work with as monomers in solution at higher concentrations. |
| Protein Binding Affinity | Generally lower | Generally higher | The hydrophobic interactions between the longer acyl chains and the protein can contribute to a higher overall binding affinity, providing a more physiologically relevant measure of interaction strength.[1] |
| Membrane Incorporation | Can partition into existing membranes but may also act as a detergent at high concentrations. | Stably incorporates into lipid bilayers. | Long-chain PI(3,4)P2 is essential for creating stable, model membranes that accurately reflect the cellular context for studying membrane-associated proteins. |
| Typical Applications | Initial protein binding screens, in-solution enzyme assays. | Liposome-based protein recruitment assays, studies of membrane-bound enzyme activity, surface plasmon resonance (SPR) with lipid-coated sensors, cell-based assays using lipofection. | The choice of lipid depends on whether the experimental question requires a membrane context. |
Signaling Pathways and Experimental Workflows
The PI3K/Akt signaling pathway is a central node in cellular regulation, and PI(3,4)P2 is a key second messenger in this cascade. The generation of PI(3,4)P2 from PI(3,4,5)P3 by 5-phosphatases like SHIP1/2, or its synthesis from PI(4)P by Class II PI3Ks, leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as PKB).[4] The pleckstrin homology (PH) domain of Akt binds to PI(3,4)P2 and PI(3,4,5)P3, facilitating its localization to the plasma membrane and subsequent phosphorylation and activation.[5][6] Another important PI(3,4)P2-binding protein is the tandem PH-domain-containing protein 1 (TAPP1), which exhibits high specificity for PI(3,4)P2.[5][7][8]
A common experimental workflow to compare the efficacy of short-chain and long-chain PI(3,4)P2 involves a liposome-based protein recruitment assay.
Experimental Protocols
Liposome Co-sedimentation Assay for Protein Recruitment
This assay quantitatively measures the binding of a protein to PI(3,4)P2-containing liposomes.
Materials:
-
Phospholipids (e.g., POPC, POPS) in chloroform (B151607)
-
Long-chain diC16-PI(3,4)P2 in chloroform
-
Short-chain diC8-PI(3,4)P2 (powder)
-
Purified recombinant protein of interest with a tag (e.g., GST-TAPP1-PH, His-Akt-PH)
-
Liposome extrusion equipment (e.g., mini-extruder with 100 nm polycarbonate membranes)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents or Coomassie stain
Procedure:
-
Liposome Preparation (for long-chain PI(3,4)P2): a. In a glass vial, mix POPC, POPS, and diC16-PI(3,4)P2 at a desired molar ratio (e.g., 80:15:5). b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. c. Dry the film further under vacuum for at least 1 hour. d. Rehydrate the lipid film in an appropriate buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) by vortexing. e. Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form unilamellar vesicles.
-
Binding Reaction: a. For the long-chain condition, incubate the PI(3,4)P2-containing liposomes (e.g., 100 µM total lipid) with the purified protein (e.g., 1 µM) in a binding buffer for 30 minutes at room temperature. b. For the short-chain condition, incubate the purified protein with control liposomes (lacking PI(3,4)P2) in the presence of a desired concentration of soluble diC8-PI(3,4)P2.
-
Co-sedimentation: a. Centrifuge the binding reactions at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes. b. Carefully collect the supernatant (unbound protein). c. Wash the pellet gently with binding buffer and resuspend it in an equal volume of buffer (bound protein).
-
Analysis: a. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. b. Visualize the protein bands by Coomassie staining or Western blotting. c. Quantify the band intensities to determine the percentage of protein bound to the liposomes.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the real-time binding kinetics and affinity of a protein to PI(3,4)P2-containing lipid surfaces.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip)
-
Long-chain diC16-PI(3,4)P2 containing liposomes (prepared as above)
-
Purified protein of interest
-
SPR running buffer (e.g., HBS-P+)
Procedure:
-
Liposome Capture on L1 Sensor Chip: a. Prepare small unilamellar vesicles (SUVs) containing diC16-PI(3,4)P2 as described above. b. Inject the SUVs over the L1 sensor chip surface to form a stable lipid bilayer.
-
Binding Analysis: a. Inject a series of concentrations of the purified protein over the lipid surface and a control surface (without PI(3,4)P2). b. Monitor the association and dissociation phases in real-time.
-
Data Analysis: a. Subtract the signal from the control surface. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Note: A direct comparison with short-chain diC8-PI(3,4)P2 using this method is challenging as it does not stably incorporate into the lipid bilayer. However, alternative SPR methods involving biotinylated short-chain lipids and streptavidin-coated chips can be employed.
Conclusion
The selection between short-chain and long-chain PI(3,4)P2 is contingent upon the specific experimental goals. Short-chain PI(3,4)P2 offers convenience for in-solution assays where a membrane environment is not critical. However, for studies aiming to accurately model the physiological context of PI(3,4)P2 signaling at the membrane interface, long-chain PI(3,4)P2 incorporated into a lipid bilayer is the superior choice. The acyl chains are not merely passive anchors but can actively participate in and modulate the interaction with effector proteins. Therefore, for research focusing on the quantitative aspects of protein-lipid interactions and the downstream functional consequences in a membrane-proximal manner, the use of long-chain PI(3,4)P2 is highly recommended to ensure the biological relevance of the findings.
References
- 1. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty-acyl chain profiles of cellular phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acyl chain profiles of cellular phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PI(3,4)P2 Biosensor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of genetically encoded biosensors for phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), a critical second messenger in cell signaling pathways implicated in cell growth, proliferation, and membrane trafficking. Accurate detection of PI(3,4)P2 is paramount for understanding its physiological roles and its involvement in diseases such as cancer. Here, we compare the specificity of biosensors derived from the Pleckstrin Homology (PH) domains of Tandem PH-domain containing Protein 1 (TAPP1) and Lamellipodin (Lpd), providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to PI(3,4)P2 Signaling
PI(3,4)P2 is a low-abundance phosphoinositide that plays a crucial role in various cellular processes. It is primarily synthesized through two pathways: the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) by 5-phosphatases like SHIP1/2, or the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) by class II PI 3-kinases (PI3Ks).[1] Once produced, PI(3,4)P2 acts as a docking site on cellular membranes for proteins containing specific lipid-binding domains, such as PH domains, thereby recruiting these proteins to specific subcellular locations to initiate downstream signaling events.[1]
Core Biosensors for PI(3,4)P2 Detection
The most widely used biosensors for PI(3,4)P2 are based on the PH domain of TAPP1. To enhance avidity and sensitivity, tandem repeats of this domain have been engineered, creating monomeric (cPHx1), dimeric (cPHx2), and trimeric (cPHx3) versions.[1] An alternative biosensor utilizes the PH domain of Lamellipodin (Lpd), a protein involved in actin dynamics at the leading edge of migrating cells.[2]
Quantitative Comparison of Biosensor Specificity
| Biosensor | Target Lipid | Key Non-Target Lipids and Relative Binding | Reference |
| TAPP1-cPH | PI(3,4)P2 | High specificity for PI(3,4)P2. Weak to negligible binding to PI(3,4,5)P3 and PI(4,5)P2.[1][3] | [1][3] |
| Lpd-PH | PI(3,4)P2 | Binds to PI(3,4)P2. Specificity against other phosphoinositides requires further quantitative characterization. | [2] |
Note: The table above summarizes the reported specificity. For rigorous quantitative comparison, it is recommended to perform in-house side-by-side binding assays.
Experimental Validation of Biosensor Specificity
The specificity of a PI(3,4)P2 biosensor must be validated in a cellular context. A key experimental approach involves the specific depletion of PI(3,4)P2 and observation of the biosensor's response.
In Vivo Validation Using INPP4B Phosphatase
A robust method for in vivo validation is the overexpression of the inositol (B14025) polyphosphate 4-phosphatase II (INPP4B), an enzyme that specifically dephosphorylates PI(3,4)P2 at the 4-position, converting it to PI3P.[1]
Experimental Workflow:
In vivo validation workflow.
Expected Results:
-
Specific Biosensor: Co-expression of the PI(3,4)P2 biosensor with wild-type INPP4B should lead to a significant reduction in the biosensor's localization to the plasma membrane compared to cells expressing the biosensor alone or with a catalytically inactive INPP4B mutant (e.g., C842A).[1]
-
Non-Specific Biosensor: A non-specific biosensor that also binds to other phosphoinositides would show a less pronounced or no change in plasma membrane localization upon INPP4B expression.
Experimental Protocols
In Vitro Lipid Binding Assay (Lipid Dot Blot)
This assay provides a qualitative assessment of a biosensor's ability to bind to various phosphoinositides.
Materials:
-
PVDF membrane
-
Solutions of various phosphoinositides in an appropriate solvent (e.g., chloroform/methanol/water)
-
Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)
-
Purified recombinant biosensor protein (e.g., GST-tagged TAPP1-cPH)
-
Primary antibody against the tag (e.g., anti-GST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Spot 1-2 µL of each phosphoinositide solution onto the PVDF membrane. Allow the spots to dry completely.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the purified biosensor protein in blocking buffer for 1-3 hours at room temperature.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the primary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply the chemiluminescent substrate and visualize the signal using a suitable imager.
Live-Cell Imaging with TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is ideal for visualizing biosensor translocation to the plasma membrane with high signal-to-noise ratio.[4][5]
Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for TIRF microscopy.
-
Transfect cells with plasmids encoding the fluorescently tagged biosensor, INPP4B (or mutant), and a cytosolic marker.
-
Allow 24-48 hours for protein expression.
-
Immediately before imaging, replace the culture medium with imaging medium (e.g., FluoroBrite DMEM).
Image Acquisition:
-
Use a TIRF microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO2.
-
Use appropriate laser lines and emission filters for the fluorescent proteins used.
-
Acquire images of the biosensor, cytosolic marker, and a brightfield or DIC image for cell morphology.
-
For translocation experiments, acquire a baseline of images before adding a stimulus (e.g., growth factor) and continue imaging to capture the dynamic changes in biosensor localization.
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to define regions of interest (ROIs) for the plasma membrane and the cytosol.
-
Measure the mean fluorescence intensity of the biosensor and the cytosolic marker in both ROIs over time.
-
Calculate the ratio of plasma membrane to cytosolic fluorescence for the biosensor, normalized to the cytosolic marker, to quantify the extent of membrane translocation.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways involved in PI(3,4)P2 metabolism and the logic behind the experimental validation of biosensor specificity.
PI(3,4)P2 Metabolism Pathways.
Logic of Biosensor Specificity Validation.
Conclusion
The validation of biosensor specificity is a cornerstone of reliable research into phosphoinositide signaling. The TAPP1-cPH based biosensors, particularly the higher-avidity cPHx3 construct, have been well-characterized and demonstrate high specificity for PI(3,4)P2. The Lpd-PH domain presents a valuable alternative, though further quantitative characterization of its binding profile is warranted. The experimental protocols and validation strategies outlined in this guide provide a framework for researchers to confidently select and validate the appropriate PI(3,4)P2 biosensor for their specific research questions, ultimately leading to a more accurate understanding of the complex roles of this important second messenger.
References
- 1. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PtdIns(3,4)P2, Lamellipodin, and VASP coordinate actin dynamics during phagocytosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 5. Quantitative analysis of phosphoinositide 3-kinase (PI3K) signaling using live-cell total internal reflection fluorescence (TIRF) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SHIP2 and INPP4B Enzymatic Activity on 08:0 PI(3,4)P2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activities of SH2-containing inositol (B14025) 5-phosphatase 2 (SHIP2) and Inositol polyphosphate 4-phosphatase type II (INPP4B) with a specific focus on the substrate 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), also known as 08:0 PI(3,4)P2. This synthetic, short-chain phosphoinositide is a crucial tool for in vitro assays due to its solubility. Understanding the distinct roles of these two phosphatases in regulating the levels of PI(3,4)P2 is critical for dissecting the phosphoinositide 3-kinase (PI3K) signaling pathway and for the development of targeted therapeutics.
Executive Summary: Distinct Roles in PI(3,4)P2 Metabolism
The primary distinction between SHIP2 and INPP4B lies in their fundamentally different roles concerning PI(3,4)P2. SHIP2 is a 5-phosphatase that produces PI(3,4)P2 by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1][2][3][4][5] In contrast, INPP4B is a 4-phosphatase that hydrolyzes PI(3,4)P2, converting it to phosphatidylinositol 3-phosphate (PI(3)P).[3][6][7][8] Therefore, SHIP2 activity leads to an accumulation of PI(3,4)P2, while INPP4B activity leads to its depletion.
Enzyme Activity Profile
The following table summarizes the key enzymatic characteristics of SHIP2 and INPP4B in the context of PI(3,4)P2 signaling.
| Feature | SHIP2 (INPPL1) | INPP4B |
| Enzyme Family | Inositol polyphosphate 5-phosphatase[1][3][4] | Inositol polyphosphate 4-phosphatase[3] |
| Primary Substrate(s) | PI(3,4,5)P3, PI(4,5)P2[1][9][10] | PI(3,4)P2[6][7][8] |
| Reaction on PI(3,4,5)P3 | Hydrolyzes the 5-position phosphate (B84403) | No activity |
| Reaction Product from PI(3,4,5)P3 | PI(3,4)P2 [2][4][11] | N/A |
| Action on PI(3,4)P2 | No phosphatase activity; it is the product of its primary reaction. | Hydrolyzes the 4-position phosphate[3][12] |
| Reaction Product from PI(3,4)P2 | N/A | PI(3)P[6][7][8] |
| Net Effect on PI(3,4)P2 Levels | Increases cellular concentration. | Decreases cellular concentration. |
Phosphoinositide Signaling Pathway Context
SHIP2 and INPP4B act sequentially in the PI3K signaling cascade to regulate the cellular levels of D3-phosphorylated inositides. Class I PI3K phosphorylates PI(4,5)P2 to generate the critical second messenger PI(3,4,5)P3. SHIP2 then terminates PI(3,4,5)P3 signaling by converting it to PI(3,4)P2. This product, PI(3,4)P2, is also a signaling molecule that can recruit specific proteins, including the kinase Akt.[2][8] Subsequently, INPP4B terminates PI(3,4)P2 signaling by hydrolyzing it to PI(3)P.[8][9] This intricate regulation highlights the importance of both enzymes in maintaining phosphoinositide homeostasis.
Supporting Experimental Data
While direct side-by-side kinetic comparisons on this compound are scarce due to their opposing functions, extensive research supports their defined roles. Studies consistently show that INPP4B preferentially hydrolyzes PI(3,4)P2 both in vitro and in vivo.[8] Overexpression of INPP4B leads to a significant reduction in cellular PI(3,4)P2 levels.[8] Conversely, SHIP2 activity generates PI(3,4)P2, and its inhibition or depletion leads to reduced PI(3,4)P2 levels and an accumulation of its substrate, PI(3,4,5)P3.[1][13]
| Enzyme | Substrate | Activity Observed | Supporting Evidence |
| INPP4B | This compound | Hydrolysis (phosphate release at 4-position) | Preferentially hydrolyzes PI(3,4)P2 in vitro and in vivo.[8] Knockdown enhances Akt activation due to elevated PI(3,4)P2.[8] |
| SHIP2 | This compound | No Hydrolysis (Substrate is a product of SHIP2 activity on PI(3,4,5)P3) | Dephosphorylates PI(3,4,5)P3 to form PI(3,4)P2.[1][2] Its inhibition prevents the formation of PI(3,4)P2 from PI(3,4,5)P3.[13] |
Experimental Protocol: Measuring INPP4B Activity on this compound
A common and reliable method to measure the phosphatase activity of INPP4B is the Malachite Green Phosphate Assay. This colorimetric assay quantifies the amount of free inorganic phosphate released from the substrate following enzymatic activity.[14][15][16] This method is suitable for INPP4B, which releases phosphate from PI(3,4)P2, but would show no activity for SHIP2 using PI(3,4)P2 as the substrate.
1. Principle: The assay is based on the quantification of a green complex formed between Malachite Green, molybdate, and free orthophosphate under acidic conditions.[14][16] The absorbance of this complex, measured between 600-660 nm, is directly proportional to the concentration of released phosphate.
2. Materials and Reagents:
-
Recombinant human INPP4B enzyme
-
This compound substrate (e.g., from Avanti Polar Lipids)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Malachite Green Phosphate Assay Kit (containing Malachite Green, molybdate, and a phosphate standard)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 40 µM) in the assay buffer to create a standard curve.[14]
-
Prepare Substrate: Resuspend this compound in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Enzyme Reaction:
-
Add 25 µL of assay buffer (blank), phosphate standards, or the this compound substrate to wells of a 96-well plate.
-
To initiate the reaction, add 25 µL of assay buffer (for standards and blank) or 25 µL of diluted INPP4B enzyme to the substrate-containing wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Stop Reaction & Detection:
-
Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.[16]
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the phosphate standards against their known concentrations to generate a standard curve.
-
Use the equation of the linear regression from the standard curve to calculate the concentration of phosphate released in the enzyme reaction wells.
-
Enzyme activity can be expressed as pmol of phosphate released per minute per µg of enzyme.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 4. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does SHIP1/2 balance PtdIns(3,4)P2 and does it signal independently of its phosphatase activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology [frontiersin.org]
- 10. Role of Inositol Poly-Phosphatases and Their Targets in T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. sciencellonline.com [sciencellonline.com]
- 15. 3hbiomedical.com [3hbiomedical.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of PI(3,4)P2 Binding Domains for Researchers and Drug Development Professionals
An in-depth guide to the binding affinities, signaling roles, and experimental analysis of key protein domains that recognize the signaling lipid Phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2).
This guide provides a comparative analysis of common protein domains that specifically recognize and bind to the second messenger lipid, Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2]. Understanding the nuanced affinities and binding mechanics of these domains is crucial for researchers in cell signaling and professionals in drug development targeting pathways governed by PI3K signaling. This document summarizes quantitative binding data, details common experimental protocols for studying these interactions, and visualizes the key signaling pathways involved.
Quantitative Comparison of PI(3,4)P2 Binding Domains
The binding affinity of a protein domain for PI(3,4)P2 is a critical determinant of its role in cellular signaling. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The table below summarizes the reported Kd values for several well-characterized PI(3,4)P2 binding domains.
| Protein Domain | Protein | Domain Type | Kd for PI(3,4)P2 | Organism | Experimental Method | Reference |
| p47phox-PX | p47phox | PX | 38 nM | Human | Surface Plasmon Resonance (SPR) | [1] |
| TAPP1-PHc | TAPP1 | PH | 1.5 nM | Human | Surface Plasmon Resonance (SPR) | [1] |
| SNX9-PX | SNX9 | PX | 47 nM | Not Specified | Giant Unilamellar Vesicles (GUVs) | [2] |
| Akt1-PH | Akt1 | PH | ~µM range (similar to PI(3,4,5)P3) | Human | In silico calculation/qualitative | [1][3] |
| Lamellipodin-PH | Lamellipodin | PH | High Affinity (Kd not specified) | Human | Qualitative | [2][4] |
| Tks5-PH | Tks5 | PH | Binds PI(3,4)P2 (Kd not specified) | Not Specified | Qualitative | [5] |
Key Signaling Pathways Involving PI(3,4)P2
PI(3,4)P2 is a critical signaling molecule that recruits specific proteins to cellular membranes, thereby initiating a cascade of downstream events. Two well-established pathways are the PI3K/Akt signaling cascade, which is central to cell survival and proliferation, and the activation of the NADPH oxidase complex, which is essential for innate immunity.
Experimental Protocols for Analyzing PI(3,4)P2-Protein Interactions
A variety of in vitro and in vivo techniques are available to characterize the interaction between proteins and PI(3,4)P2. Below are detailed methodologies for three commonly used assays.
Protein-Lipid Overlay Assay
This is a qualitative to semi-quantitative method to screen for protein interactions with various lipids, including PI(3,4)P2.
Methodology:
-
Lipid Preparation and Spotting:
-
Dissolve PI(3,4)P2 and other control lipids in an appropriate solvent (e.g., chloroform:methanol:water, 20:9:1).
-
Spot 1-2 µL of serial dilutions of the lipid solutions (e.g., 100, 50, 25, 12.5 pmol) onto a nitrocellulose or PVDF membrane.
-
Allow the membrane to dry completely at room temperature for at least 1 hour.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Protein Incubation:
-
Incubate the membrane with a solution containing the purified protein of interest (typically 0.5-1.0 µg/mL in blocking buffer) overnight at 4°C with gentle agitation. The protein is usually tagged (e.g., GST, His) for later detection.
-
-
Washing:
-
Wash the membrane extensively with washing buffer (e.g., TBST) three times for 10 minutes each to remove unbound protein.
-
-
Detection:
-
Incubate the membrane with a primary antibody against the protein tag (e.g., anti-GST) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane as in step 4.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in washing buffer for 1 hour at room temperature.
-
Wash the membrane again as in step 4.
-
Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for quantifying the kinetics and affinity of molecular interactions in real time.
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of PI(3,4)P2 (e.g., 2-5%) and a background of neutral phospholipids (B1166683) like POPC.
-
This is typically done by drying a lipid film, rehydrating it in buffer, and then extruding it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Chip Preparation and Liposome Immobilization:
-
Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).
-
Inject the prepared liposomes over the sensor surface to allow them to fuse and form a lipid bilayer. A control surface with liposomes lacking PI(3,4)P2 should be prepared on a separate flow cell.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein domain over both the PI(3,4)P2-containing and control surfaces.
-
The binding is measured in real-time as a change in the resonance units (RU).
-
-
Data Analysis:
-
Subtract the signal from the control surface from the signal on the PI(3,4)P2 surface to obtain the specific binding response.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., steady-state affinity or kinetic analysis) to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (Kd).
-
Liposome Co-sedimentation Assay
This assay is used to determine the binding of a protein to lipid vesicles (liposomes).
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) by extrusion, as described for SPR, containing PI(3,4)P2 and control lipids.
-
-
Binding Reaction:
-
Incubate a constant amount of the purified protein with increasing concentrations of liposomes in a suitable binding buffer for 30-60 minutes at room temperature.
-
-
Centrifugation:
-
Centrifuge the mixtures at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the liposomes and any bound protein.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.
-
Quantify the amount of protein in the pellet at each liposome concentration.
-
-
Data Analysis:
-
Plot the fraction of bound protein as a function of the liposome concentration and fit the data to a binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
References
- 1. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 5. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of 08:0 PI(3,4)P2: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate identification and quantification of phosphoinositides like 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (08:0 PI(3,4)P2) are critical for advancing our understanding of cellular signaling pathways and for the development of novel therapeutics. This guide provides an objective comparison of mass spectrometry-based approaches with alternative methods for the confirmation of this compound identity, supported by experimental data and detailed protocols.
Phosphoinositides (PIPs) are low-abundance lipids that play crucial roles in a multitude of cellular processes.[1][2] The specific phosphorylation pattern on the inositol (B14025) headgroup dictates their biological function, making the differentiation of isomers like PI(3,4)P2 essential. This guide focuses on the analytical techniques available for the unambiguous identification of this compound, a synthetic, saturated di-C8 acyl chain version of PI(3,4)P2 often used in research.[3][4]
Mass Spectrometry-Based Identification of this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of phosphoinositides, offering high sensitivity and structural elucidation.[5] This technique allows for the separation of different PIP isomers and the characterization of their fatty acyl chain composition.
Performance Comparison of Mass Spectrometry Methods
| Method | Principle | Sensitivity (LOD/LOQ) | Specificity | Throughput | Key Advantages | Key Disadvantages |
| Direct Infusion MS/MS | Direct injection of the lipid extract into the mass spectrometer. Precursor ion scanning for characteristic fragments of the inositol headgroup is often used.[1] | Lower sensitivity (~50-150 pmol for PIP2)[1] | Moderate; cannot differentiate positional isomers without specialized techniques.[1] | High | Rapid analysis. | Ion suppression effects from complex mixtures can reduce sensitivity.[6] Inability to separate isomers. |
| LC-MS/MS (without derivatization) | Chromatographic separation of PIPs prior to mass spectrometric analysis.[6] | High (LOD in the fmol range).[1] | High; can separate some regioisomers depending on the column and mobile phase.[7] | Moderate | Good sensitivity and specificity. Provides information on fatty acyl chains. | Challenges with peak shape and recovery due to the charged nature of PIPs. |
| LC-MS/MS (with methylation) | Derivatization of the phosphate (B84403) groups with trimethylsilyl-diazomethane to improve chromatographic and ionization properties.[8][9] | Very High (LOD of ~250 fmol reported for PIP3)[1] | High | Lower due to the extra derivatization step. | Enhanced sensitivity and improved peak shape.[9] | Derivatization adds complexity and potential for side reactions. |
| Ion Chromatography-MS/MS (IC-MS/MS) | Separation of deacylated phosphoinositide headgroups by ion exchange chromatography.[1][10] | High (LOD of 312.5 fmol and LOQ of 625 fmol reported for GroPIns(3,4,5)P3).[1][11] | Very High; excellent resolution of positional isomers.[1][10] | Moderate | Superior separation of isomers. | Does not provide information on the fatty acyl chain composition. |
Experimental Protocol: LC-MS/MS for this compound Identification
This protocol outlines a general procedure for the analysis of this compound using LC-MS/MS.
1. Lipid Extraction:
-
Utilize an acidified chloroform/methanol extraction method to efficiently recover phosphoinositides.[1]
-
A typical procedure involves the addition of a chloroform/methanol/HCl mixture to the sample, followed by phase separation to isolate the lipid-containing organic layer.
2. (Optional) Derivatization with Trimethylsilyl-diazomethane (TMS-D):
-
For enhanced sensitivity, the phosphate groups of the extracted PIPs can be methylated using TMS-D.[9] This process neutralizes the negative charges and improves chromatographic behavior.
3. Liquid Chromatography:
-
Employ a reversed-phase C18 column for the separation of different lipid species.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
4. Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.
-
The precursor ion for this compound (C25H49O19P3) is expected at an m/z corresponding to its molecular weight of 742.5 g/mol ([M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion to generate a characteristic fragmentation pattern.
Expected Fragmentation Pattern: In negative ion mode MS/MS, the fragmentation of PI(3,4)P2 is expected to yield characteristic ions corresponding to the inositol bisphosphate headgroup and losses of the fatty acyl chains. Key fragment ions to monitor for include:
-
Ions reflecting the doubly phosphorylated inositol headgroup (e.g., m/z 321 and 303).[12]
-
Loss of one or both octanoyl (C8:0) fatty acid chains.
-
Ions characteristic of the inositol headgroup itself (e.g., m/z 241, 259, 279).[12]
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. jsbms.jp [jsbms.jp]
- 8. echelon-inc.com [echelon-inc.com]
- 9. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of phosphatidylinositol, phosphatidylinositol-4-phosphate, and phosphatidylinositol-4,5-bisphosphate by electrospray ionization tandem mass spectrometry: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of Phosphatidylinositol Bisphosphate (PIP2) Isomers
Phosphatidylinositol bisphosphates (PIP2) are critical signaling lipids that, despite sharing the same chemical formula, exhibit remarkably distinct functions within the cell due to the different phosphorylation positions on the inositol (B14025) ring. Understanding these differences is paramount for researchers in cell biology and drug development targeting phosphoinositide-dependent pathways. This guide provides an objective comparison of the three major PIP2 isomers—PI(3,4)P2, PI(3,5)P2, and PI(4,5)P2—supported by experimental data and methodologies.
Comparative Overview of PIP2 Isomer Functions
The distinct subcellular localization and unique sets of interacting proteins dictate the specialized roles of each PIP2 isomer. While PI(4,5)P2 is the most abundant isomer and is concentrated at the plasma membrane, PI(3,4)P2 and PI(3,5)P2 are found in lower concentrations and play crucial roles in specific signaling cascades and organelle trafficking.
Data Summary: Key Characteristics of PIP2 Isomers
| Feature | PI(3,4)P2 | PI(3,5)P2 | PI(4,5)P2 |
| Primary Localization | Plasma Membrane | Late Endosomes, Lysosomes, Vacuole | Plasma Membrane |
| Relative Abundance | Low (<1% of total PIP2) | Very Low (<0.1% of total PIP2) | High (>99% of total PIP2) |
| Key Synthesizing Kinase | Class I PI3K, SHIP1/2 (from PI(3,4,5)P3) | PIKfyve (FAB1) | PIP5K (Type I PIPK) |
| Key Degrading Phosphatase | INPP4B, PTEN | FIG4 (Sac3) | INPP5E, OCRL, Synaptojanin |
| Key Effector Proteins | Akt/PKB, PDK1, TAPP1/2, LAMTOR1 | TRPML1, ATG18, ClC-7, Vps34 | PLC, AP2, WASp, Kir channels, Talin |
| Major Signaling Pathway | PI3K/Akt Signaling | Endolysosomal Trafficking & Autophagy | PLC/IP3-DAG Signaling, Cytoskeletal Regulation |
| Primary Cellular Roles | Cell survival, growth, proliferation, glucose metabolism | Vesicle trafficking, lysosome homeostasis, autophagy, ion channel regulation | Signal transduction, endocytosis, exocytosis, actin dynamics, ion channel modulation |
Signaling Pathways and Molecular Interactions
The functional specificity of each isomer is determined by the proteins it recruits and the subsequent signaling cascades it initiates.
PI(3,4)P2: A Key Node in the PI3K/Akt Pathway
Generated at the plasma membrane following growth factor stimulation, PI(3,4)P2 acts as a crucial docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinases PDK1 and Akt. The co-localization of these proteins facilitates the phosphorylation and full activation of Akt, which then mediates downstream signals promoting cell survival and proliferation.
PI(3,5)P2: Master Regulator of Endolysosomal Function
PI(3,5)P2 is a low-abundance lipid essential for maintaining the identity and function of late endosomes and lysosomes. It is synthesized locally by the kinase PIKfyve and is involved in regulating the fission/fusion of endolysosomal vesicles and controlling ion channel activity, which is critical for maintaining organellar pH and homeostasis. Mutations in the PI(3,5)P2 metabolic machinery are linked to neurodegenerative diseases.
PI(4,5)P2: The Versatile Plasma Membrane Hub
As the most abundant PIP2 isomer in the plasma membrane, PI(4,5)P2 serves two major functions. First, it is the direct substrate for phospholipase C (PLC), which cleaves it into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C activation. Second, it directly interacts with and modulates the activity of numerous proteins, including ion channels, transporters, and key regulators of the actin cytoskeleton, thereby controlling cell shape, motility, and membrane trafficking.
Key Experimental Protocols
Distinguishing the functions of PIP2 isomers requires specific and sensitive techniques. Below are protocols for key experiments used in the field.
Lipid-Protein Interaction Assays
These assays are used to identify and quantify the binding of proteins to specific lipid isomers.
-
Protocol: Lipid Overlay Assay (Protein-Lipid Blot)
-
Spotting: Spot serial dilutions of different PIP2 isomers (e.g., from 100 pmol down to ~1 pmol) onto a hydrophobic membrane (e.g., nitrocellulose or PVDF) and allow it to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T) to prevent non-specific protein binding.
-
Incubation: Incubate the membrane with the purified protein of interest (e.g., a GST-tagged PH domain) at a concentration of 0.5-1 µg/mL in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane extensively with TBS-T (3 x 10 minutes) to remove unbound protein.
-
Detection: Incubate the membrane with a primary antibody against the protein or tag (e.g., anti-GST) for 1 hour, followed by washing and incubation with an HRP-conjugated secondary antibody.
-
Visualization: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system. The signal intensity on the spots corresponds to the binding affinity of the protein for each lipid isomer.
-
Quantification of Cellular PIP2 Isomers
Mass spectrometry and chromatography are powerful tools for accurately quantifying the cellular levels of these low-abundance lipids.
-
Protocol: HPLC-MS for Phosphoinositide Profiling
-
Lipid Extraction: Culture cells to the desired confluency and quench metabolic activity rapidly. Extract total lipids using a biphasic solvent system, such as chloroform/methanol/HCl.
-
Derivatization (Optional but recommended): To improve ionization efficiency and chromatographic separation, derivatize the phosphate (B84403) groups with a reagent like trimethylsilyl (B98337) (TMS) diazomethane.
-
Chromatographic Separation: Separate the different lipid isomers using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a silica-based normal-phase column). Use a gradient of solvents to elute the lipids based on the polarity of their head groups.
-
Mass Spectrometry (MS) Analysis: Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. Use multiple reaction monitoring (MRM) for targeted quantification, where specific precursor-to-product ion transitions for each PIP2 isomer are monitored.
-
Quantification: Calculate the amount of each isomer by comparing the peak area to that of a known amount of an internal standard (e.g., a deuterated lipid standard) added at the beginning of the extraction.
-
Live-Cell Imaging of PIP2 Dynamics
Genetically encoded fluorescent biosensors allow for the visualization of the subcellular localization and dynamic changes of specific PIP2 isomers in living cells.
-
Protocol: Live-Cell Imaging with Fluorescent Biosensors
-
Biosensor Selection: Choose a biosensor specific to the isomer of interest. For example, the PH domain of PLCδ1 is commonly used for PI(4,5)P2, while the PH domain of TAPP1 is used for PI(3,4)P2.
-
Transfection: Transfect the cultured cells with a plasmid encoding the fluorescently-tagged (e.g., GFP or mCherry) biosensor using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Cell Culture and Stimulation: Plate the transfected cells on glass-bottom dishes suitable for microscopy. Before imaging, replace the medium with an appropriate imaging buffer. Prepare any stimuli (e.g., growth factors, inhibitors) to be added during the experiment.
-
Microscopy: Use a confocal or total internal reflection fluorescence (TIRF) microscope for high-resolution imaging. Acquire a baseline image series before adding a stimulus.
-
Data Acquisition and Analysis: After adding the stimulus, acquire time-lapse images to monitor the translocation of the biosensor. Quantify changes in fluorescence intensity at specific subcellular locations (e.g., plasma membrane vs. cytosol) over time using imaging analysis software. This translocation reflects the production or depletion of the target PIP2 isomer.
-
A Comparative Guide to Validating AKT Phosphorylation Downstream of 08:0 PI(3,4)P2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 08:0 PI(3,4)P2 and its alternatives in activating AKT signaling. It includes supporting experimental data, detailed protocols for key assays, and visual workflows to facilitate experimental design and data interpretation.
The serine/threonine kinase AKT is a central node in signal transduction pathways, governing cell survival, growth, and metabolism. Its activation is critically dependent on upstream signaling from phosphoinositide 3-kinase (PI3K), which generates the lipid second messengers phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) and phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). This guide focuses on the validation of the downstream effects of a short-chain, water-soluble analog, this compound, on AKT phosphorylation, and compares its efficacy with other key phosphoinositides.
Distinct Roles of PI(3,4)P2 and PI(3,4,5)P3 in AKT Activation
Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif. Research has demonstrated that PI(3,4,5)P3 and PI(3,4)P2 play distinct but cooperative roles in this process.[1][2] PI(3,4,5)P3 is primarily responsible for the recruitment of both AKT and its upstream kinase, PDK1, to the plasma membrane, leading to the phosphorylation of AKT at Thr308.[1] In contrast, PI(3,4)P2 has been shown to be a critical determinant for the phosphorylation of AKT at Ser473.[1]
The use of the dioctanoyl (08:0) short-chain derivative of PI(3,4)P2 offers the advantage of water solubility, facilitating its use in in vitro and cell-based assays.
Quantitative Comparison of Phosphoinositide-Mediated AKT Phosphorylation
While direct quantitative comparisons of the dose-dependent effects of this compound on AKT phosphorylation are not extensively documented in single comprehensive tables within the readily available literature, the established distinct roles of PI(3,4)P2 and PI(3,4,5)P3 allow for a comparative summary based on their primary phosphorylation targets. The following table summarizes the expected differential effects based on published findings.
| Activator | Target AKT Phosphorylation Site | Expected Relative Efficacy | Key References |
| This compound | Serine 473 (Ser473) | High | [1] |
| Threonine 308 (Thr308) | Low to Moderate | [1] | |
| 08:0 PI(3,4,5)P3 | Threonine 308 (Thr308) | High | [1] |
| Serine 473 (Ser473) | Moderate | [1] | |
| Growth Factors (e.g., Insulin, EGF) | Serine 473 (Ser473) & Threonine 308 (Thr308) | High (endogenous activation) | [3] |
Experimental Protocols
To aid researchers in validating these downstream effects, detailed protocols for key experiments are provided below.
Protocol 1: In Vitro AKT Kinase Assay Using this compound
This protocol outlines the steps to measure the direct effect of this compound on AKT activity in a cell-free system.
Materials:
-
Recombinant active AKT1, AKT2, or AKT3
-
This compound (di-C8)
-
Lipid vesicles (e.g., DOPS/DOPC)
-
Recombinant GSK-3α as substrate
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution
-
SDS-PAGE materials
-
Phospho-GSK-3α specific antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles incorporating this compound at various molar percentages (e.g., 0-10 mol%).
-
Kinase Reaction: a. In a microcentrifuge tube, combine recombinant AKT, the prepared lipid vesicles, and recombinant GSK-3α in Kinase Assay Buffer. b. Pre-incubate the mixture at 30°C for 10 minutes. c. Initiate the kinase reaction by adding ATP to a final concentration of 200 µM. d. Incubate the reaction at 30°C for 30 minutes.
-
Termination and Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Boil the samples for 5 minutes. c. Separate the proteins by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Perform a Western blot using a phospho-GSK-3α specific antibody to detect the phosphorylated substrate. f. Quantify the band intensities to determine the level of AKT activity.
Protocol 2: Cell-Based AKT Phosphorylation Assay using Shuttle PIP-mediated Delivery of this compound
This protocol describes how to deliver this compound into living cells to assess its impact on AKT phosphorylation.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
This compound
-
Shuttle PIP Carrier (e.g., Carrier 3)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE materials
-
Antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), and anti-total AKT
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Preparation of this compound-Carrier Complex: a. Reconstitute this compound and the Shuttle PIP carrier according to the manufacturer's instructions. b. Mix the this compound and carrier at the recommended molar ratio (e.g., 1:2) and incubate at room temperature for 10 minutes to allow complex formation.
-
Cell Treatment: a. Add the this compound-carrier complex to the serum-starved cells at various final concentrations (e.g., 1-10 µM of this compound). b. Incubate for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells with ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Western Blot Analysis: a. Determine protein concentration of the lysates. b. Perform SDS-PAGE and Western blotting using antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), and total AKT. c. Quantify the band intensities to determine the fold change in AKT phosphorylation relative to untreated controls.
Protocol 3: Western Blot Analysis of AKT Phosphorylation
This is a standard protocol for detecting phosphorylated AKT in cell lysates.
Materials:
-
Cell lysate
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-total AKT
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated AKT to total AKT.
Visualizing Signaling Pathways and Workflows
To further clarify the processes described, the following diagrams were generated using the DOT language.
Caption: PI3K/AKT signaling pathway highlighting the roles of PI(3,4,5)P3 and PI(3,4)P2.
Caption: Workflow for an in vitro AKT kinase assay.
Caption: Workflow for a cell-based AKT phosphorylation assay.
References
A Comparative Guide to the In Vitro and In Vivo Effects of PI(3,4)P2
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance phospholipid that has emerged as a critical second messenger in a multitude of cellular processes. While often viewed as a degradation product of phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3], PI(3,4)P2 has distinct signaling roles in regulating cell growth, proliferation, migration, and membrane trafficking.[1][2] Understanding the nuances of its effects, both in controlled in vitro systems and within the complex environment of a living cell or organism (in vivo), is paramount for dissecting its physiological functions and its role in pathological conditions such as cancer.[1][3][4]
This guide provides an objective comparison of the in vitro and in vivo effects of PI(3,4)P2, supported by experimental data. We will delve into the quantitative aspects of its interactions with effector proteins and its influence on key cellular pathways, present detailed experimental protocols for cited experiments, and visualize the underlying signaling networks.
Data Presentation: Quantitative Comparison of In Vitro and In Vivo Effects
The following tables summarize the quantitative data comparing the in vitro and in vivo effects and characteristics of PI(3,4)P2 and its key regulators and effectors.
| Parameter | In Vitro Measurement | In Vivo Observation/Measurement | Key Findings & Discrepancies |
| Effector Binding Affinity (TAPP1-PH Domain) | The C-terminal Pleckstrin Homology (PH) domain of TAPP1 exhibits specific and high-affinity binding to PI(3,4)P2 in vitro.[5][6][7] | Fluorescently tagged TAPP1-PH domain is recruited to the plasma membrane and other cellular compartments in response to increased PI(3,4)P2 levels upon agonist stimulation.[5][8] | While in vitro binding is highly specific, the in vivo recruitment of TAPP1-PH based biosensors can be influenced by local protein concentrations and the presence of other interacting molecules. Single PH domains may not be sufficient to detect modest PI(3,4)P2 accumulations in cells, necessitating the use of tandem or trimer constructs for enhanced avidity.[5][6] |
| Akt Activation | Both PI(3,4,5)P3 and PI(3,4)P2 can bind to the PH domain of Akt in vitro, leading to its conformational change and activation.[9][10] | In vivo studies in B cells suggest a correlation where PI(3,4,5)P3 levels are more closely linked to Thr308 phosphorylation, while PI(3,4)P2 levels correlate with Ser473 phosphorylation and overall Akt activity.[11] | The in vivo context reveals a more nuanced regulation of Akt by PI(3,4)P2, suggesting distinct roles for PI(3,4,5)P3 and PI(3,4)P2 in the spatial and temporal control of Akt signaling.[11] The membrane environment and the presence of other signaling molecules in vivo likely contribute to these differential effects. |
| Enzymatic Regulation (PTEN) | Recombinant PTEN protein directly dephosphorylates PI(3,4)P2 at the 3-position of the inositol (B14025) ring in vitro.[4][12][13] | In vivo, loss of PTEN in mouse models of prostate cancer leads to a significant accumulation of PI(3,4)P2.[4][12] Cellular studies demonstrate that PTEN is a major PI(3,4)P2 phosphatase.[4][5][6][12] | Both in vitro and in vivo studies confirm that PTEN is a direct and major regulator of PI(3,4)P2 levels, challenging the earlier view that its primary substrate is PI(3,4,5)P3.[4][12] |
| Enzymatic Regulation (INPP4B) | In vitro assays show that INPP4B, an inositol polyphosphate 4-phosphatase, hydrolyzes the 4-phosphate from PI(3,4)P2 to generate PI(3)P.[1][14] | In vivo, loss of INPP4B in mouse models, particularly in a PTEN heterozygous background, leads to the development of metastatic tumors, associated with altered PI3K/Akt signaling.[3] Overexpression or silencing of INPP4B in cell lines alters PI(3,4)P2 levels and downstream signaling.[15] | The in vivo context highlights the critical role of INPP4B as a tumor suppressor by regulating PI(3,4)P2 levels and downstream Akt signaling, a function that is consistent with its in vitro enzymatic activity.[3][14] |
| Cytoskeletal Rearrangement | PI(3,4)P2 can directly interact with effector proteins like lamellipodin in vitro, which is known to regulate actin dynamics.[1] | In vivo, PI(3,4)P2 is enriched in lamellipodia and invadopodia, and its production is crucial for the formation of these actin-rich structures and for cell migration.[1][16] | The in vivo observations strongly support the biochemical data, demonstrating a direct link between PI(3,4)P2 generation and the recruitment of actin-regulatory proteins to specific cellular locations to drive cytoskeletal changes. |
Experimental Protocols
In Vitro PI(3,4)P2 Binding Assay using TAPP1-PH Domain
Objective: To quantitatively determine the binding affinity of the TAPP1-PH domain to PI(3,4)P2 in a controlled, cell-free environment.
Methodology:
-
Protein Expression and Purification: The C-terminal PH domain of TAPP1 is expressed as a recombinant protein (e.g., as a GST-fusion protein) in E. coli and purified using affinity chromatography.
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. These liposomes contain a defined lipid composition, including a physiological percentage of phosphatidylcholine, phosphatidylserine, and varying concentrations of PI(3,4)P2. A fluorescently labeled lipid (e.g., NBD-PE) can be included for quantification.
-
Binding Assay:
-
Purified GST-TAPP1-PH domain is incubated with the PI(3,4)P2-containing liposomes.
-
The mixture is subjected to centrifugation to pellet the liposomes.
-
The amount of TAPP1-PH domain bound to the liposomes (in the pellet) versus the unbound protein (in the supernatant) is quantified by SDS-PAGE and Coomassie blue staining or Western blotting.
-
-
Data Analysis: The dissociation constant (Kd) is calculated by fitting the binding data to a saturation binding curve. This provides a quantitative measure of the affinity of the TAPP1-PH domain for PI(3,4)P2.
In Vivo PI(3,4)P2 Visualization using a Fluorescent Biosensor
Objective: To visualize the spatiotemporal dynamics of PI(3,4)P2 in living cells.
Methodology:
-
Biosensor Construction: A genetically encoded biosensor is created by fusing a fluorescent protein (e.g., GFP or mCherry) to one or more copies of the TAPP1-PH domain. Tandem repeats of the PH domain are often used to increase the avidity and sensitivity of the biosensor.[5][6]
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa, COS-7) is cultured and transfected with the plasmid encoding the PI(3,4)P2 biosensor.
-
Live-Cell Imaging:
-
Transfected cells are imaged using a fluorescence microscope (e.g., confocal or TIRF microscopy).
-
Cells are stimulated with an agonist (e.g., insulin, EGF) known to activate PI3K signaling and PI(3,4)P2 production.
-
Time-lapse images are acquired to monitor the translocation of the fluorescent biosensor from the cytosol to the plasma membrane or other cellular compartments where PI(3,4)P2 is being produced.
-
-
Image Analysis: The change in fluorescence intensity at the membrane versus the cytosol is quantified over time to provide a semi-quantitative measure of the relative changes in PI(3,4)P2 levels.
In Vitro PTEN Phosphatase Assay
Objective: To determine the enzymatic activity of PTEN on PI(3,4)P2 in a cell-free system.
Methodology:
-
Recombinant Protein: Purified, active recombinant PTEN is used.
-
Substrate Preparation: Di-C8-PI(3,4)P2, a short-chain, water-soluble analog of PI(3,4)P2, is used as the substrate.
-
Enzymatic Reaction:
-
Recombinant PTEN is incubated with Di-C8-PI(3,4)P2 in a suitable reaction buffer.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
-
Product Detection: The amount of inorganic phosphate (B84403) released from the dephosphorylation of PI(3,4)P2 is measured using a colorimetric assay (e.g., Malachite Green assay).
-
Data Analysis: The specific activity of PTEN towards PI(3,4)P2 is calculated (e.g., in nmol of phosphate released per minute per mg of enzyme).
In Vivo Analysis of PI(3,4)P2 Levels in Mouse Models
Objective: To measure the levels of PI(3,4)P2 in tissues from genetically modified mice.
Methodology:
-
Animal Models: Genetically engineered mice with targeted deletions or mutations in genes encoding PI(3,4)P2-regulating enzymes (e.g., PTEN-knockout mice) are used.[4][12]
-
Tissue Extraction: Tissues of interest (e.g., prostate, thyroid) are harvested from the mice.[3][4]
-
Lipid Extraction: Phospholipids are extracted from the tissue homogenates using established protocols (e.g., Bligh-Dyer extraction).
-
Quantification by Mass Spectrometry:
-
The extracted lipids are derivatized and analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
The mass spectrometer is set to detect the specific mass-to-charge ratio of PI(3,4)P2.
-
The absolute amount of PI(3,4)P2 in the tissue is quantified by comparing its signal to that of a known amount of an internal standard.
-
-
Data Analysis: PI(3,4)P2 levels are compared between wild-type and genetically modified mice to determine the in vivo impact of the genetic alteration on PI(3,4)P2 metabolism.
Mandatory Visualization
Caption: PI(3,4)P2 Signaling Pathway.
Caption: Experimental Workflow for Comparing In Vitro and In Vivo Effects.
References
- 1. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo role of INPP4B in tumor and metastasis suppression through regulation of PI3K/AKT signaling at endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Detection of novel intracellular agonist responsive pools of phosphatidylinositol 3,4-bisphosphate using the TAPP1 pleckstrin homology domain in immunoelectron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI(3,4,5)P3 and PI(3,4)P2 levels correlate with PKB/akt phosphorylation at Thr308 and Ser473, respectively; PI(3,4)P2 levels determine PKB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. oncotarget.com [oncotarget.com]
- 15. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 08:0 PI(3,4)P2: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), commonly known as 08:0 PI(3,4)P2, is critical for maintaining laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, proper disposal procedures should be followed to ensure compliance with institutional and local regulations. This guide provides detailed protocols for handling and disposing of this non-hazardous biochemical in its pure form and when in solution.
Immediate Safety and Handling
Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local regulations and facility capabilities. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling any chemical.
Disposal of Pure this compound
As a non-hazardous solid, small quantities of pure, unused this compound can typically be disposed of as solid waste. However, it is crucial to prevent the entry of any chemical, regardless of its hazard classification, into the environment without proper assessment.
Step-by-Step Protocol for Pure Compound Disposal:
-
Consult EHS: Confirm with your institution's EHS office that disposal of small quantities of non-hazardous biochemicals in the regular solid waste stream is permitted.
-
Secure Packaging: Ensure the this compound is in a securely sealed container to prevent any leakage or exposure.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and specify the contents: "this compound (1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate))."
-
Waste Stream: Dispose of the labeled container in the designated laboratory solid waste stream as directed by your EHS department. Do not mix with hazardous chemical waste.
Disposal of this compound in Solution
The disposal method for this compound solutions is dictated by the solvent used. This phospholipid is soluble in various organic solvents, including ethanol, DMSO, and chloroform:methanol:water mixtures.[1][2] The disposal of these solvents is regulated, and they must be treated as hazardous waste.
Key Considerations for Solvent-Based Solutions:
| Solvent | Disposal Protocol |
| Ethanol | Collect in a designated "Flammable" or "Solvent" hazardous waste container. |
| DMSO | Collect in a designated hazardous waste container. Do not mix with other solvents unless approved by EHS. |
| Chloroform:Methanol Mixtures | Collect in a designated "Halogenated Solvent" hazardous waste container.[3][4] Chloroform is a regulated hazardous waste and must not be disposed of down the drain.[5][6] |
| Aqueous Buffers | For dilute aqueous solutions containing only non-hazardous buffers and salts, disposal down the sanitary sewer may be permissible with prior EHS approval.[7][8][9][10] Neutralize the pH to between 5.5 and 9.5 before disposal if necessary.[6] |
Step-by-Step Protocol for Solutions:
-
Identify the Solvent: Determine the exact composition of the solvent.
-
Segregate Waste: Do not mix different types of solvent waste. Use separate, clearly labeled hazardous waste containers for halogenated and non-halogenated solvents.
-
Container Labeling: Label the hazardous waste container with a "Hazardous Waste" tag, specifying all chemical components and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps to determine the appropriate disposal procedure for this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and maintaining open communication with your institution's safety officials, you can ensure the proper and safe disposal of this compound, fostering a secure and compliant research environment.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Laboratory waste disposal [delloyd.50megs.com]
- 5. laballey.com [laballey.com]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. Non-Hazardous Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Non-Hazardous Chemicals List – Environmental Health and Safety [marshall.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling 08:0 PI(3,4)P2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 08:0 PI(3,4)P2 (1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate)). The following procedures are based on general laboratory safety protocols for handling non-hazardous chemical compounds where the full toxicological properties may not be known.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory. |
| Goggles | Recommended when there is a splash hazard. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for handling. |
| Body Protection | Laboratory Coat | Should be worn to protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
This compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed container to prevent degradation.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to avoid condensation, which can degrade the compound.
-
Work in a clean, designated area, such as a laboratory fume hood or a clean bench, to minimize contamination.
3. Reconstitution and Handling:
-
This compound is a powder. Handle carefully to avoid generating dust.
-
When reconstituting, use an appropriate solvent as recommended by the supplier or experimental protocol.
-
Use calibrated pipettes and sterile techniques to ensure accurate measurements and prevent contamination.
4. Experimental Use:
-
Follow the specific protocols for your experiment, maintaining the recommended PPE throughout the process.
-
Avoid direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.
Disposal Plan
1. Waste Segregation:
-
All materials that come into contact with this compound, including pipette tips, tubes, and gloves, should be considered chemical waste.
2. Waste Collection:
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed chemical waste containers.
3. Final Disposal:
-
Dispose of the chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
